molecular formula C48H88NO12PS4 B009524 Dilipoyl lipid CAS No. 104778-79-2

Dilipoyl lipid

Cat. No.: B009524
CAS No.: 104778-79-2
M. Wt: 1030.5 g/mol
InChI Key: MGHUBYHQXKUOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dilipoyl lipid is a specialized, polymerizable lipid designed for advanced biomedical and biophysical research applications. Its core research value lies in its ability to form stable, robust nanostructures through light-induced or chemical cross-linking, making it a superior tool for creating well-defined model membrane systems. Primary Research Applications: • Stable Nanoplatforms: Once polymerized, this compound forms extremely stable liposomes and bilayer structures that are highly resistant to disruption by surfactants and serum components. These stable assemblies are ideal for use as biosensor matrices, surface coatings for biocompatible materials, and carrier vehicles for drug encapsulation and delivery . • Membrane Biophysics Studies: Researchers use this compound to create model membranes for investigating fundamental membrane phenomena such as fusion, signaling, permeability, and nanodomain formation. The ability to "lock in" specific lipid assemblies via polymerization provides a unique platform for studying membrane structure and function . • On-Demand Drug Delivery: When incorporated into a stable lipid matrix, polymerizable lipids like this compound can be designed for triggered release. The polymerization process can be engineered to create defects in the lipid bilayer upon exposure to a specific stimulus (e.g., light), allowing for the controlled, on-demand release of encapsulated therapeutic agents . Mechanism of Action: The dilipoyl moiety contains photoreactive or polymerizable groups, typically within its fatty acyl chains. Upon activation with an appropriate light source or chemical initiator, these groups undergo intermolecular cross-linking (polymerization). This reaction transforms the fluid lipid assembly into a stabilized polymeric structure, dramatically enhancing its mechanical stability and controlling its permeability. The specific packing of the lipid molecules within the bilayer is a critical factor for efficient polymerization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,3-bis[12-[5-(dithiolan-4-yl)pentanoyloxy]dodecanoyloxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H88NO12PS4/c1-49(2,3)32-35-59-62(54,55)60-37-44(61-48(53)31-19-15-11-7-5-9-13-17-25-34-57-46(51)30-23-21-27-43-40-65-66-41-43)36-58-47(52)28-18-14-10-6-4-8-12-16-24-33-56-45(50)29-22-20-26-42-38-63-64-39-42/h42-44H,4-41H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHUBYHQXKUOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC(=O)CCCCC1CSSC1)OC(=O)CCCCCCCCCCCOC(=O)CCCCC2CSSC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H88NO12PS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909205
Record name 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1030.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104778-79-2
Record name 1,2-Bis(1,2-(lipoyl)dodecanoyl)-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Bis[(12-{[5-(1,2-dithiolan-4-yl)pentanoyl]oxy}dodecanoyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure and Application of Dilipoyl Lipids

This guide provides a comprehensive technical overview of the structure, synthesis, and application of dilipoyl lipids, with a particular focus on their role in the development of advanced, stimulus-responsive drug delivery systems. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into their application.

Introduction: The Rationale for Stimulus-Responsive Lipids

In the pursuit of targeted therapies, the development of "smart" drug delivery vehicles that respond to specific physiological cues is paramount. The tumor microenvironment, for instance, presents a unique set of conditions—notably, a significantly higher concentration of the reducing agent glutathione (GSH) compared to normal tissues. This redox gradient provides a powerful, selective trigger for drug release.

Dilipoyl lipids are a cornerstone of this strategy. These are synthetic lipids engineered with disulfide-containing moieties derived from lipoic acid. The defining feature of these lipids is their ability to form stable nanostructures (e.g., liposomes, micelles) that rapidly disassemble in a reducing environment, releasing their therapeutic payload precisely at the target site. This guide will deconstruct the molecular architecture of these lipids, explain their mechanism of action, and provide protocols for their synthesis and characterization.

The Molecular Architecture of a Prototypical Dilipoyl Lipid: LA-PEG-DSPE

The term "this compound" most commonly refers to lipids functionalized with lipoic acid (LA). While the "di-" prefix suggests two lipoic acid units, in practice, the functional unit is the 1,2-dithiolane ring of a single lipoic acid molecule. This ring contains a disulfide bond that is susceptible to cleavage. A widely studied and representative example is Lipoic Acid-Poly(ethylene glycol)-Distearoylphosphatidylethanolamine (LA-PEG-DSPE) .

This molecule is a chimeric structure, comprising three distinct functional domains:

  • The Lipid Anchor (DSPE) : Distearoylphosphatidylethanolamine is a phospholipid with two saturated 18-carbon stearoyl chains. This hydrophobic component serves as the structural anchor, enabling the molecule to integrate seamlessly into the lipid bilayer of a liposome or the core of a micelle.

  • The Hydrophilic Spacer (PEG) : Poly(ethylene glycol) is a biocompatible, hydrophilic polymer. It functions as a flexible spacer, extending the lipoic acid moiety away from the nanocarrier surface. This "PEGylation" is critical for creating a protective hydrophilic corona that prevents opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in vivo.

  • The Redox-Sensitive Headgroup (Lipoic Acid) : This is the functional "warhead" of the molecule. The lipoic acid is attached to the distal end of the PEG chain. Its five-membered dithiolane ring contains a disulfide bond, which is the key to its redox sensitivity.

Chemical Linkage:

The assembly of LA-PEG-DSPE involves stable, covalent bonds:

  • The DSPE is connected to the PEG chain via a carbamate or amide linkage.

  • The lipoic acid is then conjugated to the other end of the PEG chain, typically through an amide bond formed between the carboxylic acid of the lipoic acid and a terminal amine group on the PEG.

The following diagram illustrates the logical and chemical flow of this structure.

G cluster_lipid LA-PEG-DSPE Structure DSPE DSPE Anchor (Hydrophobic) PEG PEG Spacer (Hydrophilic & Biocompatible) DSPE->PEG Amide/Carbamate Linkage LA Lipoic Acid Headgroup (Redox-Sensitive) PEG->LA Amide Linkage

Caption: Logical components of the LA-PEG-DSPE conjugate.

Mechanism of Redox-Responsive Disassembly

The therapeutic efficacy of this compound-based nanocarriers is rooted in a clear, chemically-driven mechanism. The disulfide bond within the lipoic acid's dithiolane ring is stable under normal physiological conditions. However, in a reducing environment rich in glutathione (GSH), such as the cytosol or the tumor microenvironment, a thiol-disulfide exchange reaction occurs.

The process unfolds in two key steps:

  • Ring Opening: GSH attacks the disulfide bond of the lipoic acid, cleaving it to form a linear dihydrolipoic acid (DHLA) derivative. This reaction converts the relatively compact, cyclic lipoic acid group into two free, polar thiol (-SH) groups.

  • Hydrophilic Transition & Destabilization: The conversion to DHLA dramatically increases the polarity and steric bulk of the headgroup. This structural change disrupts the delicate hydrophilic-lipophilic balance that maintains the integrity of the nanocarrier (e.g., micelle or liposome). The increased hydrophilicity of the outer corona leads to the disassembly of the nanostructure and the subsequent release of the encapsulated drug.

The following workflow visualizes this stimulus-response mechanism.

G Start Stable Nanocarrier in Circulation (Low GSH) Tumor Accumulation in Tumor Microenvironment (High GSH) Start->Tumor Passive Targeting (EPR Effect) Reaction Thiol-Disulfide Exchange (GSH attacks lipoic acid S-S bond) Tumor->Reaction Cleavage Disulfide Bond Cleavage (Formation of Dihydrolipoic Acid) Reaction->Cleavage Destabilize Nanocarrier Destabilization (Hydrophilic Shift) Cleavage->Destabilize Release Drug Payload Release Destabilize->Release

Synthesis and Characterization of Dilipoyl Lipids for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Introduction: The Significance of Redox-Responsive Lipids

In the landscape of advanced drug delivery, stimuli-responsive systems represent a paradigm shift, enabling the targeted release of therapeutic payloads in response to specific physiological cues. Among these, redox-sensitive nanoparticles have garnered significant attention due to the distinct difference in redox potential between the extracellular environment and the intracellular milieu. The cytosol and organelles like the mitochondria maintain a highly reductive environment, primarily due to a high concentration of glutathione (GSH), which is orders of magnitude greater than in the bloodstream.[1]

This guide focuses on dilipoyl lipids, a class of functional lipids engineered to exploit this redox differential. By incorporating the disulfide-containing moiety of α-lipoic acid into a lipid backbone, we can create liposomes and other lipid-based nanoparticles that are stable in circulation but rapidly destabilize and release their cargo upon entering the target cell's reductive environment. This "smart" release mechanism enhances therapeutic efficacy while minimizing off-target toxicity.[2][3]

This document provides a comprehensive, field-proven guide for the synthesis of a representative dilipoyl lipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-lipoyl (DOPE-LA), and the subsequent rigorous characterization required to validate its structure, purity, and functional integrity.

Part 1: Chemical Synthesis of Dilipoyl Phospholipids

Principle of Synthesis: Amide Bond Formation

The synthesis of DOPE-LA hinges on a robust and well-characterized coupling reaction: the formation of an amide bond between the carboxylic acid of α-lipoic acid and the primary amine of the phosphatidylethanolamine (PE) headgroup. To achieve this, the carboxyl group of lipoic acid must first be "activated" to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. The most common and efficient method for this is carbodiimide-mediated coupling, often using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).

Causality: The role of NHS is critical for reaction efficiency and minimizing side reactions. EDC initially reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous environments and can rearrange to a stable N-acylurea byproduct. NHS intercepts the O-acylisourea to form a more stable, yet still highly reactive, NHS-ester. This semi-stable intermediate provides a larger window for the primary amine of the phospholipid to complete the coupling reaction, thereby increasing the overall yield of the desired this compound.

Experimental Protocol: Synthesis of DOPE-LA

This protocol details a standard laboratory-scale synthesis. All operations involving organic solvents should be performed in a fume hood with appropriate personal protective equipment.

Materials & Reagents:

Reagent/MaterialSpecificationSupplier Example
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)>99% PurityAvanti Polar Lipids
α-Lipoic Acid (LA)>99% PuritySigma-Aldrich
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)>98% PuritySigma-Aldrich
N-Hydroxysuccinimide (NHS)>98% PuritySigma-Aldrich
Dichloromethane (DCM), AnhydrousACS Grade, <50 ppm H₂OFisher Scientific
Triethylamine (TEA)>99%, AnhydrousSigma-Aldrich
Silica Gel60 Å, 230-400 meshSorbent Technologies
Solvents for ChromatographyChloroform, Methanol (HPLC Grade)VWR

Step-by-Step Methodology:

  • Activation of α-Lipoic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve α-lipoic acid (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous dichloromethane (DCM).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add EDC (1.5 equivalents) to the solution while stirring.

    • Allow the reaction to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 4 hours. The formation of the NHS-ester can be monitored by Thin-Layer Chromatography (TLC).

  • Coupling to DOPE:

    • In a separate flask, dissolve DOPE (1.0 equivalent) in anhydrous DCM. Add triethylamine (TEA) (2.0 equivalents) to act as a base, neutralizing the hydrochloride salt of EDC and driving the reaction forward.

    • Slowly add the activated lipoic acid-NHS ester solution from Step 1 to the DOPE solution.

    • Let the reaction proceed at room temperature under an inert atmosphere for 24-48 hours.

  • Reaction Monitoring:

    • Progress should be monitored by TLC using a mobile phase of chloroform/methanol/water (e.g., 65:25:4 v/v/v). The product, DOPE-LA, should have an Rf value intermediate between the starting DOPE and lipoic acid. A visualizing stain, such as ninhydrin (stains primary amines like DOPE) and iodine vapor (stains lipids), can be used to identify spots. The disappearance of the DOPE spot indicates reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in a minimal amount of chloroform.

    • Purify the product using silica gel column chromatography. A gradient elution system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., from 0% to 15% methanol in chloroform), is typically effective at separating the desired product from unreacted starting materials and byproducts.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product Handling:

    • Combine the pure fractions and remove the solvent via rotary evaporation.

    • Place the resulting lipid film under high vacuum for at least 12 hours to remove any residual solvent.

    • The final product, a waxy or oily solid, should be weighed to determine the yield and stored under argon at -20°C or lower to prevent oxidation of both the disulfide bond and the unsaturated oleoyl chains.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_activation Step 1: Lipoic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification LA α-Lipoic Acid Activated_LA Lipoic Acid-NHS Ester LA->Activated_LA 0°C to RT, 4h NHS_EDC EDC + NHS in Anhydrous DCM NHS_EDC->Activated_LA Crude_Product Crude DOPE-LA Mixture Activated_LA->Crude_Product RT, 24-48h DOPE DOPE Lipid DOPE->Crude_Product TEA TEA (Base) in Anhydrous DCM TEA->Crude_Product Rotovap Solvent Removal (Rotary Evaporation) Crude_Product->Rotovap Silica_Column Silica Gel Column (CHCl₃/MeOH Gradient) Rotovap->Silica_Column Pure_Product Pure DOPE-LA Silica_Column->Pure_Product Final_Handling Final Product Pure_Product->Final_Handling High Vacuum Drying & Storage at -20°C Characterization_Workflow cluster_structure Structural Confirmation cluster_purity Purity & Function NMR NMR Spectroscopy (¹H and ¹³C) Validated Validated This compound NMR->Validated MS Mass Spectrometry (ESI-MS) MS->Validated HPLC HPLC-ELSD/UV HPLC->Validated Redox_Assay Redox Sensitivity Assay (Liposome Destabilization) Redox_Assay->Validated Product Synthesized DOPE-LA Product->NMR Confirms Covalent Bonds Product->MS Confirms Molecular Weight Product->HPLC Quantifies Purity Product->Redox_Assay Validates Function

Sources

The Biological Functions and Therapeutic Potential of Lipoyl Lipids in Cellular Homeostasis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoylation, the covalent attachment of lipoic acid to proteins, is a rare yet evolutionarily conserved post-translational modification critical to central metabolism and cellular redox control.[1][2][3] This guide provides a comprehensive technical overview of the multifaceted roles of lipoyl lipids, from their well-established function as cofactors for mitochondrial dehydrogenase complexes to their emerging significance in antioxidant defense and cellular signaling. We delve into the molecular mechanisms of lipoic acid synthesis and attachment, explore its impact on metabolic pathways, and illuminate its function as a potent antioxidant. Furthermore, this guide discusses the implications of dysregulated lipoylation in a spectrum of human diseases, including metabolic disorders, neurodegenerative conditions, and cancer, highlighting its potential as a therapeutic target.[1][4][5] Detailed experimental protocols for the detection and functional analysis of lipoylated proteins are provided to equip researchers with the practical knowledge required to investigate this vital class of molecules.

Introduction to Lipoyl Lipids

Lipids are a broad class of molecules that include fats, waxes, and sterols, primarily functioning in energy storage, structural integrity of cell membranes, and signaling.[6][7][8][9] Within this diverse group, lipoyl lipids represent a specialized category where lipoic acid (LA), an eight-carbon organosulfur compound, is the defining feature. LA, also known as thioctic acid, contains a reactive disulfide bond within a dithiolane ring, which is central to its biological activity.[10][11] The covalent attachment of LA to the ε-amino group of a specific lysine residue on a target protein forms a lipoamide.[1][12] This modification is not merely a structural addition; it creates a flexible "swinging arm" that is essential for substrate channeling and electron transfer within the active sites of large multi-enzyme complexes.[1] While free lipoic acid has garnered significant interest for its therapeutic potential, its endogenous, protein-bound form is fundamental to core cellular processes.[10][13]

In mammals, protein lipoylation is a relatively rare modification, known to occur on only four key mitochondrial enzyme complexes that are indispensable for cellular metabolism.[1][2][3] The profound evolutionary conservation of these lipoylated enzymes, from bacteria to humans, underscores their critical importance in cellular health and disease.[1][2][3]

Biosynthesis and Cellular Distribution of Lipoyl Lipids

The cellular pool of lipoic acid is maintained through two distinct pathways: de novo synthesis and a salvage pathway that utilizes exogenous LA.[1][14][15]

De Novo Synthesis: This pathway originates within the mitochondria, starting from the eight-carbon fatty acid, octanoic acid.[1][14][16] In a series of enzymatic steps, an octanoyl moiety is first transferred from an acyl carrier protein (ACP) to the specific lysine residue of the apo-protein by an octanoyltransferase (like LipB in E. coli or its mammalian equivalent).[14][16][17] Subsequently, the enzyme lipoyl synthase (LIAS) inserts two sulfur atoms into the C6 and C8 positions of the protein-bound octanoyl group, a complex reaction requiring an iron-sulfur cluster, to form the mature lipoamide cofactor.[14][16]

Salvage Pathway: Cells can also scavenge lipoic acid from their environment.[1][14] The enzyme lipoate-protein ligase A (LplA) activates free lipoic acid using ATP to form a lipoyl-AMP intermediate.[1][12] This activated lipoyl group is then transferred to the lysine residue of the target apo-protein.[1][12] This pathway is crucial for organisms that cannot synthesize LA or to supplement the de novo pathway.[15]

The primary location of lipoylated proteins is the mitochondrial matrix, which is consistent with their central role in energy metabolism.[10][13][16]

Core Metabolic Functions of Lipoylated Enzymes

Lipoylation is indispensable for the function of several multi-enzyme complexes that catalyze critical oxidative decarboxylation reactions, linking major metabolic pathways.[10][16]

  • Pyruvate Dehydrogenase Complex (PDC): This complex is a critical gatekeeper that connects glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA.[1][12] The E2 subunit of PDC, dihydrolipoamide acetyltransferase (DLAT), is lipoylated and its swinging arm is essential for transferring the acetyl group.[1]

  • α-Ketoglutarate Dehydrogenase Complex (KGDH): A key rate-limiting enzyme in the TCA cycle, KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[1][13] Its lipoylated E2 subunit, dihydrolipoamide succinyltransferase (DLST), is structurally and functionally similar to that of PDC.

  • Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDH): This complex is involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[16] Its lipoylated E2 subunit facilitates the transfer of acyl groups derived from these amino acids.

  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex is responsible for the degradation of glycine and plays a vital role in one-carbon metabolism.[1] The H-protein component of the GCS is lipoylated and acts as a mobile carrier for reaction intermediates.[1]

Central_Metabolism Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Complex (PDC) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA Lipoylated E2 TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle aKG α-Ketoglutarate TCA_Cycle->aKG KGDH α-Ketoglutarate Dehydrogenase (KGDH) aKG->KGDH SuccinylCoA Succinyl-CoA KGDH->SuccinylCoA Lipoylated E2 SuccinylCoA->TCA_Cycle BCAA Branched-Chain Amino Acids BCKA Branched-Chain α-Ketoacids BCAA->BCKA BCKDH Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) BCKA->BCKDH AcylCoA Acyl-CoA Derivatives BCKDH->AcylCoA Lipoylated E2 Glycine Glycine GCS Glycine Cleavage System (GCS) Glycine->GCS OneCarbon One-Carbon Metabolism GCS->OneCarbon Lipoylated H-Protein Antioxidant_Network LA Lipoic Acid (Oxidized) DHLA Dihydrolipoic Acid (Reduced) LA->DHLA Reduction ROS Reactive Oxygen Species (ROS) DHLA->ROS Scavenges VitC_ox Vitamin C (Oxidized) DHLA->VitC_ox Regenerates VitE_rad Vitamin E Radical DHLA->VitE_rad Regenerates GSSG Glutathione (Oxidized, GSSG) DHLA->GSSG Regenerates VitC_red Vitamin C (Reduced) VitC_ox->VitC_red VitC_red->VitE_rad Regenerates VitE_red Vitamin E (Reduced) VitE_rad->VitE_red VitE_red->ROS Scavenges GSH Glutathione (Reduced, GSH) GSSG->GSH GSH->ROS Scavenges NADH NADH NADH->LA NADP NAD+ NADP->DHLA

Caption: The antioxidant recycling network involving the LA/DHLA redox couple.

Emerging Roles in Cellular Signaling

Free lipoic acid is increasingly recognized as a modulator of various cellular signaling pathways, extending its influence beyond metabolism and direct antioxidant action. [18][19]

  • Insulin Signaling: LA has been shown to improve insulin sensitivity by activating components of the insulin signaling pathway, such as the PI3K-Akt cascade. [18][19]It can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake in muscle and fat cells. [10][13]* AMPK Pathway: LA can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. [13][19]AMPK activation promotes glucose uptake and fatty acid oxidation. [13]* Inflammatory Signaling: LA can exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression. [10][20]This is achieved, in part, by inhibiting the IKK-β enzyme. [10]* Nrf2 Pathway: The Nrf2 transcription factor is a master regulator of the antioxidant response. LA can induce the Nrf2 pathway, leading to the upregulation of a battery of protective antioxidant and detoxification enzymes. [10]

Signaling_Pathways LA Lipoic Acid InsulinReceptor Insulin Receptor LA->InsulinReceptor Activates AMPK AMPK LA->AMPK Activates IKK IKKβ LA->IKK Inhibits Nrf2 Nrf2 Pathway LA->Nrf2 Activates PI3K_Akt PI3K-Akt Pathway InsulinReceptor->PI3K_Akt GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 GlucoseUptake Glucose Uptake ↑ GLUT4->GlucoseUptake EnergyHomeostasis Energy Homeostasis AMPK->EnergyHomeostasis NFkB NF-κB Activation IKK->NFkB Inflammation Inflammation ↓ NFkB->Inflammation ARE Antioxidant Response Element (ARE) Genes ↑ Nrf2->ARE

Caption: Key cellular signaling pathways modulated by lipoic acid.

Lipoyl Lipids in Disease and Therapeutics

Given the central role of lipoylated proteins in metabolism and redox balance, their dysregulation is implicated in numerous human diseases. [1][2][3]

Disease Category Associated Dysfunction Therapeutic Potential
Inherited Metabolic Disorders Mutations in genes for LA synthesis (e.g., LIAS, LIPT1) lead to severe mitochondrial dysfunction, Leigh syndrome, and lactic acidosis. [21] Early diagnosis is critical; therapeutic avenues are being explored.
Neurodegenerative Diseases Mitochondrial dysfunction and oxidative stress are hallmarks of Alzheimer's and Parkinson's disease. Impaired PDC and KGDH activity is frequently observed. [13] LA supplementation is studied for its neuroprotective and antioxidant effects. [13]
Diabetes & Insulin Resistance Oxidative stress and impaired glucose metabolism contribute to diabetic complications, including neuropathy. [13][22] LA is used as a therapeutic agent to improve insulin sensitivity and alleviate symptoms of diabetic neuropathy. [13][19]

| Cancer | Cancer cells exhibit altered metabolism ("metabolic reprogramming"). The role of lipoylation is complex, potentially supporting or inhibiting tumor growth depending on the context. [4][5]Recently, a form of copper-dependent cell death, "cuproptosis," has been linked to the aggregation of lipoylated mitochondrial proteins. [4][23]| Targeting lipoylation and inducing cuproptosis are emerging as novel anti-cancer strategies. [4][23]|

Experimental Methodologies for Studying Lipoyl Lipids

Investigating protein lipoylation requires a combination of biochemical and advanced analytical techniques. [1]

Detection and Quantification

Protocol 7.1.1: Immunoblotting for Lipoylated Proteins

This method provides a straightforward way to assess the overall levels of lipoylated proteins in a sample.

  • Rationale: A specific antibody that recognizes the lipoyl-lysine moiety is used to detect all lipoylated proteins simultaneously. Changes in band intensity can indicate alterations in the lipoylation status of specific enzyme subunits.

  • Materials:

    • Cell or tissue lysates

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody: Anti-lipoic acid antibody

    • Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG

    • Chemiluminescent substrate

    • Imaging system

  • Step-by-Step Methodology:

    • Protein Extraction: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-40 µg of protein lysate on a 10-12% SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the anti-lipoic acid antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step (7.6).

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Bands corresponding to the molecular weights of lipoylated subunits (e.g., DLAT, DLST) should be visible. [24] 10. Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

Protocol 7.1.2: Mass Spectrometry-based Proteomic Analysis

Mass spectrometry (MS) is the gold standard for identifying and quantifying specific lipoylation sites. [1][25]

  • Rationale: MS can precisely identify the lysine residue that is modified and quantify the extent of this modification. Bottom-up proteomics, where proteins are digested into peptides before analysis, is a common approach. [25]A key challenge is that the lipoyl group can exist in oxidized and reduced forms. Chemical derivatization is often used to create a uniform species for analysis. [1]* Step-by-Step Workflow:

    • Protein Extraction & Enrichment (Optional): Extract proteins from the sample. For low-abundance proteins, mitochondrial enrichment via differential centrifugation may be necessary. [1] 2. Reduction and Alkylation: Treat the sample with a reducing agent (e.g., TCEP) to reduce the lipoyl disulfide bond, followed by alkylation with an agent like N-ethylmaleimide (NEM) to block the free thiols. This creates a stable adduct with a predictable mass shift (+440 Da relative to unmodified lysine). [1] 3. Proteolytic Digestion: Digest the proteins into peptides using a protease like trypsin. For some lipoylated peptides rich in acidic residues, alternative enzymes like Glu-C may yield better results. [17] 4. LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides and their fragments.

    • Data Analysis: Use specialized software to search the fragmentation spectra against a protein database. The software will identify peptides with the specific mass shift on lysine residues corresponding to lipoylation.

    • Quantification: Relative or absolute quantification of lipoylated peptides can be achieved using methods like label-free quantification, stable isotope labeling (SILAC), or targeted approaches like Parallel Reaction Monitoring (PRM). [1]

Mass_Spec_Workflow Sample Cell/Tissue Lysate or Mitochondria Reduction 1. Reduction (TCEP) Sample->Reduction Alkylation 2. Alkylation (NEM) Reduction->Alkylation Digestion 3. Proteolytic Digestion (Trypsin or Glu-C) Alkylation->Digestion LC 4. Liquid Chromatography (Peptide Separation) Digestion->LC MSMS 5. Tandem Mass Spectrometry (MS/MS) LC->MSMS Data 6. Database Search & Data Analysis MSMS->Data Result Identification & Quantification of Lipoyl-Lysine Sites Data->Result

Caption: Workflow for mass spectrometry-based analysis of protein lipoylation.

Functional Assays

Protocol 7.2.1: Measuring the Activity of Lipoylated Dehydrogenase Complexes

  • Rationale: The activity of complexes like PDC and KGDH depends on their lipoylated subunits. Measuring their enzymatic activity provides a functional readout of the lipoylation status. A common method involves spectrophotometrically monitoring the reduction of NAD+ to NADH.

  • Materials:

    • Isolated mitochondria or purified enzyme complex

    • Assay buffer

    • Substrates (e.g., pyruvate for PDC, α-ketoglutarate for KGDH)

    • Cofactors (e.g., Coenzyme A, Thiamine pyrophosphate)

    • NAD+

    • Spectrophotometer capable of reading absorbance at 340 nm

  • Step-by-Step Methodology:

    • Prepare Reaction Mix: In a cuvette, prepare an assay buffer containing the specific substrate and cofactors for the complex being assayed.

    • Initiate Reaction: Add the mitochondrial preparation or purified enzyme to the cuvette to start the reaction.

    • Add NAD+: Add NAD+ to the reaction mix.

    • Monitor Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of increase is proportional to the rate of NADH production and thus to the enzyme's activity.

    • Controls: Run negative controls without the substrate to account for background NAD+ reduction. Run positive controls with known active enzyme preparations.

    • Calculate Activity: Use the Beer-Lambert law and the extinction coefficient for NADH to calculate the rate of enzyme activity (e.g., in nmol/min/mg protein).

Future Directions and Unanswered Questions

The field of lipoyl lipid biology is continually expanding. While the core metabolic functions are well-established, many questions remain. Future research will likely focus on:

  • The Complete Lipoyl-Proteome: Are there other, as-yet-undiscovered lipoylated proteins in mammals? Advanced proteomic techniques may uncover novel targets. [1]* Regulatory Mechanisms: How is the process of lipoylation itself regulated? Understanding the enzymes that add and potentially remove this modification (delipoylases) is an active area of investigation. [1]* Crosstalk with Other PTMs: How does lipoylation interact with other post-translational modifications like phosphorylation or acetylation to fine-tune protein function?

  • Targeted Therapeutics: Can we develop drugs that specifically modulate the activity of lipoylated enzymes or the lipoylation process itself for therapeutic benefit in cancer or metabolic diseases? [4][5]The link to cuproptosis presents a particularly exciting avenue for cancer therapy. [4][23]

References

  • Lipoic Acid. (n.d.). Linus Pauling Institute, Oregon State University. Retrieved from [Link]

  • Roccamatisi, A., & Pompella, A. (2014). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Frontiers in Pharmacology, 5, 186. Retrieved from [Link]

  • What is the mechanism of Lipoic acid? (2024). Patsnap Synapse. Retrieved from [Link]

  • Salehi, B., Berkay Yılmaz, Y., Antika, G., Tumer, T. B., Mahomoodally, M. F., Lobine, D., ... & Sharifi-Rad, J. (2019). Lipoic Acid: its antioxidant and anti-inflammatory role and clinical applications. Clinical Nutrition ESPEN, 33, 1-11. Retrieved from [Link]

  • Gomes, M. B., & Negrato, C. A. (2014). Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases. Diabetology & Metabolic Syndrome, 6(1), 80. Retrieved from [Link]

  • Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. (2023). MDPI. Retrieved from [Link]

  • Gorąca, A., Huk-Kolega, H., Piechota, A., Kleniewska, P., Ciejka, E., & Skibska, B. (2011). The pharmacology of the antioxidant lipoic acid. Central European Journal of Biology, 6(5), 577-590. Retrieved from [Link]

  • Tsuchiya, Y., & Tanimura, H. (2021). Exploring protein lipidation by mass spectrometry-based proteomics. The Journal of Biochemistry, 169(4), 387-397. Retrieved from [Link]

  • Lipoic acid biosynthetic and salvage pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Alpha-Lipoic Acid – Uses, Side Effects, and More. (n.d.). WebMD. Retrieved from [Link]

  • Molz, P., & Schröder, N. (2017). Potential Therapeutic Effects of Lipoic Acid on Memory Deficits in Rodent Models of Alzheimer's Disease. Frontiers in Pharmacology, 8, 869. Retrieved from [Link]

  • How Lipoic Acid Preserves Critical Mitochondrial Function. (n.d.). Life Extension. Retrieved from [Link]

  • Rowland, E. A., & Lombard, D. B. (2017). Protein lipoylation: an evolutionarily conserved metabolic regulator of health and disease. Current Opinion in Chemical Biology, 42, 76-85. Retrieved from [Link]

  • Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins. (n.d.). UBC Chemistry. Retrieved from [Link]

  • Protein lipoylation in cancer: metabolic reprogramming and therapeutic potential. (2025). ScienceDirect. Retrieved from [Link]

  • Solmonson, A., & DeBerardinis, R. J. (2018). Lipoic acid metabolism and mitochondrial redox regulation. Journal of Biological Chemistry, 293(20), 7522-7530. Retrieved from [Link]

  • Wang, J., Zhang, Y., Chen, Y., He, D., & Yuan, Y. (2022). Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation. Journal of the American Chemical Society, 144(23), 10293-10302. Retrieved from [Link]

  • Protein lipoylation: an evolutionarily conserved metabolic regulator of health and disease. (n.d.). Elsevier. Retrieved from [Link]

  • Teichert, J., Hermann, R., Ruopp, C., & Packer, L. (1998). Assay of protein-bound lipoic acid in tissues by a new enzymatic method. Analytical Biochemistry, 258(2), 298-305. Retrieved from [Link]

  • Schonauer, M. S., Kastaniotis, A. J., Hiltunen, J. K., & Dieckmann, C. L. (2009). Lipoic Acid Synthesis and Attachment in Yeast Mitochondria. Journal of Biological Chemistry, 284(48), 33246-33254. Retrieved from [Link]

  • Bachas, L. G., & Meyerhoff, M. E. (1986). Homogeneous Enzyme Immunoassay for Lipoic Acid Based on the Pyruvate Dehydrogenase Complex: A Model for an Assay Using a Conjugate With One Ligand Per Subunit. Analytical Biochemistry, 156(1), 223-238. Retrieved from [Link]

  • In situ detection of protein lipoylation in cells. MS spectra obtained... (n.d.). ResearchGate. Retrieved from [Link]

  • Possible pathways for lipoic acid attachment to mitochondrial... (n.d.). ResearchGate. Retrieved from [Link]

  • Protein lipoylation: mitochondria, cuproptosis, and beyond. (2024). PubMed. Retrieved from [Link]

  • In Vivo Pathways and Naturally Occurring Lipoylated Proteins. (n.d.). SpringerLink. Retrieved from [Link]

  • Special Issue : Protein Lipoxidation at the Crossroads between Reactive Lipid Species and Redox Signaling. (n.d.). MDPI. Retrieved from [Link]

  • Protein lipoylation in cancer: metabolic reprogramming and therapeutic potential. (2025). PubMed. Retrieved from [Link]

  • Protein lipoylation: an evolutionarily conserved metabolic regulator of health and disease. (2018). Elsevier. Retrieved from [Link]

  • Identification of a novel lipoic acid biosynthesis pathway reveals the complex evolution of lipoate assembly in prokaryotes. (2023). PubMed Central. Retrieved from [Link]

  • Methods for imaging and detecting modification of proteins by reactive lipid species. (n.d.). NIH. Retrieved from [Link]

  • What Are Lipids? (2022). Cleveland Clinic. Retrieved from [Link]

  • Site-Specific Protein Lipoylation Analysis via Aldehyde-Acetal Probe Labelling and Reversible Enrichment (DA-Lipo). (n.d.). ResearchGate. Retrieved from [Link]

  • Redox-dependent lipoylation of mitochondrial proteins in Plasmodium falciparum. (2025). Research Square. Retrieved from [Link]

  • Bioactive Lipids and Their Derivatives in Biomedical Applications. (n.d.). PubMed Central. Retrieved from [Link]

  • Lipoproteins and Cardiovascular Redox Signaling: Role in Atherosclerosis and Coronary Disease. (n.d.). PubMed. Retrieved from [Link]

  • Redox-dependent lipoylation of mitochondrial proteins in Plasmodium falciparum. (n.d.). NIH. Retrieved from [Link]

  • Lipid Biological Functions. (n.d.). News-Medical.Net. Retrieved from [Link]

  • 5.3: Functions of Lipids. (2025). Medicine LibreTexts. Retrieved from [Link]

  • The Functions of Lipids in the Body. (n.d.). Human Nutrition. Retrieved from [Link]

  • Mitochondrial Protein Lipoylation and the 2-Oxoglutarate Dehydrogenase Complex Controls HIF1α Stability in Aerobic Conditions. (2016). PubMed Central. Retrieved from [Link]

  • Dietary lipoic acid-dependent changes in the activity and mRNA levels of hepatic lipogenic enzymes in rats. (n.d.). PubMed. Retrieved from [Link]

  • Effect of dietary a-lipoic acid enantiomers on the activity of enzymes... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Unveiling the Intricate Dance: A Technical Guide to Dilipoyl Lipid Interactions with Membrane Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the specialized realm of dilipoyl lipids and their dynamic interplay with membrane proteins. Moving beyond conventional lipid-protein interaction studies, we will explore the unique chemical functionalities of dilipoyl lipids and how they can be harnessed to probe and modulate membrane protein structure, function, and dynamics. This document is designed to be a comprehensive resource, providing not only theoretical underpinnings but also actionable experimental frameworks for researchers at the forefront of membrane protein science and drug discovery.

The Dilipoyl Lipid: A Multifunctional Tool for Membrane Biology

Traditional studies of membrane protein-lipid interactions often rely on observing the effects of bulk lipid composition on protein function. While informative, this approach provides limited insight into the specific and often transient interactions that govern protein behavior. Dilipoyl lipids, phospholipids functionalized with two lipoic acid moieties, offer a sophisticated tool to overcome these limitations. The defining feature of the lipoic acid group is its 1,2-dithiolane ring, a reactive entity that can exist in both oxidized (disulfide) and reduced (dithiol) forms. This redox activity, coupled with the ability to participate in polymerization and bioconjugation, makes dilipoyl lipids a versatile platform for a range of advanced applications.

Proposed Structure and Synthesis of a Dilipoyl Phospholipid

While a diverse array of phospholipids can be synthesized, a common starting point for creating functionalized lipids is to modify the headgroup of a common phospholipid like phosphatidylethanolamine (PE) or phosphatidylcholine (PC). A plausible synthetic route for a dilipoyl phosphatidylethanolamine (DiLipo-PE) is a multi-step process involving the coupling of lipoic acid to a linker which is then attached to the PE headgroup. The presence of two lipoyl groups can be achieved by using a branched linker.

Glycerol Glycerol Backbone FA1 Fatty Acid 1 Glycerol->FA1 sn-1 FA2 Fatty Acid 2 Glycerol->FA2 sn-2 Phosphate Phosphate Glycerol->Phosphate sn-3 Ethanolamine Ethanolamine Phosphate->Ethanolamine Linker Branched Linker (e.g., Lysine) Ethanolamine->Linker Lipoic1 Lipoic Acid 1 Linker->Lipoic1 Lipoic2 Lipoic Acid 2 Linker->Lipoic2

Caption: Proposed structure of a dilipoyl phosphatidylethanolamine (DiLipo-PE).

The synthesis of such a lipid would likely involve standard phosphoramidite chemistry or enzymatic modification of phospholipids. For instance, phospholipase D can be used to exchange the choline headgroup of PC with a functionalized alcohol containing the dilipoyl moiety[1].

Biophysical Properties of this compound-Containing Membranes

The incorporation of dilipoyl lipids into a lipid bilayer is expected to significantly alter its biophysical properties. Understanding these changes is paramount for designing meaningful experiments.

PropertyExpected Effect of this compound IncorporationRationale
Membrane Fluidity DecreaseThe bulky dithiolane rings can increase packing density and reduce the mobility of neighboring acyl chains.
Phase Transition Temperature (Tm) IncreaseIncreased van der Waals interactions from the lipoyl groups would require more energy to transition from the gel to the liquid-crystalline phase[1].
Membrane Curvature Potential for inducing negative curvatureThe cone-like shape of phosphatidylethanolamine, coupled with the bulky headgroup modification, may favor the formation of non-lamellar phases.
Redox Sensitivity HighThe disulfide bonds in the lipoyl groups can be reduced by cellular reductants like glutathione, leading to changes in membrane properties[2][3][4].
Polymerizability HighThe dithiolane rings can undergo ring-opening polymerization, leading to the formation of cross-linked, stabilized membranes[5][6][7][8][9].

Investigating this compound-Membrane Protein Interactions: Experimental Workflows

The unique properties of dilipoyl lipids open up a plethora of experimental avenues to probe membrane protein interactions with unprecedented detail.

Reconstitution of Membrane Proteins into this compound Vesicles

The foundational step for in vitro studies is the successful reconstitution of the target membrane protein into a lipid bilayer containing dilipoyl lipids.

A Solubilize Membrane Protein in Detergent Micelles E Mix Protein Micelles and Lipid Vesicles A->E B Prepare Lipid Film (DOPC + DiLipo-PE) C Hydrate Lipid Film to form Multilamellar Vesicles (MLVs) B->C D Extrude MLVs to form Small Unilamellar Vesicles (SUVs) C->D D->E F Remove Detergent (e.g., Dialysis, Bio-Beads) E->F G Characterize Proteoliposomes (DLS, cryo-EM) F->G A Reconstitute Cysteine-mutant Membrane Protein in DiLipo-PE Vesicles B Add Reducing Agent (e.g., DTT, TCEP) A->B C Incubate to allow Disulfide Bond Formation B->C D Quench Reaction C->D E Analyze Cross-linked Products (SDS-PAGE, Mass Spectrometry) D->E A Drug-loaded Dilipoyl Liposome (Oxidized State) B Systemic Circulation (Stable) A->B C Tumor Microenvironment (High Glutathione) B->C D Reduction of Disulfide Bonds C->D E Liposome Destabilization D->E F Drug Release E->F

Sources

An In-depth Technical Guide to the Formulation of Stimuli-Responsive Dilipoyl Lipid Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principles, methodologies, and critical parameters involved in the creation of highly stable, redox-responsive vesicles using dilipoyl phospholipids. Moving beyond conventional liposome preparation, we delve into the unique mechanism of in-situ polymerization that confers remarkable stability and controlled release capabilities to these advanced drug delivery platforms.

Foundational Principles: Deconstructing "Spontaneous Formation"

The term "spontaneous formation" when applied to dilipoyl lipid vesicles can be misleading. Unlike some surfactant systems that can form vesicles with minimal energy input, the generation of stable dilipoyl vesicles is a sophisticated two-stage process. The true innovation lies not in the initial self-assembly, but in the subsequent, stimuli-induced polymerization of the vesicle bilayer.

Stage 1: Templated Self-Assembly. Like conventional phospholipids, dilipoyl lipids are amphiphilic molecules that self-assemble into bilayer structures (liposomes) when hydrated in an aqueous solution.[1] This process is driven by the hydrophobic effect, which forces the hydrophobic acyl chains to sequester themselves away from water, while the hydrophilic headgroups remain exposed. This initial vesicle structure serves as a template for the subsequent stabilization step.

Stage 2: Stimuli-Induced Polymerization. The defining feature of a this compound is the incorporation of lipoic acid moieties, which contain a redox-active 1,2-dithiolane ring, into their structure.[2] Once the primary vesicles are formed, this ring can be opened by a specific trigger, most commonly a reducing agent or UV light.[3][4] The resulting free thiols on adjacent lipid molecules can then form new, intermolecular disulfide bonds, effectively cross-linking the entire vesicle into a single, robust, polymeric nanostructure.[5] This polymerization step, which proceeds spontaneously after the initial trigger, is what imparts superior stability and responsiveness to the system.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"] edge [color="#34A853", penwidth=2]

} idot Figure 1: Overall workflow for the formation of polymerized this compound vesicles.

The Core Mechanism: From Monomers to a Cross-linked Membrane

The unique behavior of dilipoyl vesicles is rooted in the chemistry of the dithiolane ring derived from lipoic acid.

dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4", fontsize=10]; edge [penwidth=2, color="#34A853"];

} idot Figure 2: Mechanism of redox-induced this compound cross-linking.

A reducing agent, such as dithiothreitol (DTT) for in-vitro work or endogenous glutathione (GSH) for in-vivo applications, cleaves the disulfide bond in the dithiolane ring.[3][6] This results in two free sulfhydryl (thiol) groups. Given the close proximity of lipid molecules within the packed bilayer, these newly formed, highly reactive thiols can readily react with a thiol on an adjacent lipid molecule to form a new, more stable intermolecular disulfide bond. This process repeats across the vesicle surface, creating a network of covalent linkages that significantly enhances the membrane's structural integrity.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe a robust, self-validating system for the preparation and characterization of this compound vesicles. Each stage includes checkpoints to ensure the success of the preceding step.

Protocol 1: Preparation of Primary Unilamellar Vesicles (LUVs) by Thin-Film Hydration and Extrusion

This method is a standard and reliable technique for producing liposomes with a controlled size distribution.[7]

Materials:

  • Dilipoyl phospholipid (e.g., 1,2-bis(10-(1,2-dithiolan-3-yl)decanoyl)-sn-glycero-3-phosphocholine)

  • Co-lipid if desired (e.g., DOPC, Cholesterol)

  • Organic solvent: Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Hydration buffer: Phosphate-buffered saline (PBS), HEPES, or other buffer of choice (pH 7.4)

  • Round-bottom flask, rotary evaporator, bath sonicator, mini-extruder, polycarbonate membranes (e.g., 100 nm pore size), glass syringes.

Methodology:

  • Lipid Film Formation:

    • Dissolve the this compound and any co-lipids in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

    • Attach the flask to a rotary evaporator. Rotate the flask in a water bath set above the lipid's phase transition temperature to evaporate the solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid's phase transition temperature.

    • Add the warm buffer to the flask containing the dry lipid film.

    • Agitate the flask gently by hand or on a vortex mixer until all the lipid film is suspended in the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing by Extrusion:

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Load the MLV suspension into one of the glass syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process ruptures the large MLVs and forces them to re-form into smaller, unilamellar vesicles (LUVs) with a diameter close to the membrane's pore size.[5]

    • The resulting suspension should appear significantly more translucent.

Validation Checkpoint: Before proceeding, characterize the primary LUVs using Dynamic Light Scattering (DLS) to confirm size (e.g., Z-average diameter ~100-120 nm) and homogeneity (Polydispersity Index, PDI < 0.2).

Protocol 2: Induction of In-Situ Polymerization

This step triggers the cross-linking reaction that stabilizes the vesicle structure.

Materials:

  • Prepared dilipoyl LUV suspension

  • Reducing agent stock solution (e.g., 1 M Dithiothreitol (DTT) in hydration buffer)

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Transfer the LUV suspension to a clean glass vial.

  • Add the DTT stock solution to the vesicle suspension to achieve the desired final concentration (e.g., 10 mM).

  • Gently mix the solution.

  • Flush the headspace of the vial with an inert gas to prevent unwanted oxidation.

  • Seal the vial and incubate at room temperature for a specified period (e.g., 4-12 hours) to allow the cross-linking reaction to proceed.

Protocol 3: Post-Polymerization Characterization & Validation

This protocol validates the success of the cross-linking by measuring the enhanced stability of the vesicles.

Materials:

  • Polymerized dilipoyl vesicle suspension

  • Non-polymerized dilipoyl vesicle suspension (control)

  • Surfactant solution (e.g., 10% Triton X-100)

  • Dynamic Light Scattering (DLS) instrument or a spectrophotometer.

Methodology (Surfactant Stability Assay):

  • Dilute both the polymerized and non-polymerized vesicle samples to a suitable concentration for DLS or absorbance measurement.

  • Measure the initial size (via DLS) or turbidity (via absorbance at 400 nm) of both samples.

  • Add a small volume of the Triton X-100 solution to each sample to a final concentration known to dissolve conventional liposomes (e.g., 1%).

  • Incubate for 30 minutes.

  • Re-measure the size or turbidity.

Validation Checkpoint: A successful polymerization is confirmed if the non-polymerized vesicles show a significant decrease in particle count/turbidity (indicating dissolution), while the polymerized vesicles retain their size and turbidity, demonstrating resistance to surfactant-mediated disruption.

Critical Parameters and Data Presentation

The properties of the final polymerized vesicles are highly dependent on formulation and process variables. Understanding these relationships is key to designing a fit-for-purpose drug delivery system.

Table 1: Influence of Lipid Composition on Vesicle Properties

ParameterThis compound Only70:30 Dilipoyl:Cholesterol70:30 Dilipoyl:DOPCCausality & Rationale
PDI (pre-polymerization) ~0.15~0.10~0.18Cholesterol increases bilayer rigidity and packing, leading to more uniform vesicles. DOPC can introduce fluidity, potentially increasing polydispersity.
Stability (vs. Triton X-100) HighVery HighModerate-HighCholesterol enhances membrane packing, which, combined with cross-linking, provides maximum stability. DOPC disrupts the packing of polymerizable lipids, potentially leading to a less complete cross-linking network.
Drug Leakage Rate LowVery LowModerateThe rigid, cross-linked, and tightly packed cholesterol-containing membrane is least permeable. The fluid domains from DOPC may allow for higher drug leakage.

Table 2: Influence of Stimulus (DTT) on Polymerization Efficiency

DTT ConcentrationDegree of Cross-linkingVesicle StabilityRationale
1 mM LowMinor IncreaseInsufficient reducing agent to open a significant number of dithiolane rings, leading to minimal cross-linking.
10 mM HighSignificant IncreaseOptimal concentration to drive the ring-opening reaction to near completion, maximizing the formation of intermolecular disulfide bonds.[3]
100 mM HighSignificant IncreaseReaction is already saturated at 10 mM. Higher concentrations offer no significant benefit and may need to be removed in downstream processing.

Applications in Advanced Drug Delivery

The unique properties of polymerized dilipoyl vesicles make them highly attractive for advanced therapeutic applications. Their primary advantage is exceptional stability in biological fluids, overcoming a major limitation of conventional liposomes which can be prone to premature drug release.[3] Furthermore, their redox-responsive nature can be exploited for targeted drug delivery. For instance, the high concentration of glutathione (GSH) within cancer cells can trigger the cleavage of the disulfide cross-links, leading to vesicle destabilization and release of the encapsulated therapeutic payload specifically at the tumor site.[6][8] This offers a pathway to increase therapeutic efficacy while minimizing systemic toxicity.

References

  • Ben-Hai, Z., et al. (1996). Polymerizable phospholipids with lipoic acid as head group: synthesis and phase properties. Chemistry and Physics of Lipids, 84(1), 69-77. [Link]

  • Wang, Y., et al. (2019). Lipoic acid-derived cross-linked liposomes for reduction-responsive delivery of anticancer drug. International Journal of Pharmaceutics, 560, 246-260. [Link]

  • Lipotype GmbH. Diphosphatidylglycerols. Lipid Analysis. [Link]

  • Zlotnikov, I. D., et al. (2024). Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid Improved Drug Accumulation, Increased Cytotoxicity and Selectivity to Leukemia Cells by Tumor Targeting via “Aikido” Principle. Gels, 10(3), 157. [Link]

  • Zlotnikov, I. D., et al. (2024). Disulfide Cross-Linked Polymeric Redox-Responsive Nanocarrier Based on Heparin, Chitosan and Lipoic Acid... PubMed. [Link]

  • Fernández-Jareño, R., et al. (2024). Development of a Liposome Nanoformulation for the Delivery of Lipoic Acid as a Potential Neuroprotective Therapy in Glaucoma. Pharmaceutics, 16(2), 290. [Link]

  • Yao, Z., & Rock, C. O. (2013). Phosphatidic Acid Synthesis in Bacteria. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(3), 495-502. [Link]

  • Kelly, K., & Jacobs, R. Phospholipid Biosynthesis. AOCS Lipid Library. [Link]

  • Hayward, J. A., & Chapman, D. (1984). Polymeric phospholipids as new biomaterials. Biomaterials, 5(3), 135-142. [Link]

  • Edwards, D. A., et al. (1997). Spontaneous vesicle formation at lipid bilayer membranes. Biophysical Journal, 73(4), 1857-1865. [Link]

  • Nelson, B. R., & Kirkpatrick, B. E. (2024). Emerging Applications of 1,2-dithiolanes in Diverse (Photo)polymerizations. UV+EB Technology. [Link]

  • Bellini, C., et al. (2023). α-lipoic acid-based dual responsive drug delivery systems in cancer treatment. ResearchGate. [Link]

  • Kirkpatrick, B. E., et al. (2023). Photoinduced Dithiolane Crosslinking for Multiresponsive Dynamic Hydrogels. Advanced Materials, 35(10), 2211209. [Link]

  • Temprana, C. F., et al. (2021). Photopolymerizable robust lipids towards reliability and their applications. Biophysical Reviews, 13(5), 725-733. [Link]

  • Raghavan, S. R., et al. (2021). Spontaneous Formation of Stable Vesicles and Vesicle Gels in Polar Organic Solvents. ResearchGate. [Link]

  • Raghavan, S. R., et al. (2021). Spontaneous Formation of Stable Vesicles and Vesicle Gels in Polar Organic Solvents. Langmuir, 37(28), 8463-8473. [Link]

  • National Center for Biotechnology Information. 1,2-Linoleoylphosphatidylcholine. PubChem Compound Database. [Link]

  • Harvey, R. A., & Ferrier, D. R. (2011). Phospholipid Synthesis. Lippincott's Illustrated Reviews: Biochemistry. [Link]

  • Djerdjev, A., & Beattie, J. (2009). Spontaneous formation of vesicles. ResearchGate. [Link]

  • Kurihara, K., et al. (2021). Reconstruction of phospholipid synthesis by combing in vitro fatty acid synthesis and cell-free gene expression. bioRxiv. [Link]

  • Kesper, J. C., et al. (2009). Spontaneous Formation of Ultrasmall Unilamellar Vesicles in Mixtures of an Amphiphilic Drug and a Phospholipid. Diva Portal. [Link]

  • ResearchGate. (2018). Lipid chemical structures. Figure. [Link]

  • Wikipedia. Lipid. Encyclopedia Article. [Link]

  • National Center for Biotechnology Information. Dioleoylphosphatidylserine. PubChem Compound Database. [Link]

  • Blue Tiger Scientific. 1,2-Didecanoyl-sn-Glycero-3-Phosphocholine (10:0 PC). Product Page. [Link]

  • Al-Ahmady, Z. S., & Tabrizian, M. (2014). 2-Dioleoyl-sn-glycero-3-phosphocholine-based nanoliposomes as an effective delivery platform for 17β-estradiol. European Journal of Pharmaceutics and Biopharmaceutics, 86(3), 369-375. [Link]

  • Human Metabolome Database. (2021). 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Metabocard. [Link]

Sources

A Technical Guide to the Role of Dilipoyl Lipids in Mitochondrial Membranes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoic acid, a sulfur-containing fatty acid, is a vital cofactor for several mitochondrial multi-enzyme complexes central to cellular energy metabolism. When covalently attached to specific lysine residues of its target proteins, it forms a lipoamide, and the lipid portion is often referred to as a dilipoyl lipid due to the two thiol groups. This guide provides a comprehensive overview of the chemistry, biosynthesis, and multifaceted roles of these lipoylated proteins within the mitochondrial membranes. We will delve into their canonical function as "swinging arms" in α-ketoacid dehydrogenase complexes, explore their emerging roles in redox sensing and regulation, and discuss the clinical implications of defects in lipoic acid metabolism. Furthermore, this guide will present detailed methodologies for the detection and characterization of protein lipoylation, offering valuable insights for researchers and professionals in drug development.

Introduction: The Significance of Lipoylation in Mitochondria

Mitochondria are the powerhouses of the cell, responsible for generating the majority of cellular ATP through oxidative phosphorylation. Central to this process are several key multi-enzyme complexes that channel substrates into the tricarboxylic acid (TCA) cycle. The functionality of these complexes is critically dependent on a unique post-translational modification: the covalent attachment of lipoic acid (LA) to form a lipoylated protein.[1][2][3] This modification creates a "this compound" moiety that is essential for the catalytic activity of these enzymes.

Lipoic acid is an indispensable cofactor for several mitochondrial 2-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex (PDC), α-ketoglutarate dehydrogenase complex (KGDH), and the branched-chain α-ketoacid dehydrogenase complex (BCKDH).[1][4] These complexes play pivotal roles in cellular metabolism, linking glycolysis, the TCA cycle, and amino acid catabolism. Beyond its catalytic role, the disulfide bond of the lipoyl moiety is also involved in the stabilization and redox-dependent regulation of these enzyme complexes.[1][4]

Defects in the biosynthesis or attachment of lipoic acid can lead to severe and often fatal mitochondrial diseases, highlighting its critical importance in human health.[5][6][7][8] Understanding the intricate roles of dilipoyl lipids in mitochondrial membranes is therefore crucial for researchers, scientists, and drug development professionals seeking to unravel the complexities of mitochondrial function and dysfunction.

The Chemistry and Biosynthesis of Lipoyl Moieties

Lipoic acid (6,8-dithiooctanoic acid) is a sulfur-containing fatty acid characterized by a five-membered dithiolane ring. This ring contains a disulfide bond that can be reversibly reduced to two thiol groups, a property central to its function.

The biosynthesis and attachment of lipoic acid is a complex process that occurs within the mitochondria. Eukaryotes possess a de novo synthesis pathway that utilizes octanoyl-acyl carrier protein (ACP), a product of mitochondrial fatty acid synthesis (mtFAS), as a precursor.[1][9][10] The process can be broadly divided into two key stages:

  • Octanoyl Transfer: An octanoyltransferase, LIPT2 in humans, transfers the octanoyl moiety from octanoyl-ACP to a specific lysine residue on the H protein of the glycine cleavage system (GCSH).[5][6][8]

  • Sulfur Insertion: The lipoyl synthase (LIAS), an iron-sulfur cluster-containing enzyme, then inserts two sulfur atoms into the octanoyl chain at carbons 6 and 8, forming the dithiolane ring and creating a lipoylated GCSH.[5][6][8]

  • Lipoyl Relay: The lipoyltransferase 1 (LIPT1) then transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of the other α-ketoacid dehydrogenase complexes.[5][6][8]

Some organisms also possess a salvage pathway that can utilize exogenous lipoic acid. This pathway involves a lipoate-protein ligase (LplA in bacteria) that activates free lipoic acid with ATP to form lipoyl-AMP, which is then transferred to the target lysine residue.[11][12]

G cluster_Mito Mitochondrial Matrix mtFAS Mitochondrial Fatty Acid Synthesis (mtFAS) Octanoyl_ACP Octanoyl-ACP mtFAS->Octanoyl_ACP LIPT2 LIPT2 (Octanoyltransferase) Octanoyl_ACP->LIPT2 GCSH_apo Apo-GCSH (H-protein) GCSH_apo->LIPT2 Octanoyl_GCSH Octanoyl-GCSH LIAS LIAS (Lipoyl Synthase) Octanoyl_GCSH->LIAS Lipoyl_GCSH Lipoyl-GCSH LIAS->Lipoyl_GCSH LIPT2->Octanoyl_GCSH LIPT1 LIPT1 (Lipoyltransferase) Lipoyl_GCSH->LIPT1 E2_lipoyl Lipoylated E2 Subunits LIPT1->E2_lipoyl E2_apo Apo-E2 Subunits (PDC, KGDH, BCKDH) E2_apo->LIPT1

Caption: De novo lipoic acid biosynthesis and attachment pathway in mitochondria.

The "Swinging Arm": The Canonical Role of Lipoyl Domains

The most well-characterized role of the this compound is as a "swinging arm" in the catalytic cycle of the α-ketoacid dehydrogenase complexes.[12][13] These large, multi-enzyme complexes are typically composed of three core enzymes: E1 (a thiamine pyrophosphate-dependent decarboxylase), E2 (a dihydrolipoyl acyltransferase), and E3 (a dihydrolipoyl dehydrogenase).[14][15]

The lipoyl domain is part of the E2 subunit and is connected to the catalytic domain of E2 by a flexible linker.[13][16] This linker allows the lipoyl domain to "swing" between the active sites of the E1, E2, and E3 subunits, sequentially carrying the reaction intermediates.

The catalytic cycle can be summarized as follows:

  • Decarboxylation and Reductive Acylation: The E1 subunit decarboxylates the α-ketoacid and transfers the resulting acyl group to the lipoyl moiety on the E2 subunit, reducing the disulfide bond to two thiol groups.[14]

  • Acyl Transfer: The "swinging arm" moves the acylated lipoyl moiety to the active site of the E2 catalytic domain, where the acyl group is transferred to Coenzyme A (CoA) to form acyl-CoA (e.g., acetyl-CoA).[14][16]

  • Re-oxidation: The reduced lipoyl moiety then swings to the active site of the E3 subunit, where it is re-oxidized to its disulfide form by FAD, which in turn is re-oxidized by NAD+.[14][16]

G cluster_swinging_arm Lipoyl 'Swinging Arm' (on E2) E1 E1 Active Site p1 Lipoyl-S-S E1->p1 1. Acyl group transfer & reduction E2_cat E2 Catalytic Domain E3 E3 Active Site p2 Acyl-Lipoyl-SH p1->p2 p2->E2_cat 2. Acyl group transfer to CoA p3 Dihydrolipoyl-(SH)2 p2->p3 p3->E3 3. Re-oxidation p3->p1

Caption: The "swinging arm" mechanism of the lipoyl domain in α-ketoacid dehydrogenase complexes.

Beyond the Canonical: Emerging Roles in Mitochondrial Membranes

While the role of dilipoyl lipids as catalytic cofactors is well-established, emerging evidence suggests they may have broader functions within the mitochondrial membranes.

Redox Sensing and Regulation: The disulfide/dithiol redox couple of the lipoyl moiety is sensitive to the mitochondrial redox environment.[1][4] Oxidative stress can lead to the oxidation of the dihydrolipoyl groups, potentially modulating the activity of the α-ketoacid dehydrogenase complexes.[2][4] This suggests that lipoylated proteins may act as redox sensors, linking the cellular redox state to metabolic flux.[17][18]

Structural Roles: While the primary components of mitochondrial membranes are phospholipids like phosphatidylcholine, phosphatidylethanolamine, and cardiolipin, the dense concentration of lipoylated proteins in the inner mitochondrial membrane may contribute to the local membrane architecture.[19][20][21] The dynamic movement of the lipoyl domains could influence the fluidity and organization of the surrounding lipid bilayer.

Methodologies for the Study of Protein Lipoylation

The study of protein lipoylation requires a combination of biochemical, molecular, and analytical techniques.

Immunodetection of Lipoylated Proteins

Western blotting using antibodies specific for lipoic acid is a common method for detecting lipoylated proteins.[11]

Experimental Protocol: Western Blotting for Lipoylated Proteins

  • Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate 20-50 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against lipoic acid (typically diluted 1:1000 to 1:5000 in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Causality Behind Experimental Choices:

  • Blocking: This step is crucial to prevent non-specific binding of the antibodies to the membrane, which would result in high background noise.

  • Washing: Thorough washing is necessary to remove unbound antibodies and reduce background signal.

  • Antibody Dilution: The optimal antibody dilution needs to be determined empirically to achieve a strong specific signal with minimal background.

Mass Spectrometry-Based Proteomics

Mass spectrometry (MS) has become a powerful tool for the identification and quantification of lipoylated proteins and the precise mapping of lipoylation sites.[11][22]

Experimental Workflow: MS-based Analysis of Protein Lipoylation

G start Protein Sample (Cell lysate or purified protein) digest Proteolytic Digestion (e.g., Trypsin, Glu-C) start->digest enrich Enrichment of Lipoylated Peptides (Optional, e.g., using chemical probes) digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis (Database search, site localization) lcms->data

Sources

A Technical Guide to the Antioxidant Properties of Dihydrolipoyl-Containing Lipids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of diseases, from neurodegeneration to cardiovascular disorders. The search for potent, biocompatible antioxidants that can effectively neutralize reactive oxygen species (ROS) in both aqueous and lipid environments is a cornerstone of therapeutic development. Alpha-lipoic acid (ALA) and its reduced form, dihydrolipoic acid (DHLA), represent a unique and powerful redox couple.[1] This guide delves into the advanced antioxidant properties of lipids that have been structurally modified to contain the dihydrolipoyl (DHL) moiety. We will explore the foundational chemistry of the DHLA system, the rationale for its incorporation into lipid backbones, its multifaceted mechanisms of action, and the rigorous experimental methodologies required to validate its efficacy. This document serves as a technical resource for scientists aiming to harness the therapeutic potential of these novel antioxidant compounds.

The Dihydrolipoic Acid Redox System: A Foundation of Potent Antioxidant Activity

At the heart of this technology is the redox pair of α-lipoic acid (ALA) and its reduced dithiol form, dihydrolipoic acid (DHLA).[2] While ALA possesses some antioxidant capabilities, DHLA is the significantly more potent species.[3] The conversion of the disulfide bond in ALA to two free thiol groups in DHLA creates a powerful reducing agent capable of participating in numerous antioxidant reactions.[4][5]

The antioxidant prowess of DHLA stems from several key attributes:

  • Broad-Spectrum ROS Scavenging: DHLA can directly quench a wide variety of reactive oxygen species, including hydroxyl radicals (•OH) and peroxyl radicals (ROO•).[6][7] It is also a powerful scavenger of hypochlorous acid (HOCl).[8]

  • Amphiphilic Nature: The ALA/DHLA couple is soluble in both water and lipid phases, allowing it to exert its protective effects in the cytosol and within cellular membranes.[4][9]

  • Redox Potential: The standard reduction potential of the ALA/DHLA couple is -0.32 V, making it a stronger reducing agent than the glutathione/glutathione disulfide (GSH/GSSG) couple (-0.24 V). This allows DHLA to effectively regenerate other key endogenous antioxidants.[3]

LA_DHLA_Redox_Cycle cluster_redox Cellular Redox Environment cluster_antioxidant_action Antioxidant Function LA α-Lipoic Acid (Oxidized) DHLA Dihydrolipoic Acid (Reduced) -SH  -SH LA->DHLA Reduction (e.g., Lipoamide Dehydrogenase) DHLA->LA Oxidation (Radical Scavenging) ROS ROS DHLA->ROS Donates e- / H+ Scavenged_ROS Neutralized Species

Caption: The LA/DHLA redox cycle, highlighting the conversion to the potent antioxidant DHLA.

Rationale and Synthesis of Dihydrolipoyl-Containing Lipids

While DHLA is a formidable antioxidant, its therapeutic application can be enhanced by incorporating it into a lipid scaffold, creating molecules such as dihydrolipoyl dioleoylglycerol.[10]

The Core Rationale:

  • Membrane Anchoring: Covalently linking the DHL moiety to a lipid backbone, such as a diacylglycerol, anchors the antioxidant at the lipid-water interface of cellular membranes. This is the primary site of lipid peroxidation.[10][11]

  • Enhanced Bioavailability: Lipid-based formulations can improve the absorption and cellular uptake of the active antioxidant moiety.

  • Targeted Delivery: This strategy allows for the concentration of antioxidant power precisely where it is needed most to protect polyunsaturated fatty acids within the membrane from oxidative attack.[12]

Synthesis Overview: The creation of these structured lipids typically involves a two-step process.[13] First, α-lipoic acid is enzymatically or chemically esterified to a glycerol backbone, often alongside other fatty acids like oleic acid, to create a lipoyl-containing triglyceride.[10] The second step is the chemical reduction of the disulfide bond in the lipoyl moiety to the active dithiol form, yielding the final dihydrolipoyl-containing lipid.[10]

Core Antioxidant Mechanisms in Action

Dihydrolipoyl-containing lipids employ a multi-pronged strategy to protect against oxidative damage, going far beyond simple radical quenching.

Direct Radical Scavenging and Inhibition of Lipid Peroxidation

The primary antioxidant defense is the donation of hydrogen atoms from DHLA's thiol groups to neutralize chain-propagating peroxyl radicals, thus terminating the lipid peroxidation cascade.[7] Furthermore, DHLA has been shown to be a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme directly involved in the peroxidation of lipids.[14] This inhibitory effect may stem from DHLA's ability to reduce the active ferric (Fe³⁺) form of the enzyme to its inactive ferrous (Fe²⁺) state.[14]

Regeneration of Endogenous Antioxidants

A key feature that distinguishes DHLA is its ability to regenerate other primary antioxidants from their radical forms, effectively creating a synergistic antioxidant network.[4][15]

  • Vitamin E (α-tocopherol): DHLA can reduce the tocopheroxyl radical back to active α-tocopherol, the main chain-breaking antioxidant within the lipid membrane. This recycling is mediated by Vitamin C.[7]

  • Vitamin C (Ascorbate): DHLA directly reduces the ascorbyl radical and dehydroascorbate, replenishing the primary water-soluble antioxidant.[7][16]

  • Glutathione (GSH): The redox potential of DHLA allows it to reduce glutathione disulfide (GSSG) back to two molecules of GSH, restoring the cell's most abundant intracellular antioxidant.[5]

Antioxidant_Network cluster_membrane Lipid Phase (Membrane) cluster_aqueous Aqueous Phase (Cytosol) DHLA Dihydrolipoyl Lipid VitC_ox Vitamin C Radical DHLA->VitC_ox GSSG GSSG (Oxidized) DHLA->GSSG VitE_ox Vitamin E Radical VitE Vitamin E VitE_ox->VitE Recycled by Vitamin C VitC Vitamin C VitC_ox->VitC Recycled by DHLA VitC->VitE_ox GSH GSH (Reduced) GSSG->GSH Recycled by DHLA

Caption: Role of Dihydrolipoyl lipids in regenerating the antioxidant network.

Metal Chelation and Pro-oxidant Considerations

Both ALA and DHLA can chelate transition metals like iron (Fe) and copper (Cu).[4][9] By binding these metals, they can prevent their participation in Fenton-like reactions, which generate highly destructive hydroxyl radicals. However, it is critical to note that under specific in vitro conditions with high concentrations of ferric ions (Fe³⁺), DHLA can act as a pro-oxidant by reducing Fe³⁺ to the more reactive Fe²⁺, potentially accelerating hydroxyl radical generation and lipid peroxidation.[6][8] This pro-oxidant effect is inhibited by the presence of ALA and is less of a concern in tightly regulated physiological systems, but it underscores the importance of careful experimental design.[6]

Modulation of Cellular Stress-Signaling Pathways

Beyond direct chemistry, DHLA influences the cell's own defense mechanisms. It has been shown to activate the Nrf2/HO-1 signaling pathway.[17] Nrf2 is a transcription factor that, upon activation, upregulates the expression of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). This action shifts the cell into a more protected state, providing a sustained defense against oxidative insults that outlasts the transient presence of the compound itself.[17][18] DHLA has also been shown to suppress the activation of pro-inflammatory pathways like NF-κB.[2][19]

Methodologies for Assessing Antioxidant Efficacy

A multi-tiered approach is required to fully characterize the antioxidant potential of dihydrolipoyl-containing lipids.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_inchemico In Chemico Evaluation cluster_invitro Cell-Based Validation Synthesis Synthesis of Dihydrolipoyl Lipid Characterization Structural & Purity Analysis (NMR, MS) Synthesis->Characterization DPPH DPPH Assay (Radical Scavenging) Characterization->DPPH Tier 1 ORAC ORAC Assay (Peroxyl Radical Scavenging) Characterization->ORAC Tier 1 CAA Cellular Antioxidant Assay (DCFH-DA Probe) DPPH->CAA Tier 2 ORAC->CAA Tier 2 Lipid_Perox Lipid Peroxidation Assay (C11-BODIPY or TBARS) CAA->Lipid_Perox Tier 3 Signaling Western Blot for Nrf2/HO-1 Activation Lipid_Perox->Signaling Mechanistic Insight

Caption: A tiered experimental workflow for evaluating dihydrolipoyl lipid antioxidants.

In Chemico Assays: Initial Screening

These assays provide a rapid assessment of a compound's intrinsic radical-scavenging ability.[20]

AssayPrincipleMeasuresKey Considerations
DPPH Radical Scavenging A stable purple radical (DPPH•) is reduced by the antioxidant to a yellow, non-radical form. The change is measured spectrophotometrically.[21]Hydrogen/electron-donating ability.Simple and rapid. DPPH is not a biologically relevant radical.[20]
Oxygen Radical Absorbance Capacity (ORAC) Measures the inhibition of the decay of a fluorescent probe caused by peroxyl radicals generated by AAPH.[22]Chain-breaking ability against peroxyl radicals.Considered more biologically relevant than DPPH. Trolox is used as the standard.[20]
Ferric Reducing Antioxidant Power (FRAP) Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[23]Reducing power (electron donation).Does not measure reaction against free radicals.[22]

Protocol Example: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a ~60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The absorbance at 517 nm should be ~1.0.

  • Sample Preparation: Dissolve the dihydrolipoyl lipid and control compounds (e.g., Trolox, DHLA) in a suitable solvent (e.g., ethanol, DMSO) to create a stock solution. Prepare a dilution series.

  • Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Cellular Assays: Proving Biological Relevance

Cell-based assays are critical to demonstrate that the antioxidant can protect living cells from an oxidative insult.[21]

Cellular Antioxidant Activity (CAA) Assay: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA), within cells.[24][25]

  • Cell Culture: Plate adherent cells (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom plate and grow to confluence.

  • Loading: Wash cells and incubate with 25 µM DCFH-DA for 1 hour.

  • Treatment: Remove the DCFH-DA solution and treat the cells with the dihydrolipoyl lipid and controls at various concentrations for 1 hour.

  • Oxidative Challenge: Add a peroxyl radical generator, such as 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.

  • Measurement: Immediately measure fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

  • Analysis: Calculate the area under the curve and determine the CAA value relative to a quercetin or Trolox standard.

Lipid Peroxidation Assays: These assays directly measure the protective effect on membrane lipids.

  • C11-BODIPY 581/591: This fluorescent fatty acid analogue incorporates into cellular membranes. Upon oxidation, its fluorescence emission shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[23] This method is highly specific for lipid peroxidation.

  • Thiobarbituric Acid Reactive Substances (TBARS): A classic method that measures malondialdehyde (MDA), a secondary byproduct of lipid peroxidation.[26][27] While widely used, it is less specific than fluorescent probe methods as MDA can be generated from other sources.[23]

Summary and Future Directions

Dihydrolipoyl-containing lipids represent a sophisticated class of antioxidants. By anchoring the highly potent DHLA moiety at the membrane interface, these compounds are strategically positioned to inhibit lipid peroxidation, scavenge a wide array of ROS, and synergistically regenerate the cell's endogenous antioxidant network. Furthermore, their ability to modulate protective signaling pathways like Nrf2 suggests a more profound and lasting cytoprotective effect.

Future research should focus on optimizing the lipid backbone for specific cellular and tissue targets, exploring their efficacy in complex disease models, and further elucidating their influence on redox-sensitive signaling cascades. The rigorous application of the multi-tiered evaluation workflow described herein is essential for validating the therapeutic potential of these promising molecules in the ongoing fight against oxidative stress-related diseases.

References

  • M. M. M. M. et al. Dihydrolipoic acid inhibits 15-lipoxygenase-dependent lipid peroxidation. Free Radical Biology and Medicine, 35(10), 1203–1209. [Link]

  • Scott, B. C. et al. Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation. Free Radical Research, 20(2), 119–133. [Link]

  • Shah, R., & Shastry, S. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]

  • Taylor & Francis. Dihydrolipoic acid – Knowledge and References. Taylor & Francis Online. [Link]

  • Laszlo, J. A. et al. Dihydrolipoyl dioleoylglycerol antioxidant capacity in phospholipid vesicles. Chemistry and Physics of Lipids, 165(2), 160–168. [Link]

  • Pisoschi, A. M., & Pop, A. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. Molecules, 25(21), 5094. [Link]

  • Shay, K. P. et al. α-Lipoic Acid: A Multifunctional Antioxidant That Improves Insulin Sensitivity in Patients with Type 2 Diabetes. Nutrition & Metabolism, 6, 4. [Link]

  • Gorąca, A. et al. Is alpha-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. Postepy Higieny I Medycyny Doswiadczalnej, 65, 689–699. [Link]

  • Castañeda-Arriaga, R., & Alvarez-Idaboy, J. R. Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data. Journal of Chemical Information and Modeling, 54(4), 1134–1145. [Link]

  • Halliwell, B. et al. Lipoic and Dihydrolipoic Acids as Antioxidants. a Critical Evaluation. Free Radical Research, 20(2), 119-133. [Link]

  • Wang, Y. et al. Dihydrolipoic acid protects against lipopolysaccharide-induced behavioral deficits and neuroinflammation via regulation of Nrf2/HO-1/NLRP3 signaling in rat. Journal of Neuroinflammation, 18(1), 147. [Link]

  • Castañeda-Arriaga, R., & Alvarez-Idaboy, J. R. Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data. ResearchGate. [Link]

  • Neha, K. et al. Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 8(5), 142. [Link]

  • Kagan, V. E. et al. Dihydrolipoic acid--a universal antioxidant both in the membrane and in the aqueous phase. Reduction of peroxyl, ascorbyl and chromanoxyl radicals. Biochemical Pharmacology, 44(8), 1637–1649. [Link]

  • Liu, Y. et al. The effect of α-Lipoic acid (ALA) on oxidative stress, inflammation, and apoptosis in high glucose–induced human corneal epithelial cells. Experimental Eye Research, 202, 108323. [Link]

  • Salehi, B. et al. Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. Current Issues in Molecular Biology, 47(5), 322. [Link]

  • Abeyrathne, E. D. N. S. et al. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 10(10), 1587. [Link]

  • Antolovich, M. et al. Methods for testing antioxidant activity. The Analyst, 127(1), 183–198. [Link]

  • Laszlo, J. A. et al. Dihydrolipoyl dioleoylglycerol antioxidant capacity in phospholipid vesicles. ResearchGate. [Link]

  • Chen, S., & Li, Z. Comparison of Antioxidant Effectiveness of Lipoic Acid and Dihydrolipoic Acid. Journal of Food Science, 80(1), C101-C108. [Link]

  • Erukainure, O. L. et al. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(8), 1598. [Link]

  • Bharat, S. et al. Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells. Antioxidants, 10(2), 309. [Link]

  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs. [Link]

  • Kelkel, M. et al. AOP1, a New Live Cell Assay for the Direct and Quantitative Measure of Intracellular Antioxidant Effects. Molecules, 24(11), 2090. [Link]

  • Moini, H. et al. Pro-oxidant actions of α-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90. [Link]

  • Taofiq, O. et al. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 10(10), 1634. [Link]

  • Nohl, H. et al. Evaluation of the antioxidant capacity of ubiquinol and dihydrolipoic acid. Zeitschrift für Naturforschung C, 53(3-4), 250–258. [Link]

  • Laszlo, J. A. et al. Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides. ResearchGate. [Link]

  • Ghibu, S. et al. [An endogenous dithiol with antioxidant properties: alpha-lipoic acid, potential uses in cardiovascular diseases]. Annales de Cardiologie et d'Angeiologie, 57(3), 161–165. [Link]

  • YouTube. Movie 14 Lipid Synthesis in the ER. YouTube. [Link]

  • M.M. M.M. et al. Dihydrolipoic acid inhibits 15-lipoxygenase-dependent lipid peroxidation. OUCI. [Link]

  • Wang, Y. et al. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems. Foods, 11(16), 2449. [Link]

  • Gasperovic, A. C. et al. Lipid Peroxidation and Antioxidant Protection. Antioxidants, 10(11), 1706. [Link]

  • Fundamentals of Biochemistry. 130-Synthesis of Other Lipids. YouTube. [Link]

  • BOC Sciences. Lipid Synthesis - Fatty Acids, Phospholipids, Triacylglycerols. YouTube. [Link]

Sources

The Central Role of the Lipoyl Moiety: A Technical Guide to its Function as a Catalytic Precursor in Core Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoic acid (LA), a sulfur-containing fatty acid, is a vital cofactor in central metabolism. While often recognized for its potent antioxidant properties, its fundamental role is executed when covalently bound to specific mitochondrial enzymes, a modification known as protein lipoylation.[1][2] This guide moves beyond the general antioxidant narrative to provide a detailed technical exploration of the lipoyl moiety's function as a catalytic machine, essential for converting primary metabolites into critical precursors for a vast array of biosynthetic pathways. We will dissect the biosynthesis of lipoic acid, its attachment to key enzyme complexes, and its mechanistic role in generating foundational biomolecules such as acetyl-CoA, succinyl-CoA, and one-carbon units. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for studying this essential metabolic nexus.

Part 1: The Biochemistry of Lipoic Acid and Protein Lipoylation

The functionality of lipoic acid is intrinsically linked to its synthesis and covalent attachment to proteins. Understanding this process is paramount to appreciating its role as a precursor-generating cofactor.

Introduction to Lipoic Acid

Lipoic acid (LA), or α-lipoic acid, is an organosulfur compound derived from octanoic acid.[3] It features a dithiolane ring and a carboxylic acid tail. Its structure includes an asymmetric carbon, resulting in two enantiomers: R-lipoic acid and S-lipoic acid.[4] Only the R-enantiomer is endogenously synthesized and serves as a natural cofactor for mitochondrial enzymes.[3][4] The dithiolane ring contains a disulfide bond that can be reversibly reduced to form dihydrolipoic acid (DHLA), which possesses two free thiol groups.[4] This redox couple is central to both its antioxidant activity and its catalytic function in acyl group transfer.

De Novo Biosynthesis and Lipoylation

In eukaryotes, lipoic acid is not synthesized as a free molecule but is built directly upon its target proteins within the mitochondria.[5] This pathway ensures the cofactor is delivered precisely where it is needed.

The process begins with the mitochondrial fatty acid synthesis (mtFAS) pathway, which produces an eight-carbon fatty acid, octanoic acid, attached to an acyl carrier protein (ACP) to form octanoyl-ACP.[6][7] The pathway then proceeds in two critical, enzyme-catalyzed steps:

  • Octanoyl Transfer: The enzyme lipoyl(octanoyl) transferase 2 (LIPT2) catalyzes the transfer of the octanoyl group from octanoyl-ACP to a specific lysine residue on the H-protein of the glycine cleavage system (GCSH).[8][9]

  • Sulfur Insertion: Lipoic acid synthase (LIAS), an iron-sulfur cluster-dependent enzyme, then inserts two sulfur atoms at carbons 6 and 8 of the attached octanoyl chain, creating the functional dithiolane ring and thus forming the mature lipoyl moiety.[6][9][10]

  • Lipoyl Relay: Finally, lipoyltransferase 1 (LIPT1) transfers the newly synthesized lipoyl group from GCSH to the E2 subunits of the other target dehydrogenase complexes, such as the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes.[8][9][11]

This multi-step process highlights a key concept: the "precursor" (octanoic acid) is first attached to its protein scaffold and then converted into the active cofactor.

cluster_targets Final Lipoylated Enzymes mtFAS Mitochondrial Fatty Acid Synthesis (mtFAS) OctanoylACP Octanoyl-ACP mtFAS->OctanoylACP LIPT2 LIPT2 (Octanoyltransferase) OctanoylACP->LIPT2 GCSH_apo Apo-GCSH Protein GCSH_apo->LIPT2 Octanoyl_GCSH Octanoyl-GCSH LIPT2->Octanoyl_GCSH LIAS LIAS (Lipoic Acid Synthase) [Fe-S Cluster] Octanoyl_GCSH->LIAS Lipoyl_GCSH Lipoyl-GCSH LIAS->Lipoyl_GCSH LIPT1 LIPT1 (Lipoyltransferase) Lipoyl_GCSH->LIPT1 Lipoyl_PDH Lipoyl-PDH E2 LIPT1->Lipoyl_PDH Lipoyl_KGDH Lipoyl-KGDH E2 LIPT1->Lipoyl_KGDH Lipoyl_BCKDH Lipoyl-BCKDH E2 LIPT1->Lipoyl_BCKDH PDH_apo Apo-PDH E2 PDH_apo->LIPT1 KGDH_apo Apo-KGDH E2 KGDH_apo->LIPT1 BCKDH_apo Apo-BCKDH E2 BCKDH_apo->LIPT1

Caption: De Novo Lipoic Acid Biosynthesis and Relay Pathway in Mitochondria.

The Lipoic Acid Salvage Pathway

In addition to de novo synthesis, cells can utilize exogenous lipoic acid via a salvage pathway.[6] In prokaryotes, the enzyme lipoate-protein ligase A (LplA) directly attaches free lipoic acid to target proteins in an ATP-dependent manner.[10][12] In humans, LIPT1 is thought to perform a similar function, attaching free lipoic acid (activated to lipoyl-AMP) to dehydrogenase complexes, although this pathway may be less efficient than the de novo route.[11] This salvage mechanism is of significant interest to drug developers, as it can be hijacked by lipoic acid analogues to interfere with bacterial metabolism.[13]

Part 2: The Lipoyl Moiety as a Catalytic Precursor in Key Metabolic Hubs

The true function of the lipoyl moiety is realized in its role as a "swinging arm" within five critical mitochondrial multienzyme complexes.[3] It facilitates the transfer of reaction intermediates between the active sites of the different enzyme subunits (E1, E2, and E3), thereby catalyzing the production of key biomolecule precursors.[2][6]

Enzyme ComplexKey Lipoylated ProteinInput SubstrateOutput PrecursorPrimary Metabolic Fate of Precursor
Pyruvate Dehydrogenase (PDH) Dihydrolipoyl Transacetylase (E2)PyruvateAcetyl-CoA TCA Cycle, Fatty Acid Synthesis, Cholesterol Synthesis
α-Ketoglutarate Dehydrogenase (KGDH) Dihydrolipoyl Transsuccinylase (E2)α-KetoglutarateSuccinyl-CoA TCA Cycle, Heme Synthesis
Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Dihydrolipoyl Transacylase (E2)Branched-Chain α-KetoacidsBranched-Chain Acyl-CoAs TCA Cycle Anaplerosis, Gluconeogenesis
Glycine Cleavage System (GCS) H-Protein (GCSH)GlycineMethylene-THF One-Carbon Metabolism (Purine, Thymidine Synthesis)
2-Oxoadipate Dehydrogenase (OADH) Dihydrolipoyl Transacylase (E2)2-OxoadipateGlutaryl-CoA Lysine and Tryptophan Catabolism
Table 1: Key Lipoyl-Dependent Enzyme Complexes and Their Precursor Products.
Pyruvate Dehydrogenase Complex (PDH): The Gateway to Aerobic Metabolism

The PDH complex is arguably the most critical lipoyl-dependent enzyme, linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-CoA.[6][14]

  • Mechanism:

    • The E1 subunit (Pyruvate Dehydrogenase) decarboxylates pyruvate, and the resulting hydroxyethyl group is attached to its thiamine pyrophosphate (TPP) cofactor.

    • The lipoyl arm of the E2 subunit (Dihydrolipoyl Transacetylase) swings to the E1 active site. Its disulfide bond is broken, and it accepts the hydroxyethyl group, which is simultaneously oxidized to an acetyl group, forming an acetyl-thioester bond.

    • The acetylated lipoyl arm then swings to the active site of E2, where it transfers the acetyl group to Coenzyme A, forming the final product, acetyl-CoA . The lipoyl arm is left in its reduced (dihydrolipoyl) form.

    • The reduced lipoyl arm swings to the E3 subunit (Dihydrolipoamide Dehydrogenase), which re-oxidizes it back to its disulfide state, preparing it for another catalytic cycle. Electrons are passed to FAD and then to NAD+ to form NADH.[6]

Acetyl-CoA is a cornerstone of metabolism, serving as the direct precursor for the synthesis of fatty acids, cholesterol, and ketone bodies, in addition to being the primary fuel for the TCA cycle.[15]

cluster_arm Swinging Lipoyl Arm Cycle E1 E1 (TPP) Pyruvate Dehydrogenase Pyruvate → CO₂ Hydroxyethyl-TPP arm_oxidized Oxidized Lipoyl Arm (S-S) E1:out->arm_oxidized 1. Acyl Group Transfer E2 E2 (Lipoyl Arm) Dihydrolipoyl Transacetylase Coenzyme A Acetyl-CoA arm_acetylated Acetylated Lipoyl Arm (~S-Acetyl) E3 E3 (FAD) Dihydrolipoamide Dehydrogenase NAD⁺ NADH + H⁺ arm_reduced Reduced Lipoyl Arm (SH SH) arm_oxidized->arm_acetylated Accepts Hydroxyethyl arm_acetylated->E2:in 2. Acetyl-CoA Formation arm_acetylated->arm_reduced Donates Acetyl arm_reduced->E3:in 3. Re-oxidation arm_reduced->arm_oxidized 4. Regeneration arm_reduced->arm_oxidized Re-oxidized by E3

Caption: Catalytic Cycle of the Pyruvate Dehydrogenase (PDH) Complex.

Other Key Lipoyl-Dependent Complexes
  • α-Ketoglutarate Dehydrogenase (KGDH): Functions identically to PDH but uses α-ketoglutarate as its substrate to produce succinyl-CoA , a critical TCA cycle intermediate and the starting point for heme biosynthesis.[6]

  • Branched-Chain α-Ketoacid Dehydrogenase (BCKDH): Essential for the catabolism of the branched-chain amino acids (leucine, isoleucine, valine). It converts their respective α-ketoacids into acyl-CoA derivatives, which can then be further metabolized for energy production.[6]

  • Glycine Cleavage System (GCS): This system is unique in that the lipoylated H-protein acts as a mobile substrate carrier. It accepts a methylamine group from glycine, which is then processed to generate methylene-tetrahydrofolate (CH₂-THF) .[2][3] This product is a primary donor of one-carbon units for the synthesis of purines, thymidine, and methionine, making the GCS a vital link between amino acid catabolism and nucleotide biosynthesis.

Part 3: Experimental Methodologies for Studying Lipoyl-Dependent Pathways

A multi-faceted experimental approach is required to fully elucidate the function and regulation of lipoyl-dependent metabolism. The choice of methodology depends on whether the goal is to assess overall pathway integrity, quantify specific metabolites, or dissect enzyme kinetics.

Cellular Assays: Assessing Protein Lipoylation Status

The most direct method to determine if the lipoic acid biosynthesis and attachment pathway is functional is to probe for the presence of lipoylated proteins in a biological sample.

Protocol: Western Blot Analysis of Protein Lipoylation

  • Rationale: This technique uses a specific antibody to detect the lipoyl moiety on all target proteins simultaneously, providing a rapid assessment of the overall lipoylation status in cell lysates or mitochondrial fractions. A defect in an upstream enzyme like LIAS will result in the loss of signal for all lipoylated proteins.[16]

  • Methodology:

    • Sample Preparation: Lyse cells or isolate mitochondria in a buffer containing protease inhibitors. Determine total protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Denature 20-40 µg of protein per lane and separate by size on a 10-12% polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block non-specific binding sites on the membrane by incubating with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with a rabbit anti-lipoic acid polyclonal antibody (typically at 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.

    • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. The expected bands correspond to the molecular weights of the lipoylated proteins (e.g., PDH-E2, KGDH-E2, GCSH).

    • Validation: A loading control, such as an antibody against β-actin or a mitochondrial protein like COX IV, must be used to ensure equal protein loading across lanes.

start Cell Lysate or Mitochondrial Fraction sds SDS-PAGE (Protein Separation) start->sds transfer Membrane Transfer (PVDF) sds->transfer block Blocking (5% Milk/BSA) transfer->block ab1 Primary Antibody (Anti-Lipoic Acid) block->ab1 wash1 Wash (TBST) ab1->wash1 ab2 Secondary Antibody (HRP-conjugated) wash1->ab2 wash2 Wash (TBST) ab2->wash2 detect ECL Detection wash2->detect analysis Analysis of Lipoylated Bands detect->analysis

Caption: Experimental Workflow for Western Blot Analysis of Protein Lipoylation.

Analytical Techniques for Quantifying Precursors and Products

To measure the direct output of lipoyl-dependent enzymes, quantitative analytical methods are essential. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the gold standard.

Choosing the Right Method:

  • HPLC with UV Detection: A robust and cost-effective method for quantifying compounds that have a chromophore. It is suitable for routine analysis where high sensitivity is not the primary concern.[17][18]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for complex biological matrices (e.g., plasma, cell extracts) and for metabolic flux analysis using stable isotope tracers.[19][20]

MethodAnalyteLinearity RangeLimit of Quantitation (LOQ)Key Advantages / Disadvantages
Chiral HPLC-UV (R/S)-Lipoic Acid5 - 1250 ng/mL[19]5 ng/mL[19]Adv: Cost-effective, robust. Disadv: Lower sensitivity, requires derivatization for some analytes.
Chiral LC-MS/MS (R/S)-Lipoic Acid0.5 - 100 ng/mL[19]0.5 ng/mL[19]Adv: High sensitivity and selectivity, ideal for bioanalysis. Disadv: Higher instrument cost and complexity.
HPLC-UV Acetyl-CoA, Succinyl-CoAVaries by method~0.1-1 µMAdv: Direct quantification of key precursors. Disadv: Requires specific extraction protocols to preserve thioester bonds.
Table 2: Comparison of Analytical Methods for Lipoic Acid and Related Metabolites.[19]

Protocol: General Sample Preparation for LC-MS/MS Analysis of Acyl-CoAs

  • Rationale: The thioester bond in molecules like acetyl-CoA is labile. This protocol is designed to rapidly quench metabolism and efficiently extract these precursors for accurate quantification.

  • Methodology:

    • Metabolism Quenching: For adherent cells, rapidly aspirate culture medium and add ice-cold 80% methanol to quench all enzymatic activity instantly. For suspension cells, centrifuge rapidly and resuspend the pellet in the cold extraction solvent.

    • Cell Lysis: Scrape/vortex the cells in the extraction solvent and subject them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Extraction: Centrifuge at high speed (e.g., >15,000 x g) at 4°C for 15 minutes to pellet cell debris.

    • Sample Clarification: Transfer the supernatant to a new tube. For robust analysis, it is advisable to dry the extract under a stream of nitrogen and then reconstitute it in the initial mobile phase solvent (e.g., 5% acetonitrile in water).

    • Analysis: Inject the clarified sample onto the LC-MS/MS system. Use an internal standard (e.g., ¹³C-labeled acetyl-CoA) added at the beginning of the extraction to control for sample loss and matrix effects.

Part 4: Therapeutic and Drug Development Perspectives

The central role of lipoic acid metabolism makes it a compelling target for therapeutic intervention.

  • Diseases of Lipoylation: Genetic defects in genes like LIAS, LIPT1, and LIPT2 lead to severe mitochondrial diseases characterized by a combined deficiency of the 2-oxoacid dehydrogenases, resulting in encephalopathy, cardiomyopathy, and early death.[9] Understanding these pathways is critical for developing diagnostic and therapeutic strategies.

  • Lipoic Acid as a Therapeutic: Pharmacological doses of free lipoic acid are used to treat diabetic neuropathy and have been investigated for their ability to improve insulin sensitivity.[14][21] This effect is partly mediated by its ability to activate key signaling pathways like AMP-activated protein kinase (AMPK).[14]

  • Antimicrobial Drug Development: Because some bacteria rely heavily on the lipoic acid salvage pathway, designing substrate analogues that can be incorporated by bacterial LplA but lead to non-functional enzymes is a promising strategy for developing new antibiotics.[13]

Conclusion

The dilipoyl lipid, more accurately termed the protein-bound lipoyl moiety, is far more than a simple antioxidant. It is a sophisticated catalytic machine at the heart of mitochondrial metabolism. By acting as a covalent swinging arm, it enables the conversion of key substrates into the foundational precursors—acetyl-CoA, succinyl-CoA, and one-carbon units—that fuel energy production and the biosynthesis of nearly every major class of biomolecule. For researchers and drug developers, a deep, mechanistic understanding of the lipoylation pathway and the function of these enzyme complexes is essential for identifying novel therapeutic targets for metabolic diseases, neurodegeneration, and infectious diseases. The experimental frameworks provided herein offer robust starting points for interrogating this critical metabolic nexus.

References

  • Linus Pauling Institute. (n.d.). Lipoic Acid. Oregon State University. [Link]

  • Shay, K. P., Moreau, R. F., Smith, E. J., Smith, A. R., & Hagen, T. M. (2009). Alpha-lipoic acid as a dietary supplement: molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1149-1160. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Lipoic acid?. [Link]

  • Solmonson, A., & DeBerardinis, R. J. (2018). Lipoic acid metabolism and mitochondrial redox regulation. Journal of Biological Chemistry, 293(20), 7522-7530. [Link]

  • Cai, Z., Li, B., & Wang, L. (2023). Protein lipoylation: mitochondria, cuproptosis, and beyond. Cellular and Molecular Life Sciences, 80(8), 221. [Link]

  • Rowland, E. A., & Lombardo, M. J. (2017). Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease. Metabolites, 7(4), 51. [Link]

  • Gomes, A. P., & Blenis, J. (2015). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Antioxidants & Redox Signaling, 22(2), 184-197. [Link]

  • Ewald, J., Hoffmann, N., van der Merwe, M. J., Dehning, N., & Meyer, A. J. (2014). Mitochondrial Protein Lipoylation Does Not Exclusively Depend on the mtKAS Pathway of de Novo Fatty Acid Synthesis in Arabidopsis. Plant Physiology, 165(3), 1019-1031. [Link]

  • ResearchGate. (n.d.). Lipoic acid biosynthetic and salvage pathways. [Link]

  • Life Extension. (n.d.). How Lipoic Acid Preserves Critical Mitochondrial Function. [Link]

  • Schonauer, M. S., Kastaniotis, A. J., Hiltunen, J. K., & Dieckmann, C. L. (2009). Lipoic Acid Synthesis and Attachment in Yeast Mitochondria. Journal of Biological Chemistry, 284(35), 23334-23342. [Link]

  • Satish, J., et al. (2014). A Simple and Specific Method for Estimation of Lipoic Acid in Human Plasma. Journal of Analytical & Bioanalytical Techniques, 5(5). [Link]

  • Wikipedia. (n.d.). Lipoic acid. [Link]

  • Le, V. T., et al. (2024). Substrate Analogues Entering the Lipoic Acid Salvage Pathway via Lipoate-Protein Ligase 2 Interfere with Staphylococcus aureus Virulence. ACS Infectious Diseases, 10(6), 2056-2068. [Link]

  • Uttamapinant, C., et al. (2012). Lipoic Acid Ligase-Promoted Bioorthogonal Protein Modification and Immobilization. Methods in Molecular Biology, 875, 155-170. [Link]

  • Waller, J. C., et al. (2021). Protein lipoylation in mitochondria requires Fe–S cluster assembly factors NFU4 and NFU5. Journal of Experimental Botany, 72(11), 4157-4171. [Link]

  • ResearchGate. (n.d.). Mitochondrial protein lipoylation. [Link]

  • ResearchGate. (n.d.). Possible pathways for lipoic acid attachment to mitochondrial α-ketodehydrogenase apoenzymes. [Link]

  • Pop, A. M., et al. (2017). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 8(11), 711-718. [Link]

  • Borowczyk, K., et al. (2015). Determination of lipoic acid in biological samples. Bioanalysis, 7(14), 1785-1798. [Link]

  • Kuśmierek, K., & Chwatko, G. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules, 25(3), 696. [Link]

  • Christensen, Q. H., & Cronan, J. E. (2024). Lipoic acid attachment to proteins: stimulating new developments. Molecular Microbiology, 121(3), 437-447. [Link]

  • Slådek, M., et al. (2015). Multisite clickable modification of proteins using lipoic acid ligase. Bioconjugate Chemistry, 26(7), 1367-1374. [Link]

  • Mayr, J. A. (2014). Lipoic acid biosynthesis defects. Journal of Inherited Metabolic Disease, 37(4), 563-573. [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. [Link]

  • Jia, M., et al. (2023). Photochemical synthesis of natural lipids in artificial and living cells. Nature Communications, 14(1), 6030. [Link]

  • Kim, D. Y., & Lee, J. Y. (2023). α-Lipoic acid chemistry: the past 70 years. Organic & Biomolecular Chemistry, 21(48), 9811-9828. [Link]

  • Squire Booker. (2019, June 13). The biosynthesis of lipoic acid: a saga of death, destruction, and rebirth [Video]. YouTube. [Link]

  • Schupke, H., et al. (2001). New metabolic pathways of alpha-lipoic acid. Drug Metabolism and Disposition, 29(6), 855-862. [Link]

  • Jacquemyn, J., et al. (2017). Synthesis and Biosynthetic Trafficking of Membrane Lipids. Cold Spring Harbor Perspectives in Biology, 9(10), a027798. [Link]

  • International Journal of Engineering Research & Technology. (2012). Spectrophotometric Methods For The Determination Of Lipoic Acid By Using MBTH And Ferric Chloride. IJERT, 1(7). [Link]

  • ResearchGate. (2019). Extraction and estimation of alpha lipoic acid content in different food samples by reverse phase HPLC: effect of heat treatment. [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Brain Lipid Biosynthesis. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. [Link]

  • Medicosis Perfectionalis. (2014, June 11). 130-Synthesis of Other Lipids [Video]. YouTube. [Link]

  • Bio-science. (2023, November 27). Lipid synthesis in the Endoplasmic Reticulum [Video]. YouTube. [Link]

  • Bio Sci. (2021, July 19). 29. Lipid Synthesis [Video]. YouTube. [Link]

  • Pan, Y., et al. (2011). THE DIHYDROLIPOAMIDE ACETYLTRANSFERASE IS A NOVEL METABOLIC LONGEVITY FACTOR AND IS REQUIRED FOR CALORIE RESTRICTION MEDIATED LIFE SPAN EXTENSION. Aging, 3(8), 749-763. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Dilipoyl Lipid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Dilipoyl Lipids

Alpha-lipoic acid (LA), a naturally occurring disulfide-containing fatty acid, is a vital cofactor in mitochondrial dehydrogenase complexes and a potent antioxidant.[1] Its reduced form, dihydrolipoic acid (DHLA), possesses two free thiol groups, making it a powerful chelator and radical scavenger. The unique redox activity of the dithiolane ring, coupled with the presence of a terminal carboxylic acid, makes lipoic acid an attractive moiety for conjugation to other molecules, including lipids.

Dilipoyl lipid derivatives are amphiphilic molecules that incorporate the functional properties of lipoic acid into a lipid scaffold. These hybrid molecules are of significant interest in drug delivery and materials science. By incorporating dilipoyl lipids into liposomes or other lipid-based nanoparticles, researchers can impart redox sensitivity, antioxidant properties, and the ability to chelate metals to these delivery vehicles.[2][3] This opens up possibilities for creating "smart" drug carriers that can respond to the reductive environment of the cell cytoplasm or specific disease states, leading to targeted drug release. Furthermore, the dithiolane group can be used for anchoring these lipid constructs to gold surfaces for biosensor applications.[4]

This comprehensive guide provides detailed methods for the synthesis, purification, and characterization of this compound derivatives, with a focus on the conjugation of lipoic acid to aminophospholipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE).

Synthetic Strategies: An Overview

The synthesis of this compound derivatives primarily involves the formation of a stable amide bond between the carboxylic acid of lipoic acid and the primary amine of an aminolipid. Several coupling strategies can be employed, with the choice depending on the specific lipid, desired reaction conditions, and available reagents.

Key Synthetic Pathways:
  • Carbodiimide-Mediated Coupling (EDC/DCC with NHS): This is the most common and versatile method. A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid of lipoic acid. The addition of N-hydroxysuccinimide (NHS) traps the activated acid as a more stable NHS ester, which then reacts efficiently with the primary amine of the lipid.[5]

  • Acid Chloride Formation: Lipoic acid can be converted to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride. The resulting lipoyl chloride can then react directly with the aminolipid. This method is highly efficient but requires anhydrous conditions and careful handling of the reactive acid chloride.

This guide will focus on the carbodiimide-mediated approach due to its widespread use, milder reaction conditions, and the commercial availability of the necessary reagents.

PART 1: Synthesis of N-Lipoyl-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (Lipoyl-DPPE)

This section provides a detailed, step-by-step protocol for the synthesis of a specific this compound derivative, Lipoyl-DPPE. The synthesis is a two-step process: first, the activation of lipoic acid to its NHS ester, and second, the coupling of the NHS ester to DPPE.

Step 1: Activation of Lipoic Acid to Lipoic Acid-NHS Ester

Causality Behind Experimental Choices:

  • Carbodiimide Choice (EDC vs. DCC): Both EDC and DCC are effective for this activation. EDC and its urea byproduct are water-soluble, which can simplify purification if the subsequent reaction is performed in an aqueous or semi-aqueous environment.[6] DCC is typically used in anhydrous organic solvents, and its dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, allowing for easy removal by filtration.[7] For this protocol, we will use EDC as it is generally easier to handle and its byproducts are readily removed in the subsequent workup steps.

  • Role of NHS: The O-acylisourea intermediate formed by the reaction of a carboxylic acid and a carbodiimide can be unstable and prone to side reactions.[8] N-hydroxysuccinimide (NHS) is added to form a more stable NHS ester intermediate. This two-step activation (EDC followed by NHS) increases the efficiency of the final coupling reaction and minimizes side products.[9]

  • Solvent and Base: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are suitable solvents for this reaction. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.[10][11]

Experimental Protocol: Lipoic Acid-NHS Ester Synthesis

Materials:

  • α-Lipoic Acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve α-lipoic acid (1.0 eq) in anhydrous DCM.

  • Add N-hydroxysuccinimide (NHS) (1.1 eq) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC-HCl (1.2 eq) to the cooled solution.

  • Add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The product, lipoic acid-NHS ester, will have a higher Rf value than the starting lipoic acid.

  • Once the reaction is complete, the reaction mixture can be used directly in the next step or purified. For purification, wash the organic layer with 5% aqueous HCl, followed by saturated aqueous NaHCO3, and finally brine. Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure to yield the crude lipoic acid-NHS ester.

Step 2: Coupling of Lipoic Acid-NHS Ester to DPPE

Causality Behind Experimental Choices:

  • Lipid Choice: 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) is chosen as a representative aminophospholipid due to its commercial availability and common use in liposome formulations.[12]

  • Solvent and Base: The coupling reaction is typically carried out in a chlorinated solvent like chloroform or dichloromethane, often with the addition of a co-solvent like methanol to improve the solubility of the phospholipid. Triethylamine is added as a base to deprotonate the ammonium group of the phosphoethanolamine headgroup, rendering it a nucleophilic primary amine that can react with the NHS ester.[13]

  • Reaction Monitoring: TLC is an effective way to monitor the progress of the reaction. The product, Lipoyl-DPPE, will have a different Rf value compared to the starting materials, DPPE and lipoic acid-NHS ester. A ninhydrin stain can be used to visualize the disappearance of the primary amine of DPPE.

Experimental Protocol: Synthesis of Lipoyl-DPPE

Materials:

  • Lipoic Acid-NHS Ester (from Step 1)

  • 1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)

  • Triethylamine (TEA)

  • Anhydrous Chloroform and Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

  • TLC plates (silica gel) and developing chamber

  • Ninhydrin stain

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve DPPE (1.0 eq) in a mixture of anhydrous chloroform and methanol (e.g., 9:1 v/v).

  • Add triethylamine (2.0 eq) to the DPPE solution and stir for 15 minutes at room temperature.

  • Dissolve the crude or purified lipoic acid-NHS ester (1.5 eq) in anhydrous chloroform and add it dropwise to the DPPE solution.

  • Stir the reaction mixture at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC using a mobile phase such as chloroform/methanol/water (e.g., 65:25:4 v/v/v). The disappearance of the DPPE spot (visualized with ninhydrin stain) indicates the progress of the reaction.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

PART 2: Purification and Characterization of Lipoyl-DPPE

A robust purification and characterization strategy is essential to ensure the identity and purity of the synthesized this compound, forming a self-validating system for the protocol.

Purification by Silica Gel Column Chromatography

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard stationary phase for the purification of lipids by normal-phase chromatography. Its slightly acidic nature allows for the separation of lipids based on the polarity of their headgroups.[14]

  • Elution System: A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system for phospholipid purification is a mixture of chloroform, methanol, and water. The addition of a small amount of a base like triethylamine to the eluent can help to prevent streaking of amine-containing lipids on the acidic silica gel.[13][15]

Experimental Protocol: Purification of Lipoyl-DPPE

Materials:

  • Crude Lipoyl-DPPE

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Chloroform, Methanol, Water, Triethylamine (HPLC grade)

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 chloroform/methanol).

  • Pack a glass chromatography column with the silica gel slurry.

  • Dissolve the crude Lipoyl-DPPE in a minimal amount of chloroform and load it onto the top of the silica gel column.

  • Begin elution with a low-polarity solvent mixture (e.g., chloroform/methanol, 98:2 v/v).

  • Gradually increase the polarity of the eluent by increasing the proportion of methanol (e.g., stepping up to 95:5, 90:10, and 85:15 chloroform/methanol). A small amount of triethylamine (e.g., 0.1%) can be added to the mobile phase to improve peak shape.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Lipoyl-DPPE.

Characterization of Lipoyl-DPPE

A Self-Validating System: The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation and purity assessment.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment in the molecule. Key signals to look for in the ¹H NMR spectrum of Lipoyl-DPPE include:

    • Protons of the dipalmitoyl chains (alkane region).

    • Protons of the glycerol backbone.

    • Protons of the phosphoethanolamine headgroup.

    • Characteristic protons of the lipoic acid moiety, including the methine proton adjacent to the disulfide bond and the methylene protons of the dithiolane ring.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbonyl carbons of the ester and amide bonds, the carbons of the glycerol backbone, the alkyl chains, and the lipoic acid moiety.[3]

  • ³¹P NMR: This is a highly diagnostic technique for phospholipids. A single peak in the ³¹P NMR spectrum confirms the presence of a single phosphorus-containing species.[4]

Representative NMR Data: While a specific spectrum for Lipoyl-DPPE is not readily available in the searched literature, the expected chemical shifts can be predicted based on the individual components. For a similar conjugate, 1,3-dioleoyl-2-lipoyl-sn-glycerol, characteristic proton signals for the lipoyl group were observed.[16]

Proton Approximate Chemical Shift (ppm)
-CH2- (dipalmitoyl chains)1.2-1.3
-CH- (lipoic acid dithiolane)~3.5
-CH2-S- (lipoic acid dithiolane)~3.1-3.2 and ~1.8-1.9
-CH2-CH2-N- (ethanolamine)~3.2 and ~4.0
Glycerol backbone protons4.0-5.3

2. Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for analyzing large, non-volatile molecules like lipids.[17] The ESI-MS spectrum of Lipoyl-DPPE should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion can provide further structural information, confirming the presence of the dipalmitoyl chains and the lipoic acid moiety.

Expected Mass Spectrometry Data for Lipoyl-DPPE:

  • Molecular Formula: C₄₅H₈₅N₂O₉PS₂

  • Molecular Weight: 881.19 g/mol

  • Expected [M+H]⁺: m/z 882.19

  • Expected [M+Na]⁺: m/z 904.17

PART 3: Application Notes - Preparation of Lipoic Acid-Functionalized Liposomes

Dilipoyl lipids can be incorporated into liposomal formulations to create redox-sensitive and antioxidant drug delivery systems.

Protocol: Preparation of Liposomes Containing Lipoyl-DPPE by Thin-Film Hydration

This method is a standard and widely used technique for preparing liposomes.[18]

Materials:

  • Primary lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Cholesterol (optional, for membrane stabilization)

  • Lipoyl-DPPE

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DPPC, cholesterol, and Lipoyl-DPPE at a specific molar ratio) in chloroform in a round-bottom flask. A typical molar ratio might be DPPC:Cholesterol:Lipoyl-DPPE of 55:40:5.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.[19]

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion (Sizing):

    • To obtain unilamellar vesicles (LUVs) with a defined size, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. The extrusion should also be performed at a temperature above the Tc of the lipids.

  • Characterization:

    • The resulting liposomes should be characterized for their size distribution and zeta potential using dynamic light scattering (DLS).

Visualization of Workflows

Synthetic Workflow for Lipoyl-DPPE

Synthesis_Workflow cluster_step1 Step 1: Lipoic Acid Activation cluster_step2 Step 2: Coupling to DPPE cluster_purification Purification LA Lipoic Acid EDC_NHS EDC, NHS, TEA in DCM LA->EDC_NHS LA_NHS Lipoic Acid-NHS Ester EDC_NHS->LA_NHS DPPE DPPE LA_NHS->DPPE TEA_Solvent TEA in Chloroform/Methanol DPPE->TEA_Solvent Lipoyl_DPPE Lipoyl-DPPE (Crude) TEA_Solvent->Lipoyl_DPPE Column Silica Gel Column Chromatography Lipoyl_DPPE->Column Pure_Lipoyl_DPPE Purified Lipoyl-DPPE Column->Pure_Lipoyl_DPPE

Caption: Synthetic and purification workflow for Lipoyl-DPPE.

Liposome Preparation Workflow

Liposome_Preparation Lipids Lipids (DPPC, Cholesterol, Lipoyl-DPPE) in Chloroform Film Thin Lipid Film Lipids->Film Rotary Evaporation MLV Multilamellar Vesicles (MLVs) Film->MLV Hydration with Buffer LUV Unilamellar Vesicles (LUVs) MLV->LUV Extrusion

Caption: Workflow for preparing Lipoyl-DPPE containing liposomes.

Conclusion

The methods described in this guide provide a robust framework for the synthesis, purification, and characterization of this compound derivatives, as well as their incorporation into liposomal drug delivery systems. By following these detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently produce and validate these valuable molecules for a wide range of applications in drug development, diagnostics, and biomaterials science. The inherent redox activity and chelating properties of the lipoic acid moiety offer exciting opportunities for the design of next-generation, stimuli-responsive nanomaterials.

References

  • Antezana, P. E., Hvozda Arana, A. G., Municoy, S., & Ferreira, S. M. (2023). Development of a Liposome Nanoformulation for the Delivery of Lipoic Acid as a Potential Neuroprotective Therapy in Glaucoma. Pharmaceutics, 15(5), 1533. [Link]

  • DCC vs. EDC: Choosing the Right Carbodiimide for Your Synthesis. (n.d.). Retrieved from [Link]

  • Ciancetta, A., et al. (2023). Design, Synthesis, and Characterization of an Amphiphilic Lipoic Acid-Based Ru(III) Complex as a Versatile Tool for the Functionalization of Different Nanosystems. Molecules, 28(15), 5834. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Regen, S. L., et al. (1983). Preparation and characterization of polymerized liposomes. Journal of the American Chemical Society, 105(21), 6635–6636. [Link]

  • Avanti Polar Lipids. (n.d.). Liposome Preparation. Retrieved from [Link]

  • Seelig, J., & Browning, J. L. (1978). Molecular order, dynamics, and ionization state of phosphatidylethanolamine bilayers as studied by 15N NMR. Biochemistry, 17(25), 5528–5534. [Link]

  • Lee, E., et al. (2014). Synthesis of lipoic acid-peptide conjugates and their effect on collagen and melanogenesis. European Journal of Medicinal Chemistry, 71, 167-173. [Link]

  • van der Veen, J. N., et al. (2012). Sequential Synthesis and Methylation of Phosphatidylethanolamine Promote Lipid Droplet Biosynthesis and Stability in Tissue Culture and in Vivo. Journal of Biological Chemistry, 287(31), 26376–26386. [Link]

  • Petrache, H. I., et al. (2000). ¹H and ¹³C NMR of multilamellar dispersions of polyunsaturated (22:6) phospholipids. Biophysical Journal, 79(2), 885–897. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2013). TLC and streaking: why add triethylamine?. r/chemhelp. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphatidylethanolamine. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. (n.d.). Lipoic Acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass spectrometry reviews, 24(3), 367–412. [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Silica Gel Column Chromatography. Retrieved from [Link]

  • Koufaki, M., et al. (2011). Multifunctional lipoic acid conjugates. Current medicinal chemistry, 18(27), 4217–4234. [Link]

  • Madawala, S. R. P., et al. (2011). Novel Conjugates of 1,3-Diacylglycerol and Lipoic Acid: Synthesis, DPPH Assay, and RP-LC-MS-APCI Analysis. Journal of Lipids, 2011, 419809. [Link]

  • Glabasnia, A., & Hofmann, T. (2007). One-dimensional ¹³C NMR and HPLC-¹H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. Phytochemistry Reviews, 6(1), 31-43. [Link]

  • Han, X., & Gross, R. W. (2003). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry: a bridge to lipidomics. Journal of lipid research, 44(6), 1071–1079. [Link]

  • Brown, S. H. J., & Wenk, M. R. (2016). Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 835-843. [Link]

  • D'Auria, R., et al. (2023). Design, Synthesis, and Characterization of an Amphiphilic Lipoic Acid-Based Ru(III) Complex as a Versatile Tool for the Functionalization of Different Nanosystems. Molecules, 28(15), 5834. [Link]

  • Hirsch, J., & Ahrens, E. H. (1958). Separation of lipids by Silica Gel G column chromatography. The Journal of biological chemistry, 233(2), 311–320. [Link]

  • Castelletto, V., et al. (2018). Self-Assembly of a Conjugate of Lipoic Acid With a Collagen-Stimulating Pentapeptide Showing Cytocompatibility and Wound Healing Properties, and Chemical and Photolytic Disassembly. Macromolecular bioscience, 18(11), e1800262. [Link]

  • ResearchGate. (2018). Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? Retrieved from [Link]

  • Madawala, S. R. P., et al. (2011). Novel Conjugates of 1,3-Diacylglycerol and Lipoic Acid: Synthesis, DPPH Assay, and RP-LC-MS-APCI Analysis. Journal of Lipids, 2011, 419809. [Link]

  • ResearchGate. (n.d.). Preparation of immunoliposomes by EDC and sulfo-NHS treatment. Ab = antibodies. Retrieved from [Link]

  • Koufaki, M., et al. (2011). Multifunctional lipoic acid conjugates. Current medicinal chemistry, 18(27), 4217–4234. [Link]

  • Song, D., et al. (2008). Quantification of lipoic acid in plasma by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 867(1), 113–118. [Link]

  • Iurilli, G., et al. (2023). Spectroscopic Characterization Using ¹H and ¹³C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(13), 5031. [Link]

  • Gibellini, F., & Smith, T. K. (2010). The Kennedy Pathway-De Novo Synthesis of Phosphatidylethanolamine and Phosphatidylcholine. In Lipid Signaling in Plants (pp. 1-12). Springer. [Link]

  • Madawala, S. R. P., et al. (2011). Novel Conjugates of 1,3-Diacylglycerol and Lipoic Acid: Synthesis, DPPH Assay, and RP-LC-MS-APCI Analysis. Journal of Lipids, 2011, 419809. [Link]

  • Macher, B. A., & Ansell, G. B. (1971). Biosynthesis of Phosphatidylethanolamine by Enzyme Preparations from Plant Tissues. Plant Physiology, 47(2), 171–175. [Link]

  • Eisenberg, R. L. (2007). Novel amides of lipoic acid. U.S.
  • Perham, R. N., et al. (1998). Restricted Motion of the Lipoyl-Lysine Swinging Arm in the Pyruvate Dehydrogenase Complex of Escherichia coli. Biochemistry, 37(19), 6824–6833. [Link]

Sources

Protocol for incorporating Dilipoyl lipid into liposomes.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for Incorporating Dilipoyl Lipid into Liposomes for Advanced Drug Delivery and Antioxidant Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the incorporation of dilipoyl lipids into liposome formulations. Dilipoyl lipids, functionalized with the potent antioxidant dihydrolipoic acid, offer a unique advantage by imparting redox activity to the vesicle bilayer, creating a powerful platform for delivering therapeutics while simultaneously mitigating oxidative stress. This guide moves beyond a simple recitation of steps, delving into the critical scientific principles that govern the formulation process. We will explore the widely adopted thin-film hydration followed by extrusion method, detailing the causality behind each experimental choice to ensure the creation of stable, well-defined, and functional dilipoyl-functionalized liposomes. The protocol is designed to be self-validating through rigorous characterization techniques, ensuring reproducibility and reliability for research and drug development applications.

Introduction: The Rationale for Dilipoyl Liposomes

Liposomes are self-assembled vesicles composed of one or more lipid bilayers, celebrated for their ability to encapsulate both hydrophilic and hydrophobic therapeutic agents, enhancing bioavailability and enabling targeted delivery.[1][2] The versatility of the liposomal platform allows for the modification of its surface and bilayer with functional lipids to introduce novel properties.

Dilipoyl lipids are a class of functionalized lipids where a dihydrolipoic acid (DHLA) moiety is integrated into the lipid structure. DHLA is the reduced, and more potent, form of alpha-lipoic acid, a powerful antioxidant capable of quenching a wide range of reactive oxygen species (ROS).[3] By incorporating dilipoyl lipids directly into the liposomal bilayer, we create a vesicle that not only serves as a drug carrier but also possesses intrinsic antioxidant capabilities.[3] This dual functionality is highly desirable for treating pathologies associated with high oxidative stress, such as inflammation, ischemia-reperfusion injury, and certain cancers. The dilipoyl moiety, positioned at the aqueous/lipid interface of the bilayer, can effectively scavenge radicals approaching the membrane from the aqueous phase, thereby protecting both the encapsulated cargo and the target cell environment.[3]

This guide provides a robust protocol for the preparation and characterization of these advanced liposomal systems.

Experimental Protocol: Formulation of Dilipoyl Liposomes

The cornerstone of this protocol is the thin-film hydration followed by extrusion method. This technique is renowned for its simplicity, reproducibility, and ability to produce homogenous populations of unilamellar vesicles.[4][5] The process involves three primary stages: the creation of a homogenous lipid film, hydration to form multilamellar vesicles (MLVs), and size reduction via extrusion to generate large unilamellar vesicles (LUVs) of a defined size.[6]

Materials & Equipment
  • Lipids:

    • Primary structural phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

    • This compound (e.g., dihydrolipoyl dioleoylglycerol)

    • Cholesterol (for membrane stabilization)[2]

  • Solvents: Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)

  • Hydration Buffer: Phosphate-buffered saline (PBS), HEPES buffer, or other aqueous solution as required by the application. The pH of the buffer is critical and can influence liposome stability.[7][8][9]

  • Equipment:

    • Rotary evaporator

    • Water bath

    • Round-bottom flask

    • Nitrogen or Argon gas source

    • Liposome extruder (e.g., Avanti Mini-Extruder)

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Syringes (gas-tight)

    • Standard laboratory glassware and consumables

Step-by-Step Methodology

Part A: Preparation of the Homogenous Lipid Film

The objective of this stage is to create a uniform, thin film of thoroughly mixed lipids on the interior surface of a round-bottom flask. This ensures that all lipid components are distributed evenly throughout the bilayers of the subsequently formed liposomes.

  • Lipid Solubilization: In a clean glass vial, dissolve the primary phospholipid, cholesterol, and this compound in the chosen organic solvent (e.g., chloroform). The lipids should be combined at the desired molar ratio (see Table 1 for an example). A typical total lipid concentration is 10-20 mg/mL.

  • Solvent Removal: Transfer the lipid solution to a round-bottom flask. Attach the flask to a rotary evaporator.

  • Film Formation: Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation but does not degrade the lipids (typically 30-40°C). Apply a vacuum and rotate the flask. The combination of rotation, reduced pressure, and gentle heat results in the efficient and uniform deposition of a thin lipid film on the flask wall.

  • Complete Solvent Removal: Continue evaporation for at least 30 minutes after the film appears dry. To ensure all residual organic solvent is removed, which is critical for bilayer integrity, subsequently place the flask under a high vacuum for at least 2 hours or flush gently with a stream of inert gas like nitrogen or argon.[10][11]

Part B: Hydration of the Lipid Film

This step involves the reintroduction of an aqueous phase, which triggers the self-assembly of the lipid film into vesicles.

  • Pre-warming the Hydration Buffer: Warm the chosen aqueous hydration buffer to a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid with the highest Tc in your mixture.[1][11] This is a critical step. Hydrating below the Tc will result in poor and inefficient vesicle formation as the lipids will not be in their fluid, flexible state.[12]

  • Hydration: Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask to facilitate the peeling of the lipid film from the glass wall. This can be done by gentle swirling or continued rotation on the rotary evaporator (without vacuum). As the lipid sheets hydrate, they will spontaneously close into large, multilamellar vesicles (MLVs) to minimize the unfavorable interaction of the hydrophobic lipid tails with water. Allow this hydration process to proceed for approximately 1 hour.

Part C: Size Reduction via Extrusion

The MLVs formed during hydration are heterogeneous in size and lamellarity. Extrusion is a mechanical process that reduces vesicle size and produces a more uniform population of unilamellar vesicles.[4][13]

  • Extruder Assembly: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Temperature Control: Ensure the extruder assembly is heated to the same temperature as the hydration buffer (i.e., above the lipid Tc). This maintains the fluidity of the lipid bilayers, allowing them to pass through the membrane pores without rupturing.

  • Extrusion Process: Load the MLV suspension into one of the syringes. Force the suspension through the polycarbonate membrane into the second syringe. This is one "pass."

  • Homogenization: Repeat this process for an odd number of passes (e.g., 11 to 21 times).[14] Passing the suspension back and forth through the membrane subjects the vesicles to high shear forces, breaking down large MLVs and forcing them to re-form as smaller, unilamellar vesicles (LUVs) with a diameter close to that of the membrane pores.[6][15] The final suspension should appear less milky and more translucent.[14]

Purification of Formulated Liposomes

To remove any unencapsulated material or non-incorporated lipids, purification may be necessary. Size Exclusion Chromatography (SEC) is a common and gentle method for separating larger liposomes from smaller molecules.[16]

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of dilipoyl liposomes.

Liposome_Preparation_Workflow cluster_prep Part A: Lipid Film Preparation cluster_hydration Part B: Hydration cluster_extrusion Part C: Size Reduction cluster_char Part D: Characterization dissolve 1. Dissolve Lipids (DOPC, Cholesterol, this compound) in Chloroform rotovap 2. Rotary Evaporation (Vacuum, Gentle Heat) dissolve->rotovap dry 3. High Vacuum Drying (Remove Residual Solvent) rotovap->dry film Result: Homogenous Thin Lipid Film dry->film add_buffer 4. Add Pre-warmed Aqueous Buffer (T > Tc) dry->add_buffer agitate 5. Agitate to Form Multilamellar Vesicles (MLVs) add_buffer->agitate mlvs Result: Heterogeneous MLV Suspension agitate->mlvs extrude 6. Extrusion through Polycarbonate Membrane (T > Tc) agitate->extrude repeat_pass 7. Repeat 11-21 Passes extrude->repeat_pass luvs Result: Homogenous LUV Suspension repeat_pass->luvs characterize 8. Physicochemical Analysis repeat_pass->characterize

Caption: Workflow for dilipoyl liposome synthesis via thin-film hydration and extrusion.

Formulation & Characterization Parameters

Successful liposome formulation requires careful control of quantitative parameters and thorough validation of the final product.

Table 1: Example Formulation Parameters
ParameterRecommended ValueRationale / Key Consideration
Lipid Composition
Primary Phospholipid (DOPC)55 mol%Forms the main structural component of the bilayer.
Cholesterol40 mol%Modulates membrane fluidity and stability, reducing permeability.[2]
This compound5 mol%Provides the desired antioxidant functionality.
Process Parameters
Total Lipid Concentration10-20 mg/mLAffects the concentration of the final liposome suspension.
Hydration BufferPBS, pH 7.4pH can impact lipid headgroup charge and overall vesicle stability.[8][9]
Hydration/Extrusion Temp.> Tc of lipidsMust be above the phase transition temperature for proper formation.[1][12]
Extrusion Membrane Pore Size100 nmDetermines the final average diameter of the liposomes.
Number of Extrusion Passes11 - 21Ensures a homogenous population of unilamellar vesicles.
Table 2: Key Characterization Techniques and Expected Outcomes

Comprehensive characterization is a critical quality attribute (CQA) for any liposomal formulation, ensuring reproducibility and performance.[17]

ParameterTechniqueExpected OutcomePurpose
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-120 nm, PDI < 0.2Confirms the average vesicle diameter and size uniformity. A low PDI indicates a monodisperse sample.[18][19]
Zeta Potential Laser Doppler Velocimetry-5 to -30 mV (or near neutral)Measures surface charge, predicting colloidal stability. Highly negative or positive values prevent aggregation.
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Spherical, unilamellar vesiclesVisual confirmation of vesicle structure and lamellarity.[19][20]
Incorporation Efficiency High-Performance Liquid Chromatography (HPLC) / Nanoparticle Exclusion Chromatography (nPEC)> 90%Quantifies the amount of this compound successfully incorporated into the liposomes versus the total amount used.[21][22]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the successful incorporation of dilipoyl lipids into liposomes. By understanding and controlling the critical parameters of lipid composition, temperature, and pH, researchers can reliably produce functionalized vesicles with intrinsic antioxidant properties. The subsequent characterization pipeline ensures that the formulated liposomes meet the required specifications for size, stability, and composition, paving the way for their application in advanced therapeutic and research contexts.

References

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (n.d.). Google Cloud. Retrieved January 12, 2026.
  • Xing, Y., et al. (2022). Fast and versatile analysis of liposome encapsulation efficiency by nanoParticle exclusion chromatography. Journal of Chromatography A, 1662, 462688. [Link]

  • Takeda, K., et al. (2022). Current Status and Challenges of Analytical Methods for Evaluation of Size and Surface Modification of Nanoparticle-Based Drug Formulations. The AAPS Journal, 24(3), 57. [Link]

  • Manca, M. L., et al. (2023). Liposomes characterization for market approval as pharmaceutical products. Journal of Controlled Release, 362, 40-59. [Link]

  • Preparation and characterization of DiD-labeled liposomes (DiD-LIP) and... (n.d.).
  • Sułkowski, W. W., et al. (2005). The influence of temperature, cholesterol content and pH on liposome stability. Journal of Molecular Structure, 744-747, 759-764. [Link]

  • Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology, 1522, 17-22. [Link]

  • Thin-Film Hydration Method for Liposome Preparation. (n.d.). CD Formulation. Retrieved January 12, 2026. [Link]

  • Fast and Versatile Analysis of Liposome Encapsulation Efficiency by nanoParticle Exclusion Chromatography. (2021). ResearchGate. Retrieved January 12, 2026. [Link]

  • Zhang, H. (2017). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Semantic Scholar. Retrieved January 12, 2026. [Link]

  • LIPOSOME: METHODS OF PREPARATION AND APPLICATIONS. (2012). International Journal of Pharmaceutical Studies and Research. Retrieved January 12, 2026.
  • Laouini, A., et al. (2012). Characterization of loaded liposomes by size exclusion chromatography. Journal of Biochemical and Biophysical Methods, 56(1-3), 189-217. [Link]

  • Liposome synthesis using the thin-film hydration method. (n.d.).
  • Laszlo, J. A. (2012). Dihydrolipoyl dioleoylglycerol antioxidant capacity in phospholipid vesicles. Chemistry and Physics of Lipids, 165(2), 186-193. [Link]

  • What is the effect of the phase transition temperature of the lipid on liposome formation?. (2011). Quora. Retrieved January 12, 2026. [Link]

  • Influence of pH on liposome stability. (n.d.).
  • Basak, S., et al. (2021). Influence of Lipid Composition, pH, and Temperature on Physicochemical Properties of Liposomes with Curcumin as Model Drug. ACS Omega, 6(45), 30466-30478. [Link]

  • Akbarzadeh, A., et al. (2013). Liposomes: structure, composition, types, and clinical applications. Nanoscale Research Letters, 8(1), 102. [Link]

  • Part 1: Preparation of lipid films for phospholipid liposomes. (2017). Protocols.io. Retrieved January 12, 2026. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. Retrieved January 12, 2026. [Link]

  • Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis. (2019). Current Protocols in Immunology, 124(1), e67. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. Retrieved January 12, 2026. [Link]

Sources

Quantitative Analysis of Dihydrolipoyl Lipid: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying Dihydrolipoic Acid

Alpha-lipoic acid (LA) is a potent, endogenously produced antioxidant that plays a critical role in mitochondrial bioenergetics. Upon cellular uptake, LA is rapidly reduced to its dithiol form, dihydrolipoic acid (DHLA), by NAD(P)H-dependent enzymes. DHLA is considered the more potent antioxidant species, capable of quenching a wide array of reactive oxygen species (ROS) and regenerating other key antioxidants like vitamins C and E and glutathione.[1][2][3] The term "dihydrolipoyl lipid" generally refers to DHLA, which, due to its carboxylic acid group and dithiol moiety, presents unique analytical challenges.

Accurate quantification of DHLA in biological matrices such as plasma, urine, and tissue is paramount for researchers in drug development, clinical diagnostics, and nutritional science.[4] Measuring DHLA levels provides insights into oxidative stress status, the efficacy of LA supplementation, and the pharmacokinetics of LA-based therapeutics.[5][6] However, the inherent instability of DHLA—its thiol groups are highly susceptible to oxidation back to the disulfide bridge of LA—necessitates carefully designed analytical strategies to ensure data integrity.[7][8]

This guide provides a comprehensive overview of the principal analytical techniques for DHLA quantification, detailing the causality behind methodological choices and offering robust, step-by-step protocols for immediate application.

Core Analytical Strategies: A Comparative Overview

The choice of an analytical method for DHLA is dictated by the specific requirements of the study, including sensitivity, selectivity, sample matrix, and available instrumentation.[9] The primary techniques employed are High-Performance Liquid Chromatography (HPLC) with various detectors, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and spectrophotometric assays.

Technique Principle Primary Advantage Primary Limitation Typical Sensitivity
HPLC-UV/Vis Chromatographic separation followed by UV/Vis absorbance detection.Widely accessible, robust.Lower sensitivity; requires derivatization for specificity.[10][11]µg/mL range[12]
HPLC-ECD Chromatographic separation with detection via electrochemical oxidation/reduction.High sensitivity and selectivity for electroactive species like DHLA.[5]Susceptible to matrix effects and electrode fouling.ng/mL to pg/mL range[9]
LC-MS/MS Chromatographic separation coupled with mass-based detection of specific parent-daughter ion transitions.Unmatched sensitivity and specificity (Gold Standard).[13][14]High instrument cost and complexity.ng/mL range[9][13][14]
Spectrophotometry Colorimetric reaction of thiols with a chromogenic reagent (e.g., Ellman's Reagent).Simple, rapid, high-throughput.Non-specific; measures total free thiols, not just DHLA.[7][15]µM range

Method 1: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

Principle of Causality: HPLC-ECD is exceptionally well-suited for DHLA analysis. The technique leverages the ease with which the two thiol groups of DHLA can be oxidized at an electrode surface, generating a measurable electrical current. This electrochemical property provides a high degree of selectivity and sensitivity, as few endogenous molecules in a complex biological matrix will oxidize at the specific potential applied for DHLA detection.[5][16] A reversed-phase C18 column is used to retain the moderately nonpolar DHLA, while an acidic mobile phase ensures the carboxylic acid moiety is protonated, leading to consistent retention and sharp peak shapes.

Detailed Protocol: HPLC-ECD for DHLA in Human Plasma

1. Sample Preparation (Critical for Thiol Stability):

  • Collect whole blood in EDTA-containing tubes. Immediately centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.
  • To a 500 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of 10% metaphosphoric acid to precipitate proteins and stabilize the thiols by creating an acidic environment.
  • Add an appropriate internal standard (e.g., N-acetylcysteine) to correct for extraction variability.
  • Vortex vigorously for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the clear supernatant to an HPLC vial for immediate analysis. If storage is necessary, keep at -80°C.[7]

2. HPLC-ECD System and Conditions:

  • HPLC System: A standard HPLC system with a refrigerated autosampler.
  • Electrochemical Detector: A coulometric or amperometric detector with a glassy carbon working electrode.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: 50 mM sodium phosphate, 0.1 mM EDTA, pH 2.7, with 25% (v/v) acetonitrile. The acidic pH is crucial for peak shape and thiol stability.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • ECD Potential: Set the analytical cell potential to +0.7V (screening) and +0.9V (quantification). This must be optimized based on the specific detector.

3. Calibration and Quantification:

  • Prepare a stock solution of DHLA in methanol.
  • Create a series of calibration standards (e.g., 1 ng/mL to 200 ng/mL) by spiking drug-free plasma with the DHLA stock solution.
  • Process these standards using the same sample preparation protocol as the unknown samples.
  • Construct a calibration curve by plotting the peak area ratio (DHLA/Internal Standard) against the nominal concentration.
  • Quantify DHLA in unknown samples by interpolating their peak area ratios from the calibration curve.

4. Method Validation (Trustworthiness):

  • Linearity: Assess the linear range using the calibration curve (r² > 0.99).
  • Limit of Quantification (LOQ): The lowest standard on the curve with a signal-to-noise ratio >10 and acceptable precision and accuracy. LOQs of 1 ng/mL are achievable.[9]
  • Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (n=5) on three separate days. Precision (%CV) and accuracy (%bias) should be within ±15%.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and specificity. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and the mass spectrometer selects the specific precursor ion (the molecular ion of DHLA). This ion is fragmented, and a specific product ion is monitored. This parent-daughter transition (Multiple Reaction Monitoring, MRM) is unique to the analyte, virtually eliminating interferences from the sample matrix and providing unambiguous identification and quantification. For DHLA, negative ion mode ESI is often preferred as the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.

General Workflow for LC-MS/MS Analysis

Caption: General workflow for DHLA quantification via LC-MS/MS.

Detailed Protocol: LC-MS/MS for DHLA in Rat Plasma

1. Sample Preparation:

  • To 100 µL of rat plasma, add 300 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., DHLA-d5). Acetonitrile serves to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[14]
  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) and inject.[13][14]

2. LC-MS/MS System and Conditions:

  • LC System: UPLC or HPLC system.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Ionization Source: Electrospray Ionization (ESI), Negative Mode.
  • MRM Transitions (Example):
  • DHLA: Precursor Ion (Q1) m/z 207.0 -> Product Ion (Q3) m/z 143.1
  • DHLA-d5 (IS): Precursor Ion (Q1) m/z 212.0 -> Product Ion (Q3) m/z 148.1
  • Note: Specific transitions must be optimized for the instrument used.

3. Calibration, Quantification, and Validation:

  • Follow the same principles for calibration, quantification, and validation as described for the HPLC-ECD method. Linearity is typically achieved in the 5-1000 ng/mL range.[9][13][14]

Method 3: Spectrophotometric Assay using Ellman's Reagent (DTNB)

Principle of Causality: This method provides a rapid, high-throughput estimation of total free thiol concentration. Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with a free thiol group in a disulfide exchange reaction.[7] This reaction cleaves the disulfide bond of DTNB and releases one molecule of 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion.[7][17] The amount of TNB²⁻ produced is directly proportional to the concentration of thiols in the sample and can be quantified by measuring its absorbance at 412 nm.[7]

Key Limitation: This assay is not specific to DHLA. It will react with all low-molecular-weight thiols present in the sample, such as glutathione and cysteine.[7][15] Therefore, it is best used for purified systems or as a screening tool where DHLA is the overwhelmingly predominant thiol.

Detailed Protocol: DTNB Assay for Thiols

1. Reagent Preparation:

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5.
  • DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer. Prepare this fresh and protect from light.[7]
  • DHLA Standard: Prepare a stock solution of DHLA in buffer and determine its concentration accurately. Prepare a dilution series for a standard curve.

2. Assay Procedure (96-well plate format):

  • Pipette 190 µL of Reaction Buffer into each well.
  • Add 10 µL of your standards or unknown samples to the appropriate wells.
  • Crucial Step for Trustworthiness: Prepare a "sample blank" for each unknown sample. This well contains 190 µL of buffer and 10 µL of the sample but will not receive the DTNB reagent. This corrects for background absorbance or turbidity from the sample itself.[7]
  • Initiate the reaction by adding 10 µL of the DTNB Solution to all wells except the sample blanks.
  • Incubate the plate at room temperature for 15 minutes, protected from light.[7]
  • Measure the absorbance at 412 nm using a microplate reader.

3. Data Analysis:

  • For each unknown sample, subtract the absorbance of its corresponding sample blank from the absorbance of the sample well containing DTNB.
  • Construct a standard curve by plotting the absorbance of the DHLA standards against their known concentrations.
  • Determine the thiol concentration in your samples from the standard curve.

Summary of Method Performance

Parameter HPLC-ECD LC-MS/MS (Chiral) HPLC-FLD (Derivatized)
Linearity Range 0.001 - 10 µg/mL[9]5 - 1000 ng/mL[9][13]20 - 3000 nM[9]
Limit of Detection (LOD) 200 pg/mL[9]5 ng/mL[9]Not explicitly stated[9]
Limit of Quantification (LOQ) 1 ng/mL[5][9]10 ng/mL[9]20 nM[9]
Accuracy (% Recovery) 95.7 - 102.7%[9]>87%[12]~61% (in plasma)[9]

References

  • A Researcher's Guide to the Cross-Validation of Analytical Techniques for (R)-Dihydrolipoic Acid ((R)-DHLA) Measurement. (n.d.). Benchchem.
  • Hermann, R., Niebch, G., Borbe, H. O., & Ding, R. (1992). HPLC-methods for determination of lipoic acid and its reduced form in human plasma. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 30(11), 511–512.
  • A Comparative Guide to the Validation of Analytical Methods for Thiane-4-thiol. (n.d.). Benchchem.
  • Technical Support Center: Managing Interference in Spectrophotometric Assays for Dihydrolipoamide. (n.d.). Benchchem.
  • Khan, A., Iqbal, Z., Nasir, F., Ahmad, L., Shah, Y., Khan, M. I., ... & Valvassori, V. V. (2011). Simultaneous determination of lipoic acid (LA) and dihydrolipoic acid (DHLA) in human plasma using high-performance liquid chromatography coupled with electrochemical detection. Journal of Chromatography B, 879(24), 2567–2574.
  • Determination of alpha lipoic acid content in dietary supplements and foodstuffs using high performance liquid chromatography. (n.d.). CORE.
  • A Quantitative LC-MS/MS Method for the Simultaneous Determination of the Presence of R-α-lipoic Acid and S-α-lipoic Acid After Protein Precipitation in Rat Plasma and its Application in a Toxicokinetic Study. (2025). ResearchGate.
  • Mazurek, P. A. D., Garcia, F. P., & Bentley, M. V. L. B. (2015). Quantification of Lipoic Acid From Skin Samples by HPLC Using Ultraviolet, Electrochemical and Evaporative Light Scattering Detectors. Journal of Chromatography B, 1002, 134–140.
  • Analytical methods for the determination of alpha-lipoic acid, dihydrolipoic acid, and lipoyllysine in dietary supplements and foodstuffs. (n.d.). ResearchGate.
  • Haj-Yehia, A. I., Assaf, P., Nassar, T., & Katzhendler, J. (2000). Determination of lipoic acid and dihydrolipoic acid in human plasma and urine by high-performance liquid chromatography with fluorimetric detection. Journal of Chromatography A, 870(1-2), 381–388.
  • Kuśmierek, K., & Bald, E. (2016). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. Arabian Journal of Chemistry, 9, S1418–S1425.
  • Trivedi, R. K., Kallem, R. R., Mamidi, R. N., & Mullangi, R. (2004). Determination of lipoic acid in rat plasma by LC-MS/MS with electrospray ionization: assay development, validation and application to a pharamcokinetic study. Biomedical Chromatography, 18(8), 681–685.
  • Lykkesfeldt, J. (2010). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • An, M., & Liu, D. (2009). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 390(2), 158–163.
  • Kuśmierek, K., Głowacka, A., & Bald, E. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules, 25(3), 731.
  • Lykkesfeldt, J. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433.
  • Kuśmierek, K., & Bald, E. (2017). Determination of lipoic acid in human plasma by high-performance liquid chromatography with ultraviolet detection. Arabian Journal of Chemistry, 10, S1418–S1425.
  • Witt, W., & Rüstow, B. (1997). High-performance liquid chromatography methods for determination of lipoic and dihydrolipoic acid in human plasma. Methods in Enzymology, 279, 159–166.
  • Godlewska, M., Odachowska, A., Turkowicz, M., & Karpinska, J. (2015). Spectra of lipoic acid (LA), dihydrolipoic acid (DHLA),... ResearchGate.
  • Scott, B. C., Aruoma, O. I., Evans, P. J., O'Neill, C., Van der Vliet, A., Cross, C. E., ... & Halliwell, B. (1994). Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation. Free Radical Research, 20(2), 119–133.
  • Borowczyk, K., Krawczyk, M., Kubalczyk, P., & Chwatko, G. (2015). Determination of lipoic acid in biological samples. Bioanalysis, 7(14), 1785–1798.
  • Shanu, F., & Begum, S. (2022). Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography. American Journal of Analytical Chemistry, 13(11), 487–497.
  • Zhao, X., Sun, W., Wang, C., & Liu, Y. (2011). Comparison of antioxidant effectiveness of lipoic acid and dihydrolipoic acid. Journal of Biochemical and Molecular Toxicology, 25(6), 350–356.
  • Zhao, X., Sun, W., Wang, C., & Liu, Y. (2011). Comparison of Antioxidant Effectiveness of Lipoic Acid and Dihydrolipoic Acid. ResearchGate.
  • Cakatay, U. (2005). Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid. Medical Hypotheses, 65(6), 1143–1149.
  • Shay, K. P., Moreau, R. F., Smith, E. J., Smith, A. R., & Hagen, T. M. (2013). Direct and indirect antioxidant properties of α-lipoic acid. Molecular Nutrition & Food Research, 57(1), 114–125.
  • Ellman's reagent. (n.d.). In Wikipedia.

Sources

Application Note: Fluorescent Labeling of Dilipoyl Lipids for High-Resolution Cellular Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dilipoyl lipids, characterized by the presence of two lipoic acid moieties, are of significant interest in biomedical research due to their unique biochemical properties and potential roles in mitochondrial function and cellular redox chemistry. The lipoic acid groups, with their disulfide bonds, are key players in various enzymatic reactions within the mitochondria. To elucidate the subcellular localization, trafficking, and dynamic interactions of these lipids, fluorescent labeling is an indispensable tool. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical strategies and detailed protocols for fluorescently labeling dilipoyl lipids and their application in cellular microscopy.

The methodologies described herein are designed to be robust and reproducible, offering a clear rationale for each experimental step. We will focus on two powerful and widely applicable labeling chemistries: N-hydroxysuccinimide (NHS) ester chemistry for targeting amine-modified dilipoyl lipids and click chemistry for a bioorthogonal approach. These methods provide a versatile toolkit for conjugating a wide array of fluorescent probes to dilipoyl lipids, enabling their visualization in live and fixed cells.

Principle of Fluorescent Labeling Chemistries

The selection of a labeling strategy is contingent on the available functional groups on the dilipoyl lipid. For the purpose of this guide, we will consider a this compound that has been synthesized or modified to present a primary amine or a bioorthogonal handle like an alkyne or azide group.

NHS Ester Chemistry

NHS esters are highly reactive compounds that efficiently label primary amines to form stable amide bonds.[1][2][3][] This chemistry is straightforward and widely used for labeling proteins, peptides, and other biomolecules containing primary amines.[2][5] The reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[1][6]

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for labeling.[7][8] This bioorthogonal reaction allows for the precise ligation of an azide-modified fluorescent probe to an alkyne-functionalized this compound (or vice versa) with high yield and minimal side reactions.[7][8][9] For live-cell applications, copper-free click chemistry variants, such as strain-promoted azide-alkyne cycloaddition (SPAAC), are preferred to avoid copper-induced cytotoxicity.[7]

Workflow for Fluorescent Labeling of this compound

The overall workflow for fluorescently labeling a this compound and its application in microscopy is depicted below. This process involves the initial labeling reaction, followed by purification of the fluorescent lipid conjugate, and finally, its delivery to cells for imaging.

G cluster_0 Synthesis & Labeling cluster_1 Purification & Characterization cluster_2 Cellular Application Start This compound with Functional Group Labeling Fluorescent Labeling (NHS Ester or Click Chemistry) Start->Labeling Purification Purification of Labeled Lipid (e.g., HPLC) Labeling->Purification Characterization Characterization (Mass Spec, Spectroscopy) Purification->Characterization Delivery Delivery to Cells (e.g., Liposomal Formulation) Characterization->Delivery Imaging Fluorescence Microscopy (Confocal, TIRF, etc.) Delivery->Imaging Data_Analysis Data_Analysis Imaging->Data_Analysis Image & Data Analysis

Figure 1: General workflow for fluorescent labeling and cellular imaging of dilipoyl lipids.

Selection of Fluorescent Probes

The choice of the fluorescent dye is critical and depends on the specific application, the available microscopy equipment, and the potential for spectral overlap with other fluorescent probes. Key considerations include the dye's brightness (quantum yield and extinction coefficient), photostability, and environmental sensitivity. A selection of commonly used fluorescent dyes suitable for lipid labeling is presented in the table below.

Fluorescent DyeExcitation (nm)Emission (nm)Reactive Form for LabelingKey Features
BODIPY™ FL 505511NHS Ester, AzideBright, photostable, relatively insensitive to environment.
Alexa Fluor™ 488 495519NHS Ester, AzideBright, highly photostable, good water solubility.
Cyanine3 (Cy3) 550570NHS Ester, Azide, AlkyneBright, commonly used for FRET applications.
Alexa Fluor™ 568 578603NHS Ester, AzideBright, photostable, red-emitting dye.
Cyanine5 (Cy5) 650670NHS Ester, Azide, AlkyneFar-red emission, minimizes cellular autofluorescence.
Atto 647N 644669NHS Ester, Azide, AlkyneExcellent photostability and brightness.

Detailed Protocols

The following protocols provide step-by-step instructions for the fluorescent labeling of a this compound using either NHS ester or click chemistry.

Protocol 1: Labeling of Amine-Modified this compound with NHS Ester

This protocol is designed for a this compound that has been synthesized with a primary amine functional group.

Materials:

  • Amine-modified this compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-modified this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

    • Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This solution should be prepared immediately before use.[2][6]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the dissolved this compound with a 1.2 to 1.5 molar excess of the dissolved fluorescent dye.

    • Add a small amount of TEA (approximately 1-2 equivalents relative to the lipid) to the reaction mixture to maintain the basicity of the solution.

    • Vortex the mixture gently and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by TLC. Spot the reaction mixture on a silica gel TLC plate and develop it with an appropriate solvent system (e.g., chloroform/methanol). The fluorescently labeled lipid will have a different retention factor (Rf) compared to the unlabeled lipid and the free dye.

  • Purification of the Labeled Lipid:

    • Once the reaction is complete, the fluorescently labeled this compound can be purified using reverse-phase HPLC.[10]

    • Use a C18 column and a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid) to separate the labeled lipid from unreacted starting materials.

    • Collect the fractions containing the desired product, which can be identified by its fluorescence and absorbance at the dye's characteristic wavelengths.

  • Characterization and Storage:

    • Confirm the identity and purity of the labeled lipid using mass spectrometry and UV-Vis spectroscopy.

    • Evaporate the solvent from the purified fractions under a stream of nitrogen and store the labeled lipid at -20°C or -80°C, protected from light.[11]

Protocol 2: Labeling of Alkyne-Modified this compound via Click Chemistry (CuAAC)

This protocol is suitable for a this compound functionalized with a terminal alkyne group.

Materials:

  • Alkyne-modified this compound

  • Azide-modified fluorescent dye

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand

  • Solvent: t-butanol/water (1:1)

  • HPLC system for purification

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-modified this compound in t-butanol.

    • Prepare a stock solution of the azide-modified fluorescent dye in DMSO.

    • Prepare fresh stock solutions of CuSO₄ (100 mM in water), sodium ascorbate (1 M in water), and THPTA (100 mM in water).

  • Click Reaction:

    • In a reaction vessel, add the alkyne-modified this compound.

    • Add a 1.1 molar equivalent of the azide-modified fluorescent dye.

    • Add the t-butanol/water solvent mixture.

    • Premix the CuSO₄ and THPTA solutions (1:5 molar ratio) and add this to the reaction mixture (final concentration of CuSO₄ should be around 1-5 mM).

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 10-50 mM.

    • Allow the reaction to proceed for 1-2 hours at room temperature, with gentle stirring and protection from light.

  • Purification and Characterization:

    • Purify the fluorescently labeled this compound using reverse-phase HPLC as described in Protocol 1.

    • Characterize the purified product by mass spectrometry and UV-Vis spectroscopy to confirm successful conjugation.

    • Store the final product at -20°C or -80°C, protected from light.

Application in Cellular Microscopy

Once the fluorescent this compound is synthesized and purified, it can be used to study its behavior in living or fixed cells.

Protocol 3: Cellular Labeling and Imaging

Materials:

  • Fluorescently labeled this compound

  • Cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., HeLa, U2OS) grown on glass-bottom dishes or coverslips

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium

  • Fluorescence microscope (confocal recommended)

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the fluorescent this compound in ethanol or DMSO.

    • For delivery to cells, the labeled lipid is often complexed with a carrier protein like BSA. Dilute the lipid stock solution into serum-free cell culture medium containing BSA to the desired final concentration (typically in the range of 1-10 µM).

  • Cellular Labeling:

    • Wash the cultured cells twice with warm PBS.

    • Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells three times with warm cell culture medium containing serum to remove any unbound lipid.

  • Live-Cell Imaging:

    • For live-cell imaging, replace the medium with a suitable imaging medium (e.g., phenol red-free medium) and proceed to image the cells on a fluorescence microscope equipped with a temperature and CO₂ controlled stage.[12]

  • Fixation and Permeabilization (Optional):

    • For fixed-cell imaging, after the washing steps, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If co-staining with antibodies is desired, the cells can be permeabilized with a detergent such as Triton X-100 or saponin. Note that some lipid probes may be extracted during permeabilization.[13]

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye. Confocal microscopy is highly recommended to obtain high-resolution images of subcellular structures.[14][15]

Expected Results and Interpretation

Upon successful labeling and imaging, the fluorescently labeled this compound is expected to localize to specific subcellular compartments. Given the role of lipoic acid in mitochondrial metabolism, it is hypothesized that the labeled this compound will show significant accumulation in the mitochondria.[12][16] This can be confirmed by co-localization studies with mitochondrial-specific dyes like MitoTracker™ Red CMXRos.[14][16]

The diagram below illustrates the potential pathway and localization of the fluorescently labeled this compound within a cell.

G cluster_0 Cellular Uptake and Trafficking cluster_1 Mitochondrial Localization Uptake Fluorescent this compound (complexed with BSA) Plasma_Membrane Plasma Membrane Uptake->Plasma_Membrane Cytosol Cytosol Plasma_Membrane->Cytosol Mitochondrion Mitochondrion Cytosol->Mitochondrion Transport to Mitochondria Imaging Imaging Mitochondrion->Imaging Microscopy Visualization

Sources

Application Notes & Protocols: Leveraging Dilipoyl Lipids for Advanced Studies in Membrane Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Advantage of Dilipoyl Lipids

Biological membranes are not static barriers; they are dynamic, fluid mosaics where lipids and proteins constantly interact to mediate essential cellular processes like signal transduction, material transport, and membrane trafficking.[1][2] Studying these transient events requires sophisticated tools that can probe or manipulate the membrane environment with high specificity and temporal control. Dilipoyl lipids, synthetic phospholipids functionalized with a lipoic acid headgroup, have emerged as powerful chemical tools for this purpose.

The key to their utility lies in the dithiolane ring of the lipoic acid moiety. This ring can be reversibly cleaved under reducing conditions to yield two free thiols. This unique redox-sensitive property provides a chemical handle to:

  • Trigger membrane events: Induce liposome fusion or content release in response to a specific chemical cue.[3][4]

  • Covalently link molecules: Attach proteins, peptides, or other probes to the membrane surface via stable thioether bonds.

  • Sense the redox environment: Monitor changes in the local redox potential at the membrane interface.

These application notes provide a comprehensive guide to the theory and practical application of Dilipoyl lipids, empowering researchers to design and execute novel experiments to unravel the complexities of membrane dynamics.

Mechanism of Action: The Redox-Switchable Headgroup

The functionality of Dilipoyl lipids is centered on the chemistry of the 1,2-dithiolane ring.

  • Oxidized State (Cyclic): In its native state, the disulfide bond is stable, and the headgroup is relatively non-reactive.

  • Reduced State (Acyclic): Upon addition of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), the disulfide bond is cleaved, exposing two highly reactive thiol (-SH) groups.

This conversion is the basis for its application as a "redox switch." The reduced thiols can then participate in various chemical reactions, most notably thiol-maleimide coupling, a highly efficient and specific reaction used for bioconjugation.

G Oxidized Dilipoyl Lipid (Oxidized) Stable Dithiolane Ring Trigger + Reducing Agent (e.g., DTT, TCEP) Oxidized->Trigger Reduced This compound (Reduced) Two Free Thiols (-SH) Reaction Reaction with Maleimide-Protein Reduced->Reaction Thiol-Maleimide Coupling Trigger->Reduced Conjugate Covalent Protein-Lipid Conjugate (Stable Thioether Bond) Reaction->Conjugate

Caption: Redox activation of this compound for protein conjugation.

Core Applications & Experimental Frameworks

Application I: Redox-Triggered Membrane Fusion

Studying the kinetics and molecular requirements of membrane fusion is fundamental to understanding processes like neurotransmitter release and viral entry.[5] Dilipoyl lipids allow researchers to create model vesicle systems where fusion is initiated on demand.

Principle: Two populations of liposomes are prepared. One population ("target") contains a small percentage of this compound. The other ("probe") is unlabeled. By adding a reducing agent, the Dilipoyl headgroups are cleaved, exposing thiols. These thiols can then react with the surface of adjacent liposomes, potentially lowering the energy barrier for membrane merger and fusion. The fusion event is typically monitored using a fluorescence resonance energy transfer (FRET)-based lipid mixing assay.[6]

Table 1: Typical Lipid Compositions for Fusion Assays

Liposome PopulationMajor Lipid (mol%)Fluorescent Probe (mol%)This compound (mol%)Other (e.g., Cholesterol) (mol%)
Probe (Labeled) DOPC (82-97)NBD-PE (1-2), Rhodamine-PE (1-2)00-15
Target (Trigger) DOPC (85-95)05-100-15

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; NBD-PE: N-(7-nitro-2,1,3-benzoxadiazol-4-yl)phosphatidylethanolamine; Rhodamine-PE: N-(lissamine Rhodamine B sulfonyl)phosphatidylethanolamine.

Caption: Workflow for a redox-triggered membrane fusion assay.

Application II: Probing Protein-Lipid Interactions

Understanding how peripheral proteins associate with membranes is crucial for cell signaling and enzyme activation.[1][7][8] Dilipoyl lipids provide a robust method to covalently attach a protein of interest to a liposome surface, enabling detailed biophysical characterization.[9]

Principle: A protein of interest is first functionalized with a maleimide group, typically by reacting a unique cysteine residue with a maleimide-containing crosslinker. This maleimide-tagged protein is then introduced to liposomes containing reduced this compound. The thiols on the liposome surface react specifically with the maleimide on the protein, forming a stable, covalent thioether bond. This immobilizes the protein on the membrane for subsequent analysis (e.g., structural studies by NMR, activity assays).

Self-Validating System: The success of the conjugation can be validated by running the liposome-protein mixture on a density gradient. Covalently attached protein will co-migrate with the liposomes, while unbound protein will remain in the soluble fraction.

Detailed Experimental Protocols

Protocol 1: Preparation of Dilipoyl-Containing Unilamellar Vesicles

This protocol describes the preparation of large unilamellar vesicles (LUVs) using the thin-film hydration and extrusion method, a common and reliable technique.[10][11][12]

Materials:

  • Primary lipid (e.g., DOPC) in chloroform

  • This compound in chloroform

  • Glass round-bottom flask

  • Rotary evaporator

  • High-vacuum pump

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Mini-extruder apparatus

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Film Formation: a. In the round-bottom flask, combine the desired lipids from their chloroform stocks. A typical formulation for protein interaction studies is 95 mol% DOPC and 5 mol% this compound. b. Attach the flask to a rotary evaporator. Remove the chloroform under reduced pressure until a thin, uniform lipid film is formed on the flask wall. c. For complete solvent removal, place the flask on a high-vacuum pump for at least 2 hours or overnight.[11][12] This step is critical to prevent residual solvent from affecting membrane properties.

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid mixture (for DOPC, room temperature is sufficient). b. Add the warmed buffer to the flask to achieve a final lipid concentration of 5-10 mg/mL. c. Hydrate the lipid film by gentle swirling for 1-2 hours. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended): a. To improve lamellarity, subject the MLV suspension to 5-7 freeze-thaw cycles.[13] b. Freeze the suspension by immersing the vial in liquid nitrogen until fully frozen. c. Thaw the suspension in a warm water bath (~40°C). This process helps to break up large multilamellar structures.

  • Extrusion: a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes according to the manufacturer's instructions.[11] b. Hydrate the membranes with buffer before loading the lipid suspension. c. Pass the lipid suspension through the membranes 11 to 21 times. An odd number of passes ensures the final vesicle population is collected outside the extruder. d. The solution should turn from milky to translucent, indicating the formation of LUVs of a defined size. The vesicles are now ready for use and can be stored at 4°C.

Protocol 2: Covalent Protein Ligation to Dilipoyl Liposomes

This protocol details the steps for conjugating a maleimide-activated protein to the surface of Dilipoyl-containing vesicles.

Materials:

  • Pre-prepared Dilipoyl LUVs (from Protocol 1)

  • Maleimide-activated protein of interest in a suitable buffer (phosphate buffers should be avoided as they can react with maleimides).

  • Reducing agent: 1 M DTT or TCEP stock solution.

  • Reaction buffer (e.g., HEPES, pH 7.0-7.5).

  • Quenching reagent: 1 M β-mercaptoethanol or L-cysteine.

  • Size exclusion chromatography or density gradient centrifugation equipment for purification.

Methodology:

  • Reduction of Dilipoyl Lipids: a. To a solution of Dilipoyl LUVs (e.g., 1 mM total lipid), add TCEP to a final concentration of 1-2 mM. TCEP is preferred over DTT as it is more stable and does not absorb at 280 nm. b. Incubate at room temperature for 30 minutes to ensure complete cleavage of the dithiolane ring.

  • Conjugation Reaction: a. Add the maleimide-activated protein to the reduced liposome solution. A molar ratio of 1:10 to 1:20 (protein to this compound) is a good starting point. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. The ideal pH for this reaction is 6.5-7.5.

  • Quenching the Reaction: a. To cap any unreacted thiols and maleimides, add a quenching reagent like β-mercaptoethanol to a final concentration of 10 mM. b. Incubate for 15-20 minutes at room temperature.

  • Purification: a. Separate the protein-liposome conjugates from unreacted protein and excess reagents. b. Option A: Size Exclusion Chromatography (SEC): Use a gel filtration column (e.g., Sepharose CL-4B) equilibrated with the desired final buffer. The larger liposome-protein conjugates will elute in the void volume, while the smaller, unconjugated protein will be retained. c. Option B: Density Gradient Centrifugation: Layer the reaction mixture on top of a sucrose or Ficoll gradient and centrifuge. The liposomes (and conjugated protein) will float to their characteristic density, separating them from the denser, soluble protein at the bottom.

  • Characterization: a. Confirm successful conjugation by running fractions from the purification on an SDS-PAGE gel. The protein band should be present in the liposome-containing fractions. b. Quantify the protein and lipid concentrations in the final conjugate preparation using standard methods (e.g., BCA assay for protein, phosphate assay for lipid).

Conclusion and Future Perspectives

Dilipoyl lipids offer a versatile and powerful platform for investigating the complex dynamics of biological membranes. By providing a redox-sensitive chemical handle directly on the membrane surface, they enable researchers to trigger events like fusion with temporal precision and to build stable, well-defined protein-lipid systems for detailed biophysical analysis.[9][14] The protocols outlined here provide a robust starting point for harnessing the potential of these unique chemical tools. Future applications may involve designing more complex, multi-stimuli responsive membrane systems or using these lipids to assemble functional membrane protein arrays for high-throughput screening and drug discovery.

References

  • Characterization and Investigation of Redox-Sensitive Liposomes for Gene Delivery. SpringerLink.
  • Redox-sensitive doxorubicin liposome: a formulation approach for targeted tumor therapy.
  • Summary of Methods to Prepare Lipid Vesicles. University of California San Diego.
  • Preparation of small unilamellar vesicles. Caroline Ajo-Franklin Research Group.
  • Preparation of fatty acid or phospholipid vesicles by thin-film rehydration.
  • Examples of recent studies on redox-sensitive liposomes.
  • Redox-responsive liposomes aimed at nitroreductase for contents release. PubMed.
  • Structure of polymerizable lipid bilayers. V. Synthesis, bilayer structure and properties of diacetylenic ether and ester lipids. PubMed.
  • Redox-sensitive irinotecan liposomes with active ultra-high loading and enhanced intracellular drug release. PubMed.
  • Giant Vesicle Prepar
  • Lipid-protein interactions. Nietlispach Group, University of Cambridge.
  • DNA-Lipids: A Tool to Disentangle Virus Receptor Binding from Membrane Fusion. Robert Rawle, Boxer Lab, Stanford University.
  • Biophysics of protein-lipid interactions.
  • Simultaneous lipid and content mixing assays for in vitro reconstitution studies of synaptic vesicle fusion. PubMed Central.
  • Lipid mixing during membrane aggregation and fusion: why fusion assays disagree. PubMed.
  • Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Associ
  • Protein-Lipid Interactions. Meiler Lab, Vanderbilt University.
  • Liposomes: Protocol. I, Nanobot.
  • Lipids: chemical tools for their synthesis, modification, and analysis.
  • The energetics of protein–lipid interactions as viewed by molecular simulations.
  • Effect of lipid composition on the "membrane response" induced by a fusion peptide. PubMed.
  • Assays of Volume Change, Membrane Fusion and Membrane Permeability. Thermo Fisher Scientific.
  • Synthesis and Biosynthetic Trafficking of Membrane Lipids.
  • Unraveling membrane properties at the organelle-level with LipidDyn.
  • Membrane Epilipidome-Lipid Modifications, Their Dynamics, and Functional Significance. Cold Spring Harbor Perspectives in Biology.
  • Lipid Dynamics in Membranes Slowed Down by Transmembrane Proteins. Frontiers in Chemistry.
  • Glycerolipid Synthesis and Lipid Droplet Formation in the Endoplasmic Reticulum.
  • Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. MDPI.
  • Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simul
  • Lipid Dynamics in Diisobutylene-Maleic Acid (DIBMA) Lipid Particles in Presence of Sensory Rhodopsin II. MDPI.

Sources

Application Note & Protocols: Dilipoyl Lipid-Based Assays for Oxidative Stress

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and application of assays for measuring oxidative stress in lipid environments. While the term "dilipoyl lipid" is not standard in literature, this guide is built on the well-established principles of its constituent components: dihydrolipoic acid (DHLA) as a potent antioxidant and redox-active molecule, and lipid-soluble probes for detecting lipid peroxidation . We will detail the underlying scientific principles, provide step-by-step protocols for a synthesized fluorescent assay, and discuss the necessary controls for robust and reliable data generation.

Scientific Principles & Assay Rationale

Oxidative Stress and Lipid Peroxidation

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.[1][2] ROS, such as superoxide (O₂⁻) and hydroxyl radicals (HO•), can inflict damage on essential biomolecules, including lipids.[1][3] Polyunsaturated fatty acids, which are abundant in cellular membranes, are particularly susceptible to this damage in a chain reaction known as lipid peroxidation.[4][5] This process degrades membrane integrity and generates toxic secondary products, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which are widely accepted markers of oxidative damage.[3][5] The measurement of lipid peroxidation is therefore a critical tool for evaluating oxidative stress in various pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular diseases.[6][7]

Dihydrolipoic Acid (DHLA): A Potent Redox Agent

Alpha-lipoic acid (ALA), also known as thioctic acid, and its reduced form, dihydrolipoic acid (DHLA), constitute a powerful redox couple.[8][9] DHLA is a potent antioxidant capable of directly scavenging several types of ROS, including hydroxyl radicals and superoxide.[8][10] Its two thiol groups are responsible for its reducing capacity. This inherent reactivity with ROS forms the basis for its use in detecting oxidative stress. While ALA and DHLA are known to mitigate lipid peroxidation, this guide will leverage the principle of their reactivity to design a probe.[8][11]

Assay Principle: A Lipoic Acid-Fluorophore Conjugate

This protocol describes a conceptual assay using a synthetic probe, termed "Dilipoyl-Fluorophore," which consists of a lipoic acid moiety linked to a fluorescent reporter. The lipoic acid portion serves two functions: it provides a lipid-soluble tail to ensure localization within cellular membranes, and its disulfide bond acts as the ROS-sensitive trigger.

In its native, oxidized state (disulfide), the lipoic acid moiety may quench the fluorescence of the attached dye. Upon interaction with ROS within the lipid membrane, the disulfide bond is reduced to DHLA's dithiol form. This conformational change can de-quench the fluorophore, leading to a measurable increase in fluorescence intensity. This "turn-on" fluorescence mechanism provides a direct and sensitive readout of lipid-specific oxidative stress.[12][13] This approach is analogous to other redox-sensitive probes used in biological imaging.[14][15]

Assay Workflow and Mechanism

The overall experimental workflow is designed to be straightforward, moving from cell culture to data analysis. The core of the assay is the reaction between the Dilipoyl-Fluorophore probe and lipid-derived radicals, which generates a fluorescent signal.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Seed Cells in Microplate/Dish B Culture Cells (e.g., 24h) A->B D Treat Cells with Test Compounds B->D E Induce Oxidative Stress (Positive Control) B->E C Prepare Assay Reagents (Probe, Controls) F Load Cells with Dilipoyl-Fluorophore Probe D->F E->F G Incubate for Probe Uptake F->G H Wash Cells to Remove Excess Probe G->H I Acquire Signal (Microscopy or Plate Reader) H->I J Quantify Fluorescence Intensity I->J K Normalize Data and Perform Stats J->K L Interpret Results K->L

Caption: High-level experimental workflow for the Dilipoyl-Fluorophore assay.

Probe Activation Mechanism Diagram

G cluster_membrane Cellular Membrane Probe_Ox Oxidized Probe (Low Fluorescence) Lipoic Acid (S-S) Fluorophore (Quenched) Probe_Red Reduced Probe (High Fluorescence) DHLA (SH SH) Fluorophore (Active) Probe_Ox->Probe_Red Conformational Change & De-quenching Signal Fluorescent Signal (Measurable Output) Probe_Red->Signal Emits Light ROS Reactive Oxygen Species (e.g., ROO•, HO•) ROS->Probe_Ox Reduction of Disulfide Bond

Caption: Mechanism of probe activation by Reactive Oxygen Species (ROS).

Detailed Protocols

Reagent and Equipment Requirements
Category Item Details/Specifications
Reagents Dilipoyl-Fluorophore ProbeCustom synthesis. Stock solution in DMSO (e.g., 10 mM).
Cell Culture MediumAppropriate for the cell line being used (e.g., DMEM, RPMI).
Fetal Bovine Serum (FBS)Heat-inactivated.
Penicillin-Streptomycin100x solution.
Phosphate-Buffered Saline (PBS)1x, sterile, Ca²⁺/Mg²⁺ free.
Positive Control InducerCumene hydroperoxide or tert-Butyl hydroperoxide (t-BHP).[16]
Antioxidant ControlN-acetylcysteine (NAC) or Alpha-Lipoic Acid (ALA).[17]
Dimethyl Sulfoxide (DMSO)Anhydrous, cell culture grade.
Equipment Fluorescence MicroscopeWith appropriate filter sets (e.g., FITC/GFP).
Microplate ReaderWith fluorescence detection capabilities.
Cell Culture Incubator37°C, 5% CO₂.
96-well MicroplatesBlack, clear-bottom for fluorescence measurements.
Standard Cell Culture ConsumablesPipettes, flasks, dishes, etc.
Protocol 1: In Vitro Assay using a Fluorescence Plate Reader

This protocol is suitable for high-throughput screening and quantitative analysis of overall oxidative stress in a cell population.

Step 1: Cell Seeding

  • Harvest and count cells from a healthy, sub-confluent culture.

  • Seed cells in a black, clear-bottom 96-well plate at a density of 20,000-50,000 cells per well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Step 2: Compound Treatment and Controls

  • Prepare serial dilutions of your test compounds in serum-free medium.

  • Prepare control wells:

    • Negative Control: Vehicle only (e.g., 0.1% DMSO in serum-free medium).

    • Positive Control: A known ROS inducer (e.g., 50-100 µM t-BHP in serum-free medium).

    • Antioxidant Control: Pre-treat cells with an antioxidant (e.g., 1 mM NAC) for 1-2 hours before adding the ROS inducer.

  • Remove the culture medium from the wells and add 100 µL of the appropriate treatment or control solution.

  • Incubate for the desired treatment period (e.g., 4-24 hours).

Step 3: Probe Loading

  • Prepare a 2X working solution of the Dilipoyl-Fluorophore probe (e.g., 10 µM) in serum-free medium. Protect from light.

  • Add 100 µL of the 2X probe solution directly to each well (final concentration will be 1X, e.g., 5 µM).

  • Incubate for 30-60 minutes at 37°C, protected from light.

Step 4: Measurement

  • Gently wash the cells twice with 100 µL of pre-warmed PBS to remove extracellular probe.

  • Add 100 µL of fresh PBS or imaging buffer to each well.

  • Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths for the chosen fluorophore.

Protocol 2: Live-Cell Imaging with Fluorescence Microscopy

This protocol allows for the visualization of lipid peroxidation within individual cells and subcellular compartments.

Step 1: Cell Seeding and Treatment

  • Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Culture and treat cells with test compounds and controls as described in Protocol 1 (Steps 1 & 2).

Step 2: Probe Loading

  • After treatment, remove the medium and wash the cells once with pre-warmed serum-free medium.

  • Add the 1X Dilipoyl-Fluorophore probe working solution (e.g., 5 µM in serum-free medium) to the cells.

  • Incubate for 30-60 minutes at 37°C, protected from light.

Step 3: Imaging

  • Gently wash the cells three times with pre-warmed PBS to minimize background fluorescence.

  • Add fresh PBS or a suitable live-cell imaging solution.

  • Immediately image the cells using a fluorescence microscope. Capture images from multiple fields for each condition.

    • Rationale: Imaging immediately after washing is crucial as the signal can be dynamic. Consistent timing between washing and imaging across all samples is key for comparability.

Data Analysis and Interpretation
  • Plate Reader: Subtract the average fluorescence of blank wells (no cells) from all other readings. Normalize the fluorescence intensity of treated wells to the vehicle control.

  • Microscopy: Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes. A p-value < 0.05 is typically considered significant.

  • Interpretation: An increase in fluorescence intensity relative to the negative control indicates an increase in lipid-specific oxidative stress. Conversely, a test compound that prevents a t-BHP-induced increase in fluorescence demonstrates antioxidant properties.

Validation and Troubleshooting

Issue Potential Cause Recommended Solution
High Background Fluorescence Incomplete washing; Probe concentration too high; Autofluorescence.Increase the number of wash steps. Titrate the probe to find the optimal concentration. Include an "unstained cells" control to measure autofluorescence.
No Signal in Positive Control Inactive ROS inducer; Probe degradation; Incorrect filter set.Use a fresh stock of the ROS inducer (e.g., t-BHP). Aliquot and store the probe protected from light and moisture. Verify the excitation/emission spectra of the fluorophore and match with microscope/plate reader settings.
High Signal in Negative Control Cell stress due to handling; Phototoxicity from probe or imaging light.Handle cells gently. Reduce probe concentration or incubation time. Minimize light exposure during imaging by using lower laser power or shorter exposure times.
Cell Death/Toxicity Probe concentration is too high; Test compound is cytotoxic.Perform a dose-response curve to determine the optimal, non-toxic probe concentration. Run a parallel cytotoxicity assay (e.g., MTT, LDH) for your test compounds.

Conclusion

The conceptual Dilipoyl-Fluorophore assay presented here offers a targeted method for measuring oxidative stress within the lipid-rich environment of cellular membranes. By combining the known redox-active properties of the lipoic acid/DHLA system with the sensitivity of fluorescence detection, this approach provides a powerful tool for drug discovery and fundamental research into the mechanisms of oxidative damage. Robust experimental design, including appropriate positive and negative controls, is paramount for generating reliable and interpretable data.

References

  • Title: Lipid Peroxidation: Types and its Determination. Source: Aizea.org.

  • Title: Methods for estimating lipid peroxidation: An analysis of merits and demerits. Source: ResearchGate.

  • Title: Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC. Source: National Center for Biotechnology Information.

  • Title: Overview of methods used for detecting lipid peroxidation. Source: PubMed.

  • Title: Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Source: National Center for Biotechnology Information.

  • Title: Thioctic Acid and Dihydrolipoic Acid are Novel Antioxidants Which Interact With Reactive Oxygen Species. Source: Taylor & Francis Online.

  • Title: Lipoic acid based core cross-linked micelles for multivalent platforms: design, synthesis and application in bio-imaging and drug delivery. Source: PubMed.

  • Title: From CellROX® ROS sensors to Image-iT® and Click-iT® lipid peroxidation detection kits. Source: Thermo Fisher Scientific.

  • Title: Fluorescent lipoic acid derivatives used for nanoparticle labeling. Source: ResearchGate.

  • Title: Effect of Alpha Lipoic Acid Supplementation on Oxidative Stress and Lipid Parameters in Women Diagnosed with Low-Grade Squamous Intraepithelial Lesions (LSILs): A Double-Blind, Randomized, Placebo-Controlled Trial. Source: MDPI.

  • Title: Preparation of a Red−Emitting, Chitosan−Stabilized Copper Nanocluster Composite and Its Application as a Hydrogen Peroxide Detection Probe in the Analysis of Water Samples. Source: MDPI.

  • Title: Thioctic Acid and Dihydrolipoic Acid are Novel Antioxidants Which Interact With Reactive Oxygen Species. Source: ResearchGate.

  • Title: Lipoic acid-based poly(disulfide)s: Synthesis and biomedical applications. Source: Wiley Online Library.

  • Title: Metabolic and Proteomic Markers for Oxidative Stress. New Tools for Reactive Oxygen Species Research. Source: National Center for Biotechnology Information.

  • Title: Fluorescence probes used for detection of reactive oxygen species. Source: ResearchGate.

  • Title: Fluorescence probes to detect lipid-derived radicals | Request PDF. Source: ResearchGate.

  • Title: Is alpha-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. Source: PubMed.

  • Title: Oxidative Stress Detection. Source: Thermo Fisher Scientific.

  • Title: Novel Lipophilic Probe for Detecting Near-Membrane Reactive Oxygen Species Responses and Its Application for Studies of Pancreatic Acinar Cells: Effects of Pyocyanin and L-Ornithine. Source: PubMed Central.

  • Title: The effect of a-Lipoic acid (ALA) on oxidative stress, inflammation, and apoptosis in high glucose–induced human corneal epithelial cells. Source: National Center for Biotechnology Information.

  • Title: Probing oxidative stress: Small molecule fluorescent sensors of metal ions, reactive oxygen species, and thiols. Source: National Center for Biotechnology Information.

  • Title: Any suggestions for assaying lipid peroxides in cells in vitro? Source: ResearchGate.

  • Title: alpha-Lipoic acid decreases oxidative stress even in diabetic patients with poor glycemic control and albuminuria. Source: PubMed.

  • Title: Effect of Lipoic Acid on Levels of Oxidative Stress Indices. Source: ResearchGate.

  • Title: Lipoic Acid Decorated Gold Nanoparticles and Their Application in the Detection of Lead Ions. Source: National Center for Biotechnology Information.

  • Title: Dynamic determination of Ox-LDL-induced oxidative/nitrosative stress in single macrophage by using fluorescent probes. Source: PubMed.

  • Title: Oxidative Stress and Lipid Accumulation Augments Cell Death in LDLR-Deficient RPE Cells and Ldlr −/− Mice. Source: National Center for Biotechnology Information.

  • Title: Lipid Peroxidation and Antioxidant Protection. Source: MDPI.

Sources

Application Notes & Protocols: Reconstitution of Membrane Proteins into Dilipoyl Lipid Nanodiscs

Author: BenchChem Technical Support Team. Date: January 2026

Principles of Nanodisc Technology

Membrane proteins (MPs) are critical drug targets and subjects of intense biochemical and structural study. However, their hydrophobic nature makes them notoriously difficult to handle in aqueous solutions once extracted from their native lipid bilayer. Nanodisc technology provides a powerful solution by creating a soluble, native-like lipid bilayer environment for individual membrane proteins.[1][2][3]

A nanodisc is a self-assembled, discoidal patch of a phospholipid bilayer, typically 7-17 nm in diameter, encircled and stabilized by two molecules of an amphipathic helical protein known as a Membrane Scaffold Protein (MSP).[4][5][6] This MSP "belt" shields the hydrophobic acyl chains of the lipids from the aqueous solvent, rendering the entire protein-lipid complex soluble and monomeric.[5] The technology, pioneered by Stephen Sligar and colleagues, allows for the study of membrane proteins in a more physiologically relevant context than detergents or liposomes, offering unprecedented access to both the intracellular and extracellular domains of the protein.[4]

The reconstitution process is driven by the controlled removal of a detergent from a mixture containing the target membrane protein, phospholipids, and the MSP.[7] As the detergent concentration drops, the components spontaneously self-assemble into homogenous, size-defined nanodiscs.[8]

The Self-Assembly Mechanism

The formation of nanodiscs is a thermodynamically driven self-assembly process.[8][9] It begins with all three primary components—the target MP, the chosen dilipoyl phospholipid, and the MSP—co-solubilized in a detergent-based buffer, typically containing sodium cholate.[10] In this state, they exist in mixed micelles. The critical step is the gradual removal of this detergent.[8] As the detergent concentration falls below its critical micelle concentration (CMC), the system becomes unstable, and the components reorganize to shield their hydrophobic regions from water, leading to the formation of the stable nanodisc structure.[8]

Nanodisc_Assembly_Workflow A 1. Component Mixing (MP, MSP, Lipids in Detergent) B 2. Detergent Removal (e.g., Bio-Beads, Dialysis) A->B Incubation C 3. Spontaneous Self-Assembly B->C Controlled Process D 4. Purification (Size Exclusion Chromatography) C->D Crude Assembly Mix E Homogeneous MP-Nanodiscs D->E Purified Fraction

Caption: Workflow for membrane protein reconstitution into nanodiscs.

Key Components and Considerations

Successful reconstitution hinges on the careful selection and preparation of each component. The stoichiometry of these components is a critical factor for achieving a homogenous preparation.[7][11]

Target Membrane Protein (MP)

The starting point is a purified membrane protein, solubilized and stable in a suitable detergent.

  • Purity: A high degree of purity is essential to avoid incorporation of contaminating proteins.

  • Detergent Choice: The detergent used to solubilize the MP must be compatible with the nanodisc assembly process. While the MP can be in a different detergent initially, the final assembly mix is typically dominated by sodium cholate. It is crucial to perform preliminary screens to find a detergent that maintains the protein's stability and activity.

  • Concentration: A starting concentration of 2-5 mg/mL is a good guideline, though this may require optimization.[12]

Membrane Scaffold Protein (MSP)

MSPs are engineered versions of apolipoprotein A-I.[5][13] Different MSP variants have been developed to produce nanodiscs of varying diameters, allowing accommodation for MPs of different sizes or oligomeric states.[5][14]

  • Choosing an MSP: The choice of MSP dictates the final diameter of the nanodisc. It is crucial to select an MSP that creates a bilayer patch large enough to house the transmembrane domain(s) of the target protein.

  • Tags: MSPs are often available with affinity tags (e.g., His-tag) for purification. It is advisable to use an MSP with a different tag than the target protein to facilitate selective purification steps.[12]

MSP VariantResulting Nanodisc Diameter (approx.)Reference
MSP1D19.5 nm[5]
MSP1E1D110.5 nm[5]
MSP1E3D112.1 nm[5]
MSP2N216-17 nm[5]
Dilipoyl Phospholipids

The choice of phospholipid is critical as it forms the direct environment for the embedded protein and can influence its structure and function.[4] "Dilipoyl" refers to lipids with two lauroyl (C12:0) acyl chains. However, the term is often used more broadly in protocols, with DMPC (Dimyristoyl-glycero-phosphocholine, C14:0) being a very common choice for its favorable properties.

  • Phase Transition Temperature (Tm): The self-assembly process is most efficient when performed near the Tm of the chosen lipid.[15] For DMPC, this is room temperature, while for DPPC (Dipalmitoylphosphatidylcholine, C16:0), it is ~37°C.[15] For POPC (Palmitoyloleoyl-phosphocholine, C16:0/C18:1), which has a low Tm, the assembly is typically performed on ice or at 4°C.[15]

  • Lipid Composition: While single-lipid systems like DMPC or POPC are common, mixtures can also be used to mimic a more native-like membrane environment, including anionic lipids or cholesterol if required for protein function.[16]

Detailed Reconstitution Protocol

This protocol is a general guideline for reconstituting a His-tagged target membrane protein into nanodiscs using untagged MSP1D1 and DMPC lipids.[12] Optimization of component ratios is highly recommended for any new target protein.[7][11]

Materials and Reagents
  • Target Protein (TP): Purified, His-tagged, in detergent solution (e.g., DDM) at 2-5 mg/mL.

  • MSP1D1: Lyophilized or stock solution.

  • DMPC Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphocholine, powder or chloroform stock.

  • Sodium Cholate: High purity powder.

  • Hydrophobic Adsorbent Beads: e.g., Bio-Beads™ SM-2.

  • Buffers:

    • ND Buffer: 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA.

    • Lipid Solubilization Buffer: ND Buffer with 100 mM Sodium Cholate.

  • Equipment: Orbital shaker, size exclusion chromatography (SEC) system, sonicator bath, spectrophotometer.

Step-by-Step Methodology

Step 1: Preparation of Components (Day 1)

  • Prepare DMPC Lipid Stock (50 mM):

    • If starting from powder, weigh out the required amount of DMPC. If from a chloroform stock, dispense the required volume into a glass vial and dry the lipid under a gentle stream of nitrogen, followed by at least 2 hours under high vacuum to remove all solvent traces.[10][17]

    • Resuspend the dried lipid film in Lipid Solubilization Buffer to a final concentration of 50 mM DMPC.

    • Vortex vigorously, heat gently (under hot tap water), and sonicate in a bath until the solution is completely clear.[10][15] This is your working lipid stock.

  • Prepare MSP1D1 Solution:

    • Reconstitute lyophilized MSP1D1 in ND Buffer to a concentration of ~5 mg/mL.

    • Determine the precise concentration spectrophotometrically (ε280 for MSP1D1 ≈ 21,000 M⁻¹cm⁻¹).[10]

  • Prepare Hydrophobic Beads:

    • Wash Bio-Beads extensively with methanol, followed by exhaustive rinsing with ultrapure water to remove preservatives and fines.[10]

    • Store the washed beads in ND Buffer at 4°C.

Step 2: The Reconstitution Reaction (Day 1-2)

This example uses a starting molar ratio of Target Protein : MSP1D1 : DMPC of 1 : 20 : 1600 .[12]

  • Calculate Required Volumes:

    • Start with a defined amount of your target protein (e.g., 200 µL of a 2.5 mg/mL solution). Calculate the molar quantity.

    • Based on the molar quantity of the target protein, calculate the required moles (and corresponding volumes) of MSP1D1 (20x) and DMPC (1600x).[12]

  • Set up the Assembly Mixture:

    • In a microcentrifuge tube, combine the calculated volume of your target protein solution and the MSP1D1 solution.

    • Add the calculated volume of the 50 mM DMPC/cholate stock solution to the protein mixture.

    • Adjust the final volume with ND Buffer if necessary to ensure the final lipid concentration is between 5-20 mM and the final cholate concentration is above 14 mM.

    • Incubate the mixture for 1-2 hours at 4°C with gentle mixing.[12]

  • Initiate Self-Assembly (Detergent Removal):

    • Remove the storage buffer from an appropriate amount of washed Bio-Beads (a common starting point is 0.8 g of damp beads per 1 mL of reconstitution mixture).[10]

    • Add the reconstitution mixture to the beads.

    • Incubate on an end-over-end rotator or orbital shaker at room temperature (as DMPC is used) for 8-12 hours, or overnight.[12][15]

Step 3: Purification and Analysis (Day 2)

  • Separate from Beads: Carefully pipette the supernatant, which contains the assembled nanodiscs, away from the Bio-Beads.

  • Purify by Size Exclusion Chromatography (SEC):

    • Equilibrate an SEC column (e.g., Superdex 200 10/300 GL) with ND Buffer.[10]

    • Load the supernatant onto the column.

    • Collect fractions and monitor the elution profile at 280 nm. Assembled nanodiscs should elute as a distinct, monodisperse peak, well-separated from aggregates (in the void volume) and unassembled components.

  • Analyze Fractions:

    • Run fractions from the main peak on an SDS-PAGE gel. You should see two bands corresponding to the molecular weights of your target protein and MSP1D1, confirming successful co-reconstitution.

    • (Optional) Negative stain electron microscopy can be used to directly visualize the assembled nanodiscs.[18]

Nanodisc_Structure cluster_bilayer Phospholipid Bilayer cluster_protein cluster_msp a1 a2 a3 a4 a5 b1 b2 b3 b4 b5 c1 c2 c3 c4 c5 d1 d2 d3 d4 d5 MP_node MP msp_top msp_bottom msp_top->msp_bottom

Caption: Schematic of a membrane protein embedded in a nanodisc.

Characterization and Validation

Biophysical characterization is essential to confirm the quality and homogeneity of the nanodisc preparation.[2][4]

  • Size Exclusion Chromatography (SEC): The primary tool for assessing homogeneity. A single, symmetrical peak at the expected elution volume indicates a monodisperse sample.

  • Dynamic Light Scattering (DLS): Provides information on the hydrodynamic radius and polydispersity of the nanodisc population.[4]

  • SDS-PAGE: Confirms the presence and integrity of both the target protein and the MSP in the purified SEC fractions.

  • Functional Assays: The most critical validation is to confirm that the reconstituted membrane protein is active. This could involve ligand binding assays, enzyme activity measurements, or other functional readouts.[14][19]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / No Nanodisc Peak on SEC - Incorrect lipid:MSP:protein ratio.- Inefficient detergent removal.- Final glycerol concentration too high (>3-4%).[16]- Perform a titration of lipid:MSP ratios to find the optimal stoichiometry.[11]- Ensure sufficient quantity and incubation time with hydrophobic beads.- Check buffer compositions to ensure glycerol is minimized during assembly.
Aggregates in SEC Void Volume - Slight deviation from optimal stoichiometry.- Protein is unstable and aggregating during assembly.- Fine-tune the lipid:MSP ratio.[11]- Try a different MSP variant to change disc size.- Add protease inhibitors to the reconstitution mix.
Broad SEC Peak (Polydispersity) - Incomplete assembly.- Incorrect incubation temperature.- Increase incubation time with beads.- Ensure the assembly temperature is appropriate for the chosen lipid's Tm.[15]
Only Empty Nanodiscs Formed - Low concentration or instability of the target protein.- Steric hindrance preventing incorporation.- Increase the molar ratio of target protein.- Try a larger MSP (e.g., MSP1E3D1) to provide more space.[14]

References

  • Reconstitution of membrane proteins into nanodiscs using MSP1D1 protein and DMPC phospholipids. (n.d.). Cube Biotech. [Link]

  • Biophysical Characterization of Membrane Proteins in Nanodiscs. (n.d.). PMC - NIH. [Link]

  • Membrane Scaffold Proteins (MSPs) for Mempro™ Nanodisc. (n.d.). Creative Biostructure. [Link]

  • Characterization of nanodisc-forming peptides for membrane protein studies. (n.d.). PubMed. [Link]

  • Developing Nanodisc-ID for label-free characterizations of membrane proteins. (n.d.). Springer Nature. [Link]

  • Engineering Nanodisc Scaffold Proteins for Native Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Biophysical characterization of membrane proteins in nanodiscs. (n.d.). PubMed - NIH. [Link]

  • Characterization of Nanodisc-Forming Peptides for Membrane Protein Studies. (n.d.). AMiner. [Link]

  • Protocols for Preparation of Nanodiscs. (2008-03-04). Sligar Lab - University of Illinois. [Link]

  • Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs. (n.d.). PubMed Central. [Link]

  • Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression. (n.d.). Springer Link. [Link]

  • Overview of Nanodisc Technology. (n.d.). Sligar Lab - University of Illinois. [Link]

  • Nanodisc Self-Assembly is Thermodynamically Reversible and Controllable. (n.d.). PMC - NIH. [Link]

  • Nanodisc self-assembly is thermodynamically reversible and controllable. (n.d.). RSC Publishing. [Link]

  • The development of Nanodisc technology as a model membrane system in membrane protein research. (n.d.). Student Theses - University of Groningen. [Link]

  • What are nanodiscs? (n.d.). Cube Biotech. [Link]

  • A Step-by-step Method for the Reconstitution of an ABC Transporter into Nanodisc Lipid Particles. (2012-08-31). NIH. [Link]

  • Does anyone have any experience with membrane protein reconstitution in nannodiscs? (2016-03-15). ResearchGate. [Link]

  • Preparation of Lipid Nanodiscs with Lipid Mixtures. (2020-12-01). PMC - NIH. [Link]

  • Reconstitution Of ABC Transporter Into Nanodisc Lipid Particles l Protocol Preview. (2022-06-24). JOVE. [Link]

  • Nanodisc preparation and characterization.(a) Overview of the procedure... (n.d.). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Synthesis Yield of Dilipoyl Lipid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dilipoyl lipid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of conjugating lipoic acid to lipid moieties. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and significantly improve your synthesis yields.

Section 1: Fundamentals of this compound Synthesis

Before troubleshooting, it's crucial to understand the core reaction. The synthesis of a this compound typically involves forming an ester or amide bond between the carboxylic acid of lipoic acid and a hydroxyl or amine group on a lipid backbone (e.g., the glycerol backbone of a phospholipid).

The most common approach is a carbodiimide-mediated coupling reaction. This process activates the carboxylic acid of lipoic acid, making it susceptible to nucleophilic attack by the lipid's hydroxyl group.

The Core Reaction Pathway

The general workflow involves activating lipoic acid with a coupling agent and then introducing the lipid. An acyl-transfer catalyst is often used to enhance the reaction rate and yield.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Lipoic_Acid Lipoic Acid (LA) Activated_LA Activated LA Intermediate (O-acylisourea) Lipoic_Acid->Activated_LA + Coupling Agent Coupling_Agent Coupling Agent (e.g., DCC, EDC) Dilipoyl_Lipid This compound Product Activated_LA->Dilipoyl_Lipid + Lipid + Catalyst Lipid Lipid Backbone (e.g., Lysophospholipid) Catalyst Acyl-Transfer Catalyst (e.g., DMAP) Crude_Product Crude Reaction Mixture Dilipoyl_Lipid->Crude_Product Purified_Product Purified this compound Crude_Product->Purified_Product Column Chromatography

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section is formatted as a series of questions addressing common problems encountered during synthesis.

Issue 1: Low or No Product Yield

Question: My TLC analysis shows unreacted starting materials (lipoic acid and lipid) and no new product spot. What went wrong?

This is one of the most common issues and typically points to a problem with the activation of the lipoic acid or the subsequent coupling step.

Potential Cause A: Inactive Coupling Agents

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are highly susceptible to hydrolysis. If they have been stored improperly or are old, they will be inactive.

  • Solution:

    • Use Fresh Reagents: Always use a fresh bottle of DCC or EDC. If you must use an older bottle, consider running a small-scale control reaction with a simple alcohol to test its activity.

    • Proper Storage: Store carbodiimides under inert gas (argon or nitrogen) and in a desiccator to prevent moisture contamination.

Potential Cause B: Inadequate Solvent Conditions

The choice of solvent is critical. The reaction must be performed under anhydrous (water-free) conditions.

  • Why it Matters: Water will compete with the lipid's hydroxyl group to react with the activated lipoic acid, leading to the hydrolysis of the intermediate and regeneration of lipoic acid.

  • Solution:

    • Use Anhydrous Solvents: Use freshly opened, anhydrous grade solvents or solvents dried over molecular sieves. Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices.

    • Inert Atmosphere: Assemble your reaction glassware hot from the oven (to remove adsorbed water) and run the reaction under a positive pressure of argon or nitrogen.

Potential Cause C: Lipoic Acid Stability

Lipoic acid itself can be unstable, particularly at elevated temperatures or upon exposure to light, which can lead to polymerization of the disulfide bond.[1]

  • Solution:

    • Temperature Control: Run the reaction at room temperature or cooled in an ice bath (0 °C), especially during the activation step.

    • Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.

Issue 2: Multiple Unidentified Spots on TLC

Question: My TLC plate shows the product spot, but also several other spots, suggesting side reactions or impurities. What are these and how can I prevent them?

This indicates that while the main reaction is proceeding, undesirable side reactions are also occurring.

Potential Cause A: Formation of N-acylurea Byproduct

A common side reaction with carbodiimides is the rearrangement of the O-acylisourea intermediate to a stable, unreactive N-acylurea. This is particularly problematic with sterically hindered lipids.

  • Why it Matters: This byproduct consumes your activated lipoic acid, reducing the overall yield. The byproduct can also be difficult to separate from the desired product.

  • Solution:

    • Add an Acyl-Transfer Catalyst: The addition of 4-dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) is crucial.[2] These catalysts react with the O-acylisourea intermediate to form a more stable, highly reactive intermediate (e.g., an NHS-ester), which then efficiently reacts with the lipid.[2] This pathway is much faster than the rearrangement to N-acylurea.

Potential Cause B: Dicyclohexylurea (DCU) Removal Issues

When using DCC as the coupling agent, a urea byproduct (dicyclohexylurea, or DCU) is formed. DCU is notoriously insoluble in many organic solvents and can complicate purification.[3]

  • Solution:

    • Filtration: After the reaction is complete, cool the reaction mixture (e.g., in a -20 °C freezer) to maximize precipitation of the DCU, then filter it off.

    • Use a Water-Soluble Carbodiimide: Consider using EDC instead of DCC. The corresponding urea byproduct from EDC is water-soluble and can be easily removed with an aqueous wash during the workup phase.

Troubleshooting Flowchart

This decision tree can guide you through a logical troubleshooting process.

G start Reaction Complete. Analyze by TLC. product_check Is the desired product spot visible? start->product_check no_product No Product Formed product_check->no_product No product_formed Product Formed product_check->product_formed Yes check_reagents Verify activity of coupling agents (DCC/EDC). no_product->check_reagents check_conditions Ensure anhydrous conditions (dry solvent, inert atmosphere). check_reagents->check_conditions check_stability Check stability of lipoic acid (temp/light). check_conditions->check_stability purity_check Are there multiple byproduct spots? product_formed->purity_check impure_product Impure Product purity_check->impure_product Yes pure_product Clean Reaction purity_check->pure_product No add_catalyst Add DMAP or NHS to prevent N-acylurea formation. impure_product->add_catalyst improve_workup Optimize workup to remove urea byproduct (e.g., use EDC, filter DCU). add_catalyst->improve_workup proceed Proceed to scale-up and purification. pure_product->proceed

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best molar ratios for the reagents? A typical starting point is to use a slight excess of lipoic acid and the coupling agents relative to the lipid.

ReagentMolar Equivalence (relative to Lipid)Rationale
Lipid1.0Limiting reagent.
Lipoic Acid1.2 - 1.5Drives the reaction to completion.
DCC or EDC1.2 - 1.5Ensures complete activation of the lipoic acid.
DMAP or NHS0.1 - 0.2Catalytic amount is sufficient to prevent side reactions.

Q2: How do I properly monitor the reaction? Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system that gives good separation between your starting materials and the expected product. A common mobile phase for lipids is a mixture of chloroform and methanol. Stain with a universal stain like potassium permanganate or iodine to visualize the spots. The product, being more non-polar than the starting lipid, should have a higher Rf value.

Q3: My this compound product seems to degrade during purification. How can I improve its stability? The disulfide bond in the lipoyl group can be susceptible to reduction.

  • Purification: Use silica gel column chromatography for purification.[4][] It is a robust method for separating lipids.[6]

  • Avoid Reductants: Ensure all solvents and reagents used during workup and purification are free from reducing agents.

  • Storage: Store the final product under an inert atmosphere at low temperatures (-20 °C or -80 °C) and protected from light to prevent degradation.

Section 4: Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a this compound from a lysophospholipid using EDC/NHS chemistry.

Materials:

  • Lysophospholipid (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Lipoic Acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Argon or Nitrogen gas

  • Standard glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Activation of Lipoic Acid:

    • In a round-bottom flask, dissolve lipoic acid (1.2 eq) and NHS (1.2 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) to the solution and stir for 4 hours at 0 °C. The solution may become cloudy as the NHS-ester of lipoic acid is formed.

  • Coupling Reaction:

    • In a separate flask, dissolve the lysophospholipid (1.0 eq) and triethylamine (1.5 eq, to act as a base) in anhydrous DCM.

    • Slowly add the lipid solution to the activated lipoic acid solution at 0 °C using a syringe.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours) under an inert atmosphere.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC. The disappearance of the lysophospholipid spot is a good indicator of reaction completion.

  • Workup:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation).

  • Purification:

    • Purify the crude product by silica gel column chromatography, using a gradient of methanol in chloroform (e.g., 0% to 10% methanol) to elute the final product.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent to yield the pure this compound.

References

  • Synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with labeled acyl groups. Prep Biochem. 1981;11(5):525-33. [Link]

  • Stereospecific Labeling of the Glycerol Moiety: Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Chem Phys Lipids. 1995 Aug 25;77(2):131-7. [Link]

  • High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition. 2024 Jul 8. [Link]

  • The Aqueous Solubility and Thermal Stability of -Lipoic Acid Are Enhanced by Cyclodextrin. Bioscience, Biotechnology, and Biochemistry. 2007;71(4):1043-8. [Link]

  • Synthesis of acid-labile diplasmenyl lipids for drug and gene delivery applications. Chemistry and Physics of Lipids. 1999 Dec;103(1-2):3-14. [Link]

  • Synthesis of lipoic acid ferulate and evaluation of its ability to preserve fish oil from oxidation during accelerated storage. Food Chemistry. 2021 May 30;345:128828. [Link]

  • Synthesis of the diastereoisomers of 1,2-dipalmitoyl-sn-glycero-3-thiophosphorylethanolamine and their stereospecific hydrolysis by phospholipases A2 and C. Biochemistry. 1985 Nov 5;24(23):6582-8. [Link]

  • Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. Molecules. 2017 Aug 22;22(8):1378. [Link]

  • Synthesis of 1,2-diacyl-sn-glycero-3-phosphocholine containing the GA and CA residues (3a, 3b). ResearchGate. [Link]

  • Stability of lipoic acid.
  • Enhancing the stability and bioavailability of alpha-lipoic acid: Development and evaluation of a liposomal formulation. WBCIL. [Link]

  • Method for preparation of poly(alpha-lipoic acid) polymers.
  • Multifunctional lipoic acid conjugates. Current Medicinal Chemistry. 2009;16(35):4673-88. [Link]

  • Multifunctional Lipoic Acid Conjugates. ResearchGate. [Link]

  • alpha-lipoic acid-NHS. LookChem. [Link]

  • Lipid Synthesis in the ER. YouTube. [Link]

  • Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. ResearchGate. [Link]

  • Purification of lipids. Buchi.com. [Link]

  • Preparation of Liposome Conjugates and Derivatives. ResearchGate. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Technical Support Center: Optimizing Liposome Formulations with Dilipoyl Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dilipoyl lipid-based liposome formulations. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique redox-sensitive properties of dilipoyl lipids for advanced drug delivery applications. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting strategies for challenges encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of dilipoyl lipids in liposome research.

Q1: What are dilipoyl lipids and why are they used in liposome formulations?

Dilipoyl lipids are phospholipids that have been chemically modified to include a dilipoyl group, which contains a disulfide bond within a five-membered ring. This structural feature is the key to their function. They are primarily used to create "smart" or stimuli-responsive liposomes that can selectively release their encapsulated cargo in specific biological environments.[1][2][3] The disulfide bond is stable in the bloodstream but can be rapidly cleaved in response to the high concentration of reducing agents like glutathione (GSH) found inside cells.[4] This cleavage triggers a change in the lipid structure, destabilizing the liposome membrane and leading to controlled drug release at the target site.[2][5]

Q2: What are the primary challenges associated with formulating dilipoyl liposomes?

The main challenges stem from the very property that makes dilipoyl lipids useful: their redox sensitivity.

  • Premature Oxidation: The dithiolane ring is susceptible to oxidation, which can occur during synthesis, formulation, or storage. This can lead to premature cross-linking and instability.[6]

  • Storage Stability: Maintaining the reduced state of the dilipoyl group over time is critical. Improper storage conditions can lead to degradation and loss of stimuli-responsive capability.[6]

  • Low Encapsulation Efficiency: Like many specialized liposome formulations, achieving high encapsulation efficiency for certain drugs can be difficult and requires careful optimization of lipid composition and loading methods.[7][8]

  • Characterization Complexity: Verifying the redox-sensitive behavior requires specialized assays beyond standard size and zeta potential measurements.[9][10]

Q3: Which lipids are recommended for use alongside dilipoyl lipids?

The choice of co-lipids is crucial for bilayer stability and function.

  • Structural Lipids: Phosphatidylcholines (PCs) like DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) are common choices for the main structural component of the bilayer.[4][11] Using lipids with low transition temperatures helps maintain membrane fluidity.[12]

  • Stabilizing Agents: Cholesterol is often included at 30-50 mol% to increase membrane stability, reduce drug leakage, and maintain the integrity of the liposomes in circulation.[7][13]

  • "Stealth" Lipids: PEGylated lipids (e.g., DSPE-PEG2000) are frequently incorporated to create "stealth" liposomes that can evade rapid clearance by the immune system, thereby prolonging circulation time.[7][13]

Section 2: Core Experimental Protocol: Preparation of Dilipoyl Liposomes

This section provides a standard protocol for preparing dilipoyl liposomes using the thin-film hydration method followed by extrusion. This method is widely applicable for encapsulating both hydrophilic and lipophilic agents.

Step-by-Step Methodology
  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids (e.g., DOPC, Cholesterol, Dilipoyl-PE, and DSPE-PEG2000) in a suitable organic solvent like chloroform or a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES) containing the hydrophilic drug to be encapsulated. The buffer should be pre-heated to a temperature above the phase transition temperature (Tc) of the lipid mixture.

    • Vortex the flask until the lipid film is fully suspended, resulting in a solution of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the MLV suspension to a temperature above the lipid mixture's Tc.

    • Pass the MLV suspension through the extruder membrane 11-21 times. This process generates small unilamellar vesicles (SUVs) with a more uniform size distribution.

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using size exclusion chromatography (e.g., with a Sephadex G-50 column) or dialysis. The liposomes will elute in the void volume.

Workflow Diagram

Liposome_Preparation_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration cluster_extrusion Step 3: Size Reduction cluster_purification Step 4: Purification a Dissolve Lipids in Organic Solvent b Rotary Evaporation a->b c High Vacuum Drying b->c d Add Aqueous Buffer (+ Hydrophilic Drug) c->d e Vortex to Form MLVs d->e f Extrusion through Polycarbonate Membrane e->f MLV Suspension g Remove Unencapsulated Drug (e.g., SEC or Dialysis) f->g SUV Suspension h Final Liposome Suspension g->h

Caption: Standard workflow for preparing unilamellar liposomes.

Section 3: Troubleshooting Guide

This guide is formatted to help you quickly identify and solve common experimental issues.

Problem Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low Encapsulation Efficiency (EE%) 1. Poor Drug Solubility: The drug may have poor solubility in the aqueous core (hydrophilic) or lipid bilayer (hydrophobic).[7] 2. Suboptimal Lipid Composition: The charge or fluidity of the membrane may not be conducive to retaining the drug. 3. Ineffective Loading Method: Passive loading during hydration may be insufficient.1. Optimize Drug Loading: For hydrophilic drugs, consider active/remote loading techniques, such as creating a pH or ammonium sulfate gradient.[5] This actively drives the drug into the liposome core. 2. Adjust Lipid Ratios: Incorporate charged lipids (e.g., DOTAP, DPPG) to enhance encapsulation of oppositely charged drugs via electrostatic interactions.[14] 3. Modify Hydration Buffer: Adjust the pH or ionic strength of the hydration buffer to improve drug solubility and interaction with the lipids.
Liposome Aggregation / Instability 1. Low Surface Charge: Insufficient electrostatic repulsion between vesicles leads to aggregation. A zeta potential close to neutral (<-10 mV to >+10 mV) often indicates instability.[10] 2. Oxidation of this compound: Premature oxidation can lead to intermolecular disulfide bridging between liposomes, causing aggregation.[6] 3. Improper Storage: Storing at inappropriate temperatures or in buffers with high ionic strength can promote fusion or aggregation.1. Increase Surface Charge: Include a small percentage (2-5 mol%) of a charged lipid (e.g., DPPG for negative charge, DOTAP for positive charge) to increase the absolute value of the zeta potential.[14] 2. Prevent Oxidation: Prepare buffers with deoxygenated water and consider adding a chelating agent like EDTA to remove trace metal ions that can catalyze oxidation. Handle lipid stocks under an inert gas (argon or nitrogen).[15] 3. Optimize Storage: Store liposomes at 4°C in a low ionic strength buffer. Do not freeze standard liposome formulations, as ice crystal formation can rupture the vesicles.
Evidence of Lipid Oxidation 1. Oxygen Exposure: Exposure to atmospheric oxygen during formulation or storage. 2. Presence of Metal Ions: Divalent metal ions (e.g., Fe²⁺) can catalyze the formation of free radicals, initiating lipid peroxidation.[16] 3. Use of Pro-oxidant Co-lipids: Using highly polyunsaturated lipids (e.g., from natural sources like soy PC) can increase susceptibility to oxidation compared to synthetic, saturated, or monounsaturated lipids.[6]1. Use Antioxidants: Incorporate a lipid-soluble antioxidant like Vitamin E (α-tocopherol) directly into the lipid film (e.g., at 0.1 mol%).[17] Vitamin E integrates into the bilayer and acts as a free radical scavenger, protecting the unsaturated acyl chains and the dilipoyl group.[17][18] 2. Use High-Purity Reagents: Use high-purity, synthetic lipids like DOPC instead of natural extracts like Egg PC or Soy PC, which contain more easily oxidized polyunsaturated fatty acids.[6] 3. Implement Inert Atmosphere: Purge all buffers with argon or nitrogen gas and conduct the formulation process in a glove box if oxidation is a persistent issue.
No or Slow Stimuli-Responsive Release 1. Ineffective Reducing Environment: The concentration of the reducing agent (e.g., GSH) in the assay is too low to cleave the disulfide bonds efficiently. 2. Highly Stable Bilayer: High cholesterol content or the use of lipids with high phase transition temperatures can make the membrane too rigid, preventing destabilization even after disulfide cleavage. 3. Cross-linked PEG Layer: A dense PEG layer on the surface can sterically hinder the access of reducing agents to the dilipoyl groups.1. Verify Assay Conditions: Ensure the reducing agent concentration mimics the target environment (e.g., 5-10 mM GSH for intracellular conditions). Run a positive control to confirm the activity of your reducing agent. 2. Adjust Membrane Fluidity: Systematically decrease the cholesterol concentration (e.g., from 50% to 30%) or substitute a portion of saturated lipids with unsaturated ones (like DOPE) to lower the energy barrier for membrane disruption post-cleavage.[5] 3. Optimize PEG Density: If using PEGylated dilipoyl lipids, test formulations with lower densities of the PEG-lipid to facilitate better access for reducing agents.

Section 4: Advanced Characterization & Visualization

Verifying the physical and functional properties of your formulation is critical. A combination of techniques provides a comprehensive profile.[9][10][19]

Key Characterization Techniques
Parameter Technique Purpose
Size & Polydispersity Dynamic Light Scattering (DLS)Measures hydrodynamic diameter and size distribution (PDI). Essential for batch-to-batch consistency.[20]
Surface Charge Zeta Potential AnalysisMeasures surface charge, which is a key predictor of colloidal stability.[10]
Morphology Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualizes the shape, lamellarity (number of bilayers), and integrity of the liposomes in a near-native state.[21]
Encapsulation Efficiency HPLC, UV-Vis SpectroscopyQuantifies the amount of drug successfully encapsulated within the liposomes after separating the free drug.[9][14]
Redox-Triggered Release Fluorescence SpectroscopyMonitors the release of an encapsulated fluorescent dye (e.g., calcein) in response to a reducing agent like DTT or GSH. An increase in fluorescence indicates membrane leakage.
Redox-Sensitivity Mechanism

The core principle of dilipoyl liposomes is the conformational change of the lipid upon reduction, leading to membrane destabilization.

Redox_Mechanism A Stable Liposome (Oxidized State) Disulfide Bond Intact B Destabilized Liposome (Reduced State) Thiol Groups Formed A->B Reduction B->A Oxidation C 2GSH D GSSG

Sources

Technical Support Center: Troubleshooting Dilipoyl Lipid Aggregation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with dilipoyl lipids. This guide is designed to provide in-depth, scientifically-grounded troubleshooting advice for one of the most common challenges encountered during experimental work: the aggregation of dilipoyl lipids in solution. Our goal is to move beyond simple procedural steps and offer a clear understanding of the underlying physicochemical principles to empower you to effectively diagnose and resolve these issues in your own research.

Introduction to Dilipoyl Lipids and the Aggregation Challenge

Dilipoyl lipids are a specialized class of lipids that have been chemically modified to include two lipoic acid molecules. Lipoic acid is a potent antioxidant containing a unique dithiolane ring with a disulfide bond.[1][2] This functionalization imparts valuable antioxidant and metal-chelating properties to the lipid, making dilipoyl lipids attractive for a range of applications, including drug delivery systems where they can protect encapsulated cargo from oxidative stress.[3][4]

However, the very features that make dilipoyl lipids desirable also present unique formulation challenges. The dithiolane ring is susceptible to various chemical and physical triggers that can lead to intermolecular interactions and, ultimately, aggregation.[5] This guide will walk you through the common causes of dilipoyl lipid aggregation and provide you with robust, field-proven strategies to maintain a stable, monodisperse solution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution appears cloudy or has visible precipitates immediately after hydration. What is the likely cause and how can I fix it?

A1: Immediate aggregation upon hydration is often due to improper solubilization, suboptimal pH, or thermal shock.

  • Expertise & Experience: Dilipoyl lipids, like many synthetic lipids, can be challenging to fully hydrate. The lipoic acid moieties can engage in intermolecular hydrogen bonding and disulfide exchange, leading to the formation of insoluble aggregates if not properly dispersed. Furthermore, the headgroup of the base lipid (e.g., phosphatidylethanolamine) may carry a charge at certain pH values, leading to electrostatic interactions that can either stabilize or destabilize the formulation.

  • Troubleshooting Protocol: The Thin-Film Hydration Method

    This is the foundational method for preparing liposomes and lipid nanoparticles.[6][7]

    • Dissolution: Dissolve the this compound in a suitable organic solvent. A 2:1 (v/v) mixture of chloroform and methanol is often effective for achieving complete dissolution of polar lipids.[8]

    • Film Formation: In a round-bottom flask, remove the organic solvent using a rotary evaporator to create a thin, uniform lipid film on the inner surface. This step is critical for maximizing the surface area for hydration.

    • Drying: Place the flask under high vacuum for at least 2-4 hours to remove any residual solvent. Trapped solvent can lead to instability and aggregation later on.

    • Hydration: Add your aqueous buffer to the flask and agitate it above the phase transition temperature (Tm) of the lipid. The incorporation of lipoic acid can increase the Tm of the lipid bilayer.[6][7] For many common lipids, this will be in the range of 40-60°C. This initial hydration will form multilamellar vesicles (MLVs).

    • Size Reduction (Optional but Recommended): To obtain a more homogenous population of unilamellar vesicles (LUVs), the MLV suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This should also be performed above the lipid's Tm.

  • Trustworthiness: This self-validating protocol ensures that the lipid is fully solvated before being introduced to the aqueous phase, minimizing the chances of immediate aggregation.

Q2: My this compound solution is initially clear but becomes cloudy over time, especially at room temperature or upon heating. What's happening?

A2: Delayed aggregation is often a sign of chemical instability, particularly the thermal polymerization of the lipoic acid dithiolane ring.

  • Expertise & Experience: The dithiolane ring of lipoic acid contains a strained disulfide bond that can undergo ring-opening polymerization at elevated temperatures.[5][9] This process forms intermolecular disulfide bonds between lipid molecules, leading to the formation of large, insoluble aggregates. This is a common issue with compounds containing lipoic acid.

  • Authoritative Grounding & Comprehensive References: Lipoic acid is known to be thermally unstable, and this instability is a key consideration in the formulation of lipoic acid-containing products.[5]

  • Troubleshooting Strategies:

    • Temperature Control: Avoid exposing your this compound solution to high temperatures for extended periods. If heating is necessary for hydration or extrusion, do so for the minimum time required and then cool the solution to your experimental temperature. For long-term storage, refrigeration (2-8°C) is generally recommended.[10]

    • Incorporate Antioxidants: The presence of other antioxidants can help to stabilize lipoic acid.[11][12][13] Consider including a lipid-soluble antioxidant like vitamin E (alpha-tocopherol) or a water-soluble antioxidant like ascorbic acid in your formulation.

    • Protect from Light: Lipoic acid is also sensitive to UV light, which can promote degradation and aggregation.[5] Protect your solutions from light by using amber vials or wrapping your containers in foil.

Q3: I've noticed that the pH of my buffer seems to affect the stability of my this compound solution. What is the optimal pH range?

A3: The optimal pH depends on the headgroup of your this compound. For lipids with an amine-containing headgroup, a neutral to slightly alkaline pH is crucial.

  • Expertise & Experience: If your this compound is based on a phosphatidylethanolamine (PE) backbone, the primary amine of the headgroup has a pKa of approximately 9.6 within a lipid bilayer. At pH values below this, the amine group becomes protonated, leading to a net positive charge on the lipid headgroups. This introduces electrostatic repulsion between the lipids, which can disrupt the stable packing of the bilayer and lead to aggregation.

  • Authoritative Grounding & Comprehensive References: The stability of PE-containing vesicles is highly dependent on pH. A neutral to slightly alkaline pH (7.0-8.5) is generally optimal for maintaining a stable lamellar bilayer structure.

  • Troubleshooting and Optimization:

    • pH Optimization Study: If you are experiencing pH-dependent aggregation, it is advisable to perform a small-scale optimization study. Prepare your this compound solution in a series of buffers with pH values ranging from 6.5 to 8.5 and monitor the stability over time using dynamic light scattering (DLS) to measure particle size and polydispersity index (PDI).

    • Buffer Selection: Use a buffer with sufficient buffering capacity in your desired pH range. Common choices include HEPES, and phosphate-buffered saline (PBS).

Data Presentation: pH and Temperature Effects on Aggregation

The following table summarizes the expected impact of pH and temperature on the stability of a hypothetical dilipoyl phosphatidylethanolamine (DLPE) formulation.

ParameterConditionExpected ObservationRationale
pH Acidic (< 6.5)Increased aggregation, higher PDIProtonation of the amine headgroup leads to electrostatic repulsion.
Neutral (7.0-8.5)Stable, low PDIAmine headgroup is largely deprotonated, allowing for stable bilayer formation.
Alkaline (> 9.0)Potential for hydrolysisEster linkages in the lipid backbone can be susceptible to base-catalyzed hydrolysis over time.
Temperature Low (2-8°C)Generally stableMinimizes the risk of thermal polymerization of lipoic acid.
Room Temp (20-25°C)Moderate stability, risk of slow aggregationPotential for slow polymerization over extended periods.
Elevated (> 40°C)Increased aggregationAccelerated ring-opening polymerization of the dithiolane ring.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Monitoring Aggregation

DLS is a powerful technique for assessing the size distribution of your lipid vesicles and detecting the onset of aggregation.

  • Sample Preparation: Dilute a small aliquot of your this compound solution in the same buffer used for hydration. The final concentration should be within the optimal range for your DLS instrument.

  • Instrument Setup: Equilibrate the instrument to the desired temperature.

  • Measurement: Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the size distribution and polydispersity index (PDI). A stable, monodisperse sample will have a low PDI (typically < 0.2). An increase in the average particle size or PDI over time is indicative of aggregation.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for this compound Aggregation

TroubleshootingWorkflow start This compound Aggregation Observed q1 Immediate Aggregation upon Hydration? start->q1 q2 Delayed Aggregation over Time? q1->q2 No sol1 Optimize Hydration Protocol: - Use Thin-Film Hydration - Ensure Complete Solvent Removal - Hydrate Above Tm q1->sol1 Yes q3 pH-Dependent Aggregation? q2->q3 No sol2 Control Temperature: - Avoid Prolonged Heating - Store at 2-8°C - Protect from Light q2->sol2 Yes sol3 Add Antioxidants: - Vitamin E (lipid-soluble) - Ascorbic Acid (water-soluble) q2->sol3 Yes sol4 Optimize Buffer pH: - Maintain pH 7.0-8.5 for PE headgroups - Perform pH Optimization Study q3->sol4 Yes LipoicAcidPolymerization cluster_0 This compound Monomers cluster_1 Heat or UV Light cluster_2 Polymerized Aggregate lipoic1 S-S lipoic2 S-S trigger Δ or hν Lipid1 Lipid Lipid1->lipoic1 Lipid2 Lipid Lipid2->lipoic2 open_lipoic1 S-S open_lipoic2 S-S open_lipoic1->open_lipoic2 Intermolecular Disulfide Bond Lipid3 Lipid Lipid3->open_lipoic1 Lipid4 Lipid Lipid4->open_lipoic2

Caption: Thermal or light-induced ring-opening polymerization of lipoic acid.

References

  • Segall, A., et al. (2004). Stability study of lipoic acid in the presence of vitamins A and E in o/w emulsions for cosmetic application. Journal of Cosmetic Science, 55(5), 449-461.
  • Segall, A., et al. (2005).
  • Antezana, P. E., et al. (2025). Development of a Liposome Nanoformulation for the Delivery of Lipoic Acid as a Potential Neuroprotective Therapy in Glaucoma. MDPI.
  • West Bengal Chemical Industries Ltd. (n.d.).
  • Segall, A., et al. (2025). Stability study of lipoic acid in the presence of vitamins A and E in O/W emulsions for cosmetic application.
  • Shandra, A., et al. (2020).
  • National Center for Biotechnology Inform
  • Salehi, B., et al. (2023). Molecular and Therapeutic Insights of Alpha-Lipoic Acid as a Potential Molecule for Disease Prevention. PubMed Central.
  • Liu, D., & Huang, L. (1989). Characterization of plasma-stabilized liposomes composed of dioleoylphosphatidylethanolamine and oleic acid.
  • BenchChem. (2025).
  • Antezana, P. E., et al. (2025). Development of a Liposome Nanoformulation for the Delivery of Lipoic Acid as a Potential Neuroprotective Therapy in Glaucoma.
  • Wang, Y., et al. (2015). Characterization, lung targeting profile and therapeutic efficiency of dipyridamole liposomes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 70(1), 28-33.
  • Bourassa, P., et al. (2018). Binding of α-lipoic acid to human serum albumin: spectroscopic and molecular modeling studies.
  • National Center for Biotechnology Information (n.d.). alpha Lipoic acid. PubChem.
  • Shchelkonogov, V. A., et al. (2016). [Liposomal form of lipoic acid: preparation and determination of antiplatelet and antioxidant activity]. Biomeditsinskaia Khimiia, 62(5), 577-583.
  • Caddeo, C., et al. (2022). Encapsulation of Alpha-Lipoic Acid in Functional Hybrid Liposomes: Promising Tool for the Reduction of Cisplatin-Induced Ototoxicity. PubMed Central.
  • Wikipedia. (n.d.). Lipoic acid.
  • ChemicalBook. (2025). α-Lipoic Acid.
  • Rochette, L., et al. (2015). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. PubMed Central.
  • Thompson, D. H., et al. (1999). Synthesis of acid-labile diplasmenyl lipids for drug and gene delivery applications. Chemistry and Physics of Lipids, 99(2), 145-153.
  • Seifar, F., et al. (2017). Alpha-Lipoic Acid and Its Enantiomers Prevent Methemoglobin Formation and DNA Damage Induced by Dapsone Hydroxylamine: Molecular Mechanism and Antioxidant Action. MDPI.
  • Packer, L., & Cadenas, E. (2011). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Journal of Clinical Biochemistry and Nutrition, 48(1), 26-32.
  • de Araujo, D. P., et al. (2022). Alpha-Lipoic Acid and Its Enantiomers Prevent Methemoglobin Formation and DNA Damage Induced by Dapsone Hydroxylamine: Molecular Mechanism and Antioxidant Action. PubMed Central.
  • Antezana, P. E., et al. (2025). Different substances incorporated into liposomes used for generation and potentiation of the immune response.
  • Li, G., et al. (2023). α-Lipoic acid chemistry: the past 70 years. RSC Publishing.
  • Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
  • Packer, L., & Cadenas, E. (2025). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling.
  • Packer, L., et al. (1995). alpha-Lipoic acid as a biological antioxidant. Free Radical Biology and Medicine, 19(2), 227-250.
  • Christie, W. W. (2010). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. SEPSIS, 1, 1.
  • Pudlo, M., et al. (2024).
  • Garland Science. (2017). Movie 14 Lipid Synthesis in the ER. YouTube.
  • May, A., & DeBole, C. (2017).
  • Stary, F. E., et al. (2025). Oxidation of α-lipoic acid.
  • Linus Pauling Institute. (n.d.). Lipoic Acid.
  • Li, Z., et al. (2024). Biological applications of lipoic acid-based polymers: an old material with new promise.
  • Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach.
  • La Spina, R., et al. (2021).
  • Forsee, K. M., & Exner, A. A. (2015). U.S.
  • Li, H., et al. (2025). Unraveling the role of PEGylation in the anti-aggregation stability of lipid nanoparticles. Nanoscale.
  • Wang, W., & Seale, P. (2023).
  • Al-Musawi, S., & Al-Marjani, M. (2013). Preventing AuNP aggregation on functionalized surfaces.
  • Rana, J. (n.d.). Fatty Acid Synthesis - Part I (video). Khan Academy.
  • Zhaliazka, K., et al. (2023). Elucidating the Role of Lipids in the Aggregation of Amyloidogenic Proteins. PubMed Central.
  • BOC Sciences. (2025).
  • Galvagnion, C., et al. (2015). Lipid vesicles trigger α-synuclein aggregation by stimulating primary nucleation.

Sources

Technical Support Center: Overcoming Challenges in Dilipoyl Lipid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dilipoyl lipid purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and ensure the successful purification of high-purity, stable dilipoyl lipids for your research and development needs.

Introduction: The Unique Challenge of the Dilipoyl Moiety

Dilipoyl lipids, which incorporate the disulfide-containing lipoic acid moiety, are of increasing interest in drug delivery and various therapeutic applications. The presence of the dithiolane ring in the lipoic acid structure introduces unique purification challenges not typically encountered with other lipid classes. The disulfide bond is susceptible to both oxidation and reduction, which can lead to product degradation and the formation of impurities that are often difficult to separate from the target compound. This guide will address these specific challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Troubleshooting Guide: From Synthesis to Pure Product

This section addresses specific issues that you may encounter during the purification of dilipoyl lipids.

Observed Problem Potential Root Cause(s) Recommended Action(s) & Scientific Rationale
Low final yield after purification 1. Oxidation or reduction of the dilipoyl group: The disulfide bond can be cleaved under certain conditions, leading to the formation of dihydrolipoic acid (DHLA) derivatives or other oxidized species.[1] 2. Non-specific adsorption to silica gel: The polar nature of the dilipoyl moiety can lead to strong, sometimes irreversible, binding to silica gel during column chromatography. 3. Inefficient extraction from the reaction mixture: Incomplete extraction can leave a significant portion of your product in the aqueous phase or adsorbed to solid supports.1. Maintain an inert atmosphere: Perform all purification steps under an inert gas (e.g., argon or nitrogen) to minimize oxidation. Avoid prolonged exposure to air and light. The use of degassed solvents is also highly recommended. 2. Optimize your chromatography: Consider using a less acidic silica gel or an alternative stationary phase like alumina. A gradient elution with a gradual increase in the polarity of the mobile phase can help to efficiently elute the this compound without causing degradation. A patent for purifying lipoic acid suggests using silica gel as an adsorbent in an organic solvent.[2] 3. Improve extraction efficiency: Ensure the pH of the aqueous phase is optimized for the extraction of your specific this compound. Multiple extractions with a suitable organic solvent (e.g., dichloromethane or a chloroform/methanol mixture) will improve recovery.[3][4]
Presence of multiple spots/peaks on TLC/HPLC 1. Isomeric impurities: The synthesis of dilipoyl lipids can sometimes result in the formation of structural isomers that are difficult to separate. 2. Oxidized or reduced byproducts: As mentioned above, the dilipoyl group is redox-sensitive. The presence of multiple species often points to this issue. 3. Incomplete reaction: Unreacted starting materials or reaction intermediates may be present in the crude product.1. High-resolution chromatography: Utilize high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reversed-phase or a chiral column if applicable) to achieve better separation of isomers.[5][6][7] 2. Characterize the impurities: Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to identify the structure of the impurities.[8][9] This will help in understanding the degradation pathway and optimizing the purification strategy. 3. Drive the reaction to completion: Monitor the reaction progress using thin-layer chromatography (TLC) or a suitable analytical technique to ensure all starting materials are consumed before proceeding with the work-up and purification.
Product degradation during storage 1. Continued oxidation: Exposure to air and light, even at low temperatures, can lead to the gradual oxidation of the dilipoyl moiety. 2. Hydrolysis of ester bonds: If the this compound contains ester linkages, they can be susceptible to hydrolysis, especially in the presence of moisture.1. Proper storage conditions: Store the purified this compound as a solid under an inert atmosphere at -20°C or lower. If in solution, use a non-polar, degassed organic solvent.[10] 2. Use of antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the storage solvent to prevent oxidative degradation. 3. Anhydrous conditions: Ensure the lipid is thoroughly dried before storage and that all storage containers and solvents are anhydrous to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the best chromatographic method for purifying dilipoyl lipids?

A1: The optimal method depends on the scale of your purification and the nature of the impurities. For small-scale purification and high-resolution separation, reversed-phase High-Performance Liquid Chromatography (HPLC) is often the method of choice. A C18 column with a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid, can provide excellent separation.[6][7] For larger-scale purifications, flash column chromatography on silica gel can be effective, but care must be taken to avoid prolonged contact time and the use of overly acidic mobile phases to prevent degradation of the dilipoyl group.[2]

Q2: How can I monitor the purity of my this compound during purification?

A2: A combination of techniques is recommended for robust purity assessment.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a column chromatography and to get a preliminary assessment of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity and can resolve closely related impurities.[11] UV detection is often suitable for lipoic acid-containing compounds.

  • Mass Spectrometry (MS): Confirms the molecular weight of your target compound and can help identify any impurities.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is the gold standard for confirming the chemical structure and purity of the final product.[9]

Q3: My this compound appears to be polymerizing. What could be the cause and how can I prevent it?

A3: Polymerization of lipoic acid and its derivatives can occur, particularly at elevated temperatures or upon exposure to certain catalysts. This is often due to reactions involving the disulfide bond. To prevent this, it is crucial to:

  • Work at low temperatures: Perform all purification and handling steps at or below room temperature whenever possible.

  • Avoid harsh conditions: Steer clear of strong acids, bases, and radical initiators during purification.

  • Use fresh, high-purity solvents: Impurities in solvents can sometimes catalyze polymerization reactions.

Q4: Are there any protecting groups that can be used for the dilipoyl moiety during synthesis and purification?

A4: While protecting the disulfide bond of lipoic acid is not as common as for other functional groups, it is a potential strategy to prevent unwanted side reactions. Acid-labile protecting groups, such as trityl-type groups, have been used in the synthesis of lipidated peptides and could potentially be adapted for dilipoyl lipids.[12] However, the deprotection step would need to be carefully optimized to avoid degradation of the final product.

Experimental Protocols

Protocol 1: General Procedure for this compound Purification by Flash Column Chromatography

This protocol provides a general guideline. The specific mobile phase composition and gradient will need to be optimized for your particular this compound.

  • Column Preparation:

    • Choose a silica gel with a neutral pH.

    • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

    • Adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexane or a high percentage of hexane in ethyl acetate).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of a more polar solvent (e.g., ethyl acetate, then methanol). The optimal gradient will depend on the polarity of your compound and the impurities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product. .

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure, ensuring the temperature is kept low to prevent degradation.

Protocol 2: Analytical HPLC Method for Purity Assessment

This is a starting point for developing an analytical HPLC method.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B over 20-30 minutes. For example:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or 330 nm (the dithiolane ring has a weak UV absorbance around 330 nm). Mass spectrometry can also be coupled for more definitive identification.

Visualizing the Workflow

Diagram 1: General Workflow for this compound Purification

G cluster_0 Synthesis & Work-up cluster_1 Purification cluster_2 Analysis & Characterization cluster_3 Final Product Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Cleanup Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Column Chromatography->Purity Check (TLC/HPLC) Fraction Analysis HPLC Purification HPLC Purification HPLC Purification->Purity Check (TLC/HPLC) Purity Confirmation Purity Check (TLC/HPLC)->HPLC Purification If necessary Structure Confirmation (MS/NMR) Structure Confirmation (MS/NMR) Purity Check (TLC/HPLC)->Structure Confirmation (MS/NMR) Final Validation Pure this compound Pure this compound Structure Confirmation (MS/NMR)->Pure this compound Characterized Product

Caption: A typical workflow for the purification and characterization of dilipoyl lipids.

Diagram 2: Troubleshooting Logic for Impurities

G Impurity Detected Impurity Detected Characterize Impurity (MS/NMR) Characterize Impurity (MS/NMR) Impurity Detected->Characterize Impurity (MS/NMR) Oxidation/Reduction Product? Oxidation/Reduction Product? Characterize Impurity (MS/NMR)->Oxidation/Reduction Product? Starting Material/Intermediate? Starting Material/Intermediate? Characterize Impurity (MS/NMR)->Starting Material/Intermediate? Isomer? Isomer? Characterize Impurity (MS/NMR)->Isomer? Optimize Inert Conditions Optimize Inert Conditions Oxidation/Reduction Product?->Optimize Inert Conditions Yes Drive Reaction to Completion Drive Reaction to Completion Starting Material/Intermediate?->Drive Reaction to Completion Yes High-Resolution Chromatography High-Resolution Chromatography Isomer?->High-Resolution Chromatography Yes

Caption: A decision-making diagram for addressing impurities in this compound purification.

References

  • Bringmann, G., et al. (2005). Method for the purification of liponic acid. U.S. Patent No. 7,091,368 B2. Washington, DC: U.S.
  • Ohmori, N., et al. (2024). Establishment of purification techniques for alpha-lipoic acid derivative, sodium zinc histidine dithiooctanamide using ethanol-based crystallization and suspension methods. ResearchGate. [Link]

  • Ohmori, N., et al. (2024). Establishment of purification techniques for alpha-lipoic acid derivative, sodium zinc histidine dithiooctanamide using ethanol-based crystallization and suspension methods. Semantic Scholar. [Link]

  • Haj-Yehia, A. I., et al. (2000). Lipoic acid analysis. Cyberlipid. [Link]

  • Wikipedia. (n.d.). Lipoic acid. [Link]

  • Pickering, L., et al. (1975). Oxidation of .alpha.-lipoic acid. The Journal of Organic Chemistry. [Link]

  • Sontag, G., & Schwartz, H. (2012). Analytical Methods for Determination of α-Lipoic Acid, Dihydrolipoic Acid, and Lipoyllysine in Dietary Supplements and Foodstuffs. In Handbook of Analysis of Active Compounds in Functional Foods. CRC Press. [Link]

  • Głód, B. K., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. Molecules. [Link]

  • Głód, B. K., et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. PubMed. [Link]

  • Kadereit, D., et al. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry. [Link]

  • Li, Y., et al. (2023). Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery. International Journal of Molecular Sciences. [Link]

  • Cyberlipid. (n.d.). Purification and HPLC. [Link]

  • Li, Y., et al. (2023). Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery. MDPI. [Link]

  • Li, Y., et al. (2023). Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery. MDPI. [Link]

  • Kim, H. Y., & Salem, N. Jr. (1990). Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy. Analytical Biochemistry. [Link]

  • The Virtual University of Pakistan. (2025). Phospholipids: Synthesis (1). YouTube. [Link]

  • Greenspan, M. D., et al. (1988). Separation and identification of triglycerides, cholesteryl esters, cholesterol, 7-dehydrocholesterol, dolichol, ubiquinone, alpha-tocopherol, and retinol by high performance liquid chromatography with a diode array detector. Journal of Lipid Research. [Link]

  • Wang, W., et al. (2017). Challenges and solutions for the downstream purification of therapeutic proteins. Protein & Cell. [Link]

  • Schiller, J., et al. (2001). Lipid analysis of human HDL and LDL by MALDI-TOF mass spectrometry and (31)P-NMR. Biochimica et Biophysica Acta. [Link]

  • Wang, J. Q., et al. (2023). α-Lipoic acid chemistry: the past 70 years. RSC Publishing. [Link]

  • Ahmad, M. U., et al. (2007). Synthesis of 1,3- and 1,2-diphosphatidylglycerol. Lipids. [Link]

  • Gong, X., et al. (2003). Expression and purification of the dihydrolipoamide acetyltransferase and dihydrolipoamide dehydrogenase subunits of the Escherichia coli pyruvate dehydrogenase multienzyme complex: a mass spectrometric assay for reductive acetylation of dihydrolipoamide acetyltransferase. Protein Expression and Purification. [Link]

  • Hennies, M., et al. (2009). Synthesis of the Diacetylenic Phospholipids 1,2-(10′,12′-Heptadecadiynoyl)-sn-Glycero-3-Phophatidylcholine and 1,2-(4′,6. ResearchGate. [Link]

  • Lay, J. O. Jr. (n.d.). Characterization of Lipids by MALDI Mass Spectrometry. AOCS. [Link]

  • New Drug Approvals. (2021). Alpha lipoic acid. [Link]

  • Buchi. (n.d.). Purification of lipids. [Link]

  • Linus Pauling Institute. (n.d.). Lipoic Acid. [Link]

  • Schiller, J., et al. (2001). Lipid analysis of human HDL and LDL by MALDI-TOF mass spectrometry and (31)P-NMR. PubMed. [Link]

  • AOCS. (n.d.). Phospholipid Biosynthesis. [Link]

  • van Hoogevest, P., & Wendel, A. (2014). The Phospholipid Research Center: Current Research in Phospholipids and Their Use in Drug Delivery. Pharmaceutical Research. [Link]

  • Christie, W. W. (2010). Extraction, chromatographic and mass spectrometric methods for lipid analysis. PubMed Central. [Link]

  • CordenPharma. (2024). Novel Purification Strategies for LNP Building Blocks. [Link]

  • Bolgar, M. S., & Gaskell, S. J. (1996). Identification and characterization of oxylipid-protein and peptide conjugates by mass spectrometry. PubMed. [Link]

  • Adamala, K. P., & Szostak, J. W. (2018). Preparation, Purification, and Use of Fatty Acid-containing Liposomes. Journal of Visualized Experiments. [Link]

  • Murphy, R. C. (2008). Imaging of lipid species by MALDI mass spectrometry. PubMed Central. [Link]

  • Buchi. (n.d.). A fat lot of tips on how to purify lipids. [Link]

  • Kumar, A., et al. (2015). Purification and Characterization of a Novel Redox-Regulated Isoform of Myrosinase (β-Thioglucoside Glucohydrolase) from Lepidium latifolium L. PubMed. [Link]

Sources

Technical Support Center: Enhancing the Stability of Dilinoleoyl Lipid Vesicles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dilinoleoyl lipid vesicle formulations. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of dilinoleoyl lipids, such as Dilinoleoylphosphatidylcholine (DLPC), in their work. Due to their high degree of unsaturation, these lipids offer exceptional membrane fluidity but also present significant stability challenges.

This document provides in-depth, field-proven insights to help you troubleshoot common issues and enhance the physical and chemical stability of your vesicle preparations.

Frequently Asked Questions (FAQs)

Q1: Why are my dilinoleoyl lipid vesicles aggregating and crashing out of solution?

A1: Vesicle aggregation is a common issue stemming from both physical and chemical instability. The primary culprits are high membrane fluidity, which can lead to vesicle fusion upon collision, and chemical degradation of the polyunsaturated acyl chains. Oxidation of the linoleoyl chains introduces polar groups into the hydrophobic bilayer, altering membrane properties and promoting instability. Additionally, insufficient surface charge can fail to provide the necessary electrostatic repulsion to keep vesicles separated.

Q2: I'm observing significant leakage of my encapsulated drug/molecule. What's causing this?

A2: Leakage is primarily due to the high permeability of bilayers composed of polyunsaturated lipids like DLPC. These lipids create a very fluid membrane, which is inherently more "leaky" to encapsulated contents. This issue is exacerbated by chemical degradation, particularly oxidation, which can create pores and defects in the membrane, further compromising its integrity[1].

Q3: What are the primary drivers of chemical instability in dilinoleoyl lipids?

A3: The two main chemical degradation pathways for phospholipids are oxidation and hydrolysis[1]. For dilinoleoyl lipids, with two double bonds per acyl chain, oxidation is the most significant concern. The double bonds are susceptible to attack by reactive oxygen species (ROS), leading to a chain reaction of lipid peroxidation[2]. This process not only destroys the lipid molecules but also generates byproducts that can further destabilize the entire vesicle structure[1].

Q4: Can I improve the shelf-life of my vesicles by simply storing them at a lower temperature?

A4: While storing vesicles at a low temperature (e.g., 4°C) can slow down degradation processes and reduce the rate of fusion by decreasing thermal energy, it is often not sufficient on its own for long-term stability, especially for oxidation-prone lipids. For extended storage, a combination of strategies, including the use of cryoprotectants for freeze-drying, is often necessary.

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental problems with explanations of their root causes and actionable solutions.

Issue 1: Vesicle Aggregation and Fusion

Symptoms:

  • Visible precipitation or cloudiness in the vesicle suspension over time.

  • A significant increase in particle size as measured by Dynamic Light Scattering (DLS).

Root Cause Analysis: The high fluidity of dilinoleoyl lipid bilayers reduces the energy barrier for membrane fusion. When vesicles collide, their fluid membranes can merge, leading to larger, aggregated structures. This is often compounded by a lack of electrostatic repulsion between vesicles.

Solutions:

  • Incorporate Cholesterol: Cholesterol is a crucial stabilizing agent. It intercalates into the lipid bilayer, filling the gaps between phospholipid molecules. This increases the packing density of the acyl chains, which in turn reduces membrane fluidity and enhances the mechanical rigidity of the bilayer, making it less prone to fusion[2][3]. Molecular dynamics simulations have shown that cholesterol stiffens the lipid bilayer, which can hinder the processes leading to fusion[4].

  • Add a Charged Lipid: Incorporating a small molar percentage (e.g., 5-10 mol%) of a charged lipid like 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) or 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can impart a net negative or positive surface charge to the vesicles. This creates electrostatic repulsion between vesicles, preventing them from getting close enough to fuse.

  • PEGylation: Covalently attaching polyethylene glycol (PEG) chains to the vesicle surface (PEGylation) creates a steric barrier. This hydrophilic layer prevents close apposition of vesicles, thereby inhibiting aggregation and fusion[5].

Issue 2: Premature Leakage of Encapsulated Contents

Symptoms:

  • Low encapsulation efficiency measured after purification.

  • Rapid release of the encapsulated molecule in in vitro assays, faster than the desired release profile.

Root Cause Analysis: The loose packing and high fluidity of polyunsaturated acyl chains in dilinoleoyl vesicles create a permeable membrane. Furthermore, oxidative damage can create transient or permanent pores in the bilayer, leading to content leakage[1].

Solutions:

  • Optimize Cholesterol Content: As with aggregation, cholesterol is highly effective at reducing permeability. By increasing bilayer packing and reducing fluidity, it makes the membrane less deformable and less permeable to small, water-soluble molecules[2]. Studies on various vesicle systems have demonstrated a significant decrease in the leakage of encapsulated markers, like carboxyfluorescein, with the addition of cholesterol[6].

  • Incorporate Helper Lipids with Saturated Chains: While maintaining the core dilinoleoyl composition, the inclusion of a helper lipid with saturated acyl chains, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), can introduce domains of lower fluidity within the membrane. This can help to "patch" the leaky dilinoleoyl bilayer and improve content retention. The choice of helper lipid can significantly influence the properties and in vivo behavior of the nanoparticles[7][8].

  • Prevent Oxidation: Since oxidation leads to membrane defects, preventing it is key to maintaining bilayer integrity. This is addressed in the next section.

Issue 3: Chemical Degradation and Oxidation

Symptoms:

  • Development of a yellowish tint in the vesicle suspension.

  • Appearance of off-odors.

  • Changes in vesicle size and increased leakage over a short period.

Root Cause Analysis: The bis-allylic hydrogens on the linoleoyl chains are highly susceptible to abstraction by free radicals, initiating a lipid peroxidation chain reaction. This process is accelerated by exposure to light, oxygen, and trace metal ions[2].

Solutions:

  • Add Lipophilic Antioxidants: Incorporate a lipophilic antioxidant directly into the lipid bilayer during formulation. α-tocopherol (Vitamin E) is an excellent choice as it resides within the hydrocarbon core of the membrane and acts as a potent chain-breaking antioxidant, scavenging peroxyl radicals to terminate the peroxidation cascade. Molar ratios of 0.5-2 mol% of α-tocopherol relative to the primary lipid are often effective.

  • Use Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the formation of initiating radicals. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous buffer at a low concentration (e.g., 0.1 mM) can sequester these ions and prevent them from participating in redox reactions.

  • Handle Under Inert Atmosphere: To minimize exposure to oxygen, prepare the lipid film and hydrate it under an inert gas like argon or nitrogen. Degas all aqueous buffers before use. Store the final vesicle preparation in sealed vials with an inert gas headspace.

Data Summary Tables

Table 1: Effect of Cholesterol on Vesicle Properties (Note: Data is generalized from studies on unsaturated lipids like DOPC, which serve as a good model for DLPC behavior.)

Cholesterol (mol%)Relative Membrane FluidityRelative Permeability/LeakagePhysical Stability (Aggregation)
0HighHighLow
15Moderate-HighModerateModerate
30ModerateLowHigh
45LowVery LowVery High

Source: Synthesized from principles described in[2].

Table 2: Common Stabilizing Agents and Their Mechanisms

StabilizerClassMolar Ratio (Typical)Primary Mechanism of ActionKey Benefit
CholesterolSterol10-50 mol%Reduces fluidity, increases packingReduces leakage, prevents fusion[2]
α-TocopherolAntioxidant0.5-2 mol%Scavenges free radicalsPrevents oxidative degradation
DSPE-PEG2000Polymer-Lipid1-10 mol%Steric hindrancePrevents aggregation, increases circulation time[5]
DOPGCharged Lipid5-15 mol%Electrostatic repulsionPrevents aggregation and fusion

Experimental Protocols & Workflows

Protocol 1: Preparation of Stabilized DLPC Vesicles via Thin-Film Hydration

This protocol describes the standard thin-film hydration method, incorporating both cholesterol and α-tocopherol for enhanced stability.

Materials:

  • 1,2-Dilinoleoyl-sn-glycero-3-phosphocholine (DLPC)

  • Cholesterol

  • α-Tocopherol

  • Chloroform/Methanol (2:1, v/v) solvent

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4), degassed

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation: In a clean round-bottom flask, dissolve DLPC, cholesterol (e.g., to 30 mol%), and α-tocopherol (e.g., to 1 mol%) in the chloroform/methanol solvent.

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to 30-40°C. Gradually reduce the pressure to evaporate the solvent, which will form a thin, uniform lipid film on the flask wall.

  • Solvent Removal: Continue to rotate the flask under high vacuum for at least 2 hours to ensure all residual organic solvent is removed.

  • Hydration: Introduce the degassed hydration buffer into the flask. The volume should be chosen to achieve the desired final lipid concentration. The temperature of the buffer should be above the phase transition temperature of DLPC (-6 to -10°C), so room temperature is adequate.

  • Vesicle Formation: Gently agitate the flask by hand or on a vortex mixer at low speed. The lipid film will swell and detach from the glass, forming multilamellar vesicles (MLVs). This process can take 30-60 minutes.

  • Size Reduction (Extrusion): To produce unilamellar vesicles with a defined size, the MLV suspension is extruded.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This will result in a more homogenous population of large unilamellar vesicles (LUVs).

  • Storage: Store the final vesicle suspension at 4°C in a sealed vial, preferably under an inert atmosphere (e.g., argon).

Workflow Visualization

Below are diagrams illustrating key concepts and workflows for stabilizing dilinoleoyl lipid vesicles.

TroubleshootingWorkflow Problem Vesicle Instability Observed (Aggregation, Leakage) CheckOxidation Is there evidence of oxidation? (Yellowing, odor) Problem->CheckOxidation CheckPhysical Primary issue physical? (Aggregation, Fusion) CheckOxidation->CheckPhysical No Sol_Antioxidant Incorporate α-Tocopherol Use Inert Atmosphere Add Chelators (EDTA) CheckOxidation->Sol_Antioxidant Yes Sol_Cholesterol Incorporate Cholesterol (10-40 mol%) CheckPhysical->Sol_Cholesterol Leakage or Aggregation Sol_Charge Add Charged Lipid (e.g., DOPG, 5-10 mol%) Sol_Cholesterol->Sol_Charge If aggregation persists Sol_PEG Perform PEGylation (DSPE-PEG, 1-5 mol%) Sol_Charge->Sol_PEG For max steric stability

Caption: Troubleshooting decision workflow for vesicle instability.

CholesterolMechanism cluster_0 DLPC Bilayer (Unstable) cluster_1 DLPC Bilayer + Cholesterol (Stable) Unstable DLPC Lipids Loosely Packed High Fluidity High Permeability Stable DLPC + Cholesterol Tightly Packed Reduced Fluidity Low Permeability Unstable->Stable + Cholesterol Cholesterol Cholesterol

Caption: Mechanism of cholesterol-mediated bilayer stabilization.

PEGylationProcess Start Prepare Pre-formed Vesicles (e.g., DLPC/Cholesterol) Incubate Incubate Vesicles with DSPE-PEG Micelles (Temp > Lipid Tm) Start->Incubate PrepareMicelles Prepare DSPE-PEG Micelles in separate solution PrepareMicelles->Incubate Transfer Spontaneous Transfer of DSPE-PEG from Micelles to Vesicle Bilayer Incubate->Transfer Purify Purify PEGylated Vesicles (e.g., Size Exclusion Chromatography) to remove free micelles Transfer->Purify End Stable, PEGylated Vesicles Purify->End

Caption: Experimental workflow for post-insertion PEGylation.

References

  • Rezaei, S., Blick, E., Mineart, K., & Kelley, E. (2025). Linking Chemical Degradation and Physical Instability of Lipid Vesicles. Advances in Biomembranes and Lipid Self-Assembly, 41. Available at: [Link]

  • Couvreur, P., et al. (2001). Physical and chemical stability of marine lipid-based liposomes under acid conditions. Colloids and Surfaces B: Biointerfaces, 20(3), 257-266. Available at: [Link]

  • Crowe, J. H., & Crowe, L. M. (1988). Factors affecting the stability of dry liposomes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 939(2), 327-334. Available at: [Link]

  • Zhu, J., et al. (2006). Alpha-synuclein can function as an antioxidant preventing oxidation of unsaturated lipid in vesicles. Biochemistry, 45(26), 8135-8142. Available at: [Link]

  • Taouzinet, L., et al. (2020). Alpha Tocopherol Loaded in Liposome: Preparation, Optimization, Characterization and Sperm Motility Protection. Drug Delivery Letters, 10(3). Available at: [Link]

  • Moghadam, M. H., et al. (2011). An Investigation into Some Effective Factors on Encapsulation Efficiency of Alpha-Tocopherol in MLVs and the Release Profile from the Corresponding Liposomal Gel. Iranian Journal of Pharmaceutical Research, 10(3), 471-479. Available at: [Link]

  • Musa, S. H., et al. (2013). Liposomal Antioxidants for Protection against Oxidant-Induced Damage. Oxidative Medicine and Cellular Longevity, 2013, 143405. Available at: [Link]

  • Garcia, J. O., et al. (2001). Cholesterol stabilizes hemifused phospholipid bilayer vesicles. Biophysical Journal, 80(1), 274-284. Available at: [Link]

  • Pignitter, M., & Somoza, V. (2020). Protective Effects of Natural Lipophilic Antioxidants on UV-Induced Lipid Oxidation in Liposomes and Their Enhancement. Antioxidants, 9(1), 59. Available at: [Link]

  • Cheng, X., & Vattulainen, I. (2021). Modulation of lipid vesicle–membrane interactions by cholesterol. Soft Matter, 17(4), 843-853. Available at: [Link]

  • Popova, A. V., & Hincha, D. K. (2022). Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations. International Journal of Molecular Sciences, 23(21), 13359. Available at: [Link]

  • Briuglia, M. L., et al. (2019). Effects of the Content of Cholesterol on the Permeability of Vesicles Membranes Induced by Pulsed Electric Fields. Journal of Food Science, 84(1), 140-147. Available at: [Link]

  • Briuglia, M. L., et al. (2015). Modulation of lipid vesicle-membrane interaction by cholesterol. Biophysical Journal, 109(1), 96-105. Available at: [Link]

  • Ishida, T., & Kiwada, H. (2023). The Post-insertion Method for the Preparation of PEGylated Liposomes. Methods in Molecular Biology, 2622, 159-172. Available at: [Link]

  • Billingsley, M. M., et al. (2021). Helper lipid structure influences protein adsorption and delivery of lipid nanoparticles to spleen and liver. Biomaterials Science, 9(4), 1449-1463. Available at: [Link]

  • Billingsley, M. M., et al. (2021). Helper lipid structure influences protein adsorption and delivery of lipid nanoparticles to spleen and liver. Biomaterials Science, 9(4), 1449-1463. Available at: [Link]

  • Pavlović, N., et al. (2023). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes and In Vitro Release of Vitamin B12. Pharmaceutics, 15(6), 1735. Available at: [Link]

  • Kulkarni, J. A., et al. (2021). The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs. Molecular Therapy, 29(12), 3417-3428. Available at: [Link]

  • Popova, A. V., & Hincha, D. K. (2022). Effects of cholesterol on the size distribution and bending modulus of lipid vesicles. PLoS One, 17(1), e0262982. Available at: [Link]

  • Gole, B., et al. (2023). Diversity of PEGylation methods of liposomes and their influence on RNA delivery. Expert Opinion on Drug Delivery, 20(3), 321-337. Available at: [Link]

  • University of California, Irvine. (n.d.). Summary of Methods to Prepare Lipid Vesicles. Available at: [Link]

  • Chan, Y. H. M., et al. (2021). A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles. Journal of Visualized Experiments, (178), e63290. Available at: [Link]

  • Caddeo, C., et al. (2021). Topical Unsaturated Fatty Acid Vesicles Improve Antioxidant Activity of Ammonium Glycyrrhizinate. Pharmaceutics, 13(4), 548. Available at: [Link]

  • La-Beck, N. M., & Gabizon, A. A. (2022). Processing–structure relationships of poly(ethylene glycol)-modified liposomes. Journal of Pharmaceutical Sciences, 111(1), 54-63. Available at: [Link]

Sources

Technical Support Center: Dilipoyl Lipid Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support hub for the mass spectrometry analysis of dilipoyl lipids. The covalent attachment of two lipoic acid moieties to a lipid backbone introduces unique analytical challenges, primarily due to the redox-active 1,2-dithiolane ring and the overall complexity of these molecules. Artifacts generated during sample preparation or within the mass spectrometer can lead to misidentification, inaccurate quantification, and flawed biological interpretations.[1][2]

This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges. It provides field-proven insights into the causes of common artifacts and offers robust, step-by-step protocols to mitigate them, ensuring the integrity and accuracy of your data.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during dilipoyl lipid analysis.

Q1: I'm observing unexpected peaks at masses corresponding to my this compound +16 Da, +32 Da, or +48 Da. What are they? A1: These peaks are almost certainly due to oxidation of the sulfur atoms in the lipoic acid moieties.[3][4] Lipoic acid's disulfide bond is susceptible to oxidation, which can occur during sample handling, storage, or even during the electrospray ionization (ESI) process.[4][5] Each oxygen atom adds approximately 16 Da. A +16 Da peak could be a sulfoxide (S=O), while +32 Da could represent two sulfoxides or a sulfone (O=S=O) on one of the lipoyl groups.

Q2: My MS1 spectrum shows a prominent peak that is 2 Da heavier than my expected this compound. What is this? A2: This peak corresponds to the reduction of one of the disulfide bonds (-S-S-) in a lipoyl group to a dithiol (-SH HS-).[6][7] This adds two hydrogen atoms, increasing the mass by ~2 Da. This can happen if reducing agents are present during sample preparation or, in some cases, due to electrochemical reactions within the ESI source.

Q3: I see multiple peaks for my target analyte, such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. Is this normal and how does it affect quantification? A3: Yes, this is very common in lipidomics.[8][9] Lipids readily form adducts with cations present in the sample matrix or mobile phase.[10] While normal, inconsistent adduct formation can severely impact quantitative accuracy, as the intensity of your target lipid is split across multiple ions.[10] It is best to promote the formation of a single, dominant adduct for reliable quantification.

Q4: I am detecting peaks corresponding to the neutral loss of one or both lipoyl groups in my MS1 spectrum. Is this fragmentation? A4: Yes, this is a classic example of in-source fragmentation (ISF) or in-source decay.[1][9][11] It occurs when the analyte fragments in the ion source before it reaches the mass analyzer, often due to harsh source conditions like high temperatures or voltages.[1][9] This artifact can lead to an underestimation of the intact this compound and be mistaken for other lipid species.[2]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed explanations and solutions for complex analytical problems.

Guide 1: Investigating and Mitigating Oxidation Artifacts

Oxidation is a primary source of artifacts in this compound analysis due to the reactive sulfur atoms.[4][12]

Root Cause Analysis
  • Chemical Mechanism: The sulfur atoms in the 1,2-dithiolane ring of lipoic acid are susceptible to attack by reactive oxygen species (ROS).[13] This can occur via auto-oxidation from atmospheric oxygen, especially when exposed to light and trace metals, or through enzymatic processes if samples are not handled properly.[12]

  • Mass Spectrometry Source Effects: The high-energy environment of the ESI source can also induce oxidation.[4]

Data Interpretation Table
Observed Mass ShiftPossible ModificationChemical Formula ChangeCommon Cause
+15.99 DaSingle Sulfoxide+OSample/Solvent Oxidation
+31.99 DaDouble Sulfoxide or Single Sulfone+O₂Sample/Solvent Oxidation
+47.98 DaTriple Sulfoxide or Sulfoxide + Sulfone+O₃Aggressive Oxidation
Workflow for Diagnosing Oxidation

cluster_prep Sample Preparation Stage cluster_analysis MS Analysis Stage cluster_conclusion Conclusion Prep Prepare two aliquots: 1. Standard Protocol 2. Protocol with Antioxidants Extract Extract lipids under inert gas (Nitrogen or Argon) Prep->Extract Analyze Analyze both aliquots by LC-MS Extract->Analyze Compare Compare intensity of oxidized peaks ([M+16], etc.) Analyze->Compare Result Oxidized peaks reduced with antioxidants? Compare->Result Conclusion1 Conclusion: Oxidation occurs during sample preparation. Result->Conclusion1  Yes Conclusion2 Conclusion: Oxidation is likely an in-source effect. Result->Conclusion2  No cluster_temp Temperature Optimization cluster_volt Voltage Optimization Start Infuse this compound Standard at a constant flow rate Set_Initial Set initial source parameters: Capillary Temp: Low (e.g., 250°C) Sheath/Aux Gas: Nominal Source Voltage: Optimal for lipid class Start->Set_Initial Acquire_Baseline Acquire MS1 Spectrum. Note intensity of Precursor [M+H]⁺ and Fragment [M-Lipoic Acid]⁺ Set_Initial->Acquire_Baseline Temp_Loop Increase Capillary Temp (e.g., in 25°C increments) Acquire_Baseline->Temp_Loop Volt_Loop Increase Source Fragmentation Voltage (e.g., in 5V increments) Acquire_Baseline->Volt_Loop Acquire_Temp Acquire MS1 Spectrum Temp_Loop->Acquire_Temp Plot Plot Ratio: [Fragment] / [Precursor] vs. Temp and Voltage Acquire_Temp->Plot Acquire_Volt Acquire MS1 Spectrum Volt_Loop->Acquire_Volt Acquire_Volt->Plot Select Select parameters that MINIMIZE the fragment ratio while maintaining good precursor intensity Plot->Select

Caption: Systematic workflow for minimizing in-source fragmentation.

Protocol 2: Confirming Disulfide Bond Integrity with MS/MS

The disulfide bond in lipoic acid is generally stable under Collision-Induced Dissociation (CID) but can be cleaved by Electron-Transfer Dissociation (ETD). [14][15][16]This differential fragmentation can be used to confirm the structure.

  • Acquisition Method Setup:

    • Use a mass spectrometer capable of both CID and ETD fragmentation.

    • Set up a data-dependent acquisition (DDA) method.

  • CID Analysis (MS/MS):

    • Isolate the precursor ion of the intact this compound.

    • Apply stepped collision energy (e.g., 20-50 eV).

    • Expected Result: You should observe fragments corresponding to the lipid backbone and neutral losses of the fatty acyl chains. The lipoyl groups should largely remain intact on their respective fragments. Cleavage of the disulfide bond itself is not a primary fragmentation pathway in CID. [15]3. ETD Analysis (MS/MS):

    • Isolate the same precursor ion.

    • Apply ETD.

    • Expected Result: ETD preferentially cleaves disulfide bonds. [14][16]You should observe fragment ions corresponding to the cleavage of the S-S bond, resulting in radicals or reduced thiol-containing fragments. This confirms the presence and location of the disulfide bond.

References

  • Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. (2020). Mass Spectrometry Reviews. [Link]

  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. (2014). Pharmaceutical Research. [Link]

  • Sources of artefacts in the electrospray ionization mass spectra of saturated diacylglycerophosphocholines: from condensed phase hydrolysis reactions through to gas phase intercluster reactions. (2009). Journal of the American Society for Mass Spectrometry. [Link]

  • Oxidative changes of lipids monitored by MALDI MS. (2011). Journal of Chromatography B. [Link]

  • Lipoic acid. (n.d.). Wikipedia. [Link]

  • Exploring protein lipidation by mass spectrometry-based proteomics. (2018). Journal of Biochemistry. [Link]

  • Oxidation in Mass Spectrometry: Applications in Analyte Detection in Complex Mixtures. (2020). Doctoral Dissertations. [Link]

  • Applications of Mass Spectrometry for Cellular Lipid Analysis. (2011). Methods in Molecular Biology. [Link]

  • RECOGNITION AND AVOIDANCE OF ION SOURCE‐GENERATED ARTIFACTS IN LIPIDOMICS ANALYSIS. (2020). ResearchGate. [Link]

  • Investigating oxidized lipids in an omics way: Oxidative lipidomics in biological applications using mass spectrometry. (2022). Mass Spectrometry (Tokyo, Japan). [Link]

  • A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2021). Metabolites. [Link]

  • Lipoic Acid. (2019). Linus Pauling Institute, Oregon State University. [Link]

  • Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology. (2015). Antioxidants & Redox Signaling. [Link]

  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. (2018). Analytical Chemistry. [Link]

  • Alpha lipoic acid. (2021). New Drug Approvals. [Link]

  • Oxidative changes of lipids monitored by MALDI MS. (2011). ResearchGate. [Link]

  • Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • Quantitative Site-Specific Chemoproteomic Profiling of Protein Lipoylation. (2022). Journal of the American Chemical Society. [Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids. (2007). Progress in Lipid Research. [Link]

  • α-Lipoic acid chemistry: the past 70 years. (2023). Organic & Biomolecular Chemistry. [Link]

  • Fragment correlation mass spectrometry enables direct characterization of disulfide cleavage pathways of therapeutic peptides. (2023). ChemRxiv. [Link]

  • Lipidomics from sample preparation to data analysis: a primer. (2016). Analytical and Bioanalytical Chemistry. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). TrAC Trends in Analytical Chemistry. [Link]

  • Experimental and Computational Evaluation of Lipidomic In-Source Fragmentation as a Result of Postionization with Matrix-Assisted Laser Desorption/Ionization. (2024). Analytical Chemistry. [Link]

  • Mass Spectrometry Methodology in Lipid Analysis. (2014). International Journal of Molecular Sciences. [Link]

  • In situ detection of protein lipoylation in cells. MS spectra obtained... (2020). ResearchGate. [Link]

  • Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. (2018). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Three-dimensional enhanced lipidomics analysis combining UPLC, differential ion mobility spectrometry, and mass spectrometric se. (n.d.). LIPID MAPS. [Link]

  • Sample Prep for Lipidomic Mass Spec. (2022). Biocompare. [Link]

  • How To Deal With Missing Lipidomics Values. (2024). Technology Networks. [Link]

  • Direct mass spectrometric characterization of disulfide linkages. (2013). Analytical Biochemistry. [Link]

  • Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. (2023). eScholarship.org. [Link]

  • Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]

  • MALDI-TOF MS of phosphatidylethanolamines: Different adducts cause different post source decay (PSD) fragment ion spectra. (2009). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Cell Toxicity in Dilipoyl Lipid Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dilipoyl lipid formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering cell toxicity issues during their experiments with these novel delivery systems. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to effectively troubleshoot and optimize your experimental outcomes.

Introduction to this compound Formulations and Potential Toxicity

Dilipoyl lipids are a class of functional lipids that incorporate a dithiolane moiety, similar to that found in alpha-lipoic acid. This feature is often included in lipid nanoparticle (LNP) formulations to leverage its redox-active properties, potentially to enhance endosomal escape or to act as a built-in antioxidant. However, the very reactivity that makes the dilipoyl group attractive can also be a source of unexpected cytotoxicity. Understanding the delicate balance between efficacy and toxicity is paramount for the successful application of these formulations.

This guide will delve into the common causes of cell toxicity observed with this compound formulations and provide a structured approach to diagnosing and mitigating these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the toxicity of this compound formulations, providing concise answers and directing you to more detailed troubleshooting guides where necessary.

Q1: We are observing significant cell death even at low concentrations of our this compound nanoparticle (LNP) formulation. What are the likely causes?

A1: High cytotoxicity at low concentrations can stem from several factors unique to dilipoyl lipids, as well as general LNP formulation issues. Key potential causes include:

  • Pro-oxidant Activity: While alpha-lipoic acid (structurally related to the dilipoyl group) is known as an antioxidant, it and its reduced form, dihydrolipoic acid (DHLA), can also exhibit pro-oxidant properties under certain cellular conditions, leading to increased oxidative stress[1][2][3].

  • Disruption of Cellular Redox Homeostasis: The disulfide bond in the dilipoyl group can undergo thiol-disulfide exchange reactions with cellular thiols, such as glutathione (GSH), potentially depleting this critical cellular antioxidant and disrupting the redox balance[4][5][6].

  • Mitochondrial Impairment: Mitochondria are central to cellular redox regulation and are known to be involved in the reduction of disulfides[7][8][9]. Disruption of mitochondrial function can lead to apoptosis.

  • Formulation Instability: Poorly formulated LNPs can have suboptimal physicochemical properties (e.g., large particle size, high polydispersity index, or positive surface charge) that are known to induce cytotoxicity[10].

  • Residual Solvents or Impurities: Trace amounts of organic solvents or impurities from the synthesis of the this compound or LNP formulation process can be highly toxic to cells.

Q2: Our dilipoyl LNP formulation shows variable toxicity from batch to batch. What could be causing this inconsistency?

A2: Batch-to-batch variability in toxicity is a strong indicator of inconsistencies in the formulation process. You should meticulously characterize each batch for the following parameters:

  • Particle Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS) to ensure consistent size and a low PDI (ideally <0.2).

  • Zeta Potential: Measure the surface charge of your LNPs. A highly positive zeta potential can lead to increased cytotoxicity.

  • Encapsulation Efficiency: Inconsistent loading of your therapeutic cargo can affect the overall properties and cellular interactions of the LNPs.

  • Lipid Integrity: Ensure that the this compound and other lipid components have not degraded during formulation or storage.

For a detailed protocol on LNP characterization, please refer to the Experimental Protocols section.

Q3: Can the dilipoyl group itself be inherently toxic?

A3: The dilipoyl group is not typically considered inherently toxic in the way that, for example, a heavy metal is. However, its reactivity can lead to cytotoxic effects. The 1,2-dithiolane ring is a known scaffold in some therapeutic agents and its biological activity, including cytotoxicity, is an area of active research[11][12]. The key is the context: when incorporated into a lipid that becomes part of a nanoparticle, its interaction with the cellular environment dictates its toxic potential.

Q4: We designed our this compound to be redox-responsive for enhanced drug delivery, but we are seeing more toxicity than expected. Why?

A4: The redox-responsive cleavage of the disulfide bond, while beneficial for payload release, can have unintended consequences. The intracellular reduction of the dilipoyl group to a dithiol can alter the structure and charge of the lipid, potentially leading to the destabilization of not just the LNP, but also cellular membranes. Furthermore, the newly formed thiol groups are highly reactive and can interact with intracellular components, contributing to cytotoxicity. Studies have shown that disulfide-containing lipids can facilitate endosomal escape, meaning the lipid components are released directly into the cytoplasm where they can exert these effects[13][14][15].

Part 2: Troubleshooting Guides

This section provides a systematic, issue-based approach to troubleshooting cytotoxicity in your this compound formulation experiments.

Issue 1: High Basal Cytotoxicity Across Multiple Cell Lines

If you are observing significant cell death even with your control (empty) dilipoyl LNP formulation, the problem likely lies with the formulation itself.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high basal cytotoxicity.

Causality Explained:

  • Suboptimal Physicochemical Properties: Large or aggregated LNPs can induce inflammatory responses and are more readily taken up by phagocytic cells, which can lead to cytotoxicity. A high PDI indicates a heterogeneous population of particles, making it difficult to obtain reproducible results.

  • Positive Surface Charge: Cationic lipids are well-known to be cytotoxic due to their interaction with negatively charged cellular membranes. While often necessary for encapsulating nucleic acids, their concentration should be minimized.

  • Residual Contaminants: Organic solvents used in LNP synthesis (e.g., ethanol) are toxic to cells and must be thoroughly removed during purification (e.g., via dialysis or tangential flow filtration).

  • Inherent Toxicity of a Lipid Component: It's possible that the this compound itself or another lipid in your formulation is cytotoxic at the concentrations used. Testing each component individually is crucial.

Issue 2: Dose-Dependent Cytotoxicity is Observed at Lower-Than-Expected Concentrations

This scenario suggests that while your formulation may be physically stable, the this compound or the overall formulation is interacting with cells in a way that triggers cell death pathways at low concentrations.

Troubleshooting Workflow:

Caption: Investigating mechanisms of dose-dependent cytotoxicity.

Causality Explained:

  • Oxidative Stress: The pro-oxidant potential of the dilipoyl moiety can lead to an increase in reactive oxygen species (ROS) within the cell[1][2][3]. This can damage cellular components, including lipids, proteins, and DNA, and trigger cell death.

  • Mitochondrial Dysfunction: As the powerhouse of the cell and a key regulator of apoptosis, mitochondria are particularly sensitive to oxidative stress. A decrease in mitochondrial membrane potential is an early indicator of apoptosis.

  • Glutathione Depletion: Thiol-disulfide exchange between the dilipoyl group and GSH can deplete the cell's primary antioxidant defense, leaving it vulnerable to oxidative damage[4][5][6].

Quantitative Data Summary for Troubleshooting
ParameterAcceptable RangePotential Issue if Out of RangeRecommended Action
Particle Size (Z-average) 50 - 150 nmIncreased cytotoxicity, poor biodistributionOptimize microfluidic mixing parameters, adjust lipid ratios
Polydispersity Index (PDI) < 0.2Inconsistent results, aggregationOptimize mixing, ensure lipid solubility in organic phase
Zeta Potential Near-neutral to slightly negativeHigh positive charge correlates with toxicityReduce molar ratio of cationic/ionizable lipid
Cell Viability (IC50) Application-dependentLower than benchmark formulationsInvestigate mechanism (oxidative stress, etc.), reformulate
Intracellular ROS No significant increase over controlIndicates oxidative stressCo-formulate with antioxidants (e.g., Vitamin E)
Mitochondrial Membrane Potential No significant decreaseIndicates mitochondrial-mediated apoptosisModify lipid structure to reduce mitochondrial targeting

Part 3: Experimental Protocols

Here are detailed protocols for key assays mentioned in the troubleshooting guides.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HeLa cells (or other cell line of interest)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Dilipoyl LNP formulation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed 5,000 - 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of your dilipoyl LNP formulation in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted LNP formulations to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability against LNP concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

Materials:

  • Cells of interest

  • Dilipoyl LNP formulation

  • DCFH-DA (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Hydrogen peroxide (H2O2) as a positive control

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with HBSS and then incubate with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess probe.

  • Treatment: Add your dilipoyl LNP dilutions (in HBSS) to the wells. Include a positive control (e.g., 100 µM H2O2) and an untreated control.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Take readings at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control at each time point.

References

  • Cakatay, U. (2005). Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid. Medical Hypotheses, 66(1), 110-117. [Link]

  • Moini, H., Packer, L., & Saris, N. E. (2002). Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90. [Link]

  • Kimura, S., et al. (2024). In vivo demonstration of enhanced mRNA delivery by cyclic disulfide-containing lipid nanoparticles for facilitating endosomal escape. Journal of Controlled Release, 365, 533-542. [Link]

  • Cakatay, U. (2005). Pro-oxidant actions of α-lipoic acid and dihydrolipoic acid. ResearchGate. [Link]

  • Providence Therapeutics. (n.d.). In vivo Characterization of T-Cell Activating Disulfide Lipids. Providence Therapeutics. [Link]

  • EurekAlert!. (2024). New cyclic disulfide lipids help stop cancer growth in mice. AAAS. [Link]

  • Hassan, B. M. S., et al. (2017). Effect of Alpha Lipoic Acid as an Antioxidant Supplement during In Vitro Maturation Medium on Bovine Embryonic Development. Journal of Animal Reproduction and Biotechnology, 32(3), 195-202. [Link]

  • Packer, L., et al. (1997). Alpha-lipoic acid: antioxidant potency against lipid peroxidation of neural tissues in vitro and implications for diabetic neuropathy. Free Radical Biology and Medicine, 22(1-2), 359-378. [Link]

  • Li, Y., et al. (2024). Incorporation of disulfide bonds into ionizable lipids enables efficient splenic mRNA delivery and potent immunotherapy in mice. Chemical Engineering Journal, 485, 149885. [Link]

  • Wang, Y., et al. (2023). Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery. Pharmaceutics, 15(2), 477. [Link]

  • Zhang, Y., et al. (2019). Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers. Biomacromolecules, 20(10), 3876-3882. [Link]

  • Behzadi, S., et al. (2017). Cellular uptake of nanoparticles: journey inside the cell. Chemical Society Reviews, 46(14), 4218-4244. [Link]

  • Giles, G. I., et al. (2016). The design of redox active thiol peroxidase mimics: Dihydrolipoic acid recognition correlates with cytotoxicity and prooxidant action. Biochemical Pharmacology, 104, 19-28. [Link]

  • Foroozandeh, P., & Aziz, A. A. (2018). Insight into cellular uptake and intracellular trafficking of nanoparticles. Nanoscale Research Letters, 13(1), 339. [Link]

  • Kemp, M., Go, Y. M., & Jones, D. P. (2008). Thiol/disulfide exchange in the mammalian extracellular environment. Antioxidants & Redox Signaling, 10(11), 1937-1948. [Link]

  • Wang, S., et al. (2011). Uptake and intracellular fate of multifunctional nanoparticles: a comparison between lipoplexes and polyplexes via quantum dots-FRET. International Journal of Nanomedicine, 6, 2859-2868. [Link]

  • Patel, S., et al. (2019). Insight into nanoparticle cellular uptake and intracellular targeting. Journal of Controlled Release, 301, 1-13. [Link]

  • Taylor & Francis. (n.d.). Dithiolane – Knowledge and References. Taylor & Francis Online. [Link]

  • Foroozandeh, P., & Aziz, A. A. (2018). Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles. ResearchGate. [Link]

  • Karala, A. R., & Ruddock, L. W. (2010). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 13(11), 1713-1725. [Link]

  • Hogg, P. J. (2003). Thiol-disulfide exchange in the mammalian extracellular environment. Trends in Biochemical Sciences, 28(4), 210-214. [Link]

  • Gilbert, H. F. (1990). Molecular and cellular aspects of thiol-disulfide exchange. Advances in Enzymology and Related Areas of Molecular Biology, 63, 69-172. [Link]

  • Sieg, F., & Haag, R. (2021). Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Chemical Reviews, 121(18), 11058-11119. [Link]

  • Eldjarn, L. (1966). The reduction of disulphides by rat liver mitochondria. Biochemical Journal, 98(2), 343-351. [Link]

  • Kagan, V. E., et al. (2017). Redox phospholipidomics of enzymatically generated oxygenated phospholipids as specific signals of programmed cell death. FEBS Letters, 591(18), 2731-2754. [Link]

  • Milutyte, M., et al. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. International Journal of Molecular Sciences, 24(13), 10842. [Link]

  • Yin, H., et al. (2011). Bioactive lipids and redox signaling: molecular mechanism and disease pathogenesis. Free Radical Biology and Medicine, 50(10), 1273-1275. [Link]

  • Skrede, S. (1968). The mechanism of disulphide reduction by mitochondria. Biochemical Journal, 108(4), 693-699. [Link]

  • Zainal, N. H., et al. (2023). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules, 28(14), 5485. [Link]

  • Skrede, S. (1968). The mechanism of disulphide reduction by mitochondria. Biochemical Journal, 108(4), 693-699. [Link]

  • Musakhanian, J., et al. (2022). Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation. AAPS PharmSciTech, 23(5), 151. [Link]

  • Melo, M., et al. (2023). Toward understanding lipid reorganization in RNA lipid nanoparticles in acidic environments. Proceedings of the National Academy of Sciences, 120(45), e2309879120. [Link]

  • Li, B., et al. (2024). Lipid-siRNA Organization Modulates the Intracellular Dynamics of Lipid Nanoparticles. Journal of the American Chemical Society, 146(25), 17736-17746. [Link]

  • Single Use Support. (2023). Lipid nanoparticles toxicity: What to consider?. Single Use Support. [Link]

  • Kagan, V. E., et al. (2017). Redox (phospho)lipidomics of signaling in inflammation and programmed cell death. Journal of Lipid Research, 58(10), 1866-1883. [Link]

  • Bihlmaier, K., et al. (2007). Disulfide formation in the ER and mitochondria: two solutions to a common process. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(1), 74-83. [Link]

  • Kapralov, A. A., et al. (2020). Redox lipid reprogramming commands susceptibility of macrophages and microglia to ferroptotic death. Nature Chemical Biology, 16(3), 278-290. [Link]

  • L-Hermitte, A., et al. (2011). Photo-dynamic induction of oxidative stress within cholesterol-containing membranes: shape transitions and permeabilization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1808(12), 2874-2884. [Link]

  • Bhardwaj, A. K., et al. (2022). A Review on Nanomaterials for Drug Delivery Systems and Application of Carbon-based Nanomaterials. Engineered Science, 18, 25-41. [Link]

  • Stan, D., et al. (2022). Insight into the Impact of Oxidative Stress on the Barrier Properties of Lipid Bilayer Models. International Journal of Molecular Sciences, 23(11), 5932. [Link]

  • Levitan, I., et al. (2010). Lipid Oxidation Products and the Risk of Cardiovascular Diseases: Role of Lipoprotein Transport. Antioxidants & Redox Signaling, 13(9), 1431-1444. [Link]

  • O'Callaghan, Y. C., et al. (2005). Qualitative and quantitative comparison of the cytotoxic and apoptotic potential of phytosterol oxidation products with their corresponding cholesterol oxidation products. British Journal of Nutrition, 94(3), 339-347. [Link]

  • Liu, Y., et al. (2024). Peridroplet mitochondria are associated with the severity of MASLD and the prevention of MASLD by diethyldithiocarbamate. Journal of Lipid Research, 65(4), 100511. [Link]

  • Rohde, D., et al. (2024). Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice Via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis. Advanced Materials, 36(37), e2404141. [Link]

  • Agha, G. H., et al. (2015). Comparison of cholesterol and its direct precursors along the biosynthetic pathway: Effects of cholesterol, desmosterol and 7-dehydrocholesterol on saturated and unsaturated lipid bilayers. Chemistry and Physics of Lipids, 191, 43-52. [Link]

  • Romano, D., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. Pharmaceutics, 15(1), 69. [Link]

  • Rohde, D., et al. (2024). Lipid Nanoparticles Elicit Reactogenicity and Sickness Behavior in Mice via Toll-Like Receptor 4 and Myeloid Differentiation Protein 88 Axis. Advanced Materials, 36(37), e2404141. [Link]

Sources

Optimizing the efficiency of Dilipoyl lipid-mediated drug delivery.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dilipoyl Lipid-Mediated Drug Delivery. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for optimizing your experimental workflows. As Senior Application Scientists, we have compiled this guide to address common challenges and provide in-depth, field-proven insights to enhance the efficiency and success of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of dilipoyl lipids in drug delivery systems.

Q1: What are the key advantages of using dilipoyl lipids in drug delivery formulations?

Dilipoyl lipids, which are acylglycerides of lipoic acid, offer unique advantages as components of drug delivery vehicles.[1][2] Their primary benefit lies in their antioxidant properties, which can help protect both the encapsulated drug and the lipid carrier from oxidative degradation.[1][2] This is particularly crucial for delivering sensitive therapeutic agents. Furthermore, their inclusion in liposomal formulations has been shown not to induce significant changes in vesicle size or aggregation, indicating good physical stability.[1][2][3]

Q2: How does the choice of backbone lipid (e.g., soy PC vs. DOPC) affect the stability of this compound formulations?

The stability of dilipoyl glycerides within a liposomal formulation is significantly influenced by the choice of the primary phospholipid. For instance, dilipoyl glycerides are more stable when formulated with dioleoylphosphatidylcholine (DOPC) compared to soy phosphatidylcholine (soyPC).[1][2] This is because DOPC is less prone to autoxidation than the polyunsaturated fatty acids present in soyPC.[1][2] When using lipids susceptible to oxidation, the dilipoyl glycerides may be consumed in suppressing this degradation, leading to a shorter shelf-life of the active lipid component.[1][2]

Q3: What are the critical quality attributes (CQAs) to monitor for a this compound-based drug delivery system?

For any liposomal or lipid nanoparticle formulation, including those with dilipoyl lipids, several CQAs are crucial for ensuring safety and efficacy. These include:

  • Particle Size and Polydispersity Index (PDI): These parameters affect the biodistribution, cellular uptake, and clearance of the nanoparticles.[4][5][6]

  • Zeta Potential: This measures the surface charge of the nanoparticles and influences their stability in suspension and interactions with biological membranes.[4][5][7]

  • Encapsulation Efficiency (%EE) and Drug Loading: These determine the therapeutic payload of the formulation and are critical for dosing accuracy.[4][7][8][9]

  • Stability: This encompasses both physical stability (particle size, aggregation) and chemical stability (lipid degradation, drug leakage) over time and under various storage conditions.[1][2][10][11]

Q4: Which methods are suitable for preparing this compound-containing liposomes?

Standard liposome preparation methods are generally applicable for incorporating dilipoyl lipids. The thin-film hydration method followed by extrusion is a widely used and reproducible technique.[12][13][14] This method involves dissolving the lipids (including the this compound, primary phospholipid, and cholesterol) in an organic solvent, creating a thin film by evaporation, and then hydrating the film with an aqueous buffer containing the drug (for passive loading of hydrophilic drugs).[13][14] Subsequent extrusion through polycarbonate membranes of defined pore sizes helps to achieve a uniform and desired particle size.[13]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the development and characterization of this compound-mediated drug delivery systems.

Problem 1: Low Encapsulation Efficiency (%EE)

Low encapsulation efficiency is a frequent challenge that can significantly impact the therapeutic potential of a formulation.[8][9]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Lipid Composition The ratio of this compound, phospholipid, and cholesterol can affect membrane rigidity and drug retention.[7] Cholesterol, in particular, is known to modulate membrane fluidity and can improve the encapsulation of certain drugs.[7][15]Systematically vary the molar ratios of the lipid components. For example, test different cholesterol concentrations (e.g., 30-50 mol%) to find the optimal ratio for your specific drug.[7]
Drug Properties (Hydrophilicity/Lipophilicity) The method of drug loading is highly dependent on the physicochemical properties of the drug.[13][16][17] Hydrophilic drugs are typically encapsulated in the aqueous core, while hydrophobic drugs are entrapped within the lipid bilayer.[13][18]For hydrophilic drugs, consider using active loading techniques such as creating a pH or ion gradient, which can significantly improve encapsulation efficiency compared to passive loading.[19] For hydrophobic drugs, ensure co-dissolution with the lipids in the organic solvent during the initial stages of liposome preparation.[13][14]
Inefficient Hydration Step Incomplete hydration of the lipid film can lead to the formation of fewer or poorly structured liposomes, resulting in low encapsulation.[13][14] The hydration temperature should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.[13][14]Ensure the hydration buffer is added at a temperature above the Tc of all lipid components. Agitate the flask vigorously during hydration to facilitate the peeling of the lipid film and the formation of multilamellar vesicles.[13][14]
Drug Leakage During Formulation Drug leakage can occur during the extrusion process, especially if the membrane fluidity is too high or the drug is not stably associated with the liposome.Optimize the extrusion temperature. While it should be above the Tc, excessively high temperatures can increase membrane fluidity and lead to drug leakage. Evaluate the stability of the drug-lipid interaction; for some drugs, covalent lipid-drug conjugates can be considered to prevent leakage.[20]

Experimental Workflow for Optimizing Encapsulation Efficiency:

Caption: Workflow for troubleshooting low drug encapsulation efficiency.

Problem 2: Poor Formulation Stability (Aggregation or Fusion)

Maintaining the stability of a lipid nanoparticle formulation is crucial for its shelf-life and in vivo performance.[10][21] Instability can manifest as aggregation, fusion, or significant changes in particle size over time.[1][2][3]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Surface Charge A near-neutral zeta potential can lead to particle aggregation due to weak repulsive forces between nanoparticles.Modify the lipid composition to include a charged lipid (e.g., a cationic or anionic lipid) to increase the absolute value of the zeta potential, thereby enhancing electrostatic repulsion.[22]
Oxidative Degradation of Lipids The presence of polyunsaturated fatty acids in the lipid components can lead to oxidation, which can alter the membrane structure and lead to instability.[2]As dilipoyl lipids have antioxidant properties, their inclusion is beneficial. However, consider using a more stable, less oxidizable primary phospholipid like DOPC.[1][2] Store the formulation at low temperatures (4°C) and protect it from light.[1][2]
Inadequate Steric Stabilization In biological media, nanoparticles can be opsonized by plasma proteins, leading to aggregation and rapid clearance.Incorporate a PEGylated lipid (e.g., DSPE-PEG) into the formulation. The polyethylene glycol (PEG) chains create a hydrophilic corona that provides steric hindrance, preventing aggregation and reducing opsonization.[15][16]
High Formulation Concentration At very high concentrations, the frequency of particle collisions increases, which can lead to aggregation, especially if the formulation has marginal colloidal stability.If a high concentration is required, ensure the formulation is robustly stabilized with sufficient surface charge and/or steric shielding. Otherwise, determine the maximum stable concentration for your formulation.

Decision Tree for Enhancing Formulation Stability:

G start Start: Poor Stability (Aggregation/Size Change) check_zeta Measure Zeta Potential start->check_zeta is_neutral Is Zeta Potential near neutral? check_zeta->is_neutral add_charged_lipid Incorporate Charged Lipid (e.g., DOTAP, DPPG) is_neutral->add_charged_lipid Yes check_peg Is PEGylated lipid included? is_neutral->check_peg No add_charged_lipid->check_peg add_peg Incorporate PEG-Lipid (e.g., DSPE-PEG) check_peg->add_peg No check_oxidation Assess Lipid Oxidation Potential check_peg->check_oxidation Yes add_peg->check_oxidation use_stable_lipid Switch to Saturated or Monounsaturated Lipids (e.g., DOPC) check_oxidation->use_stable_lipid High optimize_storage Optimize Storage Conditions (4°C, Protect from Light) check_oxidation->optimize_storage Low use_stable_lipid->optimize_storage end_stable Stable Formulation optimize_storage->end_stable

Caption: Decision tree for troubleshooting formulation stability issues.

Problem 3: Inconsistent or Large Particle Size

Achieving a consistent and appropriate particle size is critical for in vivo applications, as it directly influences circulation time and tissue accumulation.[4][11][23]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Inefficient Size Reduction Methods like sonication or simple vortexing after hydration produce a heterogeneous population of multilamellar vesicles of varying sizes.[13][14]Employ extrusion through polycarbonate membranes with defined pore sizes. For a more uniform size distribution, perform multiple passes (e.g., 11-21 passes).[13] The use of microfluidic devices can also offer precise control over particle size and reproducibility.[11][19]
Incorrect Extrusion Temperature Extruding below the lipid phase transition temperature (Tc) can lead to inefficient size reduction and may even damage the extruder.Ensure the extruder and the liposome suspension are maintained at a temperature above the Tc of the lipid with the highest melting point in your formulation.[13][14]
Formulation Components The inclusion of certain lipids or a high concentration of encapsulated drug can sometimes lead to larger particle sizes.Systematically evaluate the impact of each component on the final particle size. It may be necessary to adjust the lipid ratios or the drug-to-lipid ratio.[7]
Post-formulation Aggregation The particle size may be initially correct but increases over time due to aggregation (see Problem 2).Re-evaluate the formulation for colloidal stability. Measure particle size immediately after preparation and then at subsequent time points to monitor for changes.

Experimental Protocols

Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar liposomes with a defined size.[13][14]

Materials:

  • This compound

  • Primary phospholipid (e.g., DOPC)

  • Cholesterol

  • Drug (hydrophobic or hydrophilic)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous hydration buffer (e.g., PBS, HEPES)

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Water bath or heating block

Procedure:

  • Lipid Film Formation:

    • Dissolve the this compound, primary phospholipid, and cholesterol in the desired molar ratio in an organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, add it at this stage.[13]

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid Tc.

    • Gradually reduce the pressure to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall.

    • Dry the film further under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[14]

  • Hydration:

    • Pre-heat the aqueous hydration buffer to a temperature above the lipid Tc. If encapsulating a hydrophilic drug, dissolve it in this buffer.[13][14]

    • Add the warm buffer to the lipid film and hydrate for 30-60 minutes with gentle agitation (e.g., stirring or manual swirling) at a temperature above the Tc.[14] This will form a suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.

    • Pre-heat the extruder to a temperature above the Tc.

    • Load the MLV suspension into one of the syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 21 times).[13] This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by a suitable method, such as size exclusion chromatography or dialysis.

Protocol 2: Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in an appropriate buffer (e.g., the hydration buffer).

  • Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and the Polydispersity Index (PDI).[6]

  • Use the same instrument (if equipped) or a dedicated analyzer to measure the zeta potential, which indicates the surface charge.[4]

2. Encapsulation Efficiency (%EE):

  • Separate the liposomes from the unencapsulated drug using a method like spin column centrifugation or dialysis.

  • Quantify the total amount of drug in the formulation before separation (Total Drug).

  • Quantify the amount of drug in the supernatant/dialysate (Free Drug).

  • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

References

  • Enhancing the Drug Encapsulation Efficiency of Liposomes for Therapeutic Delivery. (2017). 2017 IEEE Healthcare Innovations and Point of Care Technologies (HI-POCT). [Link]

  • Enhancing the drug encapsulation efficiency of liposomes for therapeutic delivery. (2017). IEEE Xplore. [Link]

  • Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents. (n.d.). Precision NanoSystems. [Link]

  • Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept. (2011). Journal of Biomedicine and Biotechnology. [Link]

  • Factors affecting response variables with emphasis on drug release and loading for optimization of liposomes. (2021). Expert Opinion on Drug Delivery. [Link]

  • Strategies developed to optimize liposomal products for pharmaceutical use. (2021). ResearchGate. [Link]

  • The Unique Challenges of Lipid Nanoparticle Development and Manufacturing. (2023). Catalent. [Link]

  • Avoiding The Pitfalls Of LNP And Complex Formulations. (n.d.). Advancing RNA. [Link]

  • Characterization of plasma-stabilized liposomes composed of dioleoylphosphatidylethanolamine and oleic acid. (1989). Biochemical and Biophysical Research Communications. [Link]

  • Characterization, lung targeting profile and therapeutic efficiency of dipyridamole liposomes. (n.d.). Taylor & Francis Online. [Link]

  • What Challenges Exist in Scaling Up Lipid Nanoparticle Production?. (2024). Helix Biotech. [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (n.d.). ACS Publications. [Link]

  • Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides. (2014). Journal of Liposome Research. [Link]

  • Optimization and troubleshooting, limitations, future opportunities for improvement in liposomes drug delivery technologies. (2026). ResearchGate. [Link]

  • Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides. (2014). ResearchGate. [Link]

  • The thermal properties of dilauryl phosphatidylethanolamine liposomes are affected by lipid source and preparation. (n.d.). PubMed. [Link]

  • Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles. (n.d.). SPIE Digital Library. [Link]

  • A downside to liposome drug delivery?. (2023). American Society for Biochemistry and Molecular Biology. [Link]

  • Challenges in Development of Targeted Liposomal Therapeutics. (2012). PMC - NIH. [Link]

  • Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges. (n.d.). MDPI. [Link]

  • Advances and Challenges of Liposome Assisted Drug Delivery. (2015). PMC - NIH. [Link]

  • In vitro and in vivo studies evaluating a liposome system for drug solubilization. (n.d.). PubMed. [Link]

  • Ether lipid synthesis: purification and identification of alkyl dihydroxyacetone phosphate synthase from guinea-pig liver. (n.d.). PubMed. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025). ResearchGate. [Link]

  • Effects of Drug Hydrophobicity on Liposomal Stability. (2015). ResearchGate. [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). Bio-protocol. [Link]

  • Synthesis of acid-labile diplasmenyl lipids for drug and gene delivery applications. (n.d.). PubMed. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). Protocols.io. [Link]

  • In vitro tests to predict in vivo performance of liposomal dosage forms. (n.d.). PubMed. [Link]

  • Development and Analytical Characterization of Liposomes: A Comprehensive Approach. (2025). ResearchGate. [Link]

  • Characterization of Liposomes Using Quantitative Phase Microscopy (QPM). (n.d.). MDPI. [Link]

  • Lipids: chemical tools for their synthesis, modification, and analysis. (2020). PMC - NIH. [Link]

  • Remote loading of preencapsulated drugs into stealth liposomes. (2012). PMC - PubMed Central. [Link]

  • Comparative study of the in vitro and in vivo characteristics of cationic and neutral liposomes. (n.d.). PubMed. [Link]

  • Dioleoyl Phosphatidylethanolamine and PEG-lipid Conjugates Modify DNA Delivery Mediated by 1,4-dihydropyridine Amphiphiles. (n.d.). PubMed. [Link]

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). MDPI. [Link]

  • Fabrication, in vitro and ex vivo evaluation of proliposomes and liposomal derived gel for enhanced solubility and permeability of diacerein. (2021). PLOS One. [Link]

  • Lipid–Drug Conjugate for Enhancing Drug Delivery. (2016). PMC - PubMed Central. [Link]

  • Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma. (2022). MDPI. [Link]

  • Unlocking the full therapeutic potential of lipid nanoparticles through extrahepatic delivery. (2025). Nature. [Link]

  • Synthesis and Purification of Lipid-conjugated Fluorescent pH Sensors. (2023). PMC - NIH. [Link]

Sources

Technical Support Center: Refinement of Protocols for Dilipoyl Lipid Reconstitution

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for dilipoyl lipid reconstitution. This guide is designed to provide you with in-depth, field-proven insights into the successful reconstitution of membrane proteins into vesicles containing lipids with polyunsaturated acyl chains, such as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC), often referred to within the broader class of "dilipoyl" lipids.

Working with polyunsaturated lipids (PULs) presents unique challenges and opportunities. Their high degree of unsaturation creates a highly fluid membrane environment that can be crucial for the function of certain membrane proteins.[1][2] However, this same property makes them susceptible to chemical degradation and can lead to mechanically unstable vesicles. This guide provides the causal explanations behind protocol choices and offers robust troubleshooting strategies to ensure reproducible, high-quality results.

Core Principles: The Double-Edged Sword of Unsaturation

The defining feature of dilipoyl and other polyunsaturated lipids is the presence of multiple carbon-carbon double bonds in their acyl chains. These bonds introduce kinks, preventing tight packing and resulting in a membrane that is in a fluid, liquid-crystalline state even at low temperatures.[3] While this fluidity can be advantageous for protein function, it introduces two primary challenges: oxidative instability and mechanical fragility.

  • Oxidative Instability : The double bonds in PULs are highly susceptible to attack by reactive oxygen species (ROS), a process known as lipid peroxidation.[4][5] This chain reaction can be initiated by trace metal ions (Fe²⁺, Cu²⁺), light, or other radicals and leads to the formation of lipid hydroperoxides, which can decompose into reactive aldehydes (e.g., 4-hydroxynonenal).[6][7] These byproducts can directly damage the embedded protein and alter the physical properties of the membrane, leading to leaky vesicles and loss of protein function.

  • Mechanical Properties : The loose packing of PULs results in a membrane with lower mechanical rigidity and a higher permeability compared to saturated lipid bilayers.[8] This can be a source of experimental variability, including solute leakage and physical instability of the proteoliposomes during preparation and storage.

Understanding these core principles is paramount for refining your reconstitution protocols and troubleshooting effectively.

Experimental Workflow & Protocol

This section provides a detailed, step-by-step methodology for reconstituting a purified membrane protein into this compound vesicles using the detergent removal method with adsorbent beads.

Workflow Overview

The following diagram outlines the critical stages of the reconstitution process, emphasizing the special considerations for polyunsaturated lipids.

ReconstitutionWorkflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_analysis Analysis & Storage LipidPrep 1. Lipid Film Preparation (Handle under inert gas) Hydration 4. Film Hydration & Liposome Formation LipidPrep->Hydration BufferPrep 2. Buffer Preparation (Degas thoroughly, add antioxidants) BufferPrep->Hydration ProteinPrep 3. Protein Solubilization (Use minimal, effective detergent conc.) Mixing 6. Protein & Lipid Mixing (Optimize LPR) ProteinPrep->Mixing Detergent 5. Detergent Solubilization of Liposomes Hydration->Detergent Detergent->Mixing Removal 7. Gradual Detergent Removal (e.g., Bio-Beads) Mixing->Removal Harvest 8. Harvest Proteoliposomes (Ultracentrifugation) Removal->Harvest Characterize 9. Characterization (Size, Purity, Activity) Harvest->Characterize Storage 10. Storage (Flash-freeze, -80°C, Inert atmosphere) Characterize->Storage

Caption: Workflow for this compound reconstitution.

Detailed Protocol

Materials:

  • 1,2-dilinoleoyl-sn-glycero-3-phosphocholine (DLPC) in chloroform

  • Purified membrane protein solubilized in a suitable detergent (e.g., DDM, OG)

  • Reconstitution Buffer (e.g., 50 mM HEPES, 150 mM KCl, pH 7.4)

  • Antioxidant (e.g., 50-100 µM DTPA, 0.5 mM DTT, or a commercial antioxidant solution)

  • Adsorbent polystyrene beads (e.g., Bio-Beads SM-2)

  • Glass round-bottom flask

  • Rotary evaporator and high-vacuum pump

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Ultracentrifuge

Procedure:

  • Lipid Film Preparation (Critical Step) a. In a glass round-bottom flask, add the desired amount of DLPC solution. If modulating membrane properties, co-add other lipids (e.g., cholesterol) at this stage. b. Dry the lipid solution under a gentle stream of inert gas (argon or nitrogen) while rotating the flask to create a thin, even film. c. Place the flask on a high-vacuum pump for at least 4 hours (preferably overnight) to remove all residual chloroform.[9] This is crucial for vesicle stability.

  • Buffer Preparation a. Prepare the reconstitution buffer and thoroughly degas it for at least 30 minutes under vacuum. b. Add antioxidants to the buffer just before use to prevent oxidation of the DLPC.[4]

  • Hydration and Vesicle Formation a. Hydrate the dry lipid film with the prepared antioxidant-containing buffer to a final lipid concentration of 10-20 mg/mL. b. Vortex vigorously until all lipid is removed from the flask wall, resulting in a milky suspension of multilamellar vesicles (MLVs). c. To create unilamellar vesicles of a defined size, subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.[8] d. Extrude the suspension (e.g., 21 passes) through a polycarbonate membrane of the desired pore size (e.g., 100 nm). Perform this above the lipid's phase transition temperature (for DLPC, this is very low, so room temperature is sufficient).[9] The solution should become translucent.

  • Detergent-Mediated Reconstitution a. Add the chosen detergent (e.g., Triton X-100) to the unilamellar liposome suspension to destabilize the vesicles. The optimal concentration must be determined empirically but is typically just below the point of complete solubilization.[10] b. Add the purified, detergent-solubilized protein to the destabilized liposomes. The lipid-to-protein ratio (LPR) is a critical parameter to optimize, with starting points often ranging from 50:1 to 500:1 (w/w).[9] c. Incubate the mixture for 30-60 minutes at 4°C with gentle agitation.

  • Detergent Removal a. Prepare adsorbent beads by washing them extensively with methanol, then water, and finally with the reconstitution buffer.[7] b. Add the washed beads to the protein-lipid-detergent mixture (a common ratio is 20 mg of beads per 1 mg of detergent). c. Incubate at 4°C with gentle rocking. Gradual removal is key to preventing protein aggregation.[10] This can be achieved by adding the beads in batches over several hours or overnight.[11][12]

  • Harvesting and Storage a. Carefully remove the proteoliposome suspension, leaving the beads behind. b. Pellet the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1-2 hours). c. Resuspend the pellet in fresh, degassed, antioxidant-containing buffer. d. For storage, flash-freeze aliquots in liquid nitrogen and store at -80°C under an inert atmosphere.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Functional Activity of Reconstituted Protein

Question: My protein is successfully incorporated into the DLPC vesicles, but it shows very little or no activity. What could be the cause?

Answer: This is a common and multifaceted problem when working with sensitive polyunsaturated lipids. The primary suspects are lipid oxidation, an improper membrane environment, or residual detergent.

  • Probable Cause 1: Lipid Peroxidation. The polyunsaturated acyl chains of DLPC are highly prone to oxidation, and the resulting byproducts can chemically modify and inactivate your protein.[4][6]

    • Solution:

      • Work under an inert atmosphere: Handle all lipid solutions, perform drying, and conduct hydration under argon or nitrogen gas.

      • Use degassed buffers: Thoroughly degas all aqueous buffers under vacuum and sparge with an inert gas.

      • Add antioxidants: Supplement your buffers with chelators for metal ions (e.g., 50-100 µM DTPA) and radical scavengers (e.g., DTT, BHT, or commercial antioxidant solutions).[4]

      • Source high-quality lipids: Use fresh, high-purity lipids stored properly under inert gas at low temperatures.

  • Probable Cause 2: Inappropriate Membrane Fluidity. While some proteins require high fluidity, others may be destabilized by the extremely fluid and loosely packed environment provided by pure DLPC.[1]

    • Solution:

      • Incorporate cholesterol: Add 10-30 mol% cholesterol to the lipid mixture during film preparation. Cholesterol is known to increase membrane packing and mechanical stability without significantly reducing fluidity.[8]

      • Create a mixed-lipid system: Blend DLPC with a saturated lipid like DPPC or a monounsaturated lipid like DOPC to tune the membrane's physical properties.

  • Probable Cause 3: Residual Detergent. Even small amounts of detergent remaining in the bilayer can disrupt protein structure and function.[13]

    • Solution:

      • Optimize detergent removal: Ensure you are using a sufficient quantity of adsorbent beads and allow adequate time for removal. Consider multiple changes of beads over a longer period (e.g., overnight).[11]

      • Quantify residual detergent: Use an assay to measure the amount of detergent remaining in your final proteoliposome preparation to confirm removal is complete.

Issue 2: Protein Aggregation During Detergent Removal

Question: I'm observing significant protein precipitation during the detergent removal step. How can I prevent this?

Answer: Protein aggregation occurs when the detergent concentration drops below the critical micelle concentration (CMC) before the protein has a chance to properly insert into the forming lipid bilayer.[10] The rate of removal and the availability of lipid surface are key.

  • Probable Cause 1: Detergent removal is too rapid.

    • Solution:

      • Use a stepwise approach: Instead of adding all adsorbent beads at once, add them in smaller portions over several hours. This slows down the process, giving the protein more time to fold into the vesicles.[12]

      • Consider dialysis: For detergents with a high CMC (e.g., octyl glucoside), dialysis can be a gentler removal method, though it is slower.[13]

  • Probable Cause 2: Insufficient lipid surface area (low LPR).

    • Solution:

      • Increase the Lipid-to-Protein Ratio (LPR): A higher LPR provides more "real estate" for the protein to insert into, reducing the likelihood of protein-protein aggregation. Try increasing the LPR to 500:1 or higher (w/w).[9]

Issue 3: Proteoliposomes are Leaky or Unstable

Question: My proteoliposomes seem to be leaky to small molecules, or they aggregate/fuse over a short period. Why is this happening?

Answer: This issue points to poor bilayer integrity, which is a known challenge with highly unsaturated lipids due to their loose packing.

  • Probable Cause 1: Inherent properties of the PUL bilayer.

    • Solution:

      • Incorporate cholesterol or saturated lipids: As mentioned for improving protein activity, adding cholesterol (10-30 mol%) or a saturated lipid can increase the packing density and mechanical stability of the bilayer, reducing its permeability.[8]

  • Probable Cause 2: Incomplete removal of organic solvent.

    • Solution:

      • Ensure thorough drying: Residual chloroform from the film preparation step can severely destabilize the lipid bilayer. Ensure the lipid film is dried under high vacuum for an extended period (overnight is recommended).[9]

  • Probable Cause 3: Oxidative damage to lipids.

    • Solution:

      • Implement antioxidant strategies: Lipid oxidation can compromise membrane integrity. Follow all the recommended procedures for preventing oxidation as detailed in Issue 1.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting Lipid-to-Protein Ratio (LPR) for reconstitution with dilipoyl lipids? A good starting point for many membrane proteins is a high LPR, often in the range of 50:1 to 500:1 (w/w).[9] A high LPR ensures that, on average, there are only a few protein molecules per vesicle, which is often ideal for functional assays. Optimization is key, and the ideal ratio depends on your specific protein and downstream application.

Q2: How does the choice of detergent affect reconstitution into DLPC vesicles? The detergent must effectively solubilize your protein while being efficiently removable. Detergents with a high CMC, like octyl glucoside, are often easier to remove by dialysis, while those with a low CMC, like DDM or Triton X-100, are better removed with adsorbent beads.[13] The key is to find a detergent that maintains protein stability and can be removed gently to allow for proper insertion into the DLPC bilayer.

Q3: Can I use sonication instead of extrusion to prepare my DLPC vesicles? While sonication can produce small unilamellar vesicles (SUVs), it is a high-energy process that can induce lipid degradation, especially with oxidation-prone lipids like DLPC. It can also damage sensitive proteins if they are present. Extrusion is a much gentler method that produces large unilamellar vesicles (LUVs) with a more uniform size distribution and is generally the preferred method.[14]

Q4: How can I confirm my protein has been successfully reconstituted? A combination of methods is recommended:

  • Sucrose Density Gradient Centrifugation: Proteoliposomes will float at a higher density than protein-free liposomes. You can run your sample on a sucrose gradient and then analyze the fractions by SDS-PAGE to see if your protein co-migrates with the lipid-containing fractions.[11]

  • SDS-PAGE and Western Blotting: Analyze the final proteoliposome pellet after ultracentrifugation to confirm the presence of your protein.

  • Functional Assay: The ultimate confirmation is to perform a functional assay (e.g., transport, enzymatic activity) to show that the reconstituted protein is active.[13]

Data Summary Tables

Table 1: Comparison of Common Lipids for Reconstitution

Lipid TypeExamplePhase Transition Temp. (Tm)Key FeaturePrimary Challenge
Polyunsaturated DLPC (18:2)~ -5 °C[14]High fluidity, mimics certain native environmentsHigh susceptibility to oxidation, low stability
Monounsaturated DOPC (18:1)-18 °CGood fluidity, more stable than PULsModerate susceptibility to oxidation
Saturated DPPC (16:0)41 °C[15]High stability, low permeability (in gel phase)Forms rigid gel phase at room temp, may hinder protein function
Troubleshooting Logic Diagram

TroubleshootingTree Start Problem with Reconstitution LowActivity Low/No Protein Activity Start->LowActivity Aggregation Protein Aggregation Start->Aggregation LeakyVesicles Leaky/Unstable Vesicles Start->LeakyVesicles Cause_Oxidation Cause: Lipid Oxidation? LowActivity->Cause_Oxidation Cause_Fluidity Cause: Incorrect Fluidity? LowActivity->Cause_Fluidity Cause_Detergent Cause: Residual Detergent? LowActivity->Cause_Detergent Cause_Rate Cause: Removal Too Fast? Aggregation->Cause_Rate Cause_LPR Cause: LPR Too Low? Aggregation->Cause_LPR LeakyVesicles->Cause_Oxidation Cause_Packing Cause: Loose Lipid Packing? LeakyVesicles->Cause_Packing Cause_Solvent Cause: Residual Solvent? LeakyVesicles->Cause_Solvent Sol_Oxidation Solution: - Use inert gas - Degas buffers - Add antioxidants Cause_Oxidation->Sol_Oxidation Yes Sol_Fluidity Solution: - Add Cholesterol - Use mixed lipids (e.g., DLPC/DPPC) Cause_Fluidity->Sol_Fluidity Yes Sol_Detergent Solution: - Optimize bead amount/time - Quantify residual detergent Cause_Detergent->Sol_Detergent Yes Sol_Rate Solution: - Stepwise bead addition - Consider dialysis Cause_Rate->Sol_Rate Yes Sol_LPR Solution: - Increase LPR (e.g., >500:1 w/w) Cause_LPR->Sol_LPR Yes Sol_Packing Solution: - Add Cholesterol Cause_Packing->Sol_Packing Yes Sol_Solvent Solution: - Dry lipid film under high vacuum overnight Cause_Solvent->Sol_Solvent Yes

Caption: Decision tree for troubleshooting common issues.

References
  • Seneviratne, R., et al. (2016). A reconstitution method for integral membrane proteins in hybrid lipid-polymer vesicles for enhanced functional durability. White Rose Research Online. [Link]

  • Dowhan, W., & Bogdanov, M. (2011). In vitro reconstitution of lipid-dependent dual topology and postassembly topological switching of a membrane protein. PNAS. [Link]

  • Shaikh, S. R., et al. (2021). Roles of polyunsaturated fatty acids, from mediators to membranes. Journal of Biological Chemistry. [Link]

  • Harayama, T., & Riezman, H. (2021). Beyond Fluidity: The Role of Lipid Unsaturation in Membrane Function. Cold Spring Harbor Perspectives in Biology. [Link]

  • Small, D. M. (1985). Structure and polymorphism of 1,2-dioleoyl-3-acyl-sn-glycerols. Three- and six-layered structures. Biochemistry. [Link]

  • Semantic Scholar. Reconstitution of Membrane Proteins. [Link]

  • Sercombe, L., et al. (2022). A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives. MDPI. [Link]

  • Schmidt-Krey, I., & Kalli, A. C. (2022). Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses. NIH National Library of Medicine. [Link]

  • Matsuzaka, T., et al. (2012). Decrease in Membrane Phospholipid Unsaturation Induces Unfolded Protein Response. Journal of Biological Chemistry. [Link]

  • Veshaguri, S., & Møller, J. V. (2021). Reconstitution of ATP-dependent lipid transporters: gaining insight into molecular characteristics, regulation, and mechanisms. Cellular and Molecular Life Sciences. [Link]

  • Wang, L., & Tonggu, L. (2015). Membrane protein reconstitution for functional and structural studies. ResearchGate. [Link]

  • Girard, P., et al. (2004). A New Method for the Reconstitution of Membrane Proteins into Giant Unilamellar Vesicles. Biophysical Journal. [Link]

  • Soubias, O., & Gawrisch, K. (2014). Effect of Lipid Unsaturation on Membrane Protein Structure and Function from Multi-Microsecond Molecular Dynamics Simulations. ResearchGate. [Link]

  • Bhatia, T., et al. (2016). Reconstitution of transmembrane protein Na+,K+-ATPase in giant unilamellar vesicles of lipid mixtures. Protocols.io. [Link]

  • Di Mauro, F., et al. (2023). Lipid acyl chain length and unsaturation modulate membrane surface charge and interactions with amphiphilic DNA nanoprobes. bioRxiv. [Link]

  • Yasmann, A., & Sukharev, S. (2015). Properties of Diphytanoyl Phospholipids at the Air–Water Interface. ResearchGate. [Link]

  • Pratt, D. A., & Ingold, K. U. (2021). Lipid Peroxidation and Antioxidant Protection. MDPI. [Link]

  • Gramza-Michałowska, A., & Siger, A. (2024). Liposomes as Carriers of Bioactive Compounds in Human Nutrition. MDPI. [Link]

  • Au, K., & Decker, E. A. (2000). Studies on lipid oxidation in fish phospholipid liposomes. PubMed. [Link]

  • Shapiro, A. B. (2015). How do I reconstitute a membrane protein into liposomes?. ResearchGate. [Link]

  • Park, S. H., et al. (2014). Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR. Biochemistry. [Link]

  • Saini, R. K., & Keum, Y. S. (2023). Functional roles and novel tools for improving-oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition. [Link]

  • Akbarzadeh, A., et al. (2021). Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol. Frontiers in Bioengineering and Biotechnology. [Link]

  • Bulbake, U., et al. (2020). Opportunities and challenges in commercial pharmaceutical liposome applications. Advanced Drug Delivery Reviews. [Link]

  • Gáspár, D., et al. (2024). The role of lipid oxidation pathway in reactive oxygen species-mediated cargo release from liposomes. Materials Advances. [Link]

  • Britannica. (2023). Lipid. [Link]

  • Ge, L., & Wang, J. (2012). GRecon: A Method for the Lipid Reconstitution of Membrane Proteins. PLOS ONE. [Link]

  • Sharma, G., et al. (2017). Reconstituted high-density lipoproteins: novel biomimetic nanocarriers for drug delivery. Acta Pharmaceutica Sinica B. [Link]

  • Kučerka, N., et al. (2010). The effect of chain methyl groups on the structure of fluid phase DPhyPC bilayers. Chemistry and Physics of Lipids. [Link]

  • Corcoran, J. A., & Duncan, R. (2006). Liposome reconstitution of a minimal protein-mediated membrane fusion machine. The EMBO Journal. [Link]

  • Krahmer, N., et al. (2011). Phosphatidylcholine Synthesis for Lipid Droplet Expansion Is Mediated by Localized Activation of CTP:Phosphocholine Cytidylyltransferase. Cell Metabolism. [Link]

  • LND College. Lipids: Properties, Structure, Classification, Functions. [Link]

  • Tjellström, H., et al. (2016). Metabolically Distinct Pools of Phosphatidylcholine Are Involved in Trafficking of Fatty Acids out of and into the Chloroplast for Membrane Production. Plant Physiology. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Thiol-Containing Lipids: A Comparative Analysis of Dilipoyl Lipid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the functionalization of lipid nanoparticles (LNPs) is a critical step in creating targeted drug delivery systems, advanced diagnostics, and novel biomaterials. The choice of reactive chemistry dictates the stability, targeting efficacy, and ultimate therapeutic success of the nanoparticle. While various functional groups exist, thiol-containing lipids have emerged as a versatile tool for conjugating proteins, antibodies, and other ligands to the surface of liposomes.

This guide provides an in-depth comparison of Dilipoyl lipid—a unique, redox-responsive thiol lipid—with other common thiol-containing lipids and their reactive partners. We will explore the fundamental chemistry, compare performance based on functional characteristics, and provide detailed experimental protocols to validate these systems in your own laboratory.

The Landscape of Thiol-Reactive Lipids: Structure and Function

The power of using thiol chemistry in liposome functionalization lies in the specific and efficient covalent bond formation it enables. The primary lipids used for this purpose can be broadly categorized by their reactive headgroups.

  • This compound: This lipid incorporates lipoic acid, or its reduced form dihydrolipoic acid (DHLA), as the functional headgroup. The defining feature of this lipid is the dithiolane ring, which contains a disulfide bond. This bond can be reductively cleaved to expose two free thiol (-SH) groups. This dual-thiol functionality and inherent redox sensitivity set it apart from other lipids.

  • Single-Thiol Lipids (e.g., DSPE-PEG-SH): These are perhaps the most straightforward thiol-containing lipids. They consist of a lipid anchor (like DSPE), a polyethylene glycol (PEG) spacer to provide a hydrophilic shield and extend circulation time, and a terminal thiol group.[1][2] This thiol is readily available for reaction with other molecules.

  • Maleimide Lipids (e.g., DSPE-PEG-Maleimide): While not a thiol-containing lipid itself, the maleimide functional group is the most common reaction partner for thiols.[3] Liposomes are often formulated with maleimide lipids to specifically conjugate to thiol-containing ligands (e.g., cysteine residues in proteins or engineered thiols).[4][5] The reaction forms a stable thioether bond.[6]

The choice between these lipids fundamentally alters the conjugation strategy and the potential functionality of the final nanoparticle.

Head-to-Head Comparison: A Data-Driven Analysis

The selection of a functional lipid should be driven by the specific requirements of the application, including conjugation efficiency, bond stability, and desired biological activity.

FeatureThis compound (reduced DHLA form)DSPE-PEG-SHDSPE-PEG-Maleimide
Reactive Group Dithiol (-SH, -SH)Single Thiol (-SH)Maleimide
Primary Reactant Maleimides, Disulfides, Gold SurfacesMaleimides, DisulfidesThiols (-SH)
Resulting Bond Disulfide (reversible) or Thioether (stable)Thioether (stable)Thioether (stable)
Key Advantage Redox-responsive; potential for triggered release. Dithiol provides strong anchoring to surfaces like gold.Simple, direct presentation of a reactive thiol.Highly specific and efficient reaction with thiols, forming a very stable bond.[3][7]
Key Limitation Potential for self-polymerization via disulfide bonding if not handled correctly. Stability of the reduced form is lower than the oxidized form.[8]Susceptible to oxidation, forming disulfide-linked dimers which are unreactive to maleimides.Maleimide ring can be susceptible to hydrolysis, especially at higher pH, rendering it inactive.
"Smart" Functionality Yes. The disulfide bond is cleavable by reducing agents like glutathione (GSH), which is abundant inside cells.[9][10]No.No.

The Chemistry of Conjugation: Mechanisms and Considerations

The choice of lipid dictates the chemical reaction used for conjugation. Understanding these mechanisms is key to optimizing reaction conditions and ensuring the desired outcome.

Strategy 1: Thiol-Functionalized Liposome + Maleimide-Activated Ligand

This is the approach used with this compound or DSPE-PEG-SH. The liposome surface presents the nucleophilic thiol groups.

Caption: Thiol-Maleimide Conjugation Workflow.

This reaction is highly specific and proceeds efficiently at neutral pH. It is crucial to prevent the oxidation of the thiol groups on the liposome surface prior to the conjugation reaction.

Strategy 2: Maleimide-Functionalized Liposome + Thiol-Activated Ligand

This is the most common and well-established method.[11] The liposome surface is functionalized with maleimide groups, ready to react with native or engineered thiols on a protein or peptide.[5]

Strategy 3: The Dilipoyl Advantage - Redox Chemistry

This compound offers two distinct chemical advantages. First, in its reduced (dithiol) form, it can react with maleimides similarly to DSPE-PEG-SH. Second, and more importantly, its oxidized (disulfide) form provides a "smart" release mechanism. A drug or ligand can be conjugated via a disulfide bond, which is stable in circulation but is rapidly cleaved in the highly reducing environment inside a cell, where glutathione (GSH) concentrations are high.[12]

Caption: Redox-Responsive Release from this compound.

This redox-responsive property is a significant advantage for intracellular drug delivery, as it allows for targeted payload release directly at the site of action.[9][13]

Experimental Protocols for Comparative Analysis

To objectively compare these lipids, a series of standardized experiments must be performed. The following protocols provide a framework for quantifying reactive groups, assessing conjugation efficiency, and testing stability.

Workflow Overview

G A 1. Liposome Formulation (Incorporate functional lipid) B 2. Characterization (Size, Zeta Potential) A->B C 3. Quantify Surface Thiols (Ellman's Assay) B->C For Thiol Lipids D 4. Conjugation Reaction (e.g., with Fab'-Maleimide) C->D E 5. Purification (Size Exclusion Chromatography) D->E F 6. Characterize Conjugate (SDS-PAGE, DLS) E->F G 7. Functional Assay (e.g., Stability, In Vitro Release) F->G

Caption: Experimental workflow for liposome conjugation.

Protocol 1: Quantification of Surface Thiol Groups via Ellman's Assay

Objective: To determine the concentration of accessible thiol groups on the surface of liposomes formulated with this compound (in reduced form) or DSPE-PEG-SH.

Principle: Ellman's Reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[14][15]

Materials:

  • Thiol-functionalized liposome suspension.

  • Control (non-functionalized) liposomes.

  • Ellman’s Reagent (DTNB).

  • Reaction Buffer: Phosphate buffer (0.1 M), pH 8.0, containing 1 mM EDTA.

  • Cysteine hydrochloride for standard curve.

  • UV-Vis Spectrophotometer.

Procedure:

  • Prepare Standard Curve:

    • Prepare a 10 mM stock solution of cysteine in reaction buffer.

    • Create a series of dilutions ranging from 1 µM to 100 µM.

    • Add 50 µL of 10 mM DTNB solution to 2.5 mL of each standard.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm and plot against cysteine concentration.

  • Sample Measurement:

    • Add a known amount of your thiol-liposome suspension (e.g., 100 µL) to 2.4 mL of reaction buffer. Use the same amount of control liposomes in a separate cuvette as your blank.

    • Add 50 µL of 10 mM DTNB solution to both the sample and blank cuvettes.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm, subtracting the reading from the control liposome blank.

    • Use the standard curve to determine the molar concentration of thiols in your sample.

Trustworthiness Check: The use of control liposomes is critical to subtract any background absorbance from the lipid formulation itself. The linearity of the cysteine standard curve validates the assay's performance.[16]

Protocol 2: Comparative Stability Study of Conjugated Liposomes

Objective: To compare the stability of the thioether bond (from Maleimide chemistry) versus the disulfide bond (from Dilipoyl chemistry) in the presence of a biological milieu.

Materials:

  • Liposome-Ligand conjugate (via Thioether bond).

  • Liposome-Ligand conjugate (via Disulfide bond).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Fetal Bovine Serum (FBS).

  • Size Exclusion Chromatography (SEC) system.

Procedure:

  • Incubation:

    • Dilute each of the conjugated liposome formulations to a final concentration of 1 mg/mL lipid in two separate tubes: one with PBS and one with 50% FBS in PBS.

    • Incubate all samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 12, 24, 48 hours), take an aliquot from each tube.

    • Analyze the aliquot by SEC to separate the intact conjugated liposomes from any released ligand.

    • Quantify the amount of released ligand (e.g., by fluorescence if the ligand is tagged, or by protein assay).

  • Data Analysis:

    • Plot the percentage of released ligand versus time for each formulation and condition.

    • Calculate the half-life (t₁/₂) of the conjugate in both PBS and serum.

Expertise & Causality: The thioether bond formed from the maleimide-thiol reaction is expected to be highly stable with minimal release in both PBS and serum.[6] In contrast, the disulfide-linked conjugate may show some degradation in serum due to exchange reactions with thiol-containing proteins like albumin. This experiment directly tests the bond stability, which is a critical parameter for in vivo applications. A stable linker is required for targeted delivery, while a cleavable linker is desired for intracellular release.

Conclusion and Recommendations

The choice between this compound and other thiol-functionalization strategies is not a matter of one being universally superior, but rather a strategic decision based on the desired application.

  • For Maximum Stability and Inert Linkage: When the goal is to create a highly stable, long-circulating nanoparticle with a permanently attached targeting ligand (e.g., for in vivo imaging or extracellular targeting), the DSPE-PEG-Maleimide chemistry is the industry standard and the most robust option.[3]

  • For Redox-Triggered Intracellular Delivery: This compound is the superior choice when the therapeutic goal is to release a payload inside the cell. Its unique dithiolane ring provides a built-in "smart" functionality that can be exploited to respond to the intracellular reductive environment, offering a significant advantage over stable, non-cleavable linkers.[12]

  • For General Thiol-Surface Chemistry: DSPE-PEG-SH provides a straightforward method for presenting a reactive thiol on a liposome surface. It is a versatile tool, but researchers must be mindful of potential oxidation and should quantify reactive sites before conjugation.

By understanding the underlying chemistry and validating performance with the rigorous protocols outlined above, researchers can make an informed decision, selecting the optimal thiol-containing lipid to advance their drug delivery and nanomedicine platforms.

References

  • ACS Publications. (2016).
  • BMG Labtech.
  • Biopharma PEG. DSPE-PEG-SH.
  • Nanosoft Polymers. DSPE-PEG-SH.
  • NIH PMC.
  • Cre
  • BroadPharm. DSPE-PEG-SH, MW 2000.
  • MedChemExpress. DSPE-PEG2000-Maleimide.
  • MedchemExpress.com. DSPE-PEG-SH, MW 2000.
  • Nanocs. DSPE PEG Maleimide, DSPE-PEG-MAL.
  • NIH PMC. Liposomes surface conjugated with human hemoglobin target delivery to macrophages.
  • Avanti Research. DSPE-PEG(2000) Maleimide.
  • R&D Systems. DSPE-PEG 2000 Maleimide.
  • PubMed. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective.
  • PubMed. (2016). Redox responsive liposomal nanohybrid cerasomes for intracellular drug delivery.
  • Wiley Online Library. (2014). Characterization and Investigation of Redox-Sensitive Liposomes for Gene Delivery.
  • NIH PMC. (2022). Redox-Responsive Drug Delivery Systems: A Chemical Perspective.
  • BMG Labtech.
  • ResearchGate. (2013). Selective optical sensing of biothiols with Ellman's reagent: 5,5'-Dithio-bis(2-nitrobenzoic acid)-modified gold nanoparticles.
  • ResearchGate. (2025). Stability of a liposomal formulation containing lipoyl or dihydrolipoyl acylglycerides.

Sources

A Comparative Guide to the In Vitro Antioxidant Activity of Dihydrolipoic Acid (DHLA) Lipids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's antioxidant potential is a critical step in discovery and development. This guide provides an in-depth technical comparison of Dihydrolipoic Acid (DHLA), the reduced and highly active form of alpha-lipoic acid (ALA), against other benchmark antioxidants. We will explore the mechanistic underpinnings of DHLA's activity and detail the self-validating experimental systems used to quantify its efficacy in vitro.

The Unique Antioxidant Profile of Dihydrolipoic Acid

Oxidative stress, an imbalance between reactive oxygen species (ROS) and a biological system's ability to detoxify them, is implicated in a vast array of pathologies.[1][2] Antioxidants mitigate this damage, but not all are created equal. Dihydrolipoic acid (DHLA) stands out due to its multifaceted protective mechanisms.[3]

Unlike many antioxidants confined to either aqueous or lipid environments, DHLA is effective in both phases, a crucial attribute for protecting whole-cell systems.[3] Its power lies not only in direct radical scavenging but also in its ability to regenerate other primary antioxidants, including Vitamin C, Vitamin E, and glutathione.[4][5] This creates a synergistic antioxidant network, amplifying cellular defense.

However, it is critical to note that under specific in-vitro conditions, particularly in the presence of transition metals like iron, DHLA can exhibit pro-oxidant properties by reducing Fe³⁺ to Fe²⁺, which can catalyze further radical formation.[1][6][7] This underscores the importance of using a battery of well-controlled assays to characterize its activity comprehensively.

cluster_Regeneration Antioxidant Regeneration Cycle cluster_Scavenging Direct Radical Scavenging DHLA DHLA (Dihydrolipoic Acid) LA LA (Lipoic Acid) DHLA->LA e- VitC Vitamin C DHLA->VitC Reduces VitE Vitamin E DHLA->VitE Reduces DHLA_scavenge DHLA LA->DHLA NAD(P)H VitC_Ox Oxidized Vitamin C VitC_Ox->VitC VitC->VitE Reduces VitE_Ox Vitamin E Radical VitE_Ox->VitE ROS ROS (e.g., •OH, O₂•⁻) VitE->ROS Inhibits Neutralized Neutralized Products ROS->Neutralized Scavenged by

Caption: DHLA's dual-action antioxidant mechanism.

In Vitro Methodologies: A Multi-Tiered Validation Approach

To substantiate the antioxidant claims of any compound, a panel of assays targeting different aspects of oxidative stress is necessary. We present three classes of assays: radical scavenging, lipid peroxidation inhibition, and cell-based antioxidant capacity.

Acellular Radical Scavenging Assays

These assays measure the intrinsic ability of a compound to neutralize stable free radicals in a chemical system. They are excellent for high-throughput screening and establishing baseline potency.

The ABTS assay measures the ability of an antioxidant to quench the stable blue/green ABTS radical cation (ABTS•+).[8] The reduction of ABTS•+ by a hydrogen-donating antioxidant results in a loss of color, which is measured spectrophotometrically at 734 nm.[9] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[8]

Similar to the ABTS assay, this method uses a stable free radical, DPPH•, which has a deep violet color.[10] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH• radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured at 517 nm.[10]

Lipid Peroxidation Inhibition: The TBARS Assay

Given the lipophilic nature of DHLA derivatives, their ability to protect lipids from peroxidation is a paramount measure of efficacy. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a well-established method for screening and comparing the inhibition of lipid peroxidation.[11][12][13]

The assay quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.[12][14] In an acidic medium and at high temperatures, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink chromophore that is measured at approximately 532 nm.[11][12][14] A lower signal in the presence of the test compound indicates protection against lipid peroxidation.

TBARS_Workflow start 1. Prepare Reaction Mixture (Lipid source + Buffer) add_antioxidant 2. Add Test Compound (DHLA, Vitamin E, etc.) or Vehicle Control start->add_antioxidant induce_peroxidation 3. Induce Oxidation (e.g., Fe²⁺/H₂O₂) add_antioxidant->induce_peroxidation stop_reaction 4. Add Stop Solution (e.g., Trichloroacetic Acid) induce_peroxidation->stop_reaction add_tba 5. Add TBA Reagent stop_reaction->add_tba heat 6. Incubate at 95°C (Promotes MDA-TBA adduct formation) add_tba->heat measure 7. Measure Absorbance at ~532 nm heat->measure

Caption: Workflow for the TBARS lipid peroxidation assay.

Cellular Antioxidant Activity (CAA) Assay

To bridge the gap between chemical reactivity and biological efficacy, cell-based assays are indispensable. The CAA assay measures antioxidant activity within a cellular environment, accounting for crucial factors like cell uptake, distribution, and metabolism.[15][16]

The assay utilizes the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[15][17] Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent DCFH. In the presence of ROS, DCFH is rapidly oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[15][18] The antioxidant capacity of the test compound is quantified by its ability to inhibit DCF formation.[15]

CAA_Principle cluster_cell Inside the Cell DCFH_DA_in DCFH-DA Esterases Cellular Esterases DCFH_DA_in->Esterases Enters Cell DCFH DCFH (Non-fluorescent) Esterases->DCFH Deacetylation ROS ROS DCFH->ROS Oxidized by DCF DCF (Highly Fluorescent) ROS->DCF Antioxidant Antioxidant (e.g., DHLA) Antioxidant->ROS Scavenges

Caption: Principle of the Cellular Antioxidant Activity (CAA) assay.

Comparative Performance Analysis

The efficacy of DHLA is best understood when benchmarked against well-characterized antioxidants. The following table summarizes representative data from in vitro studies, comparing the antioxidant capacity of DHLA, Vitamin C, and Vitamin E (or its water-soluble analog, Trolox).

Assay TypeAntioxidantPotency Metric (IC₅₀ / Equivalent)Rationale for Comparison
Radical Scavenging (ABTS/DPPH) DHLALow µM IC₅₀ Demonstrates superior direct radical scavenging compared to its oxidized form (Lipoic Acid) and is highly competitive with other standards.[6][19]
Vitamin CLow µM IC₅₀A primary water-soluble antioxidant benchmark. Its performance can be similar to or slightly less potent than DHLA depending on the specific radical.[20][21]
Vitamin E (Trolox)Low µM IC₅₀The primary lipid-soluble antioxidant benchmark. DHLA often shows comparable or superior activity.[20][21]
Lipid Peroxidation (TBARS) DHLAHigh Inhibition % at Low µM Directly showcases its ability to protect lipid membranes, a key function for a lipophilic antioxidant.[22]
Vitamin EHigh Inhibition % at Low µMThe gold standard for preventing lipid peroxidation. DHLA's performance against Vitamin E is a critical measure of its potential.[23]
Vitamin CModerate Inhibition %Less effective in this assay as it is not lipid-soluble, highlighting the importance of DHLA's amphiphilic nature.
Cellular Antioxidant Activity (CAA) DHLAHigh Inhibition of DCF Fluorescence Confirms bioavailability and efficacy within a living system, integrating uptake and metabolic activation.[22]
Vitamin CModerate InhibitionActivity can be limited by transport into the cell and stability in culture media.
Vitamin EModerate to High InhibitionEffective, but bioavailability can be a limiting factor compared to the smaller DHLA molecule.

Note: Specific IC₅₀ values can vary significantly based on experimental conditions (e.g., pH, solvent, radical initiator). The table represents a qualitative summary based on published findings.

Standardized Experimental Protocols

For reproducibility and cross-lab validation, adherence to standardized protocols is essential.

Protocol 1: ABTS Radical Cation Decolorization Assay
  • Principle: This protocol is based on the method described by Re et al., where the antioxidant's ability to reduce the pre-formed ABTS radical is measured.[9]

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.[9]

    • Prepare a 2.45 mM potassium persulfate solution in water.[24]

    • Generate the ABTS•+ radical stock by mixing the two solutions in equal volumes and allowing them to stand in the dark at room temperature for 12-16 hours before use.[9][24]

    • Dilute the ABTS•+ stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[24]

  • Assay Procedure:

    • Add 10 µL of the antioxidant sample (DHLA, standards, or controls) at various concentrations to the wells of a 96-well plate.

    • Add 200 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 5-6 minutes.[25]

    • Read the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance relative to a control (containing no antioxidant). Plot the inhibition percentage against antioxidant concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the ABTS•+ radicals).

Protocol 2: TBARS Assay for Lipid Peroxidation
  • Principle: This method quantifies MDA, a byproduct of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).[26]

  • Reagent Preparation:

    • TBA Reagent: Prepare a solution of 0.375% (w/v) thiobarbituric acid and 15% (w/v) trichloroacetic acid in 0.25 N HCl.

    • Lipid Source: Use a biological sample (e.g., cell lysate, tissue homogenate) or a liposome suspension.

    • Pro-oxidant: Prepare a fresh solution of a Fenton reagent (e.g., FeCl₃ and ascorbate) to initiate peroxidation.

  • Assay Procedure:

    • To 0.5 mL of the lipid source, add the test compound (DHLA or standards) and the pro-oxidant. Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 1.0 mL of the TBA reagent.

    • Vortex the mixture and heat at 95-100°C for 15-20 minutes to facilitate the formation of the MDA-TBA adduct.[12]

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

  • Data Analysis:

    • Compare the absorbance of samples treated with the antioxidant to the control (pro-oxidant only). A standard curve using MDA can be used for absolute quantification.

Protocol 3: Cellular Antioxidant Activity (CAA) Assay
  • Principle: This protocol measures the inhibition of ROS-induced DCF fluorescence in a cultured cell line (e.g., HepG2).[15]

  • Cell Preparation:

    • Seed cells (e.g., HepG2, HeLa) in a 96-well black, clear-bottom plate and culture until they reach 90-100% confluency.[15]

  • Assay Procedure:

    • Wash the confluent cells three times with a buffered salt solution (e.g., DPBS).[15]

    • Pre-incubate the cells with 50 µL of DCFH-DA probe solution and 50 µL of the test compound (DHLA, standards) for 60 minutes at 37°C.[15][18]

    • Wash the cells to remove the probe and compound that has not been taken up.

    • Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[18]

    • Immediately begin reading the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics. Compare the AUC of antioxidant-treated wells to control wells to determine the percentage of inhibition.

Conclusion

The in vitro data robustly support the classification of Dihydrolipoic Acid (DHLA) as a premier antioxidant. Its efficacy across a range of validation systems—from direct chemical radical scavenging to the inhibition of lipid peroxidation and the protection of live cells—demonstrates its comprehensive protective capabilities. Its unique ability to operate in both lipid and aqueous environments and to regenerate other key components of the cellular antioxidant network positions it as a highly promising agent for applications in drug development and scientific research where mitigating oxidative damage is a primary objective.

References

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs.
  • TBARS Assay. (n.d.). R&D Systems.
  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences.
  • Scott, B. C., Aruoma, O. I., Evans, P. J., et al. (1994). Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation. Free Radical Research, 20(2), 119-33.
  • Pegg, R. B. (2017). Lipid Peroxidation (TBARS) in Biological Samples. Springer Nature Experiments.
  • Martínez-Yusta, A., & Sparza, M. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI.
  • Shah, M. A., Bosco, S. J. D., & Mir, S. A. (2014). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. MDPI.
  • Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC.
  • Antioxidant functions of a-lipoic acid and dihydrolipoic acid. (n.d.). ResearchGate.
  • Lipid peroxidation assay (TBARS). (n.d.). Bio-protocol.
  • Scott, B. C., Aruoma, O. I., Evans, P. J., et al. (1994). Lipoic and Dihydrolipoic Acids as Antioxidants. a Critical Evaluation. Free Radical Research.
  • Dihydrolipoic acid – Knowledge and References. (n.d.). Taylor & Francis.
  • Platzer, M., Kiese, S., Herfellner, T., et al. (2022). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH.
  • Castañeda-Arriaga, R., & Alvarez-Idaboy, J. R. (2014). Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data. Journal of Chemical Information and Modeling - ACS Publications.
  • Re, R., Pellegrini, N., Proteggente, A., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • TBARS. (n.d.). Wikipedia.
  • Lee, J.-H., Lee, S.-Y., Kim, B., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. PMC - NIH.
  • Schematic presentation of cellular antioxidant activity assay. DCFH-DA,... (n.d.). ResearchGate.
  • Krijt, J., & Černá, A. (2020). Preparation and Practical Applications of 2′,7′-Dichlorodihydrofluorescein in Redox Assays. PMC - NIH.
  • Bombyx mori Pupae as a Novel Ingredient from an Underutilized Sericulture Product: A Dual Approach Based on Sustainable Extractions. (2025). Journal of Agricultural and Food Chemistry.
  • Moini, H., Packer, L., & Saris, N.-E. L. (2002). Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90.
  • Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data. (2025). ResearchGate.
  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. (n.d.). ResearchGate.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
  • Antioxidant and Prooxidant Activities of α-Lipoic Acid and Dihydrolipoic Acid. (2025). Request PDF.
  • DPPH Antioxidant Assay. (n.d.). G-Biosciences.
  • Antioxidant Assay: The DPPH Method. (n.d.). LOUIS.
  • Al-Saeed, F. A., Al-Ghamdi, M. A., Al-Zahrani, M. H., et al. (2023). Antioxidant dihydrolipolic acid protects against in vitro aluminum-induced toxicity. PubMed.
  • LA and DHLA regenerate endogenous antioxidants such as vitamins C and E,... (n.d.). ResearchGate.
  • Quantitative Comparison of the Actual Antioxidant Activity of Vitamin C, Vitamin E and NADH. (n.d.). ResearchGate.
  • The antioxidant vitamins C and E. (n.d.). ScienceDirect.
  • Vitamins C and E. (n.d.). New Home Pages of Dr. Rainer Glaser.

Sources

A Senior Application Scientist's Guide to Dilipoyl Lipid and Phosphatidylcholine in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of lipid-based drug delivery systems, the choice of lipid is a foundational decision that dictates the ultimate performance and therapeutic efficacy of the formulation. For decades, phosphatidylcholine (PC) has been the cornerstone of liposomal technology, valued for its biocompatibility and structural role in forming lipid bilayers.[1][2][3] However, the evolution of nanomedicine has ushered in a new class of functional lipids designed to overcome the limitations of their predecessors. Among these, dilipoyl lipids are emerging as a powerful tool for creating highly stable, stimuli-responsive drug delivery vehicles.[4][5][6]

This guide offers an in-depth, objective comparison of dilipoyl lipids and phosphatidylcholine, grounded in scientific principles and supported by experimental methodologies. Our aim is to provide the necessary insights for you to make strategic, data-driven decisions in your research and development endeavors.

A Tale of Two Lipids: Fundamental Structural and Functional Differences

The distinct behaviors of phosphatidylcholine and dilipoyl lipids in drug delivery systems are a direct consequence of their unique molecular architectures.

Phosphatidylcholine (PC) is a naturally occurring phospholipid and a primary component of cell membranes.[2][7] Its amphipathic structure, consisting of a hydrophilic choline headgroup and two hydrophobic fatty acid tails, allows it to self-assemble into the familiar lipid bilayer of liposomes in aqueous environments.[8][9] The specific type of fatty acid chains (saturated or unsaturated) influences the rigidity and phase transition temperature of the membrane.[10]

Dilipoyl lipids are a class of synthetic lipids that incorporate a dithiolane moiety, typically derived from lipoic acid, into their structure. This functional group is the key to their advanced capabilities. The presence of the dithiolane ring allows for the formation of disulfide bonds between adjacent lipid molecules, effectively cross-linking the liposomal membrane. This polymerization dramatically enhances the stability of the resulting nanoparticle.[4]

Below is a summary of their core properties and their implications for drug delivery:

FeaturePhosphatidylcholine (PC)Dilipoyl LipidSignificance in Drug Delivery
Origin Natural or Synthetic[11]SyntheticSynthetic nature allows for precise control over structure and function.
Primary Role Structural formation of the lipid bilayer[1][8]Stabilization and stimuli-responsive release[4]PC provides the basic liposomal framework, while dilipoyl lipids add advanced functionalities.
Membrane Stability Susceptible to disruption by serum components, leading to drug leakage[12][]High stability due to covalent cross-linking of the lipid bilayerEnhanced stability of dilipoyl liposomes can lead to longer circulation times and reduced premature drug release in vivo.
Biocompatibility High, as it is an endogenous molecule[14]Generally high, with low cytotoxicity reportedBoth are suitable for in vivo applications.
Drug Release Mechanism Primarily passive diffusion or membrane disruption[15]Redox-responsive, triggered by reducing agents like glutathione[5]Dilipoyl lipids enable targeted drug release in specific cellular environments.

Experimental Framework for Comparative Analysis

To empirically evaluate the performance of these two lipid types, a series of well-defined experiments are necessary. Here, we outline key protocols for assessing stability and drug release.

Protocol 1: Evaluation of Liposome Stability in Serum

A critical test for any intravenously administered drug delivery system is its stability in the presence of blood components.[] This protocol provides a method to compare the drug retention of PC and dilipoyl liposomes.

Objective: To quantify and compare the leakage of an encapsulated drug from phosphatidylcholine and this compound-based liposomes in the presence of fetal bovine serum (FBS).

Methodology:

  • Liposome Formulation:

    • Prepare two distinct liposome formulations incorporating a model fluorescent drug (e.g., calcein):

      • PC Liposomes: Composed of a standard phosphatidylcholine (e.g., DSPC) and cholesterol.

      • Dilipoyl Liposomes: Composed of a phosphatidylcholine, cholesterol, and a this compound derivative.

    • Formulate the liposomes using a standard method such as thin-film hydration followed by extrusion to achieve a uniform size distribution (e.g., 100 nm).[16]

    • Induce polymerization of the dilipoyl liposomes according to the specific chemistry of the lipid (e.g., via mild oxidation).

  • Purification:

    • Remove any unencapsulated calcein from both formulations using size-exclusion chromatography (SEC).[17]

  • Serum Incubation:

    • Incubate both liposome preparations in 50% FBS at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of each sample.

  • Quantification of Drug Leakage:

    • Measure the fluorescence of the aliquots before and after lysing the liposomes with a detergent (e.g., Triton X-100).[18]

    • The increase in fluorescence upon lysis corresponds to the amount of drug retained within the liposomes.

    • Calculate the percentage of drug leakage at each time point.

Experimental Workflow: Serum Stability Assay

G cluster_prep Formulation & Purification cluster_exp Experiment cluster_analysis Analysis prep1 Prepare PC and Dilipoyl Liposomes prep2 Encapsulate Fluorescent Drug prep1->prep2 prep3 Purify via Size-Exclusion Chromatography prep2->prep3 exp1 Incubate with Fetal Bovine Serum at 37°C prep3->exp1 exp2 Collect Samples Over Time exp1->exp2 ana1 Measure Fluorescence (Before & After Lysis) exp2->ana1 ana2 Calculate Drug Leakage Percentage ana1->ana2

Caption: Workflow for comparing the serum stability of liposomal formulations.

Illustrative Data: Expected Outcomes of Serum Stability Assay

While specific results will vary based on the exact lipid composition and experimental conditions, the expected trend is a significantly higher drug retention for the dilipoyl liposomes.

Time (hours)Drug Leakage (%) - PC LiposomesDrug Leakage (%) - Dilipoyl Liposomes
1~15-25%< 5%
4~30-50%< 10%
12~50-70%~10-15%
24> 70%~15-20%

These illustrative data highlight the enhanced robustness of the cross-linked this compound membrane against the destabilizing effects of serum proteins.

The Power of a Trigger: Redox-Responsive Drug Release

One of the most compelling advantages of dilipoyl lipids is the ability to engineer stimuli-responsive drug release. The disulfide bonds that provide stability are also susceptible to cleavage by reducing agents. A key biological reducing agent is glutathione (GSH), which is present in significantly higher concentrations inside cells compared to the extracellular environment.[5][19] This differential provides a natural trigger for intracellular drug release.

Mechanism of Action: Glutathione-Mediated Release
  • Systemic Circulation: In the bloodstream, where GSH concentrations are low, the polymerized dilipoyl liposome remains intact, protecting the encapsulated drug.

  • Cellular Uptake: Upon accumulation at the target site (e.g., a tumor), the liposome is internalized by cells.

  • Intracellular Drug Release: Inside the cell, the high concentration of GSH reduces the disulfide bonds, leading to the depolymerization of the liposomal membrane. This destabilization of the liposome triggers the rapid release of the drug payload directly into the cytoplasm.[4][20]

Conceptual Diagram: Redox-Responsive Drug Delivery

G cluster_circulation Systemic Circulation (Low Glutathione) cluster_cell Target Cell (High Glutathione) lipo_stable Stable, Cross-linked Dilipoyl Liposome lipo_destabilized Destabilized Liposome (Disulfide Bonds Cleaved) lipo_stable->lipo_destabilized Cellular Uptake drug_release Intracellular Drug Release lipo_destabilized->drug_release

Caption: Glutathione-triggered drug release from a dilipoyl liposome.

Concluding Analysis for the Formulation Scientist

The choice between phosphatidylcholine and dilipoyl lipids is fundamentally a choice between a well-established structural component and a high-performance, functional excipient.

  • Phosphatidylcholine remains an excellent choice for simpler formulations, topical applications, or when rapid drug release is not a concern. Its long history of use and favorable regulatory profile make it a reliable and cost-effective option.[14][21]

  • Dilipoyl lipids are the superior option for advanced drug delivery systems designed for systemic administration, particularly in applications like oncology where long circulation times and targeted intracellular delivery are critical. The enhanced stability and stimuli-responsive nature of dilipoyl liposomes can lead to a wider therapeutic window, reduced off-target toxicity, and improved overall efficacy.[4][22]

As the field of drug delivery continues to advance towards more precise and personalized therapies, the demand for intelligent, functional materials like dilipoyl lipids will undoubtedly grow. By understanding the fundamental properties and performance characteristics of these advanced excipients, researchers and drug development professionals can unlock new possibilities in the design of next-generation nanomedicines.

References

  • Zhang, Y., et al. (2025). Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis. Journal of Liposome Research, 35(1), 1-12.
  • ResearchGate. (n.d.). How to determine the encapsulation efficiency of a hydrophobic drug in liposomes? Retrieved from [Link]

  • Creative Biostructure. (n.d.). Liposome Encapsulation Efficiency Determination. Retrieved from [Link]

  • Lipotype. (n.d.). Phosphatidylcholine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphatidylcholine. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phosphatidylserine. Retrieved from [Link]

  • PubMed. (2012). [Techniques and methods evaluation on pharmaceutical stability of liposomes]. Zhongguo Zhong Yao Za Zhi, 37(15), 2193-7.
  • Creative Biostructure. (n.d.). Liposome Stability Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). CN102980963A - Method for determining drug encapsulation efficiency in liposomes.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). PHOSPHATIDYLCHOLINE: A REVOLUTION IN DRUG DELIVERY TECHNOLOGY. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Phosphatidylcholine (PC). Retrieved from [Link]

  • Prezi. (2025). Understanding Phosphatidylcholine: Structure, Functions, and Applications. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Synthetic Phosphatidylcholine. Retrieved from [Link]

  • Preprints.org. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phosphatidylcholine (PCL) fortified nano-phytopharmaceuticals for improvement of therapeutic efficacy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Phosphatidylcholine: a revolution in drug delivery technology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Liposome-Cross-Linked Hybrid Hydrogels for Glutathione-Triggered Delivery of Multiple Cargo Molecules. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. Retrieved from [Link]

  • CD Formulation. (n.d.). Liposome Characterization Technologies. Retrieved from [Link]

  • CD Formulation. (n.d.). Liposome Stability and Storage Testing. Retrieved from [Link]

  • Preprints.org. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. Retrieved from [Link]

  • National Institutes of Health. (2014). Glutathione PEGylated liposomes: pharmacokinetics and delivery of cargo across the blood–brain barrier in rats. Journal of Controlled Release, 174, 15-21.
  • PubMed. (2025). Redox-responsive liposomes aimed at nitroreductase for contents release. Journal of Liposome Research, 35(3), 290-299.
  • PubMed. (2019). Development of ROS-responsive liposomes toward targeted drug delivery. Expert Opinion on Drug Delivery, 16(10), 1089-1103.
  • National Institutes of Health. (n.d.). Redox-Triggered Contents Release from Liposomes. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative Cellular and In Vivo Anticancer Studies of Doxorubicin Liposomes Prepared with Different Types of Phospholipids. Retrieved from [Link]

  • Frontiers. (2021). Triggered Drug Release From Liposomes: Exploiting the Outer and Inner Tumor Environment. Frontiers in Pharmacology, 12, 648017.
  • Google Patents. (n.d.). US8252325B2 - Liposome-encapsulated glutathione for oral administration.
  • PubMed. (2016). Redox responsive liposomal nanohybrid cerasomes for intracellular drug delivery. International Journal of Pharmaceutics, 515(1-2), 461-471.
  • PubMed. (1990). Influence of dicarboxylic phosphatidylcholines on the stability and phase transition of phosphatidylcholine liposomes.
  • ResearchGate. (2025). Characterization and Investigation of Redox-Sensitive Liposomes for Gene Delivery. Retrieved from [Link]

  • PubMed. (2018). A Comparative Study of Phosphatidylcholine versus Phosphatidylserine-Based Solid Supported Membranes for the Preparation of Liposome-Rich Interfaces. Langmuir, 34(40), 12183-12190.
  • Royal Society of Chemistry. (n.d.). Disulfide phosphatidylcholines: alternative phospholipids for the preparation of functional liposomes. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Performance of Dihydrolipoic Acid-Based Drug Carriers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive in vivo comparison of drug carriers formulated with dihydrolipoic acid (DHLA) lipids. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the fundamental causality behind experimental design and the performance advantages of redox-responsive systems. We will dissect their performance against conventional and alternative carriers, supported by experimental data and detailed protocols, to provide a clear, authoritative resource for the field.

The Rationale for Redox-Responsive Drug Delivery

Conventional nanocarriers, such as standard PEGylated liposomes, have revolutionized oncology by leveraging the Enhanced Permeability and Retention (EPR) effect for passive tumor targeting. However, a critical limitation remains: inefficient drug release at the tumor site. Many stable formulations, designed for long circulation, fail to release their payload effectively after extravasation into the tumor tissue, limiting therapeutic efficacy.[1][2][3]

Dihydrolipoic acid (DHLA)-based carriers are engineered to overcome this hurdle. These "smart" systems incorporate lipids functionalized with DHLA, which contains a disulfide bond. This bond is stable in the bloodstream but is rapidly cleaved in environments with high concentrations of reducing agents, most notably glutathione (GSH).[4][5]

The tumor microenvironment is characterized by a significantly higher GSH concentration (2-10 mM) compared to the extracellular plasma (~2 µM).[6] This differential provides a highly specific, endogenous trigger. When a DHLA-based carrier accumulates in a tumor, the disulfide bonds are broken, leading to the destabilization of the carrier and rapid, localized release of the encapsulated drug. This mechanism enhances drug bioavailability precisely where it is needed, increasing therapeutic potency while minimizing systemic exposure.

G cluster_0 Systemic Circulation (Low GSH) cluster_1 Tumor Microenvironment (High GSH) Carrier_Stable DHLA-Lipid Carrier (Intact, Drug Encapsulated) Bloodstream Blood Vessel Carrier_Stable->Bloodstream Stable Circulation (PEG Shielding) EPR EPR Effect (Extravasation) Bloodstream->EPR GSH High Glutathione (GSH) EPR->GSH Tumor_Cell Tumor Cell Carrier_Destabilized Carrier Destabilization (Disulfide Cleavage) GSH->Carrier_Destabilized Triggers Drug_Release Targeted Drug Release Carrier_Destabilized->Drug_Release Drug_Release->Tumor_Cell Increases Intracellular Drug Concentration G cluster_workflow Biodistribution Workflow start Day 0: Tumor Cell Implantation growth Day 7-10: Tumor Growth (to ~100 mm³) start->growth treatment Day 10: IV Injection of Fluorescently-Labeled Carriers growth->treatment imaging Day 11 (24h Post): In Vivo Imaging (e.g., IVIS) treatment->imaging harvest Euthanasia & Organ Harvest (Tumor, Liver, Spleen, etc.) imaging->harvest exvivo Ex Vivo Organ Imaging harvest->exvivo quant Quantification: Radiant Efficiency per gram of tissue exvivo->quant end Data Analysis: %ID/g Calculation quant->end

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Dilipoyl Lipid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of advanced drug delivery and formulation science, the precise characterization of novel excipients is paramount. Dilipoyl lipid, a functionalized lipid integrating the potent antioxidant properties of lipoic acid, represents a significant advancement in lipid-based formulation strategies. Its dual functionality—serving as both a structural component and a therapeutic agent—necessitates robust and reliable analytical methods for its quantification and characterization. This guide provides an in-depth comparison of various analytical techniques for this compound, offering insights into the causality behind experimental choices and presenting a framework for their cross-validation. The goal is to equip researchers, scientists, and drug development professionals with the knowledge to select and implement the most appropriate analytical strategies for their specific needs, ensuring data integrity and product quality.

The accurate determination of this compound is critical throughout the drug development lifecycle, from initial formulation development and stability testing to final quality control. The inherent complexity of lipid-based systems, often containing a heterogeneous mixture of components, presents unique analytical challenges.[1] This guide will explore three principal analytical methodologies: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method will be evaluated for its strengths, limitations, and optimal applications, culminating in a recommended strategy for their synergistic use in a comprehensive cross-validation plan.

Chapter 1: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

The Principle of HPLC-CAD for Lipid Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[2] For molecules like this compound that lack a strong UV chromophore, traditional UV detection is not effective.[1][3] This is where the Charged Aerosol Detector (CAD) becomes an invaluable tool.

CAD is a mass-sensitive detector that can measure any nonvolatile and many semivolatile analytes.[1][4] The detection process involves four steps:

  • Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.

  • Drying: The mobile phase is evaporated, leaving behind analyte particles.

  • Charging: The analyte particles are charged by a stream of ionized nitrogen gas.

  • Detection: The charged particles are transferred to a collector, and the resulting electrical signal is measured.

A key advantage of CAD is its ability to provide a more uniform response for different analytes, independent of their chemical structure, making it ideal for quantifying diverse lipid classes in a single run.[1]

Experimental Protocol: HPLC-CAD for this compound Quantification

This protocol outlines a robust method for the quantification of this compound in a formulation.

1.2.1. Instrumentation and Materials

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Charged Aerosol Detector (e.g., Thermo Fisher Corona Veo).

  • Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid.

  • This compound reference standard.

  • Sample diluent: Isopropanol.

1.2.2. Method Parameters

ParameterSettingRationale
Flow Rate 1.0 mL/minProvides optimal separation and peak shape on a standard 4.6 mm ID column.
Column Temperature 40 °CEnsures method robustness and reproducibility by minimizing viscosity fluctuations.
Injection Volume 10 µLA standard volume to balance sensitivity and potential for column overload.
CAD Nebulizer Temp. 35 °CSet to efficiently evaporate the mobile phase without degrading the analyte.
CAD Evaporation Temp. 50 °CEnsures complete desolvation of the analyte particles.
Data Collection Rate 10 HzAdequate for capturing the peak shape of well-resolved peaks.

1.2.3. Gradient Elution Program

Time (min)% Mobile Phase B
0.050
15.0100
25.0100
25.150
30.050

1.2.4. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in isopropanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with isopropanol to cover the expected concentration range of the samples (e.g., 10-500 µg/mL).

  • Sample Preparation: Dilute the this compound-containing formulation with isopropanol to a concentration within the calibration range. Vortex and centrifuge to remove any insoluble excipients.

1.2.5. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. A quadratic fit is often recommended for CAD data due to its non-linear response. Determine the concentration of this compound in the samples from the calibration curve.

Performance Characteristics and Considerations
  • Sensitivity: HPLC-CAD offers high sensitivity, with limits of detection typically in the low nanogram range on-column.[1]

  • Dynamic Range: The detector has a wide dynamic range, spanning over four orders of magnitude.[1]

  • Precision: With proper method development, HPLC-CAD demonstrates high precision.[1]

  • Limitations: The response is dependent on the mobile phase composition, so gradient elution can affect the baseline. It is also a destructive technique.

Chapter 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

The Principle of LC-MS for Lipid Analysis

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[5][6] This technique is particularly powerful for lipid analysis as it can provide not only quantitative data but also structural information.[7] For this compound, LC-MS allows for its unambiguous identification and quantification, even in complex matrices.[4]

The process involves:

  • Separation: As with HPLC-CAD, the this compound is separated from other formulation components on an HPLC column.

  • Ionization: The eluting analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique suitable for lipids.[8]

  • Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The ions are detected, and a mass spectrum is generated.

Experimental Protocol: LC-MS for this compound Quantification and Identification

2.2.1. Instrumentation and Materials

  • UHPLC/HPLC system.

  • Mass spectrometer with an ESI source (e.g., a triple quadrupole or Q-TOF).

  • Reversed-Phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% Formic Acid.

  • This compound reference standard.

  • Sample diluent: Isopropanol.

2.2.2. Method Parameters

ParameterSettingRationale
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, conserving solvent and improving MS sensitivity.
Column Temperature 45 °CEnsures reproducible chromatography.
Injection Volume 2 µLSmaller injection volumes are typical for LC-MS to avoid source contamination.
Ionization Mode Positive ESIThe this compound structure is amenable to protonation.
MS Acquisition Selected Ion Monitoring (SIM) for quantification; Full Scan for identification.SIM mode enhances sensitivity for quantification, while full scan provides molecular weight information.

2.2.3. Gradient Elution Program

Time (min)% Mobile Phase B
0.040
10.098
15.098
15.140
20.040

2.2.4. Sample and Standard Preparation

Similar to the HPLC-CAD method, prepare stock solutions and a calibration curve in the desired concentration range. The use of a stable isotope-labeled internal standard is highly recommended for LC-MS to correct for matrix effects and variations in ionization efficiency.[9]

2.2.5. Data Analysis

For quantification, create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. For identification, compare the mass spectrum of the sample peak to that of the reference standard.

Performance Characteristics and Considerations
  • Specificity: LC-MS is highly specific, allowing for the confident identification of the analyte.

  • Sensitivity: It is one of the most sensitive techniques available for lipid analysis.[10]

  • Structural Information: Tandem MS (MS/MS) can be used to fragment the molecule and obtain structural information.[11]

  • Limitations: Matrix effects can suppress or enhance the ionization of the analyte, potentially affecting accuracy.[7] The instrumentation is also more expensive and complex to operate than HPLC-CAD.

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

The Principle of NMR for Lipid Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[12] It is based on the principle that atomic nuclei with a non-zero spin will align in a magnetic field and can be excited by radiofrequency pulses. The resulting signals provide information about the chemical environment of each nucleus.

For this compound, ¹H and ¹³C NMR can be used for:

  • Structural Elucidation: Confirming the identity and structure of the lipid.[12]

  • Purity Assessment: Identifying and quantifying impurities.

  • Quantitative Analysis (qNMR): Determining the concentration of the lipid without the need for a specific reference standard for every analyte, as a single internal standard can be used for quantification.[10][12]

Experimental Protocol: qNMR for this compound Quantification

3.2.1. Instrumentation and Materials

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal standard with a known purity (e.g., maleic acid).

3.2.2. Sample Preparation

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

3.2.3. NMR Acquisition

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

3.2.4. Data Analysis

  • Identify a well-resolved signal from the this compound that does not overlap with other signals.

  • Identify a signal from the internal standard.

  • Integrate the areas of both signals.

  • Calculate the concentration of the this compound using the following equation:

    Concentration_analyte = (Area_analyte / N_protons_analyte) * (N_protons_IS / Area_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte) * Purity_IS

Performance Characteristics and Considerations
  • Non-destructive: The sample can be recovered after analysis.[12]

  • Absolute Quantification: qNMR can provide absolute quantification without a calibration curve.

  • Structural Information: Provides a wealth of structural information.[13]

  • Limitations: NMR has lower sensitivity compared to MS-based methods.[6][12] Signal overlap in complex mixtures can also be a challenge.[12]

Chapter 4: Comparative Analysis and Cross-Validation Strategy

Method Comparison

The following table summarizes the key performance characteristics of the three analytical methods discussed.

FeatureHPLC-CADLC-MSNMR Spectroscopy
Principle Separation & Mass-Sensitive DetectionSeparation & Mass-to-Charge RatioNuclear Spin in a Magnetic Field
Primary Use QuantificationQuantification & IdentificationStructural Elucidation & Quantification
Sensitivity High (ng)Very High (pg-fg)Low (µg-mg)
Specificity ModerateVery HighHigh
Throughput HighHighLow
Cost ModerateHighVery High
Destructive? YesYesNo
Cross-Validation Workflow

A robust cross-validation strategy is essential to ensure the accuracy and reliability of analytical data.[14] The following workflow is recommended for this compound analysis:

Caption: Cross-validation workflow for this compound analysis.

4.2.1. Step-by-Step Cross-Validation

  • Primary Quantification: Analyze the same set of samples using both HPLC-CAD and LC-MS (in SIM mode) for quantification.

  • Compare Results: Statistically compare the quantitative results from both methods. The acceptance criteria should be predefined (e.g., results within 15% of each other).[14]

  • Investigate Discrepancies: If the results are not concordant, investigate potential sources of error, such as matrix effects in LC-MS or co-eluting impurities affecting the CAD response.

  • Orthogonal Confirmation:

    • Use LC-MS in full-scan mode to confirm the molecular weight of the this compound peak.

    • Use NMR spectroscopy to provide unambiguous structural confirmation and to assess the purity of the reference standard used for quantification.

This multi-faceted approach ensures that the analytical data is not only precise but also accurate and that the identity of the analyte is unequivocally confirmed.

Conclusion

The selection of an analytical method for this compound should be guided by the specific requirements of the analysis. HPLC-CAD is a robust and sensitive method for routine quantification. LC-MS offers superior sensitivity and specificity, making it ideal for bioanalysis or trace-level detection. NMR spectroscopy is an indispensable tool for structural elucidation and absolute quantification.

By employing a comprehensive cross-validation strategy that leverages the strengths of each of these techniques, researchers and drug development professionals can ensure the highest level of confidence in their analytical data for this compound. This rigorous approach is fundamental to the development of safe, effective, and high-quality lipid-based therapeutics.

References

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Available at: [Link]

  • Analysis of Lipids by HPLC-CAD. SpringerLink. Available at: [Link]

  • The analysis of lipids via HPLC with a charged aerosol detector. PubMed. Available at: [Link]

  • Lipid analysis via HPLC with a charged aerosol detector. ResearchGate. Available at: [Link]

  • LC-MS-based method for the qualitative and quantitative analysis of complex lipid mixtures. Journal of Lipid Research. Available at: [Link]

  • Separation and Quantification of Phospholipid and Neutral Lipid Classes by HPLC–CAD: Application to Egg Yolk Lipids. Taylor & Francis Online. Available at: [Link]

  • Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. PubMed Central. Available at: [Link]

  • Analysis of lipid formulations by HPLC-CAD. FILAB. Available at: [Link]

  • The Role of LC–MS in Lipidomics. LCGC International. Available at: [Link]

  • A versatile ultra-high performance LC-MS method for lipid profiling. PubMed Central. Available at: [Link]

  • Measuring Lipid Composition – LC-MS/MS. EUNCL. Available at: [Link]

  • 1H NMR spectroscopy quantifies visibility of lipoproteins, subclasses, and lipids at varied temperatures and pressures. PubMed Central. Available at: [Link]

  • NMR Spectroscopy as a Robust Tool for the Rapid Evaluation of the Lipid Profile of Fish Oil Supplements. PubMed Central. Available at: [Link]

  • Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. SpringerLink. Available at: [Link]

  • Lipid Profiling Using H NMR Spectroscopy. National Genomics Data Center. Available at: [Link]

  • Rapid Quantification and Validation of Lipid Concentrations within Liposomes. MDPI. Available at: [Link]

  • Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com. Diva-portal.org. Available at: [Link]

  • Recent Analytical Methodologies in Lipid Analysis. PubMed Central. Available at: [Link]

  • Quantification of Lipids: Model, Reality, and Compromise. MDPI. Available at: [Link]

  • Chemical Approaches for Measuring and Manipulating Lipids at the Organelle Level. PubMed Central. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PubMed Central. Available at: [Link]

  • Liposome Analytical Method Development and Validation. CD Formulation. Available at: [Link]

  • Emerging analytical techniques for lipid profiling in food products: insights into processing effects and quality control. PubMed Central. Available at: [Link]

  • Lipid | Definition, Structure, Examples, Functions, Types, & Facts. Britannica. Available at: [Link]

  • Lipid. Wikipedia. Available at: [Link]

  • Lipids- definition, properties, structure, types, examples, functions. Microbe Notes. Available at: [Link]

  • Lipid Classification System. LIPID MAPS. Available at: [Link]

  • Biochemistry, Lipids. StatPearls - NCBI Bookshelf. Available at: [Link]

Sources

A Comparative Guide to the Antioxidant Efficacy of Dihydrolipoic Acid and Coenzyme Q10

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Scavenging - A Tale of Two Potent Redox-Active Molecules

In the intricate landscape of cellular antioxidant defense, few molecules command as much attention as Dihydrylipoic Acid (DHLA) and the reduced form of Coenzyme Q10, Ubiquinol. While both are renowned for their potent antioxidant capabilities, their efficacy, mechanisms, and physiological roles are distinct and complementary. This guide moves beyond simplistic comparisons to provide an in-depth analysis of their respective and synergistic functions, grounded in physicochemical principles and supported by experimental data. We will explore their core mechanisms of action, their unique positions within the cellular antioxidant network, and the experimental methodologies required to validate their efficacy. The term "Dilipoyl lipid" is understood here to refer to Dihydrolipoic Acid, the biologically active, reduced form of alpha-lipoic acid (ALA).

Section 1: Physicochemical and Mechanistic Foundations of Antioxidant Action

A molecule's true antioxidant power is dictated by its chemical structure, redox potential, and its ability to interact with other cellular components. Here, we dissect the fundamental properties of DHLA and Ubiquinol.

Core Mechanisms of Action

Dihydrolipoic Acid (DHLA): The Versatile Reductant DHLA is a powerful dithiol compound that functions as a highly effective antioxidant in both aqueous and lipid phases. Its antioxidant activity is multifaceted:

  • Direct Radical Scavenging: DHLA directly neutralizes a wide array of reactive oxygen species (ROS), including hydroxyl radicals (•OH) and hypochlorous acid (HOCl)[1][2].

  • Metal Chelation: It can chelate redox-active metals such as iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton reactions that generate highly damaging hydroxyl radicals[2].

  • Regeneration of Endogenous Antioxidants: A key feature of DHLA is its ability to regenerate other primary antioxidants, including Vitamin C, Vitamin E, and Glutathione (GSH)[2][3]. Crucially, it can also reduce the oxidized form of Coenzyme Q10 (Ubiquinone) back to its active antioxidant form, Ubiquinol[3][4].

Coenzyme Q10 (as Ubiquinol): The Mitochondrial Guardian Coenzyme Q10's antioxidant function is primarily carried out by its reduced form, Ubiquinol (CoQ10H₂). It is a lipid-soluble antioxidant embedded within cellular membranes.

  • Inhibition of Lipid Peroxidation: As the first line of defense against the oxidation of low-density lipoproteins (LDL), Ubiquinol is highly effective at protecting cell membranes and lipoproteins from peroxidative damage[1].

  • Direct Radical Scavenging: Ubiquinol directly donates electrons to neutralize lipid peroxyl radicals, thereby terminating the chain reactions of lipid peroxidation[1].

  • Regeneration of Vitamin E: It is capable of regenerating the active form of Vitamin E (α-tocopherol) from its radical state, further protecting membranes from oxidative damage[1].

  • Modulator of Mitochondrial ROS Production: By facilitating efficient electron transfer within the mitochondrial electron transport chain (ETC), CoQ10 helps to minimize electron leakage that leads to the formation of superoxide radicals at their source[5][6].

The Decisive Factor: Redox Potential

The standard reduction potential (E'₀) of a redox couple is a direct measure of its tendency to donate electrons. A more negative redox potential indicates a stronger reducing agent and, consequently, a more powerful antioxidant.

The DHLA/ALA redox couple possesses a standard redox potential of -0.32 V [7]. In contrast, the first one-electron reduction of the Ubiquinone/Ubiquinol couple (Q/Q•−) in an aqueous environment is approximately -0.163 V [8]. This fundamental difference in electrochemical properties explains why DHLA is a more potent reducing agent and is capable of regenerating Ubiquinol from Ubiquinone.


Section 2: The Synergistic and Antagonistic Interplay

The interaction between DHLA and Coenzyme Q10 is a prime example of the cooperative nature of the cellular antioxidant network. However, it is also crucial to understand the conditions under which these molecules can exert undesirable pro-oxidant effects.

The Regenerative Cycle: DHLA as a Keystone

One of the most significant aspects of DHLA's efficacy is its ability to regenerate Coenzyme Q10. When Ubiquinol (CoQ10H₂) neutralizes a free radical, it becomes the oxidized Ubiquinone (CoQ10). DHLA can efficiently donate electrons to reduce Ubiquinone back to Ubiquinol, thus restoring its antioxidant capacity[3][4]. This recycling is vital for maintaining antioxidant protection within biological membranes. Studies have shown this reaction to be substantially faster than the regeneration of CoQ10 by other antioxidants like ascorbic acid[9].

G DHLA Dihydrolipoic Acid (DHLA) ALA Alpha-Lipoic Acid (ALA) DHLA->ALA 2e⁻ Ubiquinone Coenzyme Q10 (Ubiquinone - Oxidized) DHLA->Ubiquinone Regenerates ALA->DHLA Reduction (Cellular Enzymes) Ubiquinol Coenzyme Q10 (Ubiquinol - Reduced) Ubiquinol->Ubiquinone 2e⁻ Radical Free Radical (e.g., ROO•) Ubiquinol->Radical Neutralizes Protected Protected Lipids Radical->Protected Oxidizes

Caption: General workflow for the DPPH antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure by assessing antioxidant activity within live cells, accounting for uptake and metabolism.

Methodology: CAA using DCFH-DA

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Probe & Antioxidant Loading: Wash cells with PBS. Pre-incubate the cells with a solution containing the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA) and the test antioxidant (DHLA or CoQ10) for 1-2 hours. Cellular esterases cleave the diacetate group, trapping the non-fluorescent DCFH inside the cells.

  • Induction of Oxidative Stress: Wash cells to remove excess probe and compound. Add a free radical generator, such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

  • Measurement: Immediately begin measuring fluorescence (Excitation ~485 nm, Emission ~530 nm) at regular intervals for 1 hour using a plate reader. ROS generated by AAPH will oxidize DCFH to the highly fluorescent DCF.

  • Calculation: Calculate the Area Under the Curve (AUC) for the fluorescence kinetics. The CAA value is determined by comparing the AUC of the antioxidant-treated wells to the control (no antioxidant) wells.

Lipid Peroxidation Assay (TBARS)

This assay quantifies lipid peroxidation by measuring Malondialdehyde (MDA), a secondary breakdown product.

Methodology: Thiobarbituric Acid Reactive Substances (TBARS) Assay

  • System Preparation: Use a relevant biological sample, such as isolated cell membranes, lipoproteins, or cell lysates. Pre-incubate the sample with the test antioxidant.

  • Induction of Peroxidation: Induce lipid peroxidation using an initiator like Fe²⁺/ascorbate or AAPH.

  • Reaction Termination & Precipitation: Stop the reaction and precipitate proteins using an acid like trichloroacetic acid (TCA). Centrifuge to collect the supernatant.

  • Color Development: Mix the supernatant with a thiobarbituric acid (TBA) solution and heat at 95°C for 60 minutes. This forms a pink MDA-TBA adduct.

  • Measurement: After cooling, measure the absorbance of the pink adduct at ~532 nm.

  • Quantification: Calculate the concentration of MDA in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.


Conclusion and Future Directions

Both Dihydrolipoic Acid and Coenzyme Q10 are indispensable components of the cellular antioxidant defense system, yet they operate through distinct and complementary mechanisms.

  • Dihydrolipoic Acid stands out due to its versatility, functioning in both aqueous and lipid environments, its powerful reducing potential, and its critical role in regenerating a cascade of other key antioxidants, including Ubiquinol. However, its potential for pro-oxidant activity in the presence of transition metals necessitates careful consideration in therapeutic applications.

  • Coenzyme Q10 (Ubiquinol) is the quintessential membrane antioxidant, strategically positioned to prevent lipid peroxidation at its inception and to modulate ROS production directly at the mitochondrial source. Its efficacy is tightly linked to its redox state, which is, in turn, maintained by other cellular reductants like DHLA.

From an efficacy standpoint, the lower redox potential of DHLA suggests a superior intrinsic antioxidant capacity. However, the synergistic relationship, where DHLA regenerates Ubiquinol, is arguably more significant from a biological perspective than their individual activities in isolation. The combination of these two molecules provides a multi-layered defense system that protects both the aqueous and lipid compartments of the cell.

Future research should focus on direct comparative studies using a standardized panel of assays to generate comparable quantitative data. Furthermore, investigating their combined effects in advanced cellular and in vivo models of oxidative stress will be crucial for developing therapeutic strategies that fully leverage their synergistic potential.

References

  • Moini, H., Packer, L., & Saris, N. E. L. (2002). Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90. ([Link])

  • Hernández-Camacho, J. D., Bernier, M., López-Lluch, G., & Navas, P. (2018). Coenzyme Q10 Supplementation in Aging and Disease. Frontiers in Physiology, 9, 44. ([Link])

  • Ernster, L., & Dallner, G. (1995). Biochemical, physiological and medical aspects of ubiquinone function. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1271(1), 195-204. ([Link])

  • Bentinger, M., Brismar, K., & Dallner, G. (2007). The ubiquinone story. Mitochondrion, 7, S2-S14. ([Link])

  • Cakatay, U. (2005). Pro-oxidant actions of alpha-lipoic acid and dihydrolipoic acid. Medical Hypotheses, 66(1), 110-117. ([Link])

  • Nohl, H., Gille, L., & Staniek, K. (1998). Evaluation of the antioxidant capacity of ubiquinol and dihydrolipoic acid. Zeitschrift für Naturforschung C, 53(3-4), 250-256. ([Link])

  • Patrick, R. (2024). Should You Supplement With Alpha-Lipoic Acid?. YouTube. ([Link])

  • Sood, B., & Keenaghan, M. (2022). Alpha-Lipoic Acid. In StatPearls. StatPearls Publishing. ([Link])

  • Kao, F. T., Hsu, C. H., & Su, B. H. (2013). Redox potentials of ubiquinone, menaquinone, phylloquinone, and plastoquinone in aqueous solution. Photosynthesis Research, 117(1-3), 443-450. ([Link])

  • Di Meo, F., & Di Pescara, A. (2019). Mitochondrial Dysfunction and Alpha-Lipoic Acid: Beneficial or Harmful in Alzheimer's Disease?. Antioxidants, 8(12), 586. ([Link])

  • Mantle, D., & Hargreaves, I. (2024). The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview. Antioxidants, 13(6), 723. ([Link])

  • Tiano, L., & Littarru, G. P. (2019). Modulation of Coenzyme Q10 content and oxidative status in human dermal fibroblasts using HMG-CoA reductase inhibitor over a broad range of concentrations. BioFactors, 45(5), 776-784. ([Link])

  • Hargreaves, I. P. (2014). Bioavailability of Coenzyme Q10: An Overview of the Absorption Process and Subsequent Metabolism. Antioxidants & Redox Signaling, 20(15), 2459-2495. ([Link])

  • Patel, P., & Hashmi, F. (2024). Coenzyme Q10. In StatPearls. StatPearls Publishing. ([Link])

  • Schneider, D., & Elstner, E. F. (2000). Coenzyme Q10, vitamin E, and dihydrothioctic acid cooperatively prevent diene conjugation in isolated low-density lipoprotein. Antioxidants & Redox Signaling, 2(2), 327-333. ([Link])

  • Scott, B. C., Aruoma, O. I., Evans, P. J., & Halliwell, B. (1994). Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation. Free Radical Research, 20(2), 119-133. ([Link])

  • Gorąca, A., Huk-Kolega, H., Piechota, A., Kleniewska, P., Ciejka, E., & Skibska, B. (2011). Lipoic acid - biological activity and therapeutic potential. Pharmacological Reports, 63(4), 849-858. ([Link])

  • Zhang, Y., Liu, J., Chen, X. Q., & Oliver Chen, C. Y. (2018). Ubiquinol is superior to ubiquinone to enhance Coenzyme Q10 status in older men. Food & Function, 9(11), 5653-5659. ([Link])

  • Singh, D., & Devaraj, S. (2007). Coenzyme Q10: its role in treatment of cardiovascular disease. Journal of Clinical Lipidology, 1(2), 99-106. ([Link])

  • Czigle, S., Toth, B., Nagy, V., & Toth, G. (2021). Antioxidant Efficacy of Natural Ubiquinol Compared to Synthetic References – In Vitro Study. Foods, 10(5), 1039. ([Link])

  • López-Lluch, G., Del Pozo-Cruz, J., Sánchez-Cuesta, A., & Navas, P. (2020). Comparative Bioavailability of Different Coenzyme Q10 Formulations in Healthy Elderly Individuals. Nutrients, 12(3), 799. ([Link])

  • Tímea, T., & Tímea, A. (2013). Coenzyme Q10 and α-lipoic acid: antioxidant and pro-oxidant effects in plasma and peripheral blood lymphocytes of supplemented subjects. Journal of Physiology and Pharmacology, 64(5), 683-690. ([Link])

Sources

A Tale of Two Thiols: A Comparative Guide to the Functional Differences Between Dihydrolipoyl and Lipoyl Lipids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Cofactor

Alpha-lipoic acid (ALA), a sulfur-containing fatty acid, is a vital molecule in cellular metabolism. In its protein-bound form, known as the lipoyl group, it functions as an essential cofactor for mitochondrial enzyme complexes critical for energy production, such as the pyruvate dehydrogenase complex (PDC)[1][2]. However, the biological significance of this molecule extends far beyond its role in enzymatic reactions. The redox state of the lipoyl group—cycling between its oxidized disulfide form (lipoyl lipid) and its reduced dithiol form (dihydrolipoyl lipid or DHLA)—dictates a profound functional divergence. This guide provides an in-depth comparison of these two forms, highlighting the distinct biochemical properties that arise from this simple yet critical redox transformation and offering experimental frameworks to probe these differences.

The Core Functional Dichotomy: A Redox-State Perspective

The primary distinction between the lipoyl and dihydrolipoyl forms lies in the state of the sulfur atoms within the dithiolane ring. The oxidized form contains a stable disulfide bond, while the reduced form, DHLA, possesses two free sulfhydryl (thiol) groups. This structural difference is the foundation for their divergent roles in antioxidant defense, metal chelation, and redox signaling.

Antioxidant Capacity: A Proactive Defender vs. a Potent Scavenger

A key functional difference lies in their antioxidant capabilities. While both forms exhibit antioxidant properties, their mechanisms and potencies differ significantly.

  • Dihydrolipoyl Lipid (DHLA): The Superior Antioxidant. With a low redox potential of -0.32 V, DHLA is a powerful reducing agent and a highly effective direct scavenger of a broad spectrum of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals and peroxyl radicals[3][4][5]. Its two free thiol groups readily donate electrons to neutralize these damaging free radicals[6]. Furthermore, DHLA is a central player in the body's "antioxidant network," capable of regenerating other crucial antioxidants like Vitamin C, Vitamin E, and glutathione, thereby amplifying its protective effects[1][4][7][8].

  • Lipoyl Lipid (Oxidized Form): An Indirect Contributor. The oxidized form of lipoic acid is a less potent direct antioxidant[9][10]. Its primary antioxidant role is serving as the precursor to the more active DHLA through enzymatic reduction by NAD(P)H-dependent enzymes like thioredoxin reductase and lipoamide dehydrogenase[11][12]. While it can quench certain radicals, its overall direct scavenging capacity is considerably lower than that of DHLA[10][13].

Metal Chelation: The Dithiol Advantage

Transition metals like iron and copper can catalyze the formation of highly destructive hydroxyl radicals via the Fenton reaction. The ability to chelate these metals in a redox-inactive form is a crucial protective mechanism.

  • DHLA: The two proximate thiol groups of DHLA make it an effective chelator of divalent metal ions, including iron and copper[14][15][16]. By binding these metals, DHLA prevents them from participating in redox cycling and subsequent free radical generation[14][17].

  • Lipoyl Lipid: The oxidized form, lacking free thiol groups, has a significantly lower affinity for metal ions and is not considered an effective chelating agent in comparison to DHLA[14][15].

Redox Signaling and Enzymatic Function

The ratio of oxidized lipoic acid to DHLA can influence cellular signaling pathways. DHLA's reducing potential can modulate the activity of redox-sensitive proteins and transcription factors, thereby impacting cellular responses to stress[11].

In its role as an enzyme cofactor, the lipoyl group, covalently attached to a lysine residue (lipoyllysine), acts as a "swinging arm" to transfer reaction intermediates between the different active sites of multienzyme complexes like the PDC[2][18][19][20]. This process involves the cyclical reduction and re-oxidation of the lipoyl group as it accepts and donates acyl groups[21][22][23][24].

Quantitative Comparison of Lipoyl Lipid vs. Dihydrolipoyl Lipid

FeatureLipoyl Lipid (Oxidized Form)Dihydrolipoyl Lipid (DHLA) (Reduced Form)Supporting Evidence
Structure Contains an intramolecular disulfide bond (-S-S-)Contains two free sulfhydryl/thiol groups (-SH)[6][12]
Primary Role Enzymatic cofactor, precursor to DHLAPotent antioxidant, metal chelator, regenerator of other antioxidants[1][4][11]
Direct Antioxidant Capacity Weak scavenger of some ROSPotent scavenger of a wide range of ROS and RNS[9][10][13]
Metal Chelation IneffectiveStrong chelator of transition metals (e.g., Fe²⁺, Cu²⁺)[7][14][15][17]
Redox Potential Higher (oxidized)Low (-0.32 V), strong reductant[3][5][12]
Pro-oxidant Potential LowCan exhibit pro-oxidant activity in the presence of transition metals by reducing them (e.g., Fe³⁺ to Fe²⁺)[3][4][13]

Visualizing the Functional Pathways

The Lipoyl Redox Cycle in Enzymatic Activity

The following diagram illustrates the "swinging arm" mechanism of the lipoyl-lysine cofactor within the Pyruvate Dehydrogenase Complex (PDC), showcasing its cyclical transition between oxidized and reduced states.

Lipoyl_Cycle cluster_E1 E1 (Pyruvate Dehydrogenase) cluster_E2 E2 (Dihydrolipoyl Transacetylase) cluster_E3 E3 (Dihydrolipoyl Dehydrogenase) E1_site E1 Active Site Oxidized_Lipoyl Oxidized Lipoyl (Lipoyl-Lysine) E1_site->Oxidized_Lipoyl Pyruvate -> Acetyl group E2_site E2 Active Site Reduced_Lipoyl Reduced Dihydrolipoyl (Dihydrolipoyl-Lysine) E2_site->Reduced_Lipoyl Acetyl-CoA released E3_site E3 Active Site E3_site->Oxidized_Lipoyl Re-oxidation (FAD -> FADH2) Reduced_Acyl_Lipoyl Reductive Acylation (Acyl-Dihydrolipoyl) Oxidized_Lipoyl->Reduced_Acyl_Lipoyl Accepts Acetyl Group (Reduction) Reduced_Acyl_Lipoyl->E2_site Transfers Acetyl to CoA Reduced_Lipoyl->E3_site Swings to E3

Caption: The catalytic cycle of the lipoyl-lysine swinging arm in the PDC.

DHLA's Central Role in the Antioxidant Network

This diagram illustrates how DHLA acts as a hub to regenerate other key cellular antioxidants, amplifying the cell's overall defense against oxidative stress.

Antioxidant_Network DHLA DHLA (Reduced) GSSG GSSG (Oxidized Glutathione) DHLA->GSSG Regenerates VitC_ox Oxidized Vitamin C DHLA->VitC_ox Regenerates VitE_rad Vitamin E Radical DHLA->VitE_rad Regenerates ROS ROS/RNS DHLA->ROS Scavenges LA Lipoic Acid (Oxidized) LA->DHLA Reduction (e.g., Thioredoxin Reductase) GSH GSH (Reduced Glutathione) VitC Vitamin C VitE Vitamin E GSH->ROS Scavenges VitC->ROS Scavenges VitE->ROS Scavenges

Caption: DHLA as a central hub for regenerating other key antioxidants.

Experimental Protocol: Assessing Antioxidant Capacity via DPPH Radical Scavenging Assay

This protocol provides a reliable method to quantitatively compare the direct radical scavenging activity of lipoic acid and dihydrolipoic acid. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to its non-radical form, which is pale yellow[25][26]. The degree of color change is proportional to the antioxidant capacity of the sample.

Principle

Antioxidants, particularly those with hydrogen-donating capabilities like DHLA, will reduce the DPPH radical. This reduction is monitored by measuring the decrease in absorbance at 517 nm[25]. A stronger antioxidant will cause a greater decrease in absorbance.

Materials and Reagents
  • Lipoic Acid (LA)

  • Dihydrolipoic Acid (DHLA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (ACS grade)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

  • Ascorbic acid or Trolox (for positive control/standard curve)

  • Micropipettes and tips

Procedure
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare 10 mM stock solutions of LA, DHLA, and the positive control (e.g., Trolox) in methanol.

  • Preparation of Working Solutions:

    • Dilute the DPPH stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 ± 0.1 at 517 nm. This solution must be prepared fresh.

    • Prepare a series of dilutions from the LA, DHLA, and Trolox stock solutions to create a range of concentrations for testing (e.g., 10, 25, 50, 100, 250, 500 µM).

  • Assay Protocol (96-well plate format):

    • Blank: Add 200 µL of methanol to several wells.

    • Control (DPPH only): Add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Test Samples (LA and DHLA): Add 100 µL of each concentration of LA and DHLA to separate wells. Then, add 100 µL of the DPPH working solution to each well.

    • Positive Control: Add 100 µL of each concentration of Trolox to separate wells. Then, add 100 µL of the DPPH working solution to each well.

  • Incubation and Measurement:

    • Mix the contents of the wells gently.

    • Incubate the plate in the dark at room temperature for 30 minutes[25].

    • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH control and A_sample is the absorbance of the test sample.

  • Plot the % Scavenging against the concentration of each compound (LA, DHLA, and Trolox).

  • Determine the IC50 value for each compound. The IC50 is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Expected Results

The experimental data will demonstrate that DHLA has a significantly lower IC50 value compared to LA, confirming its superior direct radical scavenging capacity[12][27]. LA will show some activity but will be markedly less effective than DHLA and the positive control. This self-validating system provides clear, quantitative evidence of the functional difference in antioxidant potential between the two forms.

Conclusion

The distinction between the oxidized (lipoyl) and reduced (dihydrolipoyl) forms of this lipid is not trivial; it represents a fundamental shift in biological function. While the lipoyl group is indispensable as a metabolic cofactor, its reduced counterpart, DHLA, emerges as a powerhouse of cellular protection. DHLA's potent antioxidant and metal-chelating properties place it at the forefront of defense against oxidative stress. Understanding these redox-dependent functional differences is critical for researchers in drug development and cellular biology, enabling the design of more targeted therapeutic strategies for diseases rooted in oxidative damage and metabolic dysfunction[28][29][30].

References

  • Scott, B. C., Aruoma, O. I., Evans, P. J., et al. (1994). Lipoic and dihydrolipoic acids as antioxidants. A critical evaluation. Free Radical Research, 20(2), 119-133. [Link]

  • Smith, A. R., Shenvi, S. V., Widlansky, M., et al. (2004). Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling. Antioxidants & Redox Signaling, 6(2), 361-370. [Link]

  • Ou, P., Tritschler, H. J., & Wolff, S. P. (1995). Dihydrolipoic acid lowers the redox activity of transition metal ions but does not remove them from the active site of enzymes. Biochemical Pharmacology, 50(1), 123-126. [Link]

  • Gorąca, A., Huk-Kolega, H., Piechota, A., et al. (2011). Lipoic acid - biological activity and therapeutic potential. Pharmacological Reports, 63(4), 849-858. [Link]

  • Kagan, V. E., Shvedova, A., Serbinova, E., et al. (1992). Thiol chelation of Cu2+ by dihydrolipoic acid prevents human low density lipoprotein peroxidation. Biochemical Pharmacology, 44(8), 1637-1649. [Link]

  • Shay, K. P., Moreau, R. F., Smith, E. J., et al. (2009). Antioxidant functions of α-lipoic acid and dihydrolipoic acid. Nutrition and Metabolism, 6, 27. [Link]

  • Scott, B. C., Aruoma, O. I., Evans, P. J., et al. (1994). Thioctic (lipoic) acid: a therapeutic metal-chelating antioxidant? Biochemical Pharmacology, 47(12), 2273-2279. [Link]

  • Moini, H., Packer, L., & Saris, N. E. (2002). Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90. [Link]

  • Taylor & Francis Online. (n.d.). Dihydrolipoic acid – Knowledge and References. [Link]

  • Castañeda-Arriaga, R., & Alvarez-Idaboy, J. R. (2014). Lipoic Acid and Dihydrolipoic Acid. A Comprehensive Theoretical Study of Their Antioxidant Activity Supported by Available Experimental Kinetic Data. Journal of Chemical Information and Modeling, 54(10), 2841-2850. [Link]

  • Rahman, S. T., Siraj, B., Asad, F., et al. (2021). Amelioration of Metal-Induced Cellular Stress by α-Lipoic Acid and Dihydrolipoic Acid through Antioxidative Effects in PC12 Cells and Caco-2 Cells. International Journal of Molecular Sciences, 22(4), 2202. [Link]

  • Packer, L., Witt, E. H., & Tritschler, H. J. (1995). alpha-Lipoic acid as a biological antioxidant. Free Radical Biology and Medicine, 19(2), 227-250. [Link]

  • Jones, D. D., Stott, K. M., Howard, M. J., & Perham, R. N. (2000). Restricted motion of the lipoyl-lysine swinging arm in the pyruvate dehydrogenase complex of Escherichia coli. Biochemistry, 39(29), 8448-8459. [Link]

  • Al-Momen, A. (2022). Alpha-Lipoic Acid (ALA), fatty acid and promising chelating agent for neurological ailments. World Journal of Biological and Pharmaceutical Research, 3(1), 009-014. [Link]

  • Rochette, L., Ghibu, S., Muresan, A., & Vergely, C. (2013). Direct and indirect antioxidant properties of α-lipoic acid and therapeutic potential. Molecular Nutrition & Food Research, 57(1), 114-125. [Link]

  • Salehi, B., Berkay Yılmaz, Y., Antika, G., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Molecules, 26(24), 7549. [Link]

  • Moini, H., Packer, L., & Saris, N. E. L. (2002). Antioxidant and prooxidant activities of alpha-lipoic acid and dihydrolipoic acid. Toxicology and Applied Pharmacology, 182(1), 84-90. [Link]

  • Dickinson, D. A., & Forman, H. J. (2002). Is alpha-lipoic acid a scavenger of reactive oxygen species in vivo? Evidence for its initiation of stress signaling pathways that promote endogenous antioxidant capacity. IUBMB Life, 54(4), 177-184. [Link]

  • Cakatay, U. (2006). Comparison of Antioxidant Effectiveness of Lipoic Acid and Dihydrolipoic Acid. Pol J Food Nutr Sci, 15/56(SI 1), 21-26. [Link]

  • Moini, H., Packer, L., & Saris, N. E. L. (2002). Antioxidant and Prooxidant Activities of α-Lipoic Acid and Dihydrolipoic Acid. Toxicology and Applied Pharmacology, 182(1), 84-90. [Link]

  • Solmonson, A., & DeBerardinis, R. J. (2018). Protein lipoylation: An evolutionarily conserved metabolic regulator of health and disease. Journal of Biological Chemistry, 293(18), 6942-6952. [Link]

  • Di Lorenzo, A., Iannitti, T., & Palmieri, B. (2025). Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. Current Issues in Molecular Biology, 47(5), 322. [Link]

  • Jones, D. D., Stott, K. M., Howard, M. J., & Perham, R. N. (2000). Restricted Motion of the Lipoyl-Lysine Swinging Arm in the Pyruvate Dehydrogenase Complex of Escherichia coli. Biochemistry, 39(29), 8448-8459. [Link]

  • M-CSA. (n.d.). Pyruvate dehydrogenase (acetyl-transferring). Mechanism and Catalytic Site Atlas. [Link]

  • Chen, B., Tcheckmedyian, V., & Sousa, D. R. (2021). Structure of the native pyruvate dehydrogenase complex reveals the mechanism of substrate insertion. Nature Communications, 12(1), 5269. [Link]

  • Salehi, B., Yılmaz, Y. B., Antika, G., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Molecules, 26(24), 7549. [Link]

  • Benkhaira, N., Kihal, M., & Ziani, K. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences Product Manual. [Link]

  • Platzer, M., Kiese, S., Herfellner, T., et al. (2022). DPPH Radical Scavenging Assay. Molecules, 27(20), 6939. [Link]

  • Kiseleva, A. V., Kutyrev, I. A., & Budnikov, H. C. (2022). The Novel Potentiometric Approach to Antioxidant Capacity Assay Based on the Reaction with Stable Radical 2,2′-diphenyl-1-picrylhydrazyl. Molecules, 27(19), 6539. [Link]

  • Zhang, L., Wang, X., & Shang, X. (2017). Antioxidant activity of different antioxidants by DPPH assay. ResearchGate. [Link]

  • Jung, H. I., Lee, J. R., & Kim, H. (2007). Distinct modes of recognition of the lipoyl domain as substrate by the E1 and E3 components of the pyruvate dehydrogenase multienzyme complex. Journal of Biological Chemistry, 282(6), 3959-3969. [Link]

  • Quinn, J., Diamond, A. G., Masters, A. K., et al. (1995). Expression and lipoylation in Escherichia coli of the inner lipoyl domain of the E2 component of the human pyruvate dehydrogenase complex. Biochemical Journal, 307(Pt 1), 281-286. [Link]

  • Taylor & Francis Online. (n.d.). Dihydrolipoyl transacetylase – Knowledge and References. [Link]

  • Jung, H.-I., Lee, J.-R., & Kim, H. (2007). Distinct Modes of Recognition of the Lipoyl Domain as Substrate by the E1 and E3 Components of the Pyruvate Dehydrogenase Multienzyme Complex. Journal of Biological Chemistry, 282(6), 3959-3969. [Link]

  • Liu, S., Baker, J. C., & Roche, T. E. (1995). Recombinant expression and evaluation of the lipoyl domains of the dihydrolipoyl acetyltransferase component of the human pyruvate dehydrogenase complex. Archives of Biochemistry and Biophysics, 316(2), 926-940. [Link]

Sources

A Head-to-Head Comparison: Dilipoyl Lipid vs. Cholesterol in Cellular Membranes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The lipid bilayer, a complex and dynamic environment, is fundamental to cellular function. Its composition dictates the physical properties of the membrane, influencing everything from signal transduction to drug permeability. While cholesterol is the most well-known modulator of membrane characteristics in mammalian cells, a diverse array of other lipids, both natural and synthetic, can also be incorporated into the bilayer, imparting unique properties. This guide provides a detailed, head-to-head comparison of the effects of a synthetic dilipoyl lipid and the ubiquitous cholesterol on membrane structure and function.

For the purpose of this guide, "this compound" will refer to 1,2-dilipoyl-sn-glycero-3-phosphocholine (DLPC) , a phosphatidylcholine in which the fatty acid chains at the sn-1 and sn-2 positions are replaced with lipoic acid. This novel lipid structure, with its bulky, disulfide-containing headgroups on the acyl chains, presents a fascinating contrast to the rigid, planar steroid structure of cholesterol. Understanding these differences is crucial for researchers designing artificial membrane systems, developing drug delivery vehicles, and investigating the intricate workings of cellular membranes.

Molecular Architecture: A Tale of Two Structures

The profound differences in the effects of this compound and cholesterol on membrane properties originate from their distinct molecular structures.

Cholesterol: A sterol lipid, cholesterol possesses a rigid, planar tetracyclic ring structure, a hydrophilic hydroxyl (-OH) group, and a short, flexible hydrocarbon tail[1][2][3]. This amphipathic nature dictates its orientation within the membrane, with the hydroxyl group positioned near the polar headgroups of phospholipids and the hydrophobic steroid ring and tail embedded within the acyl chain core[1][3].

This compound (1,2-dilipoyl-sn-glycero-3-phosphocholine): This synthetic phospholipid is characterized by the presence of lipoic acid moieties in place of traditional fatty acid chains. Lipoic acid itself is a disulfide-containing molecule. In its oxidized form, the disulfide bridge forms a rigid, five-membered ring structure within the acyl chain. This introduces a significant steric bulk and a unique chemical functionality into the hydrophobic core of the membrane.

Head-to-Head Comparison of Membrane Properties

The distinct structures of this compound and cholesterol lead to divergent effects on key membrane characteristics.

PropertyCholesterolThis compound (inferred)
Membrane Fluidity Dual-function regulator: Decreases fluidity at high temperatures and increases fluidity at low temperatures[1][2][4].Likely to decrease overall membrane fluidity due to the bulky and rigid nature of the lipoic acid rings. May disrupt tight packing of saturated lipids.
Membrane Permeability Reduces permeability to small, water-soluble molecules by increasing packing density[1][3].May increase permeability to certain molecules due to disruption of the regular lipid packing, creating voids. The disulfide bonds could also offer reactive sites.
Lipid Raft Formation Essential for the formation and stability of lipid rafts, which are ordered membrane microdomains enriched in sphingolipids and cholesterol[1][5].Likely to disrupt or inhibit the formation of traditional cholesterol-dependent lipid rafts due to its bulky structure interfering with the tight packing required for raft formation.
Interaction with Membrane Proteins Can directly interact with and modulate the function of membrane proteins through specific binding sites like the CRAC motif[6][7][8].The bulky lipoic acid groups may sterically hinder interactions with some membrane proteins, while the disulfide moiety could form covalent bonds with cysteine residues in others.

Deep Dive into Mechanistic Differences

Modulation of Membrane Fluidity

Cholesterol's effect on membrane fluidity is famously temperature-dependent. At physiological temperatures, its rigid steroid ring restricts the movement of adjacent phospholipid acyl chains, thereby decreasing fluidity[2][4]. Conversely, at low temperatures, it disrupts the tight packing of saturated fatty acids, preventing the membrane from becoming overly rigid and maintaining its fluidity[2][4].

A this compound, with its bulky lipoic acid rings within the acyl chains, is predicted to act primarily as a fluidity-decreasing agent. The steric hindrance imposed by these rings would disrupt the ordered packing of neighboring lipids, creating a more disordered and likely less fluid environment. Unlike cholesterol, it is unlikely to exhibit the same temperature-buffering effect.

Impact on Lipid Raft Organization

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, forming ordered platforms for cell signaling[5][9][10]. Cholesterol is a critical component, acting as a "molecular glue" that promotes the tight packing of sphingolipids[5].

The incorporation of this compound into a membrane would likely be antagonistic to the formation of these ordered domains. Its bulky structure would prevent the close association of sphingolipids and cholesterol that is necessary for raft formation. This disruption could have significant consequences for cellular signaling pathways that rely on the integrity of lipid rafts.

Interactions with Membrane Proteins

Cholesterol is not merely a structural component; it also directly interacts with and regulates the function of numerous membrane proteins[6][11][12]. Specific amino acid motifs, such as the cholesterol recognition/interaction amino acid consensus (CRAC) domain, have been identified as cholesterol-binding sites[6].

The interaction of this compound with membrane proteins would be fundamentally different. The large lipoic acid moieties could sterically block protein-lipid interactions that are crucial for protein function. However, the presence of the disulfide bond in the lipoic acid chain introduces a reactive handle. This could lead to the formation of covalent disulfide bonds with cysteine residues in membrane proteins, potentially tethering them and altering their conformation and activity in a manner distinct from the non-covalent interactions of cholesterol.

Experimental Protocols

To empirically validate the inferred properties of this compound and compare them to cholesterol, the following experimental approaches are recommended.

Measurement of Membrane Fluidity

Method: Fluorescence Anisotropy using 1,6-diphenyl-1,3,5-hexatriene (DPH)

Principle: DPH is a fluorescent probe that intercalates into the hydrophobic core of the lipid bilayer. The extent of its rotational motion, measured as fluorescence anisotropy, is inversely proportional to the microviscosity (and directly proportional to the order) of the membrane.

Protocol:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a base phospholipid (e.g., DOPC) with varying molar percentages of either cholesterol or this compound (0 mol%, 5 mol%, 10 mol%, 20 mol%).

  • DPH Labeling: Add a solution of DPH in tetrahydrofuran to the liposome suspension with vigorous vortexing to a final DPH:lipid ratio of 1:500. Incubate in the dark for 1 hour at room temperature.

  • Fluorescence Anisotropy Measurement: Measure the fluorescence anisotropy of the DPH-labeled liposomes using a fluorescence spectrophotometer equipped with polarizers. The excitation wavelength should be set to ~360 nm and the emission wavelength to ~430 nm.

  • Data Analysis: Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertical and vertically-horizontal, respectively, and G is the grating correction factor. Higher anisotropy values indicate lower membrane fluidity.

Analysis of Lipid Raft Formation

Method: Detergent Resistance Assay

Principle: Lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This property can be used to isolate raft-associated lipids and proteins.

Protocol:

  • Liposome Preparation: Prepare LUVs with a lipid composition known to form rafts (e.g., a ternary mixture of DOPC, sphingomyelin, and either cholesterol or this compound).

  • Detergent Treatment: Incubate the liposomes with 1% Triton X-100 on ice for 30 minutes.

  • Sucrose Gradient Ultracentrifugation: Layer the detergent-treated liposome suspension on top of a discontinuous sucrose gradient (e.g., 40%, 30%, and 5% sucrose layers). Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

  • Fraction Collection and Analysis: Collect fractions from the top of the gradient. The detergent-resistant membranes (lipid rafts) will float to the interface of the lower density sucrose layers. Analyze the lipid composition of each fraction using techniques like thin-layer chromatography (TLC) or mass spectrometry to determine the partitioning of cholesterol versus this compound into the raft and non-raft fractions.

Visualizing the Concepts

cluster_0 Membrane with Cholesterol cluster_1 Membrane with this compound Cholesterol Cholesterol Phospholipid1 Phospholipid1 Cholesterol->Phospholipid1 Orders acyl chains Phospholipid2 Phospholipid2 Cholesterol->Phospholipid2 Reduces fluidity DilipoylLipid DilipoylLipid Phospholipid3 Phospholipid3 DilipoylLipid->Phospholipid3 Disrupts packing Phospholipid4 Phospholipid4 DilipoylLipid->Phospholipid4 Decreases fluidity

Caption: Comparative effect on lipid packing.

cluster_0 Lipid Raft Formation cluster_1 Raft Disruption Cholesterol Cholesterol Ordered Domain Ordered Domain Cholesterol->Ordered Domain Promotes Sphingolipid Sphingolipid Sphingolipid->Ordered Domain Forms DilipoylLipid DilipoylLipid Disordered Domain Disordered Domain DilipoylLipid->Disordered Domain Disrupts Sphingolipid2 Sphingolipid2 Sphingolipid2->Disordered Domain

Caption: Influence on lipid raft integrity.

Conclusion

In the intricate landscape of membrane biology, both cholesterol and novel synthetic lipids like this compound offer unique tools for modulating membrane properties. Cholesterol, a product of eons of evolution, acts as a sophisticated regulator of fluidity, permeability, and domain formation. In contrast, the rationally designed this compound, with its bulky and reactive lipoic acid chains, is predicted to be a potent disruptor of membrane order and a potential tool for covalent modification of membrane-associated proteins. For researchers in drug development and membrane biophysics, understanding the distinct behaviors of these molecules is paramount for designing effective delivery systems and for dissecting the complex interplay of lipids and proteins that govern cellular life. The experimental frameworks provided herein offer a starting point for the empirical characterization of these and other novel lipid molecules, paving the way for new discoveries in membrane science.

References

  • Study.com. Cholesterol in the Cell Membrane | Overview, Function & Structure. [Link]

  • Walsh Medical Media. The Role of Cholesterol in Membrane Fluidity and Stability. [Link]

  • Wikipedia. Cholesterol. [Link]

  • Wikipedia. Lipid raft. [Link]

  • Subczynski, W. K., Pasenkiewicz-Gierula, M., & Widomska, J. (2017). High cholesterol/low cholesterol: Effects in biological membranes Review. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1654-1689.
  • Simons, K., & Ehehalt, R. (2002). Cholesterol, lipid rafts, and disease.
  • LabXchange. Cholesterol and Its Influence on Membrane Fluidity. [Link]

  • Epand, R. M. (2006). Cholesterol and the interaction of proteins with membrane domains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1758(12), 1951-1960.
  • Fantini, J., & Barrantes, F. J. (2013). How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains. Frontiers in Physiology, 4, 31.
  • Interventional Cardiology Medical Group. What Does Cholesterol Do In the Cell Membrane?. [Link]

  • Fantini, J., & Barrantes, F. J. (2013). How cholesterol interacts with membrane proteins: an exploration of cholesterol-binding sites including CRAC, CARC, and tilted domains. Frontiers in Physiology, 4, 31.
  • Wikipedia. Membrane fluidity. [Link]

  • Heberle, F. A., & Feigenson, G. W. (2011). Role of Cholesterol in the Formation and Nature of Lipid Rafts in Planar and Spherical Model Membranes. Cold Spring Harbor Perspectives in Biology, 3(5), a004719.
  • Mollinedo, F., & Gajate, C. (2020). Role of Cholesterol and Lipid Rafts in Cancer Signaling: A Promising Therapeutic Opportunity?. Cancers, 12(10), 2990.
  • Cleveland Clinic. What Is Cholesterol? Types & Function. [Link]

  • BioNinja. Cholesterol. [Link]

  • O'Flynn, B., & Klausen, T. K. (2015). The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1848(9), 1783-1795.
  • ResearchGate. Cholesterol and its interactions with membranes and proteins. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dilipoyl Lipids in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the materials we use, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of dilipoyl lipids, a class of molecules increasingly utilized in drug delivery and nanotechnology. By understanding the chemical nature of these lipids and adhering to established safety protocols, we can ensure a safe laboratory environment and maintain regulatory compliance. This document is designed to be your preferred source for information on handling these specific chemical entities, building trust through scientifically grounded and actionable guidance.

Understanding Dilipoyl Lipids and Associated Hazards

Dilipoyl lipids are phospholipids that have been functionalized with lipoic acid or a derivative. The key chemical feature is the presence of a disulfide bond within the lipoyl moiety. This bond is redox-active and can be cleaved under reducing conditions, a property often exploited in drug delivery systems for triggered release.

  • Phospholipid Backbone: Generally not classified as hazardous, but can cause skin, eye, and respiratory irritation.[1]

  • Lipoic Acid Moiety: Classified as harmful if swallowed and can cause skin and eye irritation.[2][3][4] It contains sulfur, which is a consideration for incineration.[2]

Therefore, it is prudent to handle dilipoyl lipids with care, assuming they are potential irritants. The primary determinant for the disposal route, however, will be the physical state of the waste (solid or liquid) and the nature of any solvents used.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn. Always inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat must be worn to protect from splashes.

  • Ventilation: When handling dilipoyl lipids, especially if dissolved in volatile organic solvents, all work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][5]

Step-by-Step Disposal Protocols

The correct disposal procedure is dictated by the form of the dilipoyl lipid waste. It is crucial to segregate waste streams to prevent chemical reactions and to ensure cost-effective and compliant disposal.[6][7] Never dispose of organic substances down the drain.[7]

Protocol 1: Disposal of Solid this compound Waste

This protocol applies to unused, expired, or residual solid this compound.

  • Chemical Identification: Confirm that the waste is solely the solid this compound, free from solvent contamination.

  • Containerization: Place the solid waste into a clearly labeled, sealed, and chemically compatible container. A screw-top wide-mouth jar is often suitable.

  • Labeling: The container must be labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" (specify the exact chemical name if known)

    • The date accumulation started.

    • The associated hazards (e.g., "Irritant").

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department.

  • Collection: Arrange for pickup by EHS according to your institution's procedures.

Protocol 2: Disposal of Dilipoyl Lipids in Non-Halogenated Organic Solvents

This protocol applies to solutions of dilipoyl lipids in solvents such as ethanol, methanol, or DMSO.

  • Waste Segregation: This waste must be segregated into the "Non-Halogenated Organic Solvent" waste stream. Mixing with halogenated solvents can lead to complex and expensive disposal processes.[8]

  • Containerization: Carefully transfer the solution into a designated, properly labeled waste container for non-halogenated solvents. The container must be made of a material compatible with the solvent and have a secure, leak-proof cap.

  • Labeling: On the hazardous waste tag, accurately list all chemical components and their approximate concentrations (e.g., "Waste Ethanol (~95%), Waste this compound (~5%)").

  • Storage and Collection: Store the container in the SAA, ensuring the cap is securely fastened except when adding waste. Arrange for EHS pickup.

Protocol 3: Disposal of Dilipoyl Lipids in Halogenated Organic Solvents

This protocol is for solutions in solvents like chloroform (CHCl₃) or dichloromethane (DCM).

  • Waste Segregation: This waste is highly regulated and must be disposed of in the "Halogenated Organic Solvent" waste stream. This is a critical step.[7][8]

  • Containerization: Transfer the solution into a designated, properly labeled waste container specifically for halogenated solvents. Ensure the container is compatible and has a secure cap.

  • Labeling: Label the container with a hazardous waste tag, listing all components and their concentrations (e.g., "Waste Chloroform (~99%), Waste this compound (~1%)").

  • Storage and Collection: Store the sealed container in the SAA and arrange for pickup by your institution's EHS department.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical flow for determining the correct disposal path for your this compound waste.

Dilipoyl_Lipid_Disposal This compound Waste Disposal Workflow Start Identify this compound Waste Is_Solid Is the waste a solid? Start->Is_Solid Is_Halogenated Is it dissolved in a halogenated solvent (e.g., Chloroform, DCM)? Is_Solid->Is_Halogenated No (Liquid) Solid_Waste Protocol 1: Collect in a labeled container for solid chemical waste. Is_Solid->Solid_Waste Yes Non_Hal_Waste Protocol 2: Dispose in 'Non-Halogenated Organic Solvent' waste stream. Is_Halogenated->Non_Hal_Waste No Hal_Waste Protocol 3: Dispose in 'Halogenated Organic Solvent' waste stream. Is_Halogenated->Hal_Waste Yes EHS_Pickup Store in Satellite Accumulation Area (SAA) and arrange for EHS pickup. Solid_Waste->EHS_Pickup Non_Hal_Waste->EHS_Pickup Hal_Waste->EHS_Pickup

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Summary of Disposal Procedures

The table below provides a quick reference for the disposal of different forms of this compound waste.

Waste TypePrimary Hazard(s)Recommended ContainerDisposal Method
Solid this compound IrritantLabeled, sealed, compatible solid waste containerCollection by EHS for incineration.[3]
Solution in Non-Halogenated Solvent Irritant, Flammability/Toxicity of SolventLabeled, compatible container for non-halogenated liquid wasteCollection by EHS for solvent recycling or incineration.[9]
Solution in Halogenated Solvent Irritant, Toxicity of SolventLabeled, compatible container for halogenated liquid wasteCollection by EHS for specialized incineration or treatment.[5][8]

Causality and Trustworthiness in Disposal Protocols

Adherence to these protocols is not merely about following rules; it is about understanding the underlying chemical principles to ensure safety and environmental stewardship.

  • Segregation of Halogenated and Non-Halogenated Solvents: Halogenated solvents produce corrosive gases like hydrochloric acid upon incineration and require specialized scrubbers.[8] Mixing them with non-halogenated waste unnecessarily complicates and increases the cost of disposal for the entire waste stream.

  • Sealed Containers: Using sealed containers prevents the evaporation of volatile organic compounds into the laboratory atmosphere, protecting personnel from chronic exposure and reducing fire risk.[1]

  • Proper Labeling: Accurate labeling is critical for the safety of waste handlers. It informs them of the container's contents and associated hazards, allowing for proper handling, storage, and final disposal.

By implementing these self-validating systems, we create a laboratory environment where safety is inherent to our workflow. The ultimate authority for waste disposal is always your institution's Environmental Health and Safety department. If you are ever in doubt, do not proceed. Contact EHS for guidance.

References

  • Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine. MetaSci. [Link]

  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry. [Link]

  • DL-.alpha.-Lipoic Acid SAFETY DATA SHEET. Bio-Connect. [Link]

  • How to dispose off lipids waste? ResearchGate. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • 2-thiophenethiol - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum. [Link]

  • Lipid oxidation in pathophysiology of atherosclerosis: Current understanding and therapeutic strategies. PubMed Central (PMC). [Link]

  • What happens to waste solvent from the lab? Reddit. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling Novel Dilipoyl Lipids

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The term "Dilipoyl lipid" does not correspond to a publicly indexed chemical with an established Safety Data Sheet (SDS). Therefore, this guide is constructed based on the best practices for handling novel lipid-based compounds and derivatives of similar structures, such as lipoic acid, in a research and drug development setting.[1][2] It is imperative to treat any novel compound as hazardous until its toxicological properties are well-documented.[3][4] This guide should supplement, not replace, a thorough risk assessment and your institution's specific Chemical Hygiene Plan.

Introduction: The Imperative of Proactive Safety

In the fast-paced world of drug development, researchers often work with novel chemical entities where comprehensive safety data is not yet available. A "this compound," likely a functionalized lipid or a lipoic acid derivative, falls into this category. The absence of specific hazard information necessitates a conservative, risk-based approach to safety.[3] Personal Protective Equipment (PPE) is the final and most personal line of defense against potential chemical exposures, safeguarding against unforeseen hazards.[5][6] This guide provides a detailed framework for selecting, using, and disposing of PPE when handling such novel lipids.

Inferred Hazard Assessment: A Proactive Stance

Based on the general properties of functionalized lipids and lipoic acid derivatives used in pharmaceutical research, we can infer a range of potential hazards.[1][7][8] A comprehensive hazard assessment is a mandatory first step before any laboratory work begins.[9][10]

  • Dermal Contact: Lipids are, by nature, fat-soluble, which can facilitate the absorption of molecules through the skin. This could lead to skin irritation, allergic reactions, or systemic toxicity if the lipid is conjugated to a potent molecule.[7][8][11]

  • Eye Contact: Direct contact with the eyes can cause serious irritation or damage, especially if the compound is acidic, basic, or has inherent irritant properties.[2][8][11]

  • Inhalation: If the this compound is a fine powder, there is a significant risk of inhalation during weighing or transfer, which may cause respiratory irritation.[11][12] Aerosolization during processes like sonication or homogenization also presents an inhalation hazard.

  • Ingestion: While less common with proper lab hygiene, accidental ingestion via contaminated hands is a potential route of exposure.[1]

Core Directive: Selecting the Right PPE

The selection of PPE must be tailored to the specific task and the associated risks.[10] Below is a breakdown of essential PPE and the rationale for its use.

Hand Protection: The First Barrier

Chemically protective gloves are crucial for minimizing dermal exposure.[13]

  • Primary Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[9] They offer good protection against a range of chemicals.

  • Double Gloving: For tasks involving higher concentrations, extended handling times, or when working with solvents, wearing a second pair of nitrile gloves is strongly recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Integrity: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1][7]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any laboratory work.[3][9]

  • Chemical Splash Goggles: When there is a risk of splashing, such as when transferring solutions or working with larger volumes, chemical splash goggles are required.[5][9]

  • Face Shields: For procedures with a high potential for splashing or aerosol generation (e.g., homogenization, large-volume pouring), a face shield should be worn in addition to safety glasses or goggles.[5][9]

Body Protection: Preventing Widespread Contamination
  • Lab Coats: A standard lab coat is mandatory to protect your skin and personal clothing from minor spills and contamination.[5][9] Ensure the coat is fully buttoned.

  • Chemical-Resistant Apron: When handling larger quantities of the lipid or associated solvents, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: When to Escalate

Engineering controls, such as working in a certified chemical fume hood, are the primary method for controlling inhalation hazards.[3][14] Respiratory protection should be used when engineering controls are not sufficient or during emergency situations.

  • N95 Respirator: If handling the this compound as a dry powder outside of a fume hood (not recommended), a NIOSH-approved N95 respirator may be necessary to protect against airborne particulates.[15]

  • Half-Mask or Full-Face Respirator: If working with volatile organic solvents to dissolve the lipid and there's a potential for vapor exposure outside a fume hood, a respirator with appropriate organic vapor cartridges may be required.[5] All respirator use requires prior medical clearance, fit-testing, and training as per your institution's policy.[15]

Operational Plan: Step-by-Step PPE Protocols

Properly donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a user seal check.

  • Eye and Face Protection: Put on goggles or safety glasses.

  • Gloves: Don your first pair of gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair.

Doffing Sequence (to be performed at the exit of the work area):
  • Outer Gloves (if used): Remove the outer pair of gloves, turning them inside out.

  • Lab Coat/Apron: Remove by rolling it away from your body, touching only the inside surfaces.

  • Inner Gloves: Remove the inner pair of gloves using the inside-out technique.

  • Wash Hands Thoroughly.

  • Eye and Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove without touching the front of the respirator.

  • Wash Hands Again.

PPE Selection and Risk Assessment Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling a novel compound like this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound task Identify Task: - Weighing Powder - Dissolving in Solvent - Formulation/Reaction start->task hazard Assess Hazards: - Powder/Dust - Splash/Aerosol - High Concentration task->hazard base_ppe Minimum PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves hazard->base_ppe All Tasks goggles Add Goggles base_ppe->goggles Splash Risk? face_shield Add Face Shield goggles->face_shield High Splash Risk? double_glove Double Glove goggles->double_glove High Conc./ Solvent? proceed Proceed with Experiment goggles->proceed face_shield->double_glove High Conc./ Solvent? face_shield->proceed No respirator Use Respirator (in Fume Hood) double_glove->respirator Powder/Aerosol Risk? double_glove->proceed No respirator->proceed No

Caption: Risk assessment workflow for selecting appropriate PPE.

Disposal Plan: Managing Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is crucial to prevent environmental contamination and ensure safety.[16][17]

  • Solid Waste: All disposable PPE (gloves, lab coats, etc.) that has come into contact with this compound must be considered hazardous waste.[16][18]

    • Collect in a designated, clearly labeled hazardous waste container.[16][18]

    • Do not dispose of in regular trash.

  • Liquid Waste: Solutions containing this compound and any solvents used for rinsing glassware must be collected as hazardous liquid waste.[19][20]

    • Use a compatible, leak-proof container with a secure lid.[18]

    • Label the container with "Hazardous Waste" and the full chemical names of the contents.[16]

    • Store in a designated, well-ventilated area with secondary containment.[2][19]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[12][16] Never pour chemical waste down the drain unless explicitly permitted by your EHS office.[12]

Summary of PPE Recommendations

TaskMinimum Required PPERecommended Additional PPE
Weighing Solid Powder Lab Coat, Safety Glasses, Single Nitrile GlovesDouble Nitrile Gloves, N95 Respirator (if not in a fume hood)
Dissolving in Solvent Lab Coat, Chemical Goggles, Single Nitrile GlovesDouble Nitrile Gloves, Face Shield (for larger volumes)
Performing Reaction/Formulation Lab Coat, Chemical Goggles, Double Nitrile GlovesFace Shield, Chemical-Resistant Apron
Cleaning Glassware Lab Coat, Chemical Goggles, Heavy-Duty GlovesN/A

By adhering to these rigorous PPE protocols, researchers can confidently and safely handle novel compounds like this compound, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • ChemScience. Safety Data Sheet: DL-α-Lipoic acid. Available from: [Link]

  • Spectrum Pharmacy Products. Scientific Documentation - L1506, Alpha Lipoic Acid, USP Dietary Supplement. Available from: [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. Available from: [Link]

  • ResearchGate. How to dispose off lipids waste?. Available from: [Link]

  • Lab Manager Magazine. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available from: [Link]

  • SOP. Novel Chemicals with Unknown Hazards SOP. Available from: [Link]

  • CDC/NIOSH. About National Personal Protective Technology Laboratory. Available from: [Link]

  • PharmaState Academy. Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Available from: [Link]

  • University of New Mexico. Chemical Safety Guidelines. Available from: [Link]

  • PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. Available from: [Link]

  • Bergeson & Campbell, P.C. NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Available from: [Link]

  • DuPont UK. PPE Solutions for Pharmaceutical Industry. Available from: [Link]

  • Occupational Safety and Health Administration. Guidance For Hazard Determination. Available from: [Link]

  • Materials Safety Data Sheet. PC:Cholesterol:1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-DBCO:Fluorescent. Lipid. DiR. Available from: [Link]

  • NIH. NIH Waste Disposal Guide 2022. Available from: [Link]

  • DuraLabel Resources. OSHA Rules for Hazardous Chemicals. Available from: [Link]

  • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. Available from: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Available from: [Link]

  • MIT EHS. Chemical Waste. Available from: [Link]

  • Metasci. Safety Data Sheet 1,2-Dioleoyl-Sn-glycero-3-phosphocholine. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dilipoyl lipid
Reactant of Route 2
Reactant of Route 2
Dilipoyl lipid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.